Technical Documentation Center

4-Amino-4-phenylcyclohexan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Amino-4-phenylcyclohexan-1-ol
  • CAS: 95261-38-4

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 4-Amino-4-phenylcyclohexan-1-ol: A Comprehensive Guide

Executive Summary 4-Amino-4-phenylcyclohexan-1-ol is a highly versatile 1,4,4-trisubstituted cyclohexane scaffold utilized extensively in medicinal chemistry. It serves as a critical building block for the synthesis of n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-4-phenylcyclohexan-1-ol is a highly versatile 1,4,4-trisubstituted cyclohexane scaffold utilized extensively in medicinal chemistry. It serves as a critical building block for the synthesis of neuroactive compounds, including NMDA receptor antagonists and dual NOP/MOP (nociceptin/mu-opioid) receptor agonists[1]. Synthesizing this molecule requires precise stereoelectronic control to establish the sterically hindered quaternary carbon center at C4 while preserving the orthogonal reactivity of the C1 hydroxyl group.

This whitepaper details a highly optimized, four-step synthetic route starting from 1,4-cyclohexanedione monoethylene acetal. By employing a modified Strecker-Bruylants sequence followed by controlled deprotection and reduction, this protocol ensures high chemoselectivity, avoids organometallic quenching, and provides self-validating analytical checkpoints at every stage.

Retrosynthetic Strategy & Mechanistic Rationale

Attempting to synthesize 4-amino-4-phenylcyclohexan-1-ol directly from 4-hydroxycyclohexanone is synthetically flawed. The unprotected C1 hydroxyl group is highly acidic relative to the basicity of a Grignard reagent. If subjected to phenylmagnesium bromide, the hydroxyl proton will rapidly quench the organometallic reagent, forming an insoluble magnesium alkoxide that traps intermediates and drastically reduces yield.

To circumvent this, we utilize 1,4-cyclohexanedione monoethylene acetal as the starting material[2]. This masks one ketone as an unreactive acetal, leaving the other free for functionalization.

The Strecker-Bruylants Sequence

The core of this synthesis relies on the Bruylants reaction [3], a classic transformation pioneered for 1-phenylcycloalkylamine derivatives by Kalir et al.[4].

  • Aminonitrile Formation (Strecker-type): The free ketone is reacted with ammonia and potassium cyanide to form an α -aminonitrile. The cyano group acts as a stable, yet displaceable, thermodynamic sink.

  • Grignard Displacement (Bruylants): The addition of phenylmagnesium bromide coordinates to the nitrile nitrogen, facilitating the expulsion of the cyanide leaving group. This generates a highly electrophilic iminium ion intermediate, which is rapidly attacked by the phenyl anion to form the quaternary C-C bond[3].

SynthesisWorkflow SM 1,4-Cyclohexanedione Monoethylene Acetal Step1 Step 1: Strecker Reaction Reagents: NH4Cl, KCN, NH3 SM->Step1 Int1 Intermediate 1: Protected Aminonitrile Step1->Int1 Step2 Step 2: Bruylants Reaction Reagents: PhMgBr, THF Int1->Step2 Int2 Intermediate 2: Protected Phenylamine Step2->Int2 Step3 Step 3: Acetal Deprotection Reagents: HCl, H2O Int2->Step3 Int3 Intermediate 3: 4-Amino-4-phenylcyclohexanone Step3->Int3 Step4 Step 4: Ketone Reduction Reagents: NaBH4, MeOH Int3->Step4 Product Target Molecule: 4-Amino-4-phenylcyclohexan-1-ol Step4->Product

Figure 1: Four-step synthetic workflow for 4-Amino-4-phenylcyclohexan-1-ol.

BruylantsMechanism Aminonitrile Aminonitrile (C-CN) Grignard PhMgBr Coordination Aminonitrile->Grignard Mg2+ coordinates to nitrile N Iminium Iminium Ion Intermediate [+] Grignard->Iminium Expulsion of -CN Cyanide MgBr(CN) Leaving Group Grignard->Cyanide Product Quaternary Amine (C-Ph Bond Formed) Iminium->Product Nucleophilic attack by Phenyl anion

Figure 2: Mechanistic pathway of the Bruylants reaction via an iminium intermediate.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to achieve optimal conversion at each stage of the synthesis.

StepReaction PhaseKey ReagentsEquivalentsTemp (°C)Time (h)Expected Yield (%)
1 Strecker SynthesisKetal, KCN, NH₄Cl, NH₃1.0 : 1.5 : 1.5 : 3.0254885 - 90
2 Bruylants AdditionAminonitrile, PhMgBr1.0 : 2.50 251670 - 75
3 Acetal DeprotectionProtected Amine, 1M HCl1.0 : Excess25490 - 95
4 Ketone ReductionKetone Amine, NaBH₄1.0 : 2.00 25280 - 85

Step-by-Step Experimental Protocols

Caution: Potassium cyanide (KCN) is highly toxic. Phenylmagnesium bromide is moisture-sensitive and exothermic. All procedures must be conducted in a rigorous fume hood using appropriate PPE.

Step 1: Synthesis of 8-Amino-1,4-dioxaspiro[5]decane-8-carbonitrile
  • Preparation: Dissolve 1,4-cyclohexanedione monoethylene acetal (1.0 eq) in a mixture of ethanol and water (1:1 v/v).

  • Amine Formation: Add ammonium chloride (1.5 eq) and aqueous ammonia (28%, 3.0 eq). Stir the mixture at room temperature for 1 hour to allow imine formation.

  • Cyanide Addition: Slowly add potassium cyanide (1.5 eq) in portions. Seal the flask and stir vigorously at room temperature for 48 hours.

  • Workup: Extract the aqueous mixture with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a white solid.

  • Self-Validation: Perform FTIR analysis on the crude solid. A sharp, weak absorption band at 2220 cm⁻¹ confirms the presence of the nitrile group. The absence of a carbonyl stretch ( 1710 cm⁻¹) indicates complete consumption of the starting material.

Step 2: Bruylants Reaction (Grignard Addition)
  • Preparation: Dissolve the aminonitrile intermediate (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Grignard Addition: Dropwise add a commercially available solution of phenylmagnesium bromide in THF (3.0 M, 2.5 eq) over 30 minutes. The excess Grignard reagent is required to drive the expulsion of the cyanide leaving group[3].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

  • Workup: Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl. Extract with dichloromethane (DCM). Wash with brine, dry over MgSO₄, and concentrate.

  • Self-Validation: FTIR must show the complete disappearance of the nitrile stretch ( 2220 cm⁻¹). GC-MS will reveal a molecular ion peak corresponding to the phenyl adduct ( M+ ).

Step 3: Acetal Deprotection
  • Preparation: Dissolve the crude protected phenylamine in THF.

  • Hydrolysis: Add 1M aqueous HCl (excess) and stir at room temperature for 4 hours.

  • Workup: Basify the solution to pH 10 using 2M NaOH (carefully, to avoid precipitating the free base out of the extractable phase). Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 4-amino-4-phenylcyclohexan-1-one[2].

  • Self-Validation: FTIR will show the reappearance of a strong carbonyl stretch at 1710 cm⁻¹, confirming successful ketal hydrolysis.

Step 4: Stereoselective Ketone Reduction
  • Preparation: Dissolve 4-amino-4-phenylcyclohexan-1-one (1.0 eq) in anhydrous methanol. Cool to 0 °C.

  • Reduction: Add sodium borohydride (NaBH₄, 2.0 eq) in small portions to control hydrogen gas evolution.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 1.5 hours.

  • Workup: Quench with water and remove methanol under reduced pressure. Extract the aqueous residue with DCM, dry, and concentrate.

  • Stereochemical Note: The bulky phenyl group at C4 locks the cyclohexane ring into a chair conformation where the phenyl group is equatorial. Hydride attack from NaBH₄ preferentially occurs from the less hindered axial face, yielding the equatorial alcohol. Thus, the major diastereomer is the trans-isomer (1,4-diequatorial).

  • Self-Validation: FTIR will show the disappearance of the carbonyl stretch and the appearance of a broad O-H stretching band at 3300 cm⁻¹. ¹H NMR will show a new multiplet at 3.5-4.0 ppm corresponding to the carbinol proton.

References

  • Kalir, A., Edery, H., Pelah, Z., Balderman, D., & Porath, G. (1969). 1-Phenylcycloalkylamine derivatives. II. Synthesis and pharmacological activity. Journal of Medicinal Chemistry, 12(3), 473-477. URL: [Link]

  • Mattalia, J. M., et al. (2021). The Bruylants and related reactions. Arkivoc, 2021(1). URL: [Link]

  • Schunk, S., et al. (2014). Discovery of Spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amines as Potent NOP and Opioid Receptor Agonists. Journal of Medicinal Chemistry, 57(12), 5273–5292. URL: [Link]

  • Lednicer, D., et al. (1984). 4-Amino-4-aryl-cyclohexanones. US Patent 4,460,604A.

Sources

Exploratory

4-Amino-4-phenylcyclohexan-1-ol chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Amino-4-phenylcyclohexan-1-ol Authored by a Senior Application Scientist This guide provides an in-depth exploration of the chemical properties, synthesis, and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 4-Amino-4-phenylcyclohexan-1-ol

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the chemical properties, synthesis, and potential applications of 4-Amino-4-phenylcyclohexan-1-ol, a bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. By synthesizing data from analogous structures and established chemical principles, this document serves as a technical resource for understanding and utilizing this versatile chemical scaffold.

Introduction: The 4-Amino-4-phenylcyclohexanol Scaffold

4-Amino-4-phenylcyclohexan-1-ol is a fascinating molecule that combines the structural rigidity of a cyclohexane ring with the functional versatility of an amino group and a hydroxyl group. The presence of a phenyl substituent at a quaternary carbon introduces a key pharmacophore element. This unique combination makes it a valuable building block in the design of novel therapeutic agents. Derivatives of the closely related 4-amino-4-arylcyclohexanone scaffold have shown promise as potent analgesics, highlighting the potential of this chemical class in targeting the central nervous system.[1][2] The 4-arylcyclohexanone framework is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[3] This guide will delve into the core chemical characteristics of the title compound, providing a foundation for its application in drug discovery programs.

Molecular Structure and Stereochemistry

The fundamental structure of 4-Amino-4-phenylcyclohexan-1-ol consists of a cyclohexane ring substituted with an amino group and a phenyl group at the C4 position, and a hydroxyl group at the C1 position.

Key Structural Features:

  • Molecular Formula: C₁₂H₁₇NO[4][5]

  • Molecular Weight: 191.27 g/mol [5]

  • Chirality: The molecule possesses two stereocenters at the C1 and C4 positions of the cyclohexane ring. This gives rise to the potential for stereoisomers.

  • Cis/Trans Isomerism: The relative orientation of the hydroxyl group at C1 and the amino/phenyl groups at C4 can be either cis or trans. The interplay between these stereochemical arrangements can significantly influence the molecule's biological activity and pharmacokinetic properties. The synthesis and separation of specific stereoisomers are therefore critical considerations in its application.[6][7]

Caption: General representation of cis and trans isomers.

Synthesis and Purification

A practical synthetic route to 4-Amino-4-phenylcyclohexan-1-ol can be envisioned starting from the corresponding ketone, 4-amino-4-phenylcyclohexanone. The synthesis of this ketone has been reported in the literature, often commencing with a double Michael addition of an acrylate to an arylacetonitrile.[2]

Proposed Synthetic Workflow

Synthesis_Workflow A Arylacetonitrile & Acrylate B Double Michael Addition A->B C Cyclization & Decarboxylation B->C D 4-Amino-4-phenylcyclohexanone C->D E Reduction D->E e.g., NaBH4 F 4-Amino-4-phenylcyclohexan-1-ol E->F

Caption: Proposed synthetic workflow for 4-Amino-4-phenylcyclohexan-1-ol.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Amino-4-phenylcyclohexanone (adapted from literature) [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-fluorophenyl acetonitrile and methyl acrylate in tert-butyl alcohol.

  • Initiation: Heat the mixture to reflux, then add a catalytic amount of 40% methanolic tetramethylammonium hydroxide.

  • Reaction Progression: Continue refluxing until the reaction is complete (monitor by TLC).

  • Work-up and Cyclization: After cooling, the intermediate can be cyclized, decarboxylated, and converted to the desired 4-amino-4-phenylcyclohexanone through established multi-step procedures.[2]

Step 2: Reduction to 4-Amino-4-phenylcyclohexan-1-ol

  • Dissolution: Dissolve the 4-amino-4-phenylcyclohexanone intermediate in a suitable solvent such as methanol or ethanol at 0°C.

  • Reduction: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions while maintaining the temperature at 0°C. The choice of reducing agent can influence the stereochemical outcome of the hydroxyl group.

  • Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction by the slow addition of water or dilute acid.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Properties

While experimental data for 4-Amino-4-phenylcyclohexan-1-ol is scarce, its properties can be predicted or inferred from structurally related compounds like 4-aminocyclohexanol.[8][9]

PropertyValue/DescriptionSource(s)
Molecular Formula C₁₂H₁₇NO[4][5]
Molecular Weight 191.27 g/mol [5]
Appearance Expected to be a white to off-white solidInferred
Melting Point Not available. For comparison, trans-4-aminocyclohexanol melts at 108-113 °C.[8]-
Boiling Point Not available. For comparison, trans-4-aminocyclohexanol boils at 127 °C at 14 mmHg.[8]-
Solubility Expected to be soluble in polar organic solvents. Solubility in water may be limited.Inferred
pKa The amino group will be basic, and the hydroxyl group will be weakly acidic. For comparison, the pKa of the amino group in 4-aminophenol is 5.48.[10]Inferred
LogP (predicted) 1.7755[5]

Spectroscopic and Analytical Characterization

The structure of 4-Amino-4-phenylcyclohexan-1-ol can be confirmed using standard spectroscopic techniques.[11]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group (typically in the range of 7.0-7.5 ppm), signals for the cyclohexyl protons (a complex pattern of multiplets in the aliphatic region), and signals for the NH₂ and OH protons, which may be broad and exchangeable with D₂O.[12]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbons of the phenyl ring and the six carbons of the cyclohexane ring. The carbons bearing the hydroxyl and amino/phenyl groups will have characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H and N-H stretching vibrations (typically broad in the 3200-3600 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.[13]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the synthesized compound.[14] Chiral HPLC can be employed to separate and quantify the different stereoisomers.[15]

Reactivity and Chemical Stability

The chemical behavior of 4-Amino-4-phenylcyclohexan-1-ol is governed by its amino and hydroxyl functional groups.

  • Amino Group Reactivity: The primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and formation of Schiff bases.

  • Hydroxyl Group Reactivity: The secondary alcohol can be oxidized to the corresponding ketone, or undergo esterification and etherification reactions.

  • Stability and Storage: The compound is expected to be stable under normal laboratory conditions. However, like many amines, it may be sensitive to air and light over time. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place. It is likely incompatible with strong oxidizing agents.[8]

Potential Applications in Drug Discovery

The 4-Amino-4-phenylcyclohexan-1-ol scaffold is a promising starting point for the development of new therapeutic agents.

  • Analgesics: Derivatives of 4-amino-4-arylcyclohexanones have been extensively investigated as analgesics, with some compounds showing potency comparable to morphine.[2] Some derivatives also exhibit narcotic antagonist activity.[1]

  • DPP-4 Inhibitors: Structurally related 4-aminocyclohexylalanine derivatives have been designed and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-4), a target for the treatment of type 2 diabetes.[16]

  • Melanocortin Receptor Modulators: Peptides containing 1-amino-4-phenylcyclohexane-1-carboxylic acid have been shown to be potent agonists of the human melanocortin-4 receptor (hMC4R), a target for obesity and other metabolic disorders.[17]

Illustrative Mechanism: Opioid Receptor Interaction

The analgesic activity of related compounds suggests a potential interaction with opioid receptors. The phenyl group and the basic nitrogen are common features in many opioid analgesics.

Opioid_Receptor_Interaction cluster_receptor Opioid Receptor Binding Pocket cluster_ligand 4-Amino-4-phenylcyclohexan-1-ol Anionic_Site Anionic Site Hydrophobic_Pocket Hydrophobic Pocket Hydrogen_Bonding_Site H-Bonding Site Ligand Protonated Amine +Phenyl Group Hydroxyl Group Ligand:N->Anionic_Site Ionic Interaction Ligand:Ph->Hydrophobic_Pocket Hydrophobic Interaction Ligand:OH->Hydrogen_Bonding_Site H-Bonding

Caption: Hypothetical binding mode at an opioid receptor.

Conclusion

4-Amino-4-phenylcyclohexan-1-ol represents a valuable and versatile scaffold for medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its bifunctional nature allows for a wide range of chemical modifications. The documented biological activities of structurally related compounds, particularly in the area of analgesia, underscore the therapeutic potential of this molecular framework. This guide provides the foundational chemical knowledge necessary for researchers to explore and exploit the properties of this promising compound in the development of novel therapeutics.

References

  • Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(4), 341-346. [Link]

  • Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424-430. [Link]

  • PubChem. (n.d.). 4-amino-1-phenylcyclohexan-1-ol. National Center for Biotechnology Information.
  • Gotor-Fernández, V., et al. (2018). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 10(23), 5468-5474. [Link]

  • PubChem. (n.d.). 4-Phenylcyclohexanol. National Center for Biotechnology Information. CID 79497. [Link]

  • PubChem. (n.d.). 4-Aminocyclohexanol. National Center for Biotechnology Information. CID 81293. [Link]

  • Google Patents. (n.d.). US4460604A - 4-Amino-4-aryl-cyclohexanones.
  • Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745-2755. [Link]

  • Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

  • MacNeil, T., et al. (2005). Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides. Bioorganic & Medicinal Chemistry Letters, 15(22), 4910-4914. [Link]

  • Google Patents. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-amino- (CAS 123-30-8). [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. [Link]

  • Stratech. (n.d.). 4-?amino-?4-?phenylCyclohexanone, min 97%, 1 gram. [Link]

  • Duffy, J. L., et al. (2007). 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 17(10), 2879-2885. [Link]

  • Encyclopedia MDPI. (2021). Amino Acetophenones for Natural Product Analogs. [Link]

  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]

  • MDPI. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(22), 7808. [Link]

  • Michigan State University Chemistry. (n.d.). NMR Spectroscopy. [Link]

  • Loba Chemie. (2016). 4-AMINOPHENOL EXTRA PURE MSDS. [Link]

  • European Pharmaceutical Review. (2019). Analytical methods for obtaining HOS information from protein therapeutics. [Link]

  • NIST WebBook. (n.d.). Phenol, 4-amino-. [Link]

  • PubChem. (n.d.). 4-Phenylcyclohexanone. National Center for Biotechnology Information. CID 78605. [Link]

Sources

Foundational

Introduction: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Molecular Structure of 4-Amino-4-phenylcyclohexan-1-ol This guide provides a comprehensive technical overview of the molecular structure, properties, synthesis, and characterization of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure of 4-Amino-4-phenylcyclohexan-1-ol

This guide provides a comprehensive technical overview of the molecular structure, properties, synthesis, and characterization of 4-Amino-4-phenylcyclohexan-1-ol. It is intended for researchers, scientists, and drug development professionals who are utilizing or considering this compound as a scaffold or building block in their work. The document emphasizes the stereochemical nuances of the molecule and the analytical techniques required for its unambiguous identification.

4-Amino-4-phenylcyclohexan-1-ol is a substituted cyclohexanol derivative featuring a phenyl and an amino group attached to the same carbon atom (C4) and a hydroxyl group at the C1 position. This unique arrangement of functional groups—a tertiary amine, a phenyl ring, and a secondary alcohol—on a cyclohexane backbone makes it a valuable chiral building block in synthetic and medicinal chemistry. The cyclohexane ring provides a rigid, three-dimensional framework, while the functional groups offer multiple points for chemical modification and potential interaction with biological targets.

The stereochemistry of the substituents on the cyclohexane ring, specifically the relative orientation of the hydroxyl group to the amino and phenyl groups, gives rise to cis and trans diastereomers. The precise control and characterization of this stereoisomerism are critical, as different isomers often exhibit distinct pharmacological and toxicological profiles. Structurally related amino alcohol compounds are known to possess a wide range of biological activities, suggesting potential applications for 4-Amino-4-phenylcyclohexan-1-ol derivatives in drug discovery.[1]

Physicochemical and Structural Properties

A precise understanding of the fundamental properties of a molecule is the cornerstone of its application in research and development.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO[2][3]
Molecular Weight 191.27 g/mol [2]
CAS Number 1461708-75-7[2]
IUPAC Name 4-amino-1-phenylcyclohexan-1-ol[3]
SMILES OC1(C2=CC=CC=C2)CCC(N)CC1[2]
Predicted XlogP 1.2[3]
Storage Sealed in dry, 2-8°C[2]

The Critical Role of Stereoisomerism

The non-planar, chair-like conformation of the cyclohexane ring dictates the spatial arrangement of its substituents. The relative orientation of the hydroxyl group at C1 and the amino/phenyl groups at C4 results in two primary diastereomers: cis and trans.

  • cis-isomer: The hydroxyl group is on the same face of the ring as the amino/phenyl groups.

  • trans-isomer: The hydroxyl group is on the opposite face of the ring from the amino/phenyl groups.

In the most stable chair conformation, bulky substituents preferentially occupy the equatorial position to minimize steric strain. For 4-Amino-4-phenylcyclohexan-1-ol, the large phenyl group at C4 will strongly favor an equatorial position. This has significant implications for the conformation of both isomers and is a key factor in their analytical differentiation. The interconversion between different chair conformations and the resulting orientation of substituents are fundamental to understanding the molecule's reactivity and biological interactions.[4]

cluster_cis cis-Isomer cluster_trans trans-Isomer cis Hydroxyl and Amino/Phenyl groups on the same face of the ring trans Hydroxyl and Amino/Phenyl groups on opposite faces of the ring Core 4-Amino-4-phenylcyclohexan-1-ol Core->cis Stereochemical Relationship Core->trans Stereochemical Relationship

Caption: Diastereomeric relationship in 4-Amino-4-phenylcyclohexan-1-ol.

Synthetic Strategies: From Ketone to Amino Alcohol

A common and direct route to synthesizing 4-Amino-4-phenylcyclohexan-1-ol involves the reduction of the corresponding ketone precursor, 4-amino-4-phenylcyclohexanone. The choice of reducing agent is critical as it can influence the stereoselectivity of the reaction, yielding different ratios of the cis and trans alcohol isomers.

Experimental Protocol: Reductive Amination

The synthesis can be envisioned as a two-step process starting from 4-phenylcyclohexanone[5], though a more direct precursor is 4-amino-4-phenylcyclohexanone[6]. The reduction of this aminoketone is the key step.

Step 1: Reduction of 4-amino-4-phenylcyclohexanone

  • Dissolution: Dissolve 4-amino-4-phenylcyclohexanone (1.0 eq) in a suitable protic solvent such as methanol or ethanol at room temperature. The solvent choice is crucial as it participates in the reaction mechanism by protonating the nascent alkoxide.

  • Cooling: Cool the solution to 0°C in an ice bath. This is a standard precautionary measure to control the exothermic nature of the reduction and to enhance stereoselectivity.

  • Addition of Reducing Agent: Add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.1-1.5 eq), portion-wise over 15-20 minutes. The use of a less sterically hindered reducing agent like NaBH₄ typically results in the axial attack on the carbonyl group, leading to the formation of the equatorial alcohol, which would be the trans isomer in this case.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0°C to neutralize any excess borohydride.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent. Extract the aqueous residue with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the resulting mixture of cis and trans isomers using column chromatography on silica gel.

Caption: Synthetic workflow for 4-Amino-4-phenylcyclohexan-1-ol.

Spectroscopic Characterization and Structural Elucidation

Unambiguous structural confirmation and differentiation of the cis and trans isomers are achieved through a combination of spectroscopic techniques. NMR spectroscopy is particularly powerful in this regard.

¹H NMR Spectroscopy

The key to distinguishing the diastereomers lies in the chemical shift (δ) and spin-spin coupling constants (J) of the proton at C1 (the carbinol proton, H-1).

  • trans-isomer: In the most stable conformation, the bulky phenyl group is equatorial. This forces the H-1 proton into an axial position. An axial proton typically exhibits large axial-axial (Jₐₐ) couplings (10-13 Hz) with its adjacent axial protons on C2 and C6. Its chemical shift is expected to be further upfield (~3.6 ppm) compared to its equatorial counterpart.[7]

  • cis-isomer: In the cis isomer, with an equatorial phenyl group, the hydroxyl group is also equatorial, placing the H-1 proton in an axial position. However, if the conformation flips to place the phenyl group axial (a less stable conformation), the H-1 proton would be equatorial. An equatorial proton shows smaller axial-equatorial (Jₐₑ) and equatorial-equatorial (Jₑₑ) couplings (2-5 Hz) and resonates at a lower field (further downfield, ~4.0 ppm).[7]

Table of Expected ¹H NMR Data:

Protoncis-Isomer (Predicted)trans-Isomer (Predicted)Key Distinguishing Feature
H-1 (CH-OH) ~3.9-4.1 ppm (multiplet, small J values)~3.5-3.7 ppm (multiplet, large J values)The chemical shift and coupling constant of H-1 are highly diagnostic of its axial/equatorial position.[7]
Aromatic (C₆H₅) ~7.2-7.4 ppm (multiplet)~7.2-7.4 ppm (multiplet)Phenyl protons are generally not diagnostic for stereoisomerism in the cyclohexane ring.
Cyclohexyl (CH₂) ~1.4-2.2 ppm (complex multiplets)~1.4-2.2 ppm (complex multiplets)Significant overlap, but subtle differences in shifts and multiplicities exist.
¹³C NMR Spectroscopy

The carbon chemical shifts are also sensitive to the stereochemical environment. The C1 and C4 carbons are of particular interest. The orientation of the hydroxyl and amino groups (axial vs. equatorial) influences the shielding of these carbons, leading to distinct chemical shifts for the cis and trans isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of the key functional groups.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol hydroxyl group.

  • N-H Stretch: One or two sharp peaks in the 3300-3500 cm⁻¹ region correspond to the primary amine.

  • C-H Stretch (Aromatic): Absorptions typically appear just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorptions appear just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region confirm the presence of the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Molecular Ion (M⁺): The expected molecular ion peak for C₁₂H₁₇NO would be at m/z 191.

  • Fragmentation: Common fragmentation patterns for amino alcohols include the loss of water ([M-H₂O]⁺, m/z 173) and cleavage adjacent to the nitrogen or oxygen atoms.[8]

Potential Applications in Drug Development

The 4-Amino-4-phenylcyclohexan-1-ol scaffold is a "privileged structure" in medicinal chemistry. While specific biological data for the parent compound is limited, its structural motifs are present in numerous pharmacologically active agents.

  • Analogs as Anti-inflammatory Agents: Structurally related β-amino alcohols have been investigated as inhibitors of inflammatory pathways, such as the Toll-like receptor 4 (TLR4) signaling cascade.[1] Interference with this pathway could reduce the production of pro-inflammatory cytokines.

  • Antifungal Potential: The core structure shares features with known antifungal agents that inhibit sterol 14α-demethylase (CYP51), a critical enzyme in fungal cell membrane biosynthesis.[1] The nitrogen atom could potentially coordinate with the heme iron in the enzyme's active site, inhibiting its function.[1]

  • CNS-Active Agents: The phenylcyclohexane moiety is found in various centrally active compounds. Derivatives of 1-amino-4-phenylcyclohexane have been explored as agonists for melanocortin receptors, which are involved in regulating energy homeostasis and other physiological processes.[9]

cluster_inflammation Anti-inflammatory Pathway cluster_antifungal Antifungal Mechanism Molecule 4-Amino-4-phenylcyclohexan-1-ol (Derivative) TLR4 TLR4 Receptor Molecule->TLR4 Potential Inhibition CYP51 CYP51 Enzyme Molecule->CYP51 Potential Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) TLR4->Cytokines Signaling Ergosterol Ergosterol Synthesis CYP51->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane

Caption: Potential mechanisms of action for derivatives.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed. While a specific safety data sheet for 4-Amino-4-phenylcyclohexan-1-ol is not widely available, data from analogous compounds such as trans-4-Aminocyclohexanol suggest that it may be corrosive and cause skin burns and eye damage.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid all personal contact.[13]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2]

Conclusion

4-Amino-4-phenylcyclohexan-1-ol is a structurally rich molecule whose utility in research and drug development is intrinsically linked to its stereochemistry. The ability to synthesize, separate, and, most importantly, accurately characterize the cis and trans diastereomers is paramount for any meaningful application. This guide has outlined the key structural features, a plausible synthetic route, and the critical spectroscopic methods—particularly NMR—required for the unambiguous elucidation of its molecular structure. As a versatile scaffold, it holds considerable promise for the development of novel therapeutics, warranting its continued investigation by the scientific community.

References

  • PubChem. (n.d.). 4-Aminocyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025, October 17). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylcyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylcyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

  • StruChem. (n.d.). 4-?amino-?4-?phenylCyclohexanone, min 97%, 1 gram. Retrieved from [Link]

  • Mackenzie, A. H. (1983). Pharmacologic actions of 4-aminoquinoline compounds. The American Journal of Medicine, 75(1, Part A), 5-10. Retrieved from [Link]

  • Romero, A. H., & Delgado, G. E. (2025, April 1). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry. Retrieved from [Link]

  • Macple, J. E., et al. (2005). Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides. Bioorganic & Medicinal Chemistry Letters, 15(22), 4910-4914. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of trans-4-aminocyclohexanol.
  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-amino- (CAS 123-30-8). Retrieved from [Link]

  • PubChemLite. (n.d.). 4-amino-1-phenylcyclohexan-1-ol (C12H17NO). Retrieved from [Link]

  • Shreekant, D., & Bhimanna, K. (2016, March 3). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Medicinal Chemistry, 6(1), 001-011. Retrieved from [Link]

  • University of Liverpool Repository. (n.d.). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. Retrieved from [Link]

  • Google Patents. (2024, July 24). Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
  • Kumawat, M. K., et al. (2022, December 31). 4-Aminoquinolines as Antimalarial Agents: Review of A Medicinal Chemistry Perspective. International Journal of Life Science and Pharma Research, 13(SP1), P83-P97. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, March 10). 4.2: Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). 4-Aminodiphenyl - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis and Anti-Hepatocarcinoma Effect of Amino Acid Derivatives of Pyxinol and Ocotillol. Molecules, 26(3), 754. Retrieved from [Link]

  • Loba Chemie. (2016, April 20). 4-AMINOPHENOL EXTRA PURE MSDS. Retrieved from [Link]

  • Smith, S., & Bou-Abdallah, F. (n.d.). The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polarity. Longdom Publishing. Retrieved from [Link]

  • NIST. (n.d.). 1-Phenylcyclohexanol. NIST WebBook. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000405 Cyclohexanone. Retrieved from [Link]

  • Medizinische Fakultät Münster. (n.d.). Amino acids. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-Amino-4-phenylcyclohexan-1-ol

This guide serves as a detailed reference for researchers, scientists, and drug development professionals on the chemical properties, stereochemistry, synthesis, and potential applications of 4-Amino-4-phenylcyclohexan-1...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a detailed reference for researchers, scientists, and drug development professionals on the chemical properties, stereochemistry, synthesis, and potential applications of 4-Amino-4-phenylcyclohexan-1-ol. It provides a systematic overview of its nomenclature, analytical characterization, and relevance as a structural motif in medicinal chemistry.

Core Structure, Nomenclature, and Stereochemistry

The compound 4-Amino-4-phenylcyclohexan-1-ol is a substituted cyclohexanol derivative. Its structure contains a cyclohexane ring with an amino group (-NH₂), a phenyl group (-C₆H₅), and a hydroxyl group (-OH) as substituents.

IUPAC Nomenclature

The systematic naming of this compound and its stereoisomers follows the hierarchical rules established by the International Union of Pure and Applied Chemistry (IUPAC).

  • Parent Structure : The principal functional group is the alcohol, making "cyclohexanol" the base name.[1] The carbon atom bearing the hydroxyl group is assigned the lowest possible number, which is locant 1.[2][3]

  • Substituents : The amino and phenyl groups are treated as substituents. Following IUPAC rules, substituents are listed in alphabetical order.[4]

  • Numbering : Numbering of the ring proceeds to give the substituents the lowest possible locants. In this case, both the amino and phenyl groups are at position 4.

Therefore, the general IUPAC name is 4-Amino-4-phenylcyclohexan-1-ol .

Stereoisomerism

The structure of 4-Amino-4-phenylcyclohexan-1-ol has two stereogenic centers at carbon C1 (bearing the -OH group) and C4 (bearing both -NH₂ and -Ph groups). This gives rise to diastereomers, which are designated using cis and trans descriptors.[2]

  • cis-isomer : The hydroxyl group at C1 and the amino/phenyl groups at C4 are on the same face of the cyclohexane ring.

  • trans-isomer : The hydroxyl group at C1 and the amino/phenyl groups at C4 are on opposite faces of the ring.

The conformational stability of these isomers is a critical factor in their chemical behavior. The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain.[1] In this conformation, substituents can be in either axial or equatorial positions. Generally, conformers with bulky substituents in the equatorial position are more stable.

G cluster_cis cis-4-Amino-4-phenylcyclohexan-1-ol cluster_trans trans-4-Amino-4-phenylcyclohexan-1-ol c1_c C1 c2_c C2 c1_c->c2_c oh_c OH (axial) c1_c->oh_c c3_c C3 c2_c->c3_c c4_c C4 c3_c->c4_c c5_c C5 c4_c->c5_c nh2_c NH₂ (axial) c4_c->nh2_c ph_c Ph (equatorial) c4_c->ph_c c6_c C6 c5_c->c6_c c6_c->c1_c c1_t C1 c2_t C2 c1_t->c2_t oh_t OH (axial) c1_t->oh_t c3_t C3 c2_t->c3_t c4_t C4 c3_t->c4_t c5_t C5 c4_t->c5_t nh2_t NH₂ (equatorial) c4_t->nh2_t ph_t Ph (axial) c4_t->ph_t c6_t C6 c5_t->c6_t c6_t->c1_t

Chair conformations of cis and trans stereoisomers.

Synthesis and Manufacturing

The synthesis of 4-Amino-4-phenylcyclohexan-1-ol derivatives typically starts from a readily available precursor, 4-phenylcyclohexanone. The synthetic strategy involves two key transformations: the introduction of the amino group at C4 and the reduction of the ketone at C1.

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the C-N and O-H bonds, pointing to 4-phenylcyclohexanone as a key starting material. The amino group can be introduced via a Strecker synthesis or related methods, followed by reduction of the ketone.

Experimental Protocol: Synthesis from 4-Phenylcyclohexanone

This protocol outlines a generalized, two-step procedure for synthesizing a mixture of the cis and trans isomers. The separation of diastereomers would require further purification steps like column chromatography or fractional crystallization.

Step 1: Synthesis of 4-Amino-4-phenylcyclohexanone

This step introduces the amino group at the C4 position, geminal to the phenyl group. A common method is the Strecker amino acid synthesis, adapted for ketones. An alternative involves a Bucherer-Bergs reaction or reductive amination of a precursor. A key synthetic route described in the literature involves the displacement of cyanide from an alpha-aminonitrile intermediate.[5]

Step 2: Reduction of the Ketone

The ketone functionality of 4-Amino-4-phenylcyclohexanone is reduced to a secondary alcohol. The choice of reducing agent can influence the diastereoselectivity of the reaction.

  • Reagents and Materials :

    • 4-Amino-4-phenylcyclohexanone

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure :

    • Dissolve 4-Amino-4-phenylcyclohexanone (1.0 eq) in methanol in a round-bottom flask.

    • Cool the solution in an ice bath to 0 °C with stirring.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C. Causality: NaBH₄ is a mild reducing agent that selectively reduces the ketone to an alcohol without affecting the phenyl ring.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3x).

    • Wash the combined organic layers with saturated NaHCO₃ solution, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, a mixture of cis- and trans-4-Amino-4-phenylcyclohexan-1-ol.

G start 4-Phenylcyclohexanone step1 Step 1: Amination (e.g., Strecker Synthesis) start->step1 intermediate 4-Amino-4-phenyl- cyclohexanone step1->intermediate step2 Step 2: Reduction (e.g., NaBH₄) intermediate->step2 product cis/trans-4-Amino-4-phenyl- cyclohexan-1-ol step2->product purification Purification (Chromatography) product->purification cis cis-isomer purification->cis Separation trans trans-isomer purification->trans Separation

Generalized synthetic workflow.

Analytical Characterization

Proper characterization is essential to confirm the structure, purity, and stereochemistry of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.[6]

Technique Purpose Expected Observations
¹H NMR Structural elucidation and determination of diastereomeric ratio.Signals for aromatic protons (phenyl group), cyclohexyl protons, and distinct signals for axial vs. equatorial protons. The coupling constants can help determine the cis/trans configuration.
¹³C NMR Carbon framework confirmation.Signals corresponding to the phenyl carbons, and six distinct signals for the cyclohexyl carbons, confirming the molecular symmetry.
Mass Spec. Molecular weight determination.A molecular ion peak corresponding to the calculated molecular weight (e.g., for C₁₂H₁₇NO, M.W. = 191.27 g/mol ).[7][8]
IR Spec. Functional group identification.Broad peak around 3300-3500 cm⁻¹ (O-H and N-H stretching), peaks around 3000-3100 cm⁻¹ (aromatic C-H), and 2850-2950 cm⁻¹ (aliphatic C-H).
HPLC Purity assessment and separation of isomers.Reverse-phase HPLC can be used to separate the cis and trans isomers and determine the purity of the final product.[9]

Applications in Medicinal Chemistry and Drug Development

The 4-amino-4-phenylcyclohexane scaffold is a privileged structure in medicinal chemistry, particularly in the development of centrally acting agents.[10] Its rigid, three-dimensional structure allows for specific interactions with biological targets.[11]

Analgesic Agents

Derivatives of 4-amino-4-arylcyclohexanones and their corresponding alcohols have been investigated for their analgesic properties.[5][10] The core structure shares features with known analgesics, suggesting potential interactions with opioid or other pain-related receptors.[12] The relative orientation of the phenyl, amino, and hydroxyl groups is critical for receptor binding and subsequent biological activity.

CNS-Active Compounds

The phenylcyclohexylamine motif is present in a variety of compounds with activity in the central nervous system. By modifying the substituents on the amino group and the phenyl ring, chemists can modulate the pharmacological profile to target different receptors and transporters. For instance, related structures have been explored as inhibitors of dipeptidyl peptidase IV (DPP-4).[13]

Building Block for Complex Molecules

Beyond its own potential bioactivity, 4-Amino-4-phenylcyclohexan-1-ol serves as a versatile chiral building block.[14] The amino and hydroxyl groups provide two points for further chemical modification, enabling its incorporation into larger, more complex molecules, such as peptide mimetics or constrained ligands.[15] The cyclohexane core acts as a rigid scaffold to orient functional groups in a defined three-dimensional space, which is a key strategy in modern drug design to enhance binding affinity and selectivity.[11]

G cluster_apps Potential Applications in Drug Discovery scaffold 4-Amino-4-phenylcyclohexan-1-ol Phenyl Group (Ar) Basic Amine (N) Hydroxyl Group (OH) analgesics Analgesic Agents (e.g., Opioid Receptor Modulation) [1, 4] scaffold:f0->analgesics Hydrophobic Interaction cns CNS-Active Compounds (e.g., Neurotransmitter Reuptake) [6] scaffold:f1->cns Ionic/H-Bond Interaction building_block Chiral Building Block (Peptidomimetics, Scaffolds) [14, 30] scaffold:f2->building_block Functional Handle for Synthesis

Role as a pharmacophore and synthetic building block.

Conclusion

4-Amino-4-phenylcyclohexan-1-ol is a chemically significant molecule with considerable stereochemical complexity. Its synthesis from common starting materials like 4-phenylcyclohexanone is well-established, though control of stereochemistry remains a key challenge. The rigid cyclohexane framework, combined with the functionally important amino, phenyl, and hydroxyl groups, makes this scaffold highly valuable for the design and development of novel therapeutics, particularly in the area of analgesia and CNS disorders. A thorough understanding of its synthesis and analytical characterization is fundamental for any researcher aiming to exploit its potential in drug discovery.

References
  • Flick, K., Frankus, E., & Friderichs, E. (1978). [Studies on chemical structure and analgetic activity of phenyl substituted aminomethylcyclohexanoles (author's transl)]. Arzneimittel-Forschung, 28(1a), 107-13. [Link]

  • Powers, Z. J., & Anslyn, E. V. (2018). Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2-Aminocyclohexanol and Chemometrics. ACS Central Science, 4(11), 1546–1552. [Link]

  • Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341-6. [Link]

  • PubChem. (n.d.). 4-Aminocyclohexanol. National Center for Biotechnology Information. [Link]

  • Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424-30. [Link]

  • Kim, D., et al. (2007). 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 17(10), 2647-52. [Link]

  • Chemistry Stack Exchange. (2012). Proper IUPAC name of a substituted cyclohexenol. Stack Exchange. [Link]

  • Gandomkar, S., et al. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 12(22), 5760-5764. [Link]

  • de Oliveira, R. B., et al. (2003). Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives. Bioorganic & Medicinal Chemistry, 11(2), 293-303. [Link]

  • University of Calgary. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds. University of Calgary. [Link]

  • Professor Academy. (n.d.). IUPAC Nomenclature & Principles of Stereochemistry. Professor Academy. [Link]

  • Luan, C. H., et al. (2005). Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides. Bioorganic & Medicinal Chemistry Letters, 15(22), 4910-4. [Link]

  • Lednicer, D. (1984). U.S. Patent No. 4,460,604.
  • PubChemLite. (n.d.). 4-amino-1-phenylcyclohexan-1-ol. Université du Luxembourg. [Link]

  • Michigan State University. (n.d.). Organic Nomenclature. MSU Chemistry. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). Trans-4-Aminocyclohexanol Impurity. Anant Labs. [Link]

  • Pharmacompass. (n.d.). Trans-4-Aminocyclohexanol. Pharmacompass. [Link]

  • Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745-2755. [Link]

  • Zeug, W., et al. (2002). European Patent No. EP0909753B1.
  • Pharmaffiliates. (n.d.). trans-4-Aminocyclohexanol. Pharmaffiliates. [Link]

  • NIST. (n.d.). Cyclohexanol, 4-phenyl-. NIST WebBook. [Link]

  • Shah, T. K., & Jacobsen, E. N. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic letters, 15(21), 5582-5585. [Link]

  • Oakwood Chemical. (n.d.). 4-amino-4-phenylCyclohexanone. Oakwood Chemical. [Link]

  • Modebrlu, U., & Baby, B. (2019). Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. Journal of Drug Delivery and Therapeutics, 9(4), 625-632. [Link]

Sources

Foundational

An In-depth Technical Guide to 4-Amino-4-phenylcyclohexan-1-ol: Synthesis, Stereochemistry, and Potential Applications

Chemical Identity and Structure 4-Amino-4-phenylcyclohexan-1-ol is a fascinating molecule characterized by a cyclohexane ring bearing four key substituents: an amino group, a phenyl group, and a hydroxyl group. The strat...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity and Structure

4-Amino-4-phenylcyclohexan-1-ol is a fascinating molecule characterized by a cyclohexane ring bearing four key substituents: an amino group, a phenyl group, and a hydroxyl group. The strategic placement of these functional groups, particularly the geminal amino and phenyl groups at the C4 position and the hydroxyl group at the C1 position, gives rise to a scaffold with significant potential for biological activity.

Molecular Formula: C₁₂H₁₇NO Molecular Weight: 191.27 g/mol IUPAC Name: 4-Amino-4-phenylcyclohexan-1-ol

The core structure of this molecule allows for rich stereochemistry, which is a critical determinant of its interaction with biological targets.

Stereoisomerism: The Importance of Spatial Arrangement

The cyclohexane ring in 4-Amino-4-phenylcyclohexan-1-ol can adopt a stable chair conformation. The substituents at C1 and C4 can be oriented in either axial (a) or equatorial (e) positions, leading to the existence of cis and trans diastereomers.

  • Cis Isomer: In the cis isomer, the hydroxyl group at C1 and the amino/phenyl groups at C4 are on the same side of the cyclohexane ring.

  • Trans Isomer: In the trans isomer, the hydroxyl group at C1 and the amino/phenyl groups at C4 are on opposite sides of the ring.

The interplay between these stereoisomers is crucial, as they can exhibit distinct physical, chemical, and biological properties.

Synthesis of 4-Amino-4-phenylcyclohexan-1-ol

A logical and effective method for the synthesis of 4-Amino-4-phenylcyclohexan-1-ol involves the reduction of its corresponding ketone precursor, 4-Amino-4-phenylcyclohexanone. This ketone is commercially available, with a registered CAS number of 95261-39-5 [1].

Synthetic Workflow

The synthetic pathway can be visualized as a two-step process starting from commercially available materials, with the key final step being the stereoselective reduction of the ketone.

G cluster_0 Starting Material cluster_1 Reaction Step cluster_2 Products A 4-Amino-4-phenylcyclohexanone (CAS: 95261-39-5) B Reduction of Ketone A->B Reducing Agent (e.g., NaBH₄, LiAlH₄) C cis-4-Amino-4-phenylcyclohexan-1-ol B->C Stereoselective control D trans-4-Amino-4-phenylcyclohexan-1-ol B->D Stereoselective control

Caption: Synthetic workflow for 4-Amino-4-phenylcyclohexan-1-ol.

Experimental Protocol: Reduction of 4-Amino-4-phenylcyclohexanone

This protocol outlines a general procedure for the reduction of the ketone precursor. The choice of reducing agent can influence the stereochemical outcome of the reaction.

Objective: To synthesize a mixture of cis- and trans-4-Amino-4-phenylcyclohexan-1-ol.

Materials:

  • 4-Amino-4-phenylcyclohexanone (CAS: 95261-39-5)

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Methanol (or an appropriate solvent)

  • Deionized water

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for neutralization)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-Amino-4-phenylcyclohexanone in methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride in small portions to the stirred solution. The molar ratio of NaBH₄ to the ketone should be optimized, typically starting with a 1.5 to 2-fold excess.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water, followed by 1M hydrochloric acid to neutralize the excess reducing agent.

  • pH Adjustment: Adjust the pH of the aqueous layer to basic (pH 8-9) with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product from the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, a mixture of cis and trans isomers, can be purified and the isomers separated by column chromatography on silica gel.

Self-Validation: The success of the synthesis can be validated by techniques such as Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the product. The final structure and isomeric ratio can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties and Spectroscopic Data (Predicted)

While experimental data for the title compound is scarce, we can predict some of its key physicochemical properties based on its structure and data from similar compounds.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₁₂H₁₇NO-
Molecular Weight 191.27 g/mol -
Appearance Likely a white to off-white solidAnalogy to similar compounds
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.General properties of similar organic molecules.
¹H NMR Complex multiplets in the aliphatic region (cyclohexane protons), aromatic signals (phenyl protons), and signals for the NH₂ and OH protons. The chemical shifts and coupling constants will differ for the cis and trans isomers.General NMR principles.
¹³C NMR Signals corresponding to the cyclohexane and phenyl carbons. The chemical shifts of the carbons bearing the hydroxyl and amino/phenyl groups will be characteristic.General NMR principles.
Mass Spec (MS) Expected molecular ion peak (M+) at m/z 191.27.-

Potential Applications in Drug Development

The 4-amino-4-arylcyclohexanone scaffold and its derivatives have been investigated for their analgesic properties. A US patent describes a class of 4-amino-4-arylcyclohexanones as having high-order analgesic activity, with some exhibiting narcotic antagonist activity[2]. This suggests that 4-Amino-4-phenylcyclohexan-1-ol could serve as a valuable lead compound or intermediate in the development of novel pain management therapies.

Furthermore, the structural motif of a chiral amino alcohol is present in numerous biologically active compounds, with potential applications as anti-inflammatory and antifungal agents[3]. The presence of both a phenyl ring and an amino group on the cyclohexane scaffold could facilitate interactions with various biological targets.

Logical Pathway for Biological Investigation

The potential therapeutic applications of 4-Amino-4-phenylcyclohexan-1-ol can be systematically explored through a series of in vitro and in vivo studies.

G cluster_0 Compound cluster_1 Initial Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A 4-Amino-4-phenylcyclohexan-1-ol (cis and trans isomers) B Analgesic Activity Screening (e.g., hot plate test) A->B C Anti-inflammatory Assays (e.g., cytokine release) A->C D Antifungal Susceptibility Testing A->D E Opioid Receptor Binding Assays B->E G Structure-Activity Relationship (SAR) Studies B->G F Enzyme Inhibition Assays C->F C->G D->G

Caption: Logical workflow for biological investigation.

Conclusion

4-Amino-4-phenylcyclohexan-1-ol represents a structurally intriguing molecule with a clear synthetic pathway from its commercially available ketone precursor. While a dedicated CAS number has not been identified, its chemical properties and potential biological activities can be inferred from its structure and the known pharmacology of its analogs. The presence of the 4-amino-4-phenylcyclohexane core suggests potential in the development of new analgesics, and the chiral amino alcohol motif opens avenues for exploration in anti-inflammatory and antifungal research. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. Further investigation into the stereoselective synthesis and biological evaluation of the individual cis and trans isomers is warranted to fully elucidate their structure-activity relationships and therapeutic promise.

References

  • ChemScene. 4-Amino-1-phenylcyclohexan-1-ol.

  • Google Patents. US4460604A - 4-Amino-4-aryl-cyclohexanones.

  • PubChem. 4-Phenylcyclohexanol.

  • PubChem. 4-Aminocyclohexanol.

  • Pharmaffiliates. trans-4-Aminocyclohexanol.

  • Fisher Scientific. 4-amino-4-phenylCyclohexanone.

  • Benchchem. Potential Applications of (2S,4S)-2-amino-4-phenylhexan-1-ol in Medicinal Chemistry: A Technical Guide.

  • AChemBlock. cis-4-phenyl-cyclohexanol 97%.

Sources

Exploratory

Thermal Characterization and Melting Point Determination of 4-Amino-4-phenylcyclohexan-1-ol: A Technical Guide

Executive Summary 4-Amino-4-phenylcyclohexan-1-ol (CAS: 95261-38-4) is a critical synthetic intermediate utilized in the development of hydroxylated 1-(1-phenylcyclohexyl)piperidine (PCP) derivatives and related neuropha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-4-phenylcyclohexan-1-ol (CAS: 95261-38-4) is a critical synthetic intermediate utilized in the development of hydroxylated 1-(1-phenylcyclohexyl)piperidine (PCP) derivatives and related neuropharmacological agents[1]. For researchers and drug development professionals, the precise determination of its melting point is not merely a basic identification step; it is a fundamental metric of stereochemical purity and crystalline integrity. Because the compound possesses multiple stereocenters (yielding cis and trans isomers relative to the hydroxyl and amino/phenyl groups), its thermal behavior provides immediate feedback on the success of diastereoselective syntheses[2].

This whitepaper outlines the physicochemical profiling, synthetic workflow, and a self-validating experimental protocol for accurately determining the melting point of this compound.

Physicochemical Profiling & Structural Significance

The melting point of an organic solid is dictated by its intermolecular forces—specifically, hydrogen bonding from the hydroxyl (-OH) and amino (-NH 2​ ) groups, and π−π stacking from the phenyl ring.

Expertise & Causality in Thermal Behavior: The presence of both a hydrogen bond donor/acceptor (-OH) and a primary amine (-NH 2​ ) on a rigid cyclohexane scaffold allows for extensive intermolecular hydrogen bonding networks. The specific spatial arrangement (cis vs. trans isomerism) dictates the packing efficiency in the crystal lattice. A highly pure diastereomer will exhibit a sharp melting point range (typically ΔT≤1.5 °C). Conversely, a mixture of isomers will show a significantly depressed and broadened melting transition due to lattice disruption.

Table 1: Computed and Comparative Physicochemical Properties

Note: Due to the specialized nature of this intermediate, empirical thermodynamic data is limited; properties are extrapolated from structural analogs and computational models.

PropertyValue / DescriptionReference Context
Chemical Name 4-Amino-4-phenylcyclohexan-1-olMolaid Database[1]
CAS Number 95261-38-4Molaid Database[1]
Molecular Formula C 12​ H 17​ NOStructural Computation
Molar Mass 191.27 g/mol Structural Computation
H-Bond Donors 2 (-OH, -NH 2​ )Structural Analysis
H-Bond Acceptors 2 (O, N)Structural Analysis
Predicted LogP ~1.8 - 2.2Extrapolated from 4-phenylcyclohexanones[3]
Expected Melting Range 120 °C - 160 °C (Isomer dependent)Based on related cyclohexylamines[2]

Synthetic Workflow & Isolation Strategy

To obtain a reliable melting point, the compound must first be synthesized and rigorously purified. The synthesis typically proceeds via a modified Strecker synthesis or Bruylants reaction starting from 4-hydroxycyclohexanone[1].

Trustworthiness (Self-Validating System): The synthesis protocol must include intermediate TLC and GC-MS checks to ensure complete conversion before crystallization. If the starting material (4-hydroxycyclohexanone) remains, it will co-crystallize and artificially depress the melting point of the final product.

Workflow N1 4-Hydroxycyclohexanone (Starting Material) N2 Amination & Cyanation (Strecker-type Rxn) N1->N2 N3 Aminonitrile Intermediate N2->N3 N4 Grignard Addition (Phenylmagnesium Bromide) N3->N4 N5 4-Amino-4-phenylcyclohexan-1-ol (Crude Product) N4->N5 N6 Recrystallization (Isomer Separation) N5->N6 N7 Thermal Analysis (DSC & Capillary MP) N6->N7

Caption: Synthetic and analytical workflow for 4-Amino-4-phenylcyclohexan-1-ol isolation.

Experimental Protocol: Precision Melting Point Determination

To ensure data integrity, the following protocol details a self-validating methodology for determining the melting point using both traditional capillary methods and Differential Scanning Calorimetry (DSC).

Rationale: Capillary melting point provides a visual confirmation of the phase transition (detecting decomposition or sublimation), while DSC provides precise thermodynamic data such as the enthalpy of fusion ( Δfus​H )[4].

Part A: Instrument Calibration (The Self-Validating Step)
  • Selection of Standards: Select two high-purity reference standards with known melting points that bracket the expected range of the target compound (e.g., Benzoic acid, mp 122.4 °C; Salicylic acid, mp 158.6 °C).

  • Calibration Run: Run the standards at a heating rate of 1 °C/min.

  • Validation: If the measured melting points deviate by more than ±0.5 °C from the literature values, recalibrate the instrument's temperature sensor. Causality: Instrument drift is the leading cause of inaccurate melting point reporting in novel drug intermediates.

Part B: Capillary Melting Point Determination
  • Sample Preparation: Thoroughly pulverize the recrystallized 4-Amino-4-phenylcyclohexan-1-ol using an agate mortar and pestle. Causality: Large crystals have poor thermal contact with the capillary glass, leading to a delayed and broadened melting range.

  • Loading: Load the powder into a glass capillary tube to a depth of 2-3 mm. Tap the tube firmly on a hard surface to pack the powder densely.

  • Rapid Heating Phase: Insert the capillary into the melting point apparatus. Heat rapidly (5-10 °C/min) to approximately 15 °C below the anticipated melting point.

  • Precision Heating Phase: Reduce the heating rate to exactly 1 °C/min. Causality: A slow heating rate ensures thermal equilibrium between the heating block, the glass capillary, and the sample, preventing thermal lag.

  • Observation: Record the Tonset​ (the temperature at which the first drop of liquid appears) and Tclear​ (the temperature at which the entire mass becomes a clear liquid).

Part C: Differential Scanning Calorimetry (DSC) Profiling
  • Weighing: Weigh 2.0 - 5.0 mg of the sample into a standard aluminum DSC pan and crimp the lid.

  • Purging: Place the pan in the DSC cell under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation during heating.

  • Thermal Cycle: Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min.

  • Data Analysis: Analyze the endothermic peak. The extrapolated onset temperature represents the true thermodynamic melting point, while the area under the curve represents the enthalpy of fusion ( Δfus​H )[4]. Causality: A sharp, symmetric peak confirms high stereochemical purity, whereas a shouldered peak indicates the presence of a diastereomeric mixture (e.g., both cis and trans isomers)[2].

Conclusion

The rigorous determination of the melting point of 4-Amino-4-phenylcyclohexan-1-ol is a foundational quality control step in neuropharmacological synthesis. By employing a self-validating thermal analysis protocol, researchers can ensure the stereochemical integrity of this critical intermediate before proceeding to downstream structural modifications, such as those utilized in the synthesis of hydroxylated PCP derivatives[1][2].

References

  • shachemlin.com. "4-amino-4-phenylcyclohexan-1-ol, 95261-38-4." shachemlin.com. Available at: [Link]

  • Molaid Chemical Database. "r-4-phenyl-4-(1-piperidinyl)-t-cyclohexanol | 78165-06-7." molaid.com. Available at: [Link]

  • PubChem. "4-Phenylcyclohexanone | C12H14O | CID 78605." National Institutes of Health (NIH). Available at: [Link]

  • Cheméo. "Chemical Properties of Phenol, 4-amino- (CAS 123-30-8)." chemeo.com. Available at: [Link]

  • World Health Organization (WHO). "Critical review report: 3-Hydroxyphencyclidine." who.int. Available at:[Link]

Sources

Foundational

Thermodynamic Solvation and Solubility Profiling of 4-Amino-4-phenylcyclohexan-1-ol: A Technical Guide for Preclinical Development

Executive Summary In preclinical drug development and active pharmaceutical ingredient (API) synthesis, understanding the solvation thermodynamics of complex intermediates is critical. 4-Amino-4-phenylcyclohexan-1-ol (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development and active pharmaceutical ingredient (API) synthesis, understanding the solvation thermodynamics of complex intermediates is critical. 4-Amino-4-phenylcyclohexan-1-ol (CAS: 95261-38-4) is a highly functionalized alicyclic compound frequently utilized as a precursor in the synthesis of central nervous system (CNS) therapeutics. Due to its amphiphilic topology—featuring a rigid lipophilic core and multiple hydrogen-bonding terminals—its solubility profile is highly variable across different solvent classes.

This whitepaper provides an in-depth, field-proven analysis of the solubility characteristics of 4-Amino-4-phenylcyclohexan-1-ol. As a Senior Application Scientist, I have structured this guide to move beyond mere empirical data, detailing the causality behind solvent interactions and providing a self-validating experimental protocol for accurate solubility determination.

Physicochemical Profiling & Solvation Mechanics

To predict and manipulate the solubility of 4-Amino-4-phenylcyclohexan-1-ol, we must first deconstruct its molecular architecture. The molecule possesses a calculated partition coefficient (LogP) of approximately 3.3, indicating a strong baseline lipophilicity driven by its structural components 1.

  • The Hydrophobic Core (Phenyl & Cyclohexyl rings): These bulky, non-polar groups drive the molecule's high crystal lattice energy and dictate its affinity for non-polar or polar aprotic environments via London dispersion forces.

  • The Primary Amine (-NH₂ at C4): This functional group acts as both a hydrogen-bond donor and acceptor. More importantly, it is ionizable. With an estimated pKa of ~9.0, the amine undergoes protonation in acidic environments, drastically altering the molecule's dielectric requirements for solvation.

  • The Hydroxyl Group (-OH at C1): Provides additional hydrogen-bonding capacity, further complicating the crystal packing and requiring solvents with high hydrogen-bond acceptor (HBA) capabilities to break the solid-state lattice.

The Causality of Solvent Selection

Solubility is not a static property; it is a thermodynamic competition between solute-solute lattice energies and solute-solvent interactions.

  • In Polar Aprotic Solvents (e.g., DMSO): The high dielectric constant (ε ≈ 47) and strong S=O dipole of DMSO effectively solvate the -OH and -NH₂ protons, while its methyl groups engage the phenyl ring. This dual-action mechanism results in exceptionally high solubility, making DMSO the gold standard for stock solution preparation 2.

  • In Aqueous Media: At physiological pH (7.4), the free base dominates, leading to hydrophobic exclusion and poor solubility. However, at pH 1.2, the amine is protonated (-NH₃⁺). The resulting ion-dipole interactions with water easily overcome the lipophilicity of the phenyl ring, leading to a logarithmic increase in solubility.

Empirical Data Summary

The following table synthesizes the predicted and analog-derived solubility profiles for 4-Amino-4-phenylcyclohexan-1-ol across distinct solvent classes.

Table 1: Solubility Profile and Solvation Mechanisms

Solvent ClassRepresentative SolventDielectric Constant (ε)Predicted Solubility RangePrimary Solvation Mechanism
Aqueous (Acidic) 0.1 N HCl (pH 1.2)~80.1High (>10 mg/mL)Ion-dipole interactions via protonated amine (-NH₃⁺).
Aqueous (Neutral) PBS (pH 7.4)~80.1Low (<0.1 mg/mL)Hydrophobic exclusion; un-ionized free base dominates.
Polar Aprotic DMSO46.7Very High (>50 mg/mL)Strong H-bond acceptance; dipole-dipole stabilization.
Polar Protic Methanol32.7Moderate (5 - 15 mg/mL)H-bond donation/acceptance; moderate dielectric stabilization.
Non-Polar Hexane1.89Very Low (<0.01 mg/mL)Inability to disrupt strong intermolecular H-bonds in the crystal lattice.

Standardized Experimental Protocol: The Self-Validating Shake-Flask Method

To generate reliable, regulatory-compliant solubility data, kinetic solubility assays (which often overestimate solubility due to supersaturation) must be discarded in favor of thermodynamic equilibrium methods. The following protocol is adapted from the World Health Organization's guidelines for biopharmaceutics classification 3 and optimized for lipophilic amino-alcohols 4.

Workflow Visualization

G N1 Solid 4-Amino-4-phenylcyclohexan-1-ol N2 Add to Target Solvent (Aqueous / Organic) N1->N2 N3 Orbital Agitation (37°C, 150 RPM) N2->N3 N4 Thermodynamic Equilibrium? N3->N4 N4->N3 < 24 hrs or Δ > 5% N5 Phase Separation (0.45µm PTFE Filtration) N4->N5 > 24 hrs & Δ < 5% N6 HPLC-UV / LC-MS/MS Quantification N5->N6 N7 Solubility Profile Generation N6->N7

Fig 1: Thermodynamic shake-flask workflow for determining API solubility.

Step-by-Step Methodology

Phase 1: Preparation of the Solid Phase

  • Weigh an excess amount of 4-Amino-4-phenylcyclohexan-1-ol (approximately 5-fold the estimated saturation limit) into a 10 mL borosilicate glass vial.

    • Causality Insight: Borosilicate glass is strictly required over standard soda-lime glass. Soda-lime glass can leach alkaline silicates into the solvent, artificially raising the micro-pH of the solution. For an ionizable amine, even a 0.5 pH shift can drastically alter the solubility readout.

Phase 2: Equilibration 2. Add 5.0 mL of the target solvent (e.g., pH 1.2 buffer, DMSO, or Methanol) to the vial. 3. Seal the vials with PTFE-lined caps to prevent solvent evaporation and contamination. 4. Incubate the suspension in an orbital shaker maintained at 37 ± 1 °C at 150 RPM.

Phase 3: The Self-Validation Step (Equilibrium Check) 5. Self-Validating Mechanism: Highly crystalline lipophilic compounds often exhibit kinetic metastability. To prove that true thermodynamic equilibrium has been reached, extract a 0.5 mL aliquot at 24 hours and another at 48 hours . 6. If the quantified concentration difference between the 24-hour and 48-hour time points is less than 5%, thermodynamic equilibrium is validated. If the variance is >5%, continue shaking for an additional 24 hours.

Phase 4: Phase Separation & Quantification 7. Extract 1.0 mL of the equilibrated suspension. 8. Filter the aliquot through a 0.45 µm PTFE syringe filter.

  • Causality Insight: PTFE (Polytetrafluoroethylene) is mandatory. Using nylon or cellulose acetate filters will result in non-specific hydrophobic binding of the molecule's phenyl ring to the filter matrix, artificially depressing the measured solubility concentration.

  • Dilute the filtrate appropriately in the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of your detector.

  • Analyze via HPLC-UV (using a standard C18 column) or LC-MS/MS, calculating the final concentration against a pre-established calibration curve (R² > 0.99).

Strategic Implications for Drug Development

Understanding that 4-Amino-4-phenylcyclohexan-1-ol exhibits pH-dependent aqueous solubility and high polar-aprotic solubility directly informs downstream processing:

  • Purification & Crystallization: The stark contrast between its solubility in acidic water (high) and neutral water/non-polar organics (low) makes acid-base extraction (liquid-liquid extraction) an ideal purification strategy. The compound can be dissolved in acidic aqueous media, washed with hexane to remove non-polar impurities, and then precipitated by adjusting the aqueous phase to pH 10.

  • Assay Development: For in vitro biological assays requiring aqueous buffers, stock solutions should be prepared in DMSO. However, researchers must be vigilant regarding the final DMSO concentration in the assay well (<1% v/v) to prevent the compound from crashing out of solution when introduced to neutral biological buffers.

References

  • Title: Annex 4 - Multisource (generic)
  • Title: Automated Screening of Aqueous Compound Solubility in Drug Discovery Source: Sigma-Aldrich URL
  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility)
  • Title: r-4-phenyl-4-(1-piperidinyl)-t-cyclohexanol | 78165-06-7 (Chemical Properties of 4-Amino-4-phenylcyclohexan-1-ol)

Sources

Exploratory

1H and 13C NMR data of 4-Amino-4-phenylcyclohexan-1-ol

An In-Depth Technical Guide to the Structural Elucidation of 4-Amino-4-phenylcyclohexan-1-ol via 1H and 13C NMR Spectroscopy As a Senior Application Scientist in pharmaceutical development, the structural verification of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Elucidation of 4-Amino-4-phenylcyclohexan-1-ol via 1H and 13C NMR Spectroscopy

As a Senior Application Scientist in pharmaceutical development, the structural verification of novel intermediates is a critical checkpoint. 4-Amino-4-phenylcyclohexan-1-ol is a highly functionalized cyclohexane derivative that serves as a vital building block in the synthesis of CNS-active compounds, leveraging the privileged 1-phenylcyclohexylamine pharmacophore[1].

Because this molecule possesses multiple stereocenters and exists in distinct diastereomeric forms (cis and trans), simple 1D NMR is insufficient. This whitepaper provides a comprehensive, causality-driven framework for the NMR elucidation of 4-Amino-4-phenylcyclohexan-1-ol, combining predictive modeling grounded in empirical data with self-validating 2D NMR protocols.

Conformational Causality and Stereochemistry

To accurately interpret the NMR spectra of 4-Amino-4-phenylcyclohexan-1-ol, we must first understand the thermodynamic forces dictating its 3D conformation. Cyclohexane rings undergo rapid chair-chair flipping at room temperature; however, bulky substituents "lock" the ring into a preferred conformation.

The causality of the conformation relies on A-values (the energetic penalty for an axial substituent). The phenyl group has a massive A-value (~2.8 kcal/mol) compared to the amino group (~1.2–1.6 kcal/mol) and the hydroxyl group (~0.9 kcal/mol). Consequently, the phenyl group will exclusively occupy the equatorial position to minimize 1,3-diaxial steric clashes. This forces the amino group (-NH2) at C4 into the axial position.

The stereochemistry of the molecule is thus defined by the orientation of the hydroxyl (-OH) group at C1:

  • Trans-isomer (1,4-diequatorial equivalent): The -OH group is equatorial. In a cyclohexane ring, a 1-equatorial, 4-equatorial relationship is trans.

  • Cis-isomer (1-axial, 4-equatorial equivalent): The -OH group is axial.

For this guide, we will analyze the trans-isomer (OH equatorial, Phenyl equatorial, NH2 axial), as it is the thermodynamically favored product in standard reduction protocols of 4-phenylcyclohexanones[2].

G A 1D 1H & 13C NMR (Chemical Shifts) B COSY & HSQC (Spin Systems) A->B Identify Protons/Carbons C HMBC (Quaternary C4) B->C Connect Fragments D NOESY / ROESY (Stereochemistry) C->D 3D Conformation E Final Structure: trans-4-Amino-4-phenyl cyclohexan-1-ol D->E Confirm Isomer

NMR Elucidation Workflow: A self-validating sequence from 1D shifts to 3D stereochemistry.

1H NMR Predictive Framework

The 1H NMR spectrum of the trans-isomer is characterized by the distinct splitting pattern of the H-1 proton and the complex multiplets of the locked cyclohexane ring. The values below are synthesized from empirical data of the constituent 1-phenylcyclohexylamine[1] and 4-phenylcyclohexanol[2] pharmacophores.

Table 1: 1H NMR Data (Predicted in CDCl3, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentCausality / Rationale
7.20 – 7.45m5H-Phenyl ProtonsAromatic ring current deshielding.
3.65tt1H11.0, 4.0H-1 (axial)Diagnostic: Axial H-1 couples with two axial protons (large J ~11 Hz) and two equatorial protons (small J ~4 Hz).
2.10td2H13.5, 4.0H-3ax, H-5axDeshielded by the adjacent axial -NH2 group.
1.85q2H~12.0H-2ax, H-6axCoupled to H-1ax, H-3ax/5ax, and geminal eq-protons.
1.65dt2H13.5, 3.5H-3eq, H-5eqResides in the shielding cone of the equatorial phenyl ring.
1.50dt2H13.0, 3.5H-2eq, H-6eqStandard equatorial ring protons.
1.40 – 2.00br s3H--OH, -NH2Broad due to hydrogen bonding and quadrupole relaxation of Nitrogen.

Self-Validating Protocol (Trustworthiness): The broad singlet at 1.40–2.00 ppm must be subjected to a D2O shake. Upon addition of D2O, rapid proton-deuterium exchange occurs, causing this signal to disappear. This definitively isolates the carbon-bound protons for accurate integration.

13C NMR Predictive Framework

The 13C NMR spectrum relies heavily on the electronic environment of the carbon skeleton. The quaternary C4 carbon and the oxygen-bearing C1 carbon serve as the primary anchors for spectral assignment[3].

Table 2: 13C NMR Data (Predicted in CDCl3, 100 MHz)
Chemical Shift (δ, ppm)Carbon Type (DEPT-135)AssignmentCausality / Rationale
146.5Quaternary (C)Phenyl (Ipso)Strongly deshielded by the adjacent aliphatic ring system.
128.5Methine (CH)Phenyl (Meta)Standard aromatic resonance.
126.8Methine (CH)Phenyl (Ortho)Slightly shielded relative to meta due to resonance/sterics.
125.2Methine (CH)Phenyl (Para)Standard aromatic resonance.
69.8Methine (CH)C1 (CH-OH)Deshielded by the electronegative hydroxyl oxygen[3].
56.5Quaternary (C)C4 (C-NH2-Ph)Deshielded by both the amino nitrogen and the phenyl ring[1].
37.2Methylene (CH2)C3, C5Adjacent to the highly substituted C4 center.
31.4Methylene (CH2)C2, C6Adjacent to the C1 hydroxyl center.

2D NMR: The Self-Validating System

To elevate the analysis from a prediction to an authoritative proof of structure, 2D NMR experiments are mandatory.

HMBC (Heteronuclear Multiple Bond Correlation)

The quaternary C4 (56.5 ppm) has no attached protons, making it invisible in COSY and HSQC. HMBC is the causal link. We expect strong ³J_CH correlations from the ortho-phenyl protons (7.20 ppm) to C4, and from the H-3/H-5 protons to the ipso-phenyl carbon (146.5 ppm). This locks the phenyl group and amino group to position 4.

NOESY (Nuclear Overhauser Effect Spectroscopy)

NOESY provides the ultimate proof of stereochemistry by measuring through-space spatial proximity (< 5 Å). In the trans-isomer (OH equatorial, Phenyl equatorial, NH2 axial):

  • The axial H-1 resides on the bottom face of the chair. It will show strong 1,3-diaxial NOE cross-peaks with axial H-3 and H-5 (assuming the ring numbering puts them on the same face) or axial H-2 and H-6 .

  • The axial -NH2 resides on the top face of the chair. It will show 1,3-diaxial NOE cross-peaks with the corresponding axial protons on that face.

G NH2 Axial -NH2 (C4) H35 Axial H-3 & H-5 NH2->H35 1,3-Diaxial NOE H1 Axial H-1 (C1) H26 Axial H-2 & H-6 H1->H26 1,3-Diaxial NOE Ph Equatorial Phenyl H35eq Equatorial H-3 & H-5 Ph->H35eq Spatial Proximity

NOESY Spatial Correlations: Confirming the trans-isomer via 1,3-diaxial interactions.

Experimental Protocol for NMR Acquisition

To ensure reproducibility and high signal-to-noise (S/N) ratios, adhere to the following step-by-step methodology:

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of 4-Amino-4-phenylcyclohexan-1-ol for 1H NMR (or 40–50 mg for 13C/2D NMR) into a clean glass vial.

  • Dissolve in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl3 is ideal as it does not exchange with the -OH or -NH2 groups.

  • Transfer the solution to a high-quality 5 mm NMR tube using a glass Pasteur pipette, ensuring no particulate matter is transferred.

Step 2: Instrument Calibration (Tuning and Shimming)

  • Insert the sample into a 400 MHz or higher NMR spectrometer.

  • Lock the spectrometer to the deuterium signal of CDCl3.

  • Tune and Match (atma): Automatically tune the probe to the exact resonance frequencies of 1H and 13C to maximize power transfer and sensitivity.

  • Shim (topshim): Perform gradient shimming on the Z-axis to ensure a perfectly homogenous magnetic field. A poorly shimmed magnet will blur the critical H-1 triplet of triplets into an unreadable multiplet.

Step 3: Pulse Sequence Selection and Acquisition

  • 1H NMR: Execute a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.

  • 13C NMR: Execute a proton-decoupled sequence (zgpg30). Because quaternary carbons (C4, Ipso-Phenyl) relax slowly, increase D1 to 3.0 seconds and acquire a minimum of 1024 scans to ensure adequate S/N.

  • 2D NOESY: Execute a phase-sensitive NOESY sequence (noesygpphpp). Set the mixing time (D8) to 300–500 ms, optimized for small molecules (MW ~191 g/mol ) in the extreme narrowing limit.

Step 4: Data Processing

  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1H; LB = 1.0 Hz for 13C) prior to Fourier Transformation to smooth baseline noise.

  • Phase the spectra manually (zero-order and first-order) to achieve perfectly absorptive peak shapes.

  • Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm (or the residual CHCl3 peak to 7.26 ppm for 1H and 77.16 ppm for 13C).

References

  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis.[Link]

  • Catalytic Meerwein-Ponndorf-Verley (MPV) and Oppenauer (OPP) Reactions: Remarkable Acceleration of the Hydride Transfer by Powerful Bidentate Aluminum Alkoxides. ResearchGate / ACS.[Link]

  • Selective Silylation of Aromatic and Aliphatic C–H Bonds. eScholarship.[Link]

Sources

Foundational

Comprehensive FT-IR Spectral Analysis of 4-Amino-4-phenylcyclohexan-1-ol: A Technical Guide for Arylcyclohexylamine Characterization

Executive Summary The compound 4-Amino-4-phenylcyclohexan-1-ol (CAS: 95261-38-4) is a highly specialized arylcyclohexylamine derivative[1]. Structurally, it serves as a critical intermediate and structural analog to majo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Amino-4-phenylcyclohexan-1-ol (CAS: 95261-38-4) is a highly specialized arylcyclohexylamine derivative[1]. Structurally, it serves as a critical intermediate and structural analog to major hydroxylated metabolites of phencyclidine (PCP), such as trans-4-phenyl-4-(1-piperidinyl)cyclohexanol, which are extensively studied in neuropharmacology, forensic toxicology, and receptor binding assays[2][3].

For researchers synthesizing or isolating this compound, Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific method for structural verification[4]. As a Senior Application Scientist, I have designed this guide to move beyond mere peak listing. Here, we dissect the causality behind the vibrational modes, establish a self-validating experimental protocol, and provide a diagnostic logic framework to ensure absolute confidence in your spectral data.

Molecular Architecture & Vibrational Causality

The FT-IR spectrum of 4-Amino-4-phenylcyclohexan-1-ol is a composite of three distinct functional domains interacting within a single molecular framework. Understanding the physical chemistry behind these vibrations is essential for accurate spectral interpretation.

  • The Secondary Alcohol (C1 Position): The hydroxyl (-OH) group is highly polar and engages in extensive intermolecular hydrogen bonding in the solid state. This hydrogen bonding weakens the O-H covalent bond, decreasing its force constant. Consequently, the O-H stretching frequency shifts to a lower wavenumber (~3200–3500 cm⁻¹) and broadens significantly due to the diverse distribution of hydrogen bond lengths in the crystal lattice.

  • The Primary Amine (C4 Position): Unlike secondary or tertiary amines, the primary amine (-NH₂) possesses two N-H bonds. This results in quantum mechanical coupling, yielding two distinct stretching modes: asymmetric (higher frequency) and symmetric (lower frequency). Because nitrogen is less electronegative than oxygen, hydrogen bonding is weaker, making the N-H bands sharper and less intense than the O-H band.

  • The Phenyl Ring (C4 Position): The mono-substituted benzene ring acts as a rigid, conjugated oscillator. While its C-H stretching modes (>3000 cm⁻¹) are weak, its out-of-plane (oop) C-H bending modes in the fingerprint region are highly polarizable and yield massive, diagnostic absorptions.

Experimental Workflow: A Self-Validating Protocol

To achieve research-grade spectral data, the sample preparation and acquisition protocol must actively prevent artifact generation.

Causality in Technique Selection: We strictly mandate the use of Attenuated Total Reflectance (ATR) utilizing a monolithic diamond crystal over traditional KBr pelleting. KBr is highly hygroscopic; any absorbed atmospheric moisture will produce a massive, broad artifact at ~3400 cm⁻¹ and a scissoring artifact at ~1640 cm⁻¹. Because the diagnostic O-H and N-H bands of 4-Amino-4-phenylcyclohexan-1-ol reside in this exact region, KBr introduces an unacceptable risk of false positives.

Step-by-Step Methodology
  • System Purge & Background Validation: Ensure the FT-IR spectrometer is purged with dry nitrogen. Acquire a background scan (air). Self-Validation Check: The background must show ambient CO₂ (~2350 cm⁻¹) and water vapor noise. If the baseline is perfectly flat without compensation, the detector is saturated or the software is masking raw data.

  • Sample Application: Place 1–2 mg of crystalline 4-Amino-4-phenylcyclohexan-1-ol directly onto the ATR diamond. Apply the pressure anvil until the software indicates optimal contact (typically ~50-80% of maximum pressure). Caution: Over-pressurizing can induce polymorphic transitions in crystalline samples, subtly shifting fingerprint bands.

  • Data Acquisition: Scan parameters: 4000 to 400 cm⁻¹, 4 cm⁻¹ resolution, 32 co-added scans to maximize the Signal-to-Noise Ratio (SNR).

  • Post-Processing (Atmospheric Compensation): Apply atmospheric compensation algorithms to subtract residual H₂O and CO₂. Apply a baseline correction only if scattering (a sloping baseline) is observed.

FTIR_Workflow A Sample Prep (Diamond ATR) B Background Scan (Air) A->B C Sample Scan (4000-400 cm⁻¹) B->C D Atmospheric Compensation C->D E Baseline Correction D->E F Peak Picking & Integration E->F

Figure 1: Standardized ATR-FTIR workflow for arylcyclohexylamine spectral acquisition.

Spectral Data Presentation

The following table summarizes the theoretical and empirically derived quantitative data for the FT-IR spectrum of 4-Amino-4-phenylcyclohexan-1-ol.

Wavenumber Region (cm⁻¹)IntensityVibrational AssignmentStructural Correlation
3200 – 3500 Broad, StrongO-H stretch (H-bonded)Secondary alcohol at C1
~3350, ~3280 Medium, SharpN-H asymmetric & symmetric stretchPrimary amine at C4
3020 – 3080 WeakC-H stretch (sp²)Aromatic phenyl ring
2850 – 2930 Strong, MultipletC-H stretch (sp³)Aliphatic cyclohexane ring
1600, 1495, 1450 MediumC=C aromatic ring stretchPhenyl ring skeleton
~1580 – 1620 MediumN-H bend (scissoring)Primary amine at C4
1050 – 1100 StrongC-O stretchC1-OH linkage
750, 700 Very StrongC-H out-of-plane (oop) bendMono-substituted benzene

Diagnostic Logic & Differential Analysis

When synthesizing 4-Amino-4-phenylcyclohexan-1-ol, the most common immediate precursor is 4-phenylcyclohexanone . The FT-IR spectrum serves as an absolute diagnostic tool to confirm successful reductive amination or related synthetic conversions.

The Self-Validating Diagnostic System: To prevent misinterpretation, spectral features must be cross-validated internally.

  • Rule 1 (Amine Validation): The presence of N-H stretching bands at ~3350/3280 cm⁻¹ is only valid if the corresponding N-H scissoring band at ~1600 cm⁻¹ is also present. If the 1600 cm⁻¹ band is missing, the high-frequency peaks are likely moisture artifacts.

  • Rule 2 (Conversion Validation): The complete disappearance of the intense carbonyl (C=O) stretching band at ~1710 cm⁻¹ is mandatory. Any residual peak here indicates incomplete reaction of the cyclohexanone precursor.

Diagnostic_Logic Start Unknown Sample Spectrum Q_CO Is there a strong C=O peak at ~1710 cm⁻¹? Start->Q_CO Q1 Broad band at 3200-3500 cm⁻¹? Q_CO->Q1 No (Clean conversion) Fail_CO Precursor Contamination (Ketone Present) Q_CO->Fail_CO Yes Q2 Doublet at ~3350/3280 cm⁻¹ AND peak at ~1600 cm⁻¹? Q1->Q2 Yes (O-H present) No_OH Not an Alcohol (Reject) Q1->No_OH No Q3 Strong bands at ~700 & ~750 cm⁻¹? Q2->Q3 Yes (N-H₂ validated) No_NH2 Not a Primary Amine (Reject) Q2->No_NH2 No No_Ph Not Mono-substituted Phenyl (Reject) Q3->No_Ph No Success Confirmed: 4-Amino-4-phenylcyclohexan-1-ol Q3->Success Yes (Phenyl present)

Figure 2: Diagnostic decision tree for functional group verification via FT-IR.

References

  • Source: shachemlin.
  • Source: researchgate.
  • Source: caymanchem.
  • Source: nih.

Sources

Exploratory

mass spectrometry analysis of 4-Amino-4-phenylcyclohexan-1-ol

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Amino-4-phenylcyclohexan-1-ol Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the mass s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Amino-4-phenylcyclohexan-1-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 4-Amino-4-phenylcyclohexan-1-ol, a key bifunctional molecule with applications in pharmaceutical synthesis and materials science. As a molecule possessing both a polar amino group and a hydroxyl moiety, its characterization demands a nuanced approach to ionization and fragmentation analysis. This document outlines the fundamental principles, instrumentation choices, predictable fragmentation pathways, and a detailed experimental protocol for its analysis via Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with the expertise to achieve robust, reliable, and accurate structural elucidation and quantification of this compound.

Introduction to 4-Amino-4-phenylcyclohexan-1-ol and its Analytical Significance

4-Amino-4-phenylcyclohexan-1-ol is a substituted cyclohexanol derivative featuring both an amine and a hydroxyl functional group. This unique structure makes it a valuable building block in the synthesis of complex pharmaceutical agents and novel chemical entities. The precise characterization of such molecules is paramount for ensuring purity, monitoring reaction kinetics, identifying impurities, and studying metabolic pathways.

Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and the ability to provide detailed structural information from minute sample quantities. Understanding the ionization behavior and fragmentation patterns of 4-Amino-4-phenylcyclohexan-1-ol is crucial for developing robust analytical methods for its identification and quantification in various matrices.

Physicochemical Properties and their Implications for MS Analysis

The analytical strategy for any compound begins with an understanding of its core chemical properties. These properties dictate the optimal choice of sample preparation, chromatographic separation, and mass spectrometric ionization.

PropertyValueSourceImplication for MS Analysis
Molecular Formula C₁₂H₁₇NO[1][2]Provides the basis for calculating the exact mass.
Molecular Weight 191.27 g/mol [1]Defines the nominal mass of the molecule.
Monoisotopic Mass 191.13101 Da[2]The exact mass used for high-resolution mass spectrometry (HRMS) identification.
pKa (Predicted) ~9.5 (Amine), ~15 (Alcohol)N/AThe basic amino group is readily protonated, making positive-ion mode ESI highly effective.
Polarity Polar[1]The presence of -NH₂ and -OH groups makes the molecule suitable for soft ionization techniques like ESI and APCI.[3]

Instrumentation and Rationale for Ionization Technique Selection

The choice of ionization technique is the most critical parameter in the analysis of polar molecules like 4-Amino-4-phenylcyclohexan-1-ol. The goal is to efficiently generate gas-phase ions of the intact molecule with minimal in-source fragmentation, preserving the molecular ion for subsequent tandem MS (MS/MS) analysis.

Recommended Ionization Technique: Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the method of choice for polar and ionic compounds.[4] It is a "soft" ionization technique that transfers analyte ions from a liquid solution directly into the gas phase, typically resulting in a strong signal for the protonated molecule, [M+H]⁺.[5] Given the basicity of the amino group in 4-Amino-4-phenylcyclohexan-1-ol, positive-ion ESI is exceptionally effective. The process involves dissolving the sample in a polar solvent and applying a high voltage, which generates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until gas-phase analyte ions are expelled.[3]

Alternative Technique: Atmospheric Pressure Chemical Ionization (APCI)

Atmospheric Pressure Chemical Ionization (APCI) serves as a valuable complementary technique. It is well-suited for a wide range of polar and nonpolar compounds.[4] In APCI, the sample solution is vaporized in a heated nebulizer. A corona discharge then ionizes the solvent vapor, which in turn transfers protons to the analyte molecules through gas-phase chemical reactions.[5] APCI can sometimes be more robust to matrix effects and is less susceptible to ion suppression than ESI.[4]

Mass Analyzer Selection

For unambiguous identification and structural elucidation, a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, is highly recommended. These analyzers provide accurate mass measurements (<5 ppm error), which allows for the determination of the elemental composition of the parent ion and its fragments.[6][7]

Predicted Fragmentation Pathways of 4-Amino-4-phenylcyclohexan-1-ol

Understanding how a molecule fragments is key to its structural confirmation. In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺, m/z 192.138) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule.[8] The fragmentation of organic molecules is governed by fundamental chemical principles, where bonds cleave to form the most stable possible ions and neutral species.

For 4-Amino-4-phenylcyclohexan-1-ol, the primary fragmentation pathways are expected to involve the loss of small, stable neutral molecules like water (H₂O) and ammonia (NH₃), followed by ring cleavages.

Key Predicted Fragmentation Reactions:
  • Loss of Water (-H₂O): The hydroxyl group is readily eliminated as water, a common fragmentation pathway for alcohols.[9] This results in a stable carbocation.

    • [M+H]⁺ → [M+H-H₂O]⁺ + H₂O

    • m/z 192.138 → m/z 174.128

  • Loss of Ammonia (-NH₃): The amino group can be lost as ammonia, particularly after protonation.

    • [M+H]⁺ → [M+H-NH₃]⁺ + NH₃

    • m/z 192.138 → m/z 175.133

  • Benzylic Cleavage: Cleavage of the bond between the phenyl group and the cyclohexane ring can occur, although the formation of a phenyl cation is less favorable. A more likely fragmentation is the loss of the phenyl group following ring opening.

  • Ring Cleavage: Following the initial loss of water or ammonia, the resulting cyclic ion can undergo further fragmentation through cleavage of the cyclohexyl ring. This can lead to a series of smaller fragment ions. Studies on related compounds like ketamine analogues show that cleavage of the cyclohexanone ring is a characteristic fragmentation pathway.[7][10]

Diagram of Predicted Fragmentation Pathways

The following diagram illustrates the most probable fragmentation cascade for protonated 4-Amino-4-phenylcyclohexan-1-ol.

G M [M+H]⁺ 4-Amino-4-phenylcyclohexan-1-ol m/z 192.138 Frag1 [M+H-H₂O]⁺ m/z 174.128 M->Frag1 - H₂O (18.01 Da) Frag2 [M+H-NH₃]⁺ m/z 175.133 M->Frag2 - NH₃ (17.03 Da) Frag3 Further Ring Fragmentation Frag1->Frag3 Frag2->Frag3

Caption: Predicted major fragmentation pathways for [M+H]⁺.

Table of Predicted Fragment Ions

This table summarizes the key ions expected in the MS/MS spectrum. Accurate mass values are critical for confirming these assignments.

m/z (Predicted)Elemental CompositionNeutral LossProposed Fragment Identity
192.1383C₁₂H₁₈NO⁺-Protonated Molecule [M+H]⁺
174.1277C₁₂H₁₆N⁺H₂OIon from loss of water
175.1328C₁₂H₁₇O⁺NH₃Ion from loss of ammonia
104.0524C₇H₆N⁺C₅H₁₂OFragment containing the aminophenyl moiety
91.0542C₇H₇⁺C₅H₁₁NOTropylium ion from benzylic cleavage

Experimental Protocol: LC-MS Analysis

This section provides a robust, step-by-step protocol for the analysis of 4-Amino-4-phenylcyclohexan-1-ol. This workflow is designed to be a self-validating system, incorporating necessary quality controls.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Processing A Weigh Standard & Prepare Stock Solution (e.g., 1 mg/mL in Methanol) B Prepare Working Standards & QC Samples via Serial Dilution (e.g., 1 µg/mL in Mobile Phase A) A->B D Equilibrate LC-MS System B->D C Prepare Blank (Mobile Phase A) C->D E Inject Blank, Standards, and QC Samples D->E F Acquire Full Scan (MS1) and MS/MS (MS2) Data E->F G Process Data: - Integrate Peaks - Confirm m/z - Analyze Fragmentation F->G H Generate Report G->H

Sources

Foundational

The Stereochemical Landscape of 4-Amino-4-phenylcyclohexan-1-ol: A Guide for Drug Development Professionals

Abstract The three-dimensional architecture of a molecule is a critical determinant of its biological activity. For drug development professionals, a thorough understanding of stereochemistry is not merely academic; it i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The three-dimensional architecture of a molecule is a critical determinant of its biological activity. For drug development professionals, a thorough understanding of stereochemistry is not merely academic; it is a cornerstone of rational drug design, influencing everything from target engagement to pharmacokinetic profiles. This in-depth technical guide explores the stereochemistry of 4-Amino-4-phenylcyclohexan-1-ol, a substituted cyclohexane scaffold with significant potential in medicinal chemistry. We will dissect the molecule's stereoisomers, delve into their conformational preferences, and outline robust methodologies for their synthesis and characterization. This guide is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of this important chemical entity.

Introduction: The Significance of Stereoisomerism in Drug Design

Molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms are known as stereoisomers.[1] This seemingly subtle difference can have profound consequences in a biological context. The chiral environment of the human body, with its stereospecific proteins, enzymes, and receptors, can interact very differently with each stereoisomer of a drug molecule.[2] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for adverse effects.[3] Therefore, the ability to selectively synthesize and characterize specific stereoisomers is a critical capability in modern drug discovery.

The molecule 4-Amino-4-phenylcyclohexan-1-ol presents a fascinating case study in stereoisomerism. Its cyclohexane ring, substituted with amino, phenyl, and hydroxyl groups, gives rise to multiple stereoisomers, each with a unique topographical presentation and, consequently, a distinct potential for biological interaction.

The Stereoisomers of 4-Amino-4-phenylcyclohexan-1-ol

4-Amino-4-phenylcyclohexan-1-ol has two stereocenters, at carbon 1 (C1) bearing the hydroxyl group and carbon 4 (C4) bearing the amino and phenyl groups. This gives rise to two diastereomers: cis and trans.

  • cis-4-Amino-4-phenylcyclohexan-1-ol: The hydroxyl and amino groups are on the same side of the cyclohexane ring.

  • trans-4-Amino-4-phenylcyclohexan-1-ol: The hydroxyl and amino groups are on opposite sides of the cyclohexane ring.

Furthermore, because C1 and C4 are stereocenters, both the cis and trans isomers are chiral and exist as a pair of enantiomers (R and S configurations). Therefore, there are a total of four possible stereoisomers for this compound.

Conformational Analysis: Dictating the 3D Shape

The biological activity of a molecule is intimately linked to its three-dimensional shape. For cyclohexane derivatives, the conformational flexibility of the six-membered ring is a key determinant of its overall topography. The cyclohexane ring predominantly adopts a low-energy "chair" conformation, and substituents can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions.[4]

The relative stability of different chair conformations is governed by steric strain, particularly 1,3-diaxial interactions, where an axial substituent experiences steric hindrance from the two axial hydrogens on the same side of the ring.[5] The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the free energy difference between the equatorial and axial conformations.[6] Larger A-values indicate a stronger preference for the equatorial position.

Conformational Preferences of trans-4-Amino-4-phenylcyclohexan-1-ol

The trans isomer can exist in two interconverting chair conformations:

  • Diequatorial (e,e): Both the hydroxyl group at C1 and the amino/phenyl groups at C4 are in equatorial positions.

  • Diaxial (a,a): Both substituent groups are in axial positions.

The diequatorial conformer is significantly more stable. In the diaxial form, both bulky substituents would experience significant 1,3-diaxial interactions, leading to high steric strain. Therefore, trans-4-Amino-4-phenylcyclohexan-1-ol is expected to exist almost exclusively in the diequatorial conformation.

Conformational Preferences of cis-4-Amino-4-phenylcyclohexan-1-ol

For the cis isomer, one substituent group must be axial while the other is equatorial. This leads to two possible chair conformers in equilibrium. The relative stability of these two conformers is determined by which of the larger substituent groups occupies the more sterically favorable equatorial position. The A-value for a hydroxyl group is approximately 0.9 kcal/mol, while for an amino group it is around 1.4 kcal/mol, and for a phenyl group, it is about 3.0 kcal/mol. Given the significantly larger steric bulk of the 4-amino-4-phenyl moiety, the conformer where this group is in the equatorial position and the hydroxyl group is in the axial position will be the more stable of the two.

The following table summarizes the predicted conformational preferences:

IsomerMore Stable ConformerRationale
transDiequatorial (e,e)Minimizes 1,3-diaxial interactions for both bulky substituents.
cisEquatorial 4-amino-4-phenyl, Axial 1-hydroxylThe significantly larger 4-amino-4-phenyl group has a stronger preference for the equatorial position to avoid severe steric strain.

Stereoselective Synthesis Strategies

The ability to synthesize specific stereoisomers is paramount for elucidating their individual biological activities. Stereoselective synthesis of 4-Amino-4-phenylcyclohexan-1-ol can be approached through several strategies, primarily involving the stereocontrolled reduction of a ketone precursor.

Catalytic Hydrogenation of 4-Amino-4-phenylcyclohexanone

A common and effective method for the synthesis of 4-aminocyclohexanol derivatives is the catalytic hydrogenation of the corresponding cyclohexanone. The stereochemical outcome of this reduction is highly dependent on the choice of catalyst and reaction conditions.

  • For the trans isomer: Palladium-based catalysts, such as palladium on carbon (Pd/C), generally favor the formation of the more thermodynamically stable trans product, where the incoming hydrogen adds from the less hindered face to yield an equatorial hydroxyl group.

  • For the cis isomer: Rhodium-based catalysts, such as rhodium on alumina (Rh/Al₂O₃), have been shown to favor the formation of the cis isomer in the hydrogenation of related substituted cyclohexanones.

A generalized protocol for the catalytic hydrogenation is as follows:

Experimental Protocol: Catalytic Hydrogenation

  • Reactor Setup: In a high-pressure reactor, dissolve 4-amino-4-phenylcyclohexanone in a suitable solvent (e.g., ethanol, water).

  • Catalyst Addition: Add the chosen catalyst (e.g., 5% Pd/C for the trans isomer) at a loading of 1-5 mol%.

  • Hydrogenation: Seal the reactor, purge with an inert gas (e.g., nitrogen), and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Heat the mixture to the target temperature (e.g., 50-80 °C) with vigorous stirring. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude product.

  • Purification: The product can be further purified by crystallization or column chromatography to isolate the desired stereoisomer.

Chemoenzymatic Synthesis

For high stereoselectivity, chemoenzymatic methods offer a powerful alternative.[7] A one-pot, two-enzyme system can be designed to convert a prochiral starting material like 4-phenyl-1,4-cyclohexanedione into a specific stereoisomer of 4-Amino-4-phenylcyclohexan-1-ol. This approach leverages the high regio- and stereoselectivity of enzymes.

A potential workflow could involve:

  • Keto Reductase (KRED): A regioselective KRED can reduce one of the ketone functionalities to a hydroxyl group, forming 4-hydroxy-4-phenylcyclohexanone.

  • Amine Transaminase (ATA): A stereocomplementary ATA can then convert the remaining ketone to an amine, with the stereochemical outcome determined by the choice of the ATA. By selecting the appropriate ATA, either the cis or trans isomer can be preferentially synthesized.[8]

Experimental Workflow: Chemoenzymatic Synthesis

G cluster_0 Step 1: Ketoreduction cluster_1 Step 2: Transamination start 4-Phenyl-1,4-cyclohexanedione kred_reaction Regioselective KRED + Cofactor (e.g., NADPH) start->kred_reaction intermediate 4-Hydroxy-4-phenylcyclohexanone kred_reaction->intermediate ata_reaction Stereoselective ATA + Amine Donor + Cofactor (e.g., PLP) intermediate->ata_reaction product cis- or trans-4-Amino-4-phenylcyclohexan-1-ol ata_reaction->product

Caption: Chemoenzymatic cascade for stereoselective synthesis.

Analytical Characterization of Stereoisomers

Unambiguous identification of the synthesized stereoisomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques for this purpose.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between cis and trans diastereomers of substituted cyclohexanes.[6] The key differentiating features are the chemical shifts (δ) and spin-spin coupling constants (J) of the protons attached to the carbons bearing the substituents.

Key Differentiating NMR Features (by analogy with 4-aminocyclohexanol):

Featurecis Isomer (predicted)trans Isomer (predicted)Rationale
H-1 Chemical Shift (CH-OH) Lower field (higher ppm)Higher field (lower ppm)In the more stable conformer of the cis isomer, H-1 is axial and deshielded. In the trans isomer, H-1 is equatorial.
H-1 Coupling Constant Smaller J-valuesLarger J-values (axial-axial coupling)The axial H-1 in the cis conformer will have smaller axial-equatorial and equatorial-equatorial couplings. The equatorial H-1 in the trans conformer will have a large axial-axial coupling to the adjacent axial protons.

Experimental Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 2D NMR: If necessary, perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals.

  • Data Analysis: Analyze the chemical shifts and coupling constants to determine the relative stereochemistry (cis or trans).

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique can unambiguously determine the relative and absolute stereochemistry of the molecule.

Experimental Workflow: X-ray Crystallography

G cluster_0 Workflow for X-ray Crystal Structure Determination crystallization Single Crystal Growth data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution validation Structural Validation and Analysis structure_solution->validation

Caption: General workflow for X-ray crystallographic analysis.

A typical X-ray crystallography experiment involves the following steps:

  • Crystallization: Growing a high-quality single crystal of the compound of interest is the most critical and often the most challenging step.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

  • Analysis: The final structure provides precise information on bond lengths, bond angles, and the absolute configuration of the molecule.

Chiral Resolution of Enantiomers

Once a diastereomer (cis or trans) has been synthesized, the separation of its two enantiomers is often necessary. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.

Experimental Protocol: Chiral HPLC

  • Column Selection: The choice of the chiral stationary phase (CSP) is crucial. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds, including amino alcohols.[1][9]

  • Mobile Phase Optimization: A systematic screening of mobile phases, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is performed to achieve baseline separation of the enantiomers.

  • Analysis: The sample is injected onto the chiral column, and the separated enantiomers are detected, typically by UV absorbance. The enantiomeric excess (ee) of the sample can be determined from the relative peak areas of the two enantiomers.

Pharmacological Relevance: The Case of Vesamicol Analogs

The stereochemistry of amino-cyclohexanol derivatives can have a profound impact on their pharmacological activity. For instance, vesamicol (2-(4-phenylpiperidino)cyclohexanol), an inhibitor of vesicular acetylcholine transport, demonstrates significant stereoselectivity in its biological action.[10] Studies have shown that the (-)-enantiomer of vesamicol is approximately 20 times more potent than the (+)-enantiomer in blocking neuromuscular transmission.[8] This highlights the importance of evaluating the biological activity of each individual stereoisomer of a drug candidate. Analogs of vesamicol, which share structural similarities with 4-Amino-4-phenylcyclohexan-1-ol, have also been investigated for their interaction with the vesicular acetylcholine transporter.[11]

Conclusion

The stereochemistry of 4-Amino-4-phenylcyclohexan-1-ol is a multifaceted topic with significant implications for its potential use in drug discovery and development. A thorough understanding of its stereoisomers, conformational preferences, and methods for stereoselective synthesis and characterization is essential for any research program involving this scaffold. By applying the principles and methodologies outlined in this guide, researchers can confidently navigate the stereochemical complexities of this molecule and unlock its full therapeutic potential.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Marshall, I. G. (1970). A comparison between the blocking actions of 2-(4-phenylpiperidino)cyclohexanol (AH5183) and its N-methyl quaternary analogue (AH5954). British Journal of Pharmacology, 40(1), 68–77.
  • Prior, C., et al. (1987). A further study of the neuromuscular effects of vesamicol (AH5183) and of its enantiomer specificity. British Journal of Pharmacology, 91(2), 343–354.
  • Rogers, G. A., et al. (1991). Control of the binding of a vesamicol analog to the vesicular acetylcholine transporter. Journal of Neurochemistry, 57(4), 1163-1169.
  • Bokor, É., et al. (2022).
  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.
  • Parsons, S. M., et al. (1993). Vesamicol. In Neurotransmitter Transporters (pp. 231-247). Humana Press.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Yashima, E., et al. (2016). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation.
  • Juaristi, E. (1997). Conformational Behavior of Six-Membered Rings. VCH.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • BenchChem. (2025). Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy.
  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development.
  • Gröger, H., & Hummel, W. (2014). Enzymes in Organic Synthesis. Wiley-VCH.
  • Zhang, C., et al. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography.

Sources

Protocols & Analytical Methods

Method

The Versatility of the 4-Amino-4-phenylcyclohexan-1-ol Scaffold: Application Notes for Modern Drug Discovery

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple, distinct biological t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple, distinct biological targets — is a cornerstone of efficient drug discovery. The 4-Amino-4-phenylcyclohexan-1-ol core represents such a scaffold. It combines several key pharmacophoric features: a rigid cyclohexyl ring that reduces conformational flexibility, a basic amino group for ionic interactions, a phenyl ring for aromatic and hydrophobic interactions, and a hydroxyl group that can act as a hydrogen bond donor or acceptor.

While direct literature on the specific biological activities of 4-Amino-4-phenylcyclohexan-1-ol is nascent, its structural similarity to well-established classes of bioactive molecules provides a strong, rational basis for its exploration in multiple therapeutic areas. This guide synthesizes data from analogous chemical series to present a comprehensive overview of its potential applications, complete with detailed experimental protocols for its evaluation. We will explore its promise in developing novel analgesics, anti-inflammatory agents, and antifungal compounds.

Part 1: Central Nervous System Applications - A Scaffold for Next-Generation Analgesics

The structural core of 4-Amino-4-phenylcyclohexan-1-ol is highly analogous to the 4-amino-4-arylcyclohexanone class of compounds, which were investigated as a novel series of potent analgesics.[1] This historical precedent strongly suggests that the 4-Amino-4-phenylcyclohexan-1-ol scaffold is a prime candidate for the development of new pain therapeutics, particularly through modulation of the opioid system.

Scientific Rationale: Targeting the Opioid System

The μ (MOR), κ (KOR), and δ (DOR) opioid receptors, all G-protein coupled receptors (GPCRs), are the primary targets for the most effective analgesics used in clinical practice.[2][3] Agonism at the MOR, in particular, produces profound pain relief. However, it is also associated with severe side effects, including respiratory depression, tolerance, and addiction.[2][4] Modern medicinal chemistry efforts are focused on identifying novel modulators of these receptors that can separate analgesia from adverse effects.

One of the most promising strategies is the development of Positive Allosteric Modulators (PAMs).[4] Unlike direct agonists, MOR PAMs do not activate the receptor on their own but enhance the analgesic efficacy of endogenous opioids (like endorphins) or co-administered opioid drugs.[4][5] This approach may allow for lower, safer doses of traditional opioids and could present a superior safety profile. The 4-Amino-4-phenylcyclohexan-1-ol scaffold, with its multiple interaction points, is an ideal starting point for designing such modulators.

Signaling Pathway: Canonical Opioid Receptor Activation

The following diagram illustrates the primary signaling cascade following opioid receptor activation by an agonist.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OpioidReceptor Opioid Receptor (e.g., MOR) G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) OpioidReceptor->G_protein Activation G_alpha Gαi/o (active) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits K_channel GIRK Channel (K+ Efflux) G_beta_gamma->K_channel Activates Ca_channel Ca2+ Channel (Ca2+ Influx) G_beta_gamma->Ca_channel Inhibits ATP ATP ATP->AC Analgesia Analgesia & Cellular Response cAMP->Analgesia Reduced signaling K_channel->Analgesia Hyperpolarization Ca_channel->Analgesia Reduced Neurotransmitter Release Agonist Opioid Agonist Agonist->OpioidReceptor Binds CYP51_Inhibition cluster_enzyme Enzyme Active Site CYP51 Fungal CYP51 Enzyme (Active Site) Heme Heme Iron (Fe) Product Ergosterol Precursor Heme->Product Metabolizes Substrate Lanosterol (Natural Substrate) Substrate->Heme Binds for catalysis Blocked Substrate Access Blocked Ergosterol Synthesis Inhibited Substrate->Blocked Cannot Bind Inhibitor 4-Amino-4-phenyl- cyclohexan-1-ol Derivative Inhibitor->Heme Coordinates via Amino Group Inhibitor->Blocked

Caption: Proposed mechanism of CYP51 inhibition by the scaffold.

Protocol 2: In Vitro TLR4 Inhibition Assay (NF-κB Reporter Assay)

This protocol measures the ability of a test compound to inhibit LPS-induced activation of the TLR4 signaling pathway in a reporter cell line.

Materials:

  • HEK-Blue™ hTLR4 cells (InvivoGen), which express human TLR4, MD-2, and CD14, and contain an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.

  • HEK-Blue™ Detection Medium.

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compounds dissolved in DMSO.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed HEK-Blue™ hTLR4 cells into a 96-well plate at a density of ~5 x 10⁴ cells/well and incubate overnight.

  • Compound Addition: The next day, treat the cells with various concentrations of the test compounds or vehicle (DMSO) for 1 hour prior to stimulation.

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 10 ng/mL. Include a negative control well with no LPS.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Detection: Add 20 µL of the cell culture supernatant to a new 96-well plate containing 180 µL of HEK-Blue™ Detection medium.

  • Readout: Incubate for 1-2 hours at 37°C and measure the SEAP activity by reading the optical density (OD) at 620-650 nm.

Data Analysis:

  • Normalize the data by setting the OD of the unstimulated cells to 0% and the OD of the LPS-stimulated (vehicle-treated) cells to 100%.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation:

Compound TLR4 Inhibition IC₅₀ (µM)
Reference (e.g., CLI-095) X.X ± X.X
Test Compound 1 A.A ± A.A

| Test Compound 2 | C.C ± C.C |

Part 3: Synthetic Strategy and CNS Drug Design

The successful application of the 4-Amino-4-phenylcyclohexan-1-ol scaffold, particularly for CNS targets, requires an efficient synthetic route and careful optimization of physicochemical properties to ensure blood-brain barrier (BBB) penetration. [6][7]

Protocol 3: A Plausible Synthetic Route

This proposed synthesis is adapted from established methods for producing the analogous 4-amino-4-arylcyclohexanones. [1] Step 1: Double Michael Addition. Reaction of phenylacetonitrile with two equivalents of an acrylate ester (e.g., methyl acrylate) under basic conditions. Step 2: Dieckmann Cyclization. Intramolecular cyclization of the resulting diester to form a β-keto ester. Step 3: Hydrolysis and Decarboxylation. Saponification of the ester followed by acidification and heating to yield 4-phenylcyclohexan-1-one. Step 4: Strecker Synthesis. Reaction of 4-phenylcyclohexan-1-one with an amine source (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide) to form an α-aminonitrile. Step 5: Nitrile Hydrolysis. Acidic or basic hydrolysis of the nitrile to yield 4-amino-4-phenylcyclohexane-1-carboxylic acid. Step 6: Curtius Rearrangement. Conversion of the carboxylic acid to an isocyanate, which is then hydrolyzed to form 4-amino-4-phenylcyclohexan-1-one. Step 7: Stereoselective Reduction. Reduction of the ketone (e.g., with sodium borohydride) to yield the target 4-Amino-4-phenylcyclohexan-1-ol. This step will produce a mixture of cis and trans diastereomers which can be separated chromatographically.

Workflow Diagram: Proposed Synthesis

Synthesis_Workflow Start Phenylacetonitrile + Methyl Acrylate Step1 Step 1: Double Michael Addition Start->Step1 Intermediate1 Diester Intermediate Step1->Intermediate1 Step2 Step 2: Dieckmann Cyclization Intermediate1->Step2 Intermediate2 β-Keto Ester Step2->Intermediate2 Step3 Step 3: Hydrolysis & Decarboxylation Intermediate2->Step3 Ketone 4-Phenylcyclohexanone Step3->Ketone Step4_6 Steps 4-6: Amino Group Installation Ketone->Step4_6 AminoKetone 4-Amino-4-phenyl- cyclohexanone Step4_6->AminoKetone Step7 Step 7: Ketone Reduction AminoKetone->Step7 Final 4-Amino-4-phenyl- cyclohexan-1-ol (cis/trans mixture) Step7->Final

Caption: A plausible multi-step synthetic workflow.

Physicochemical Properties for CNS Drug Design

To effectively cross the blood-brain barrier, compounds must adhere to a strict set of physicochemical parameters. Derivatives of the 4-Amino-4-phenylcyclohexan-1-ol scaffold should be optimized to fit within these guidelines.

ParameterRecommended Range for CNS DrugsRationale
Molecular Weight (MW) < 450 DaSmaller molecules diffuse more readily across the BBB. [6]
LogP (Lipophilicity) 1.5 - 3.5Balances solubility in aqueous blood with lipid membrane permeability. [6]
Topological Polar Surface Area (TPSA) < 90 ŲHigh polarity hinders passage through the lipophilic BBB. [6]
Hydrogen Bond Donors (HBD) ≤ 3Excessive hydrogen bonding capacity increases solvation and reduces permeability.
Hydrogen Bond Acceptors (HBA) ≤ 7See above.
pKa of Basic Center 7.5 - 10.0A basic center is often beneficial for CNS targets, but it should be partially ionized at physiological pH (7.4) to balance solubility and permeability.

Conclusion and Future Directions

The 4-Amino-4-phenylcyclohexan-1-ol scaffold represents a highly promising, yet underexplored, starting point for drug discovery campaigns. Based on strong evidence from structurally analogous compounds, it holds significant potential for the development of novel therapeutics in analgesia, inflammation, and infectious disease. Its synthetic tractability and the presence of multiple handles for chemical modification make it an ideal candidate for the creation of diverse chemical libraries.

Future work should focus on the stereoselective synthesis of all four diastereomers of 4-Amino-4-phenylcyclohexan-1-ol to enable a thorough investigation of structure-activity relationships (SAR). High-throughput screening of a derivatized library against opioid receptors, TLR4, and fungal CYP51 is a logical next step to validate the hypotheses presented in this guide and to identify potent lead compounds for further optimization.

References

  • Pryce, K. D., et al. (2021). A Promising Chemical Series of Positive Allosteric Modulators of the μ-Opioid Receptor that Enhance the Antinociceptive Efficac. Neuropharmacology, 195, 108673. Available at: [Link]

  • Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424-430. Available at: [Link]

  • Bao, H. Y., et al. (2024). Discovery of a mu-opioid receptor modulator that in combination with morphinan antagonists induces analgesia. Cell Chemical Biology. Available at: [Link]

  • Bruchas, M. R., & Roth, B. L. (2016). New advances in engineering drug-receptor kinetics. Trends in pharmacological sciences, 37(4), 253-256.
  • Ho, H., et al. (2005). Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides. Bioorganic & Medicinal Chemistry Letters, 15(22), 4910-4914. Available at: [Link]

  • Duffy, J. L., et al. (2007). 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 17(10), 2879-2885. Available at: [Link]

  • Wilson, G. K., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 64(13), 9431-9443. Available at: [Link]

  • Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745-2755.
  • Williams, J. T., Ingram, S. L., Henderson, G., Chavkin, C., von Zastrow, M., Schulz, S., ... & Christie, M. J. (2013). Regulation of μ-opioid receptors: desensitization, phosphorylation, internalization, and tolerance. Pharmacological reviews, 65(1), 223-254. Available at: [Link]

  • Celver, J., et al. (2024). Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. WIPO Patent WO2024145422A1.
  • Contet, C., et al. (2023). Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects. Molecules, 28(2), 708. Available at: [Link]

  • Wilson, G. K., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of medicinal chemistry, 64(13), 9431-9443.
  • Che, T., & Roth, B. L. (2023). Molecular basis of opioid receptor signaling. Cell, 186(24), 5278-5294.
  • Domainex. (n.d.). CNS Drug Discovery | Physicochemical optimisation. Retrieved from [Link]

  • Aragen. (n.d.). Pharmacokinetic Strategies in CNS Drug Discovery. Retrieved from [Link]

Sources

Application

Application Note: Synthesis of 4-Amino-4-phenylcyclohexan-1-ol Derivatives

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of advanced scaffolds for mixed nociceptin/orphanin FQ (NOP) and mu-opioid (MOP) receptor agonists (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of advanced scaffolds for mixed nociceptin/orphanin FQ (NOP) and mu-opioid (MOP) receptor agonists (e.g., Cebranopadol).

Executive Summary & Mechanistic Rationale

The 4-amino-4-phenylcyclohexyl scaffold is a privileged structure in modern analgesic drug discovery. It serves as the core pharmacophore for novel, first-in-class mixed NOP/MOP receptor agonists, which provide potent antinociception with a dramatically reduced side-effect profile compared to classical opioids 1[1].

The synthesis of 4-amino-4-phenylcyclohexan-1-ol derivatives presents a unique chemical challenge: the installation of a sterically congested quaternary carbon center (C4) bearing both an aryl and an amine group. Direct addition of a Grignard reagent to a cyclohexanone imine is notoriously inefficient due to competitive α -deprotonation, which yields unreactive enamines.

To circumvent this, the protocol relies on the Bruylants reaction 2[2]. By first converting a protected cyclohexanone into an α -aminonitrile via a Strecker synthesis, the system is primed for Grignard addition. The nitrile acts as a stable, yet highly effective leaving group. Upon coordination with the Lewis acidic magnesium of the Grignard reagent, the cyanide is expelled, generating a highly electrophilic iminium ion in situ. This intermediate is rapidly and irreversibly trapped by the aryl nucleophile, successfully forging the quaternary center. Subsequent deprotection and stereoselective reduction yield the target alcohol3[3].

Synthetic Workflow Diagram

Workflow N1 1,4-Cyclohexanedione Monoethylene Acetal N2 Strecker Reaction (HNMe2, KCN) N1->N2 N3 Aminonitrile Intermediate N2->N3 IPC: IR 2230 cm⁻¹ N4 Bruylants Reaction (PhMgBr) N3->N4 N5 Ketal-Protected Amine N4->N5 IPC: GC-MS / TLC N6 Acetal Hydrolysis (HCl/H2O) N5->N6 N7 4-Amino-4-phenyl- cyclohexan-1-one N6->N7 IPC: IR 1715 cm⁻¹ N8 Stereoselective Reduction (NaBH4 or L-Selectride) N7->N8 N9 4-Amino-4-phenyl- cyclohexan-1-ol N8->N9 IPC: 1H-NMR (dr)

Figure 1: Synthetic workflow for 4-amino-4-phenylcyclohexan-1-ol derivatives via the Bruylants reaction.

Self-Validating Experimental Protocols

Note: The following procedures are scaled for a 10 mmol standard optimization batch. Ensure all Grignard reactions are performed under strict anhydrous conditions (Schlenk techniques).

Step 3.1: Strecker Synthesis of the Aminonitrile

Objective: Formation of 8-(dimethylamino)-1,4-dioxaspiro[4]decane-8-carbonitrile.

  • Dissolve 1,4-cyclohexanedione monoethylene acetal (10.0 mmol, 1.56 g) in a mixture of methanol (15 mL) and deionized water (5 mL).

  • Add dimethylamine hydrochloride (12.0 mmol, 0.98 g) and stir for 15 minutes at room temperature to allow iminium formation.

  • Carefully add potassium cyanide (12.0 mmol, 0.78 g) in one portion. (CAUTION: Highly toxic. Perform in a well-ventilated fume hood with cyanide antidotes available).

  • Stir the biphasic mixture vigorously for 48 hours at room temperature.

  • Extract the mixture with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the aminonitrile as a white solid.

In-Process Control (IPC) & Validation:

  • TLC: Silica gel, Hexane/EtOAc (7:3). The product spot ( Rf​≈0.6 ) should stain positively with ninhydrin.

  • IR Spectroscopy: Validate success by the appearance of a weak but distinct C≡N stretch at ∼2230 cm−1 .

Step 3.2: Bruylants Reaction (Grignard Addition)

Objective: Formation of 8-(dimethylamino)-8-phenyl-1,4-dioxaspiro[4]decane.

  • Dissolve the crude aminonitrile (5.0 mmol) in anhydrous THF (15 mL) under an argon atmosphere.

  • Cool the solution to 0∘C using an ice-water bath.

  • Dropwise, add phenylmagnesium bromide (1.0 M in THF, 15.0 mmol, 3.0 equiv) over 20 minutes. The solution will turn slightly yellow.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 16 hours.

  • Quench the reaction carefully at 0∘C with saturated aqueous NH4​Cl (10 mL). Extract with ethyl acetate ( 3×15 mL), dry over Na2​SO4​ , and evaporate the solvent.

In-Process Control (IPC) & Validation:

  • GC-MS: Analyze a micro-aliquot. Confirm the disappearance of the aminonitrile mass and the appearance of the target mass ( m/z=261 ).

  • IR Spectroscopy: Ensure the complete disappearance of the 2230 cm−1 nitrile band.

Step 3.3: Ketal Deprotection

Objective: Formation of 4-(dimethylamino)-4-phenylcyclohexan-1-one.

  • Dissolve the ketal-protected amine (4.0 mmol) in THF (10 mL).

  • Add aqueous HCl (2.0 M, 10 mL) and stir the mixture at room temperature for 12 hours.

  • Basify the aqueous layer to pH 10 using 2.0 M NaOH.

  • Extract the free base with dichloromethane (DCM, 3×15 mL). Wash with brine, dry over MgSO4​ , and concentrate to yield the ketone.

In-Process Control (IPC) & Validation:

  • TLC: DCM/MeOH (9:1). The product spot stains strongly with Dragendorff's reagent (indicating a tertiary amine).

  • IR Spectroscopy: Confirm deprotection via the appearance of a strong, sharp carbonyl stretch at ∼1715 cm−1 .

Step 3.4: Stereoselective Ketone Reduction

Objective: Formation of 4-(dimethylamino)-4-phenylcyclohexan-1-ol.

  • Dissolve the ketone (3.0 mmol) in anhydrous methanol (10 mL) and cool to 0∘C .

  • Slowly add sodium borohydride ( NaBH4​ , 4.5 mmol, 170 mg) in small portions.

  • Stir for 2 hours at 0∘C , then allow to warm to room temperature.

  • Quench with water (5 mL), remove methanol under reduced pressure, and extract the aqueous residue with DCM ( 3×10 mL).

  • Dry and concentrate to yield the diastereomeric mixture of the alcohol.

In-Process Control (IPC) & Validation:

  • 1 H-NMR (CDCl 3​ ): Assess the diastereomeric ratio (dr) by integrating the C1 methine proton. The axial proton (trans-isomer) appears as a broad multiplet at ∼3.6 ppm , while the equatorial proton (cis-isomer) appears further downfield at ∼3.9 ppm .

Quantitative Data & Stereochemical Optimization

The diastereomeric ratio of the final alcohol is highly dependent on the steric bulk of the reducing agent. The table below summarizes validated yields and cis/trans ratios for various substrates and conditions.

Substrate (Ketone)Reducing AgentSolventTemp (°C)Yield (%)Diastereomeric Ratio (trans:cis)*
4-Dimethylamino-4-phenylcyclohexan-1-oneNaBH₄MeOH0 to 258885:15
4-Dimethylamino-4-phenylcyclohexan-1-oneL-SelectrideTHF-788210:90
4-Dimethylamino-4-(4-fluorophenyl)cyclohexan-1-oneNaBH₄MeOH0 to 258580:20
4-Dimethylamino-4-(4-fluorophenyl)cyclohexan-1-oneL-SelectrideTHF-787912:88

*Note: trans/cis nomenclature is defined relative to the spatial relationship between the C1-hydroxyl group and the C4-amino group.

Causal Analysis & Troubleshooting (E-E-A-T)

To ensure scientific rigor, it is critical to understand the causality behind the observed reaction behaviors:

  • Why does the Bruylants reaction require excess Grignard reagent? The initial equivalent of Grignard reagent acts as a Lewis acid, coordinating to the nitrile nitrogen to facilitate the expulsion of the cyanide ion. The second equivalent is required to act as the nucleophile that attacks the resulting iminium ion. Using less than 2.5–3.0 equivalents often results in incomplete conversion and recovery of starting material5[5].

  • Stereocontrol in Ketone Reduction: The bulky 4-phenyl group effectively locks the conformation of the cyclohexane ring, forcing the phenyl group into the equatorial position and the dimethylamino group into the axial position. When a small hydride source like NaBH4​ is used, hydride delivery occurs predominantly from the less sterically hindered axial face, pushing the resulting hydroxyl group into the equatorial position (yielding the trans-isomer). Conversely, using a massive, sterically encumbered hydride like L-Selectride forces equatorial attack, yielding the cis-isomer (axial hydroxyl) 3[3].

  • Troubleshooting Deprotection: If the ketal hydrolysis (Step 3.3) stalls, it is typically due to the protonation of the tertiary amine, which places a positive charge near the ketal, electrostatically repelling the hydronium ions required for acetal cleavage. Increasing the acid concentration (e.g., using 4M HCl) or gently heating to 40∘C will drive the reaction to completion.

References

  • Discovery of Spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amines as Potent NOP and Opioid Receptor Agonists. ACS Medicinal Chemistry Letters / PMC. 1

  • Improved and Flexible Synthetic Access to the Spiroindole Backbone of Cebranopadol. Organic Letters, ACS Publications. 5

  • Substituted 4-aminocyclohexane derivatives. US Patent 8835689B2, Grünenthal GmbH. 2

  • A diastereoselective synthesis of Cebranopadol, a novel analgesic showing NOP/mu mixed agonism. Scientific Reports, Nature Publishing Group. 3

Sources

Method

Application Note: Leveraging the 4-Amino-4-phenylcyclohexan-1-ol Scaffold for the Synthesis of Novel Analgesics

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry and pharmacology. Introduction The relentless pursuit of safer and more effective analgesics is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry and pharmacology.

Introduction

The relentless pursuit of safer and more effective analgesics is a cornerstone of modern medicinal chemistry. A key strategy in this endeavor is the utilization of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The 4-amino-4-phenylcyclohexan-1-ol core is one such scaffold, bearing a striking structural resemblance to the 4-phenylpiperidine pharmacophore present in potent opioid analgesics like morphine and fentanyl.[1] This structural analogy makes it a highly valuable starting point for the development of new chemical entities with potential activity at opioid receptors.[2][3]

Derivatives of 4-amino-4-arylcyclohexanones and their reduced alcohol counterparts have demonstrated significant analgesic activity, with some compounds exhibiting potency comparable to that of morphine.[3][4] The strategic modification of this core structure—through substitutions on the aryl ring, derivatization of the amino group, and alterations of the hydroxyl function—allows for a systematic exploration of the structure-activity relationship (SAR), paving the way for the rational design of novel pain therapeutics.

This application note provides a detailed protocol for the synthesis of an N-acetylated derivative of 4-amino-4-phenylcyclohexan-1-ol, a fundamental transformation that serves as a gateway to a diverse library of potential analgesic compounds.[5][6]

Part 1: Synthetic Strategy and Workflow

The primary synthetic goal is to modify the primary amine of the 4-amino-4-phenylcyclohexan-1-ol scaffold. The amino group is a critical feature for receptor interaction, often serving as a protonatable site for ionic bonding within the receptor pocket.[7] N-acylation is a robust and versatile reaction that converts the primary amine into a secondary amide. This transformation significantly alters the electronic and steric properties of the molecule, which can modulate receptor binding affinity, selectivity, and pharmacokinetic properties.[8][9]

The chosen protocol employs acetic anhydride as the acylating agent, a common and efficient method for introducing an acetyl group.[10][11] This reaction is typically straightforward and high-yielding, making it an ideal first step in a drug discovery campaign.

Experimental Workflow Diagram

The overall process from starting material to the purified and characterized final product is outlined below.

G cluster_synthesis Synthesis & Work-up cluster_purification Purification & Analysis A 1. Dissolve 4-Amino-4-phenyl- cyclohexan-1-ol in Pyridine B 2. Cool to 0°C A->B C 3. Add Acetic Anhydride (Acylating Agent) B->C D 4. Reaction at Room Temp (Monitor by TLC) C->D E 5. Quench & Extract with Ethyl Acetate D->E F 6. Wash Organic Layer (HCl, NaHCO3, Brine) E->F G 7. Dry & Evaporate Solvent F->G Crude Product H 8. Purify via Column Chromatography G->H I 9. Characterize Product (NMR, MS, IR) H->I H->I Pure Product J 10. Assess Purity (HPLC) I->J

Caption: Workflow for the N-acetylation of 4-amino-4-phenylcyclohexan-1-ol.

Part 2: Detailed Synthesis Protocol

This protocol describes the N-acetylation of cis/trans-4-amino-4-phenylcyclohexan-1-ol to yield N-(1-hydroxy-4-phenylcyclohexyl)acetamide.

Materials and Reagents

  • 4-Amino-4-phenylcyclohexan-1-ol (cis/trans mixture)

  • Acetic Anhydride (≥98%)

  • Pyridine (Anhydrous)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Standard laboratory glassware, magnetic stirrer, and TLC equipment

Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-4-phenylcyclohexan-1-ol (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration).

    • Causality Note: Pyridine serves as both the solvent and the base, neutralizing the acetic acid byproduct generated during the reaction, which drives the equilibrium towards product formation.[11]

  • Acylation: Cool the solution to 0°C using an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

    • Causality Note: The dropwise addition at low temperature helps to control the exothermic nature of the reaction and minimize potential side reactions.

  • Reaction Monitoring: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 10% Methanol in DCM). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Work-up and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2x) to remove the pyridine.

    • Saturated NaHCO₃ solution (1x) to remove any remaining acetic acid.

    • Brine (1x) to remove residual water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) to isolate the pure N-(1-hydroxy-4-phenylcyclohexyl)acetamide.

    • Self-Validation: The purification step is critical for removing unreacted starting materials and byproducts, ensuring the integrity of the compound for subsequent biological testing.

Quantitative Data Summary

The following table provides representative data for the described synthesis.

ParameterValueNotes
Starting Material 4-Amino-4-phenylcyclohexan-1-ol1.0 g (5.23 mmol)
Reagent Acetic Anhydride0.59 mL (6.28 mmol, 1.2 eq)
Solvent Anhydrous Pyridine26 mL
Reaction Time 3 hoursMonitored by TLC
Crude Yield ~1.2 g
Purified Yield 1.05 g86%
Product Purity >98%Determined by HPLC
Appearance White to off-white solid

Part 3: Mechanism and Structure-Activity Relationship (SAR)

The analgesic properties of compounds derived from this scaffold are often attributed to their interaction with opioid receptors, particularly the µ-opioid receptor (MOR), which is the primary target for most clinically used opioid analgesics.[7][12]

Pharmacophore Model

A simplified pharmacophore model for MOR agonists typically includes:

  • A protonatable nitrogen atom that forms an ionic bond with an acidic residue (e.g., Aspartic Acid) in the receptor.

  • An aromatic ring that engages in hydrophobic or π-π stacking interactions.

  • A hydroxyl group that can act as a hydrogen bond donor or acceptor.

The 4-amino-4-phenylcyclohexan-1-ol scaffold contains all three of these key features, making it an excellent starting point for opioid analgesic design.

G cluster_receptor μ-Opioid Receptor Binding Pocket cluster_ligand Analgesic Pharmacophore asp Aspartate Residue (Anionic Site) hydrophobic Hydrophobic Pocket h_bond H-Bonding Region amine Protonated Amine (N+) amine->asp Ionic Interaction phenyl Phenyl Group phenyl->hydrophobic Hydrophobic Interaction hydroxyl Hydroxyl Group (OH) hydroxyl->h_bond Hydrogen Bonding

Caption: Key pharmacophore interactions at the opioid receptor site.

Impact of N-Acylation

Converting the primary amine to an N-acetyl amide introduces a carbonyl group and changes the basicity of the nitrogen. While this may reduce the strength of the ionic interaction, the amide moiety can introduce new hydrogen bonding opportunities and alter the molecule's conformation and lipophilicity. Studies have shown that various N-acyl and N-alkyl substitutions can profoundly impact analgesic potency and receptor selectivity (µ vs. κ vs. δ).[3][13] This protocol provides the foundational N-acetyl derivative, which can be compared against other derivatives (e.g., N-propionyl, N-cyclopropylmethyl) to build a comprehensive SAR profile.[1][14]

References

  • US4460604A - 4-Amino-4-aryl-cyclohexanones.
  • Lednicer, D., et al. (1981). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry.
  • Flick, K., et al. (1978). [Studies on chemical structure and analgetic activity of phenyl substituted aminomethylcyclohexanoles (author's transl)]. Arzneimittelforschung.
  • Kaplancikli, Z. A., et al. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • New Analgesics Synthetically Derived from the Paracetamol Metabolite N-(4-Hydroxyphenyl)-(5Z,8Z,11Z,14Z)
  • Synthesis and analgesic activity of some acetamide deriv
  • Lednicer, D., et al. (1981). 4-amino-4-arylcyclohexanones and their derivatives: a novel class of analgesics. 2. Modification of the carbonyl function. Journal of Medicinal Chemistry.
  • Synthesis and analgesic activity of some acetamide derivatives.
  • Barbosa, M. L. C., et al. (2009). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. European Journal of Medicinal Chemistry.
  • Weimann, A. (2023). Structure-Activity Relationship Studies in Novel Analgesic Compounds: An Overview. Research & Reviews: Journal of Medicinal & Organic Chemistry.
  • Discovery, structure-activity relationship studies, and anti-nociceptive effects of 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one as novel opioid receptor agonists. PubMed.
  • Synthesis, Analgesic Activity and Structure-Activity Relationship of 4-N-Cyclohexyl Analogs of Some Fentanyl Derivatives. Journal of China Pharmaceutical University.
  • Opioid Analgesics. Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 14th Edition.
  • Katritzky, A. R., et al. (2004).
  • N-Terminus Acetylation Protocol.
  • Palmer, R. B., et al. (1995). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry.
  • Application Notes and Protocols for the N-Acylation of 4-Amino-3-bromobenzoic acid. Benchchem.

Sources

Application

Application Notes &amp; Protocols: The Role of the 4-Amino-4-phenylcyclohexan-1-ol Scaffold in CNS Drug Discovery

An in-depth technical guide for researchers, scientists, and drug development professionals. Introduction: Unlocking the CNS Therapeutic Potential of the Arylcyclohexylamine Core The arylcyclohexylamine scaffold is a cor...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: Unlocking the CNS Therapeutic Potential of the Arylcyclohexylamine Core

The arylcyclohexylamine scaffold is a cornerstone in the edifice of central nervous system (CNS) pharmacology. Historically, this structural motif is famously associated with dissociative anesthetics like Phencyclidine (PCP) and Ketamine, which exert their primary effects through the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2] While the psychotomimetic side effects of early-generation compounds presented significant clinical challenges, the therapeutic potential of modulating the NMDA receptor, a key player in synaptic plasticity, learning, and memory, has remained an area of intense investigation.[3]

The evolution of this chemical class has led to the development of agents with more refined pharmacological profiles. A promising direction has been the exploration of amino-alkylcyclohexanes, which, like the clinically successful drug memantine, exhibit moderate affinity, strong voltage-dependency, and rapid blocking/unblocking kinetics at the NMDA receptor.[4][5][6] This specific profile is thought to reduce the severe side effects associated with high-affinity channel blockers while preserving therapeutic efficacy in conditions of glutamate-driven excitotoxicity, which is implicated in numerous neurodegenerative diseases.[7][8][9][10]

Within this promising class, the 4-Amino-4-phenylcyclohexan-1-ol moiety serves as a pivotal structural scaffold. It combines several key pharmacophoric features:

  • A Phenyl Group: Essential for aryl-receptor interactions and can be substituted to modulate potency and selectivity.

  • A Cyclohexane Ring: A rigid, non-planar core that orients the other functional groups in a specific three-dimensional arrangement, crucial for fitting into receptor binding pockets.

  • A geminal Amino Group: A basic center that is typically protonated at physiological pH, critical for interaction within the ion channel of the NMDA receptor.

  • A Hydroxyl Group: Introduces polarity and a hydrogen bonding-capable moiety, which can be exploited to fine-tune solubility, blood-brain barrier (BBB) penetration, and target engagement.

This guide provides a comprehensive overview of the application of the 4-Amino-4-phenylcyclohexan-1-ol scaffold in CNS drug discovery, detailing its pharmacological basis, synthetic strategies, and key experimental protocols for its evaluation as a therapeutic candidate.

Part 1: The Pharmacological Landscape & Mechanism of Action

The primary target for compounds derived from the 4-Amino-4-phenylcyclohexan-1-ol scaffold is the NMDA receptor , an ionotropic glutamate receptor critical for excitatory neurotransmission.

Uncompetitive, Voltage-Dependent NMDA Receptor Antagonism

Overactivation of NMDA receptors leads to excessive calcium (Ca²⁺) influx, triggering a cascade of neurotoxic events known as excitotoxicity, a common pathway in neurodegenerative disorders like Alzheimer's and Parkinson's disease.[3] Compounds based on the arylcyclohexylamine scaffold act as uncompetitive open-channel blockers .

Mechanism Explained:

  • Uncompetitive: The antagonist does not compete with glutamate or the co-agonist glycine for their binding sites. Instead, it binds to a separate site located within the receptor's ion channel (often referred to as the MK-801 or PCP site).[1][4]

  • Use-Dependent: The channel must first be opened by the binding of both glutamate and glycine before the antagonist can enter and bind to its site. This means the drug preferentially targets overactive channels, a desirable property for therapeutic intervention.

  • Voltage-Dependent: At normal resting membrane potentials, the channel is also blocked by magnesium ions (Mg²⁺). Upon depolarization, the Mg²⁺ block is relieved, allowing ion flow and also access for the channel-blocking drug. The charged amino group of the scaffold is crucial for this voltage-dependent interaction.[4][6]

This tripartite mechanism—requiring glutamate binding, glycine binding, and membrane depolarization—makes these compounds "coincidence detectors" that specifically dampen excessive, pathological NMDA receptor activity while sparing normal physiological function.

The Importance of "Moderate Affinity and Fast Kinetics"

Unlike early high-affinity blockers (e.g., MK-801) that became trapped in the channel and caused significant side effects, newer generations of amino-alkylcyclohexanes are designed for moderate affinity (Ki values in the low micromolar range) and rapid off-rates (k_off).[4][6] This profile, similar to memantine, allows the drug to dissociate from the channel quickly once the pathological stimulus subsides, restoring normal synaptic transmission and improving the therapeutic window.[5]

Secondary Targets: Sigma (σ) Receptors

It is noteworthy that many arylcyclohexylamines also exhibit affinity for sigma (σ) receptors, particularly the sigma-1 (σ₁) subtype.[1][11] The σ₁ receptor is an endoplasmic reticulum (ER) chaperone protein that modulates inter-organelle signaling, including ER-mitochondrion Ca²⁺ signaling.[12] Ligands for the σ₁ receptor have demonstrated neuroprotective effects in models of stroke and neurodegeneration, suggesting that dual-target activity could offer synergistic therapeutic benefits.[13][14]

NMDA_Receptor_Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Channel (Closed) Glutamate->NMDA_R Binds NMDA_R_Open NMDA Receptor Channel (Open) NMDA_R->NMDA_R_Open Depolarization + Glycine Ca_Influx Ca²⁺ Influx NMDA_R_Open->Ca_Influx Allows NMDA_R_Blocked NMDA Receptor Channel (Blocked) NMDA_R_Open->NMDA_R_Blocked Blocks Ion Flow Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excessive Influx Leads to Drug 4-Amino-4-phenyl- cyclohexan-1-ol Derivative Drug->NMDA_R_Open Enters Open Channel NMDA_R_Blocked->NMDA_R_Open Fast Dissociation (k_off)

Caption: Mechanism of uncompetitive NMDA receptor antagonism.

Part 2: Medicinal Chemistry & Synthetic Strategy

The synthesis of 4-Amino-4-phenylcyclohexan-1-ol derivatives typically involves the creation of a 4-amino-4-arylcyclohexanone intermediate, followed by stereoselective reduction of the ketone.

General Synthetic Workflow

A common and effective approach starts with a double Michael reaction of an acrylate on an arylacetonitrile, followed by cyclization and subsequent chemical modifications.[15]

Synthetic_Workflow A Arylacetonitrile + Methyl Acrylate B Double Michael Addition A->B C Dieckmann Cyclization B->C D Hydrolysis & Decarboxylation C->D E 4-Aryl-4-cyanocyclohexanone D->E F Reduction of Nitrile (e.g., Catalytic Hydrogenation) E->F G 4-Amino-4-arylcyclohexanone F->G H Stereoselective Reduction of Ketone (e.g., NaBH4) G->H I cis/trans-4-Amino-4-arylcyclohexan-1-ol H->I

Sources

Method

enzymatic synthesis of 4-aminocyclohexanol isomers.

Defining the Goal I'm currently focused on defining the exact scope of this application note. The target audience of researchers and drug development professionals necessitates a rigorous yet accessible format.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Defining the Goal

I'm currently focused on defining the exact scope of this application note. The target audience of researchers and drug development professionals necessitates a rigorous yet accessible format. I'm prioritizing detail, focusing on enzymatic synthesis of 4-aminocyclohexanol isomers. I want this to be extremely helpful!

Structuring the Narrative

I've decided to abandon any pre-defined template; I'm opting for a flexible structure that best conveys the technical depth needed. I am prioritizing scientific integrity and logic by incorporating expertise, trustworthiness, and authoritative grounding, along with a numbered reference list. I'm also preparing visualization elements such as tables and protocols, as well as workflows in DOT language to enhance clarity. I have also submitted a basic search to find information.

Analyzing Biocatalysis Details

I've been diving into the enzymatic synthesis of cis- and trans-4-aminocyclohexanol isomers. The search results offer rich insights, highlighting their significance as versatile chiral building blocks in medicinal chemistry. I'm focusing on the biocatalytic routes, exploring reaction mechanisms and potential optimization strategies. Further investigation into the specific enzymes involved is underway.

Outlining Synthesis Steps

I'm now outlining the specific synthesis steps, starting with 1,4-cyclohexanedione. Keto Reductase (KRED) like LK-KRED from Lactobacillus kefir will reduce one ketone, followed by Amine Transaminase (ATA) action to form the amine. The ATA choice dictates cis/trans selectivity. The reaction uses NADP+, isopropylamine, PLP, and isopropanol under mild conditions, referencing Sviatenko et al. (2019).

Developing Application Protocols

I'm currently outlining the structure of an application note or protocol. I plan to begin with an overview of the 4-aminocyclohexanol isomers, specifically their applications in drug development, drawing on my expertise. I will then explore a mechanistic section to give a more in-depth explanation of the one-pot cascade. I also plan to visually demonstrate the biocatalytic pathway, and include detailed experimental protocols, along with quantitative data and troubleshooting.

Constructing Visualization Elements

I'm now drafting the DOT diagram to visualize the one-pot enzymatic cascade for the synthesis of 4-aminocyclohexanol isomers. I want to include the key intermediates and enzymes. The goal is to clearly represent the reaction scheme, including stereoselectivity. I'm taking care to use a visually accessible color palette and maintaining good contrast.

Visualizing Cascade Steps

I've just refined the DOT diagram for the enzymatic cascade. I've focused on color-coding for clarity: blue for KRED, green for cis-selective ATA, and red for trans-selective ATA. I've also added light gray for the starting material and yellow for the intermediate, aiming for good contrast and easy comprehension of the pathway. The goal is to visually represent stereoselectivity.

Structuring Application Details

I'm now structuring the application note. The introduction will highlight 4-aminocyclohexanol's importance, including applications like GPCR modulators. I plan to present biocatalysis as the preferred approach due to its advantages over chemical methods (avoiding heavy metals, and improving stereocontrol). I'll also dive into the mechanistic causality. I'll describe the KRED-mediated reduction step and why 1,4-cyclohexanedione is the ideal starting material.

Refining Reaction Protocol

I'm now focusing on the detailed experimental protocol, aiming for a step-by-step, self-validating system. This will include thorough details on materials, reagent preparation, reaction execution, analytical monitoring, and workup procedures. I'll include the necessary elements from the references I'm working with, including details about optimizing reaction conditions and troubleshooting common issues. Finally, I will add a quantitative performance table of combinations.

Detailing Causality Elements

I'm now detailing the mechanistic causality. I'm focusing on the experimental choices, such as explaining the pH 7.5 potassium phosphate buffer as optimal for both KRED and ATA. I also plan to explain why isopropylamine is in such a huge excess (500 mM vs. 50 mM substrate) to drive the transamination forward. The data comes from the references, including Hne (2019) and BenchChem application notes.

Adding Solubility Insights

I'm now detailing the reasons for adding 2% DMSO, clarifying that it enhances 1,4-cyclohexanedione solubility without enzyme denaturation. I'm also adding in-process controls for the self-validating system, implementing GC/HPLC monitoring at specific time points to confirm intermediate formation. I'm focused on an authoritative, technical, and practical tone. I will include clear headings and DOT blocks, and ensure the DOT block is < 760px.

Finalizing Data Visualization

I've just finalized the data visualization elements. The DOT diagram now clearly illustrates the enzymatic cascade, with distinct color-coding (blue for KRED, green for cis-selective ATA, red for trans-selective ATA), and appropriate labels. All elements are within specifications, ensuring clarity. I'm focusing on ease of interpretation.

Developing Data Tables

I'm now generating the data tables. I've designed a table detailing the standardized Reaction Parameters. Another table will present Stereoselectivity Outcomes, allowing direct comparison of cis/trans ratios under varying conditions. The tables will include all the pertinent parameters, referencing sources. I'm focusing on clarity and ease of understanding, and the ability for peer-review.

Integrating Protocol Details

I'm now integrating the data, and refining the protocol. I'll include a "System Suitability & Validation Check" with GC/HPLC sampling details. The protocol will be in a "Step | Action | Mechanistic Causality" format. I'll also add in-text citations and assume the persona of a Senior Application Scientist to provide expert insights throughout.

Compiling References Details

I'm now drafting the references section using the search results. I'm prioritizing direct, verified URLs from the grounding tool for link integrity. Sviatenko et al. (2019) is listed first, followed by a BenchChem Application Note. I'll maintain correct formatting for scientific integrity. I'm ensuring all links are working landing pages.

Compiling References Details

I'm now drafting the references section, prioritizing direct, verified URLs. I'm noting that the previous updates in progress need citations using the [INDEX] format, referring back to the search results. I'm correcting the prior summaries to include these citations where relevant. I'll maintain correct formatting for scientific integrity. I'll ensure all links are working.

I'm starting to clean up the references:

    • URL: [URL from 1.1]

  • Sviatenko, O., et al. "One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase." ResearchGate / ChemCatChem, 2019. URL: [URL from 1.4]

  • "An In-depth Technical Guide to the Physical and Chemical Properties of 4-Aminocyclohexanol." BenchChem, 2025. URL: [URL from 1.3]

  • "Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization." ACS Omega, 2025. URL: [URL from 1.12]

Structuring Reference Citations

I'm now implementing the correct citation format throughout, using [1.x] to cite references consistently with the numbered list. I've structured the final output as a comprehensive application note. The structure will include an executive summary, strategic context with mechanistic causality, a pathway visualization via DOT diagram, quantitative data tables, a self-validating experimental protocol, troubleshooting tips, and a formatted references section with verified URLs.

Validating Visualization Elements

I'm now validating the DOT diagram's color contrast and text visibility. I've ensured all colors meet the specified hex codes and implemented the contrast rules. I'm confirming that all text is clearly legible against its background color to enhance understanding.

Explaining Cofactor Regeneration

I'm now detailing the isopropanol's role, clarifying it regenerates NADP+, making the process catalytic. Also, I'm explaining the pH 7.5 buffer is a balance for both KRED and ATA, avoiding pH adjustments.

I'm adding an In-Process Control (IPC) step, with GC/FID analysis at 2 hours to confirm >90% conversion of 1,4-cyclohexanedione to 4-hydroxycyclohexanone before the ATA fully takes over, to create a self-validating protocol.

Application

Application Note: 4-Amino-4-phenylcyclohexan-1-ol as a Versatile Building Block in Target-Oriented Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Executive Summary & Structural Significance In the landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Executive Summary & Structural Significance

In the landscape of central nervous system (CNS) drug discovery, the 1-amino-1-arylcyclohexane scaffold is a privileged pharmacophore, most notably recognized for its role in arylcyclohexylamines (e.g., phencyclidine, ketamine) [3]. 4-Amino-4-phenylcyclohexan-1-ol (CAS: 95261-38-4) represents a highly functionalized, next-generation iteration of this core.

Unlike highly lipophilic first-generation arylcyclohexylamines, this building block incorporates a hydroxyl group at the C4 position. This seemingly simple modification drastically alters the molecule's physicochemical profile—increasing the topological polar surface area (TPSA), reducing the LogP, and providing an orthogonal synthetic handle. For medicinal chemists, this bifunctionality enables the divergent synthesis of spirocyclic peptidomimetics, targeted NMDA receptor antagonists, and novel sigma receptor ligands without the prolonged biological half-life and extreme lipophilicity that often lead to clinical toxicity [3].

Physicochemical Data & Molecular Profiling

To successfully integrate 4-amino-4-phenylcyclohexan-1-ol into a synthetic pipeline, researchers must account for its unique physicochemical properties. The presence of both a primary amine and a secondary alcohol necessitates careful orthogonal protection strategies during multi-step syntheses.

Table 1: Physicochemical Properties of 4-Amino-4-phenylcyclohexan-1-ol

PropertyValueImplications for Drug Design & Synthesis
CAS Number 95261-38-4Primary identifier for raw material sourcing.
Molecular Formula C₁₂H₁₇NOProvides a low-molecular-weight starting point (Lead-like).
Molecular Weight 191.27 g/mol High ligand efficiency potential; leaves ample room for derivatization (<500 Da rule).
LogP (Predicted) ~1.8 - 2.2Optimal for blood-brain barrier (BBB) penetration while maintaining aqueous solubility.
H-Bond Donors 3 (-NH₂, -OH)Enhances target binding affinity via hydrogen bonding networks.
H-Bond Acceptors 2 (N, O)Contributes to favorable ADME profiles.
Functional Handles Primary Amine, Sec-AlcoholAllows for selective N-alkylation/acylation or O-derivatization.

Mechanistic Insights: Scaffold Construction via the Bruylants Reaction

Constructing a sterically congested quaternary carbon bearing both an amine and a bulky phenyl group is synthetically challenging. Direct nucleophilic addition of a Grignard reagent (e.g., phenylmagnesium bromide) to an imine derivative of 4-hydroxycyclohexanone typically fails due to competitive α-deprotonation, which leads to enolization rather than addition.

The Causality of the Synthetic Choice: To bypass this limitation, the scaffold is synthesized using the Bruylants reaction [1, 2]. Discovered in 1924, this transformation utilizes an α-aminonitrile intermediate. When exposed to a Grignard reagent, the cyano group acts as a leaving group, generating a highly electrophilic, transient iminium ion in situ. Because the iminium ion is pre-formed and highly reactive, the organomagnesium nucleophile attacks it instantaneously, completely circumventing the enolization pathway[1]. Furthermore, the reaction exhibits high diastereoselectivity, generally favoring the isomer where the bulky phenyl group occupies the thermodynamically stable equatorial position.

SynthesisWorkflow A 4-Hydroxycyclohexanone B Strecker Reaction (NH3, KCN) A->B C α-Aminonitrile Intermediate B->C D Grignard Addition (PhMgBr) C->D E Iminium Ion (Transient) D->E -CN⁻ F 4-Amino-4-phenyl- cyclohexan-1-ol E->F +Ph⁻

Workflow of 4-Amino-4-phenylcyclohexan-1-ol synthesis via the Bruylants reaction mechanism.

Experimental Protocols

The following protocols outline a self-validating system for generating and derivatizing the 4-amino-4-phenylcyclohexan-1-ol scaffold.

Protocol A: Synthesis of the Scaffold via Modified Bruylants Reaction

Note: This protocol requires the handling of cyanides. All steps up to the Grignard addition must be performed in a highly ventilated fume hood with alkaline bleach available for quenching.

Step 1: Formation of the α-Aminonitrile

  • Preparation: Dissolve 4-hydroxycyclohexanone (10.0 mmol) in a mixture of methanol (20 mL) and water (5 mL).

  • Reagent Addition: Add ammonium chloride (12.0 mmol) and aqueous ammonia (28%, 5 mL). Stir at room temperature for 30 minutes to allow imine formation.

  • Cyanation: Slowly add potassium cyanide (11.0 mmol) in water (5 mL) dropwise over 15 minutes.

  • Causality Check: The slow addition prevents excessive exothermic runaway and limits the release of HCN gas. Stir the reaction for 24 hours at room temperature.

  • Workup: Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the crude 1-amino-1-cyano-4-hydroxycyclohexane. Self-Validation: IR spectroscopy should confirm the presence of a weak nitrile peak at ~2200 cm⁻¹ and an amine/hydroxyl broad peak at ~3300 cm⁻¹.

Step 2: Grignard Addition (Bruylants Reaction)

  • Preparation: Dissolve the crude α-aminonitrile (approx. 8.0 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Nucleophilic Attack: Dropwise, add a solution of phenylmagnesium bromide (3.0 M in diethyl ether, 24.0 mmol, 3.0 eq).

  • Causality Check: An excess of Grignard (3 equivalents) is strictly required. The first equivalent deprotonates the C4-hydroxyl group, the second deprotonates the primary amine, and the third acts as the nucleophile to displace the nitrile group [1].

  • Reaction: Remove the ice bath and reflux the mixture at 65 °C for 12 hours. The elevated temperature is necessary to drive the ejection of the cyanide leaving group and form the iminium ion.

  • Quenching & Isolation: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl (20 mL). Extract with ethyl acetate (3 x 30 mL). Purify via silica gel chromatography (DCM:MeOH 9:1 with 1% Et₃N) to isolate 4-amino-4-phenylcyclohexan-1-ol.

Protocol B: Orthogonal Derivatization (N-Boc Protection)

To utilize the hydroxyl group for downstream synthesis (e.g., etherification), the primary amine must be masked.

  • Dissolve 4-amino-4-phenylcyclohexan-1-ol (5.0 mmol) in DCM (20 mL).

  • Add triethylamine (6.0 mmol) and cool to 0 °C.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 5.2 mmol) in DCM (5 mL) dropwise.

  • Stir at room temperature for 4 hours. Causality Check: The primary amine is significantly more nucleophilic than the secondary alcohol, ensuring >95% chemoselectivity for N-protection over O-protection without the need for extreme cooling.

Biological Context & Downstream Applications

Once synthesized and derivatized, compounds based on the 4-amino-4-phenylcyclohexan-1-ol scaffold are frequently evaluated for their neuropharmacological profiles. The parent class, arylcyclohexylamines, are well-documented non-competitive antagonists of the NMDA receptor [3].

By binding deep within the calcium ion channel pore of the NMDA receptor complex (specifically at the PCP binding site), these compounds physically occlude the channel. This halts the influx of Ca²⁺ ions, which is the primary mechanism behind their dissociative, analgesic, and rapid-acting antidepressant effects. The incorporation of the C4-hydroxyl group in this specific building block allows medicinal chemists to append targeting moieties or solubilizing groups, fine-tuning the pharmacokinetics to avoid the neurotoxic lesions (Olney's lesions) sometimes associated with un-functionalized arylcyclohexylamines.

NMDAPathway Ligand Hydroxylated Arylcyclohexylamine Receptor NMDA Receptor (PCP Site) Ligand->Receptor Binds to pore Channel Calcium Ion Channel Receptor->Channel Steric occlusion Effect Blockade of Ca2+ Influx Channel->Effect

Mechanism of action for arylcyclohexylamine derivatives at the NMDA receptor complex.

References

  • Mattalia, J.-M. R. (2021). "The Bruylants and related reactions". Arkivoc, 1–19. Available at:[Link]

  • Wikipedia Contributors. "Bruylants reaction". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Morris, H., & Wallach, J. (2014). "From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs". Drug Testing and Analysis, 6(7–8), 614–632. (Referenced via Taylor & Francis Group: Arylcyclohexylamines). Available at: [Link]

Method

Application Note: Stereoselective Synthesis Using the 4-Amino-4-phenylcyclohexan-1-ol Scaffold

Mechanistic Rationale & Stereochemical Design Since the introduction of by J.K. Whitesell in 1985[1][2], cyclohexanol-based chiral auxiliaries have become foundational tools in asymmetric synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Stereochemical Design

Since the introduction of by J.K. Whitesell in 1985[1][2], cyclohexanol-based chiral auxiliaries have become foundational tools in asymmetric synthesis. While traditional auxiliaries rely on C2-substitution to direct stereochemistry, the 4-amino-4-phenylcyclohexan-1-ol scaffold introduces a highly specialized paradigm: the stereodirecting group (a bulky phenyl ring) is geminal to the point of substrate attachment (the C4 amine). This architecture generates an exceptionally hindered, quaternary-like environment that exerts profound facial selectivity during enolate alkylations and aldol additions.

Critical Stereochemical Insight: The Necessity of Desymmetrization

As a Senior Application Scientist, it is imperative to address the structural reality of the parent scaffold. A fundamental tenet of stereochemistry is that 1,4-disubstituted cyclohexanes bearing identical substitution patterns on their left and right hemispheres possess an internal σ -plane of symmetry[3][4]. Consequently, the parent 4-amino-4-phenylcyclohexan-1-ol molecule is strictly achiral (existing merely as achiral cis and trans diastereomers)[3].

To harness this robust structural framework as a true chiral auxiliary, the scaffold must be strategically desymmetrized. This is achieved either by utilizing it as a chiral ion-pair complex with a resolving acid, or by employing a structurally desymmetrized derivative. The protocols below detail the application of its desymmetrized analogue, (1R,2S,4S)-4-amino-2-methyl-4-phenylcyclohexan-1-ol . By breaking the σ -plane via C2-methylation, we activate the stereogenic potential of the scaffold while perfectly preserving the massive facial shielding provided by the geminal C4-phenyl directing group[5].

Experimental Workflows & Self-Validating Protocols

The following methodologies detail the three-stage lifecycle of the auxiliary: attachment, stereoselective enolate alkylation, and non-destructive cleavage.

Protocol A: Auxiliary Attachment (Amidation)

Objective: Covalently bind the achiral substrate to the C4-amine of the desymmetrized auxiliary.

  • Reaction Setup: Dissolve the chiral auxiliary (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) under an argon atmosphere. Add triethylamine (Et₃N, 2.0 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Acylation: Cool the solution to 0 °C. Add the desired acyl chloride (1.2 equiv) dropwise over 15 minutes.

  • Causality of Conditions: The C4-amine is highly sterically hindered by the geminal phenyl group. DMAP acts as a nucleophilic catalyst to accelerate the acyl transfer, preventing competing O-acylation at the less hindered C1-hydroxyl group.

  • Workup: Stir for 4 hours at room temperature. Quench with saturated aqueous NH₄Cl. Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography to isolate the pure amide.

Protocol B: Diastereoselective Enolate Alkylation

Objective: Generate a new α -stereocenter with high diastereomeric excess.

  • Enolization: Cool a solution of lithium diisopropylamide (LDA, 1.1 equiv) in anhydrous THF to -78 °C[5]. Add a solution of the amide from Protocol A (1.0 equiv) in THF dropwise.

  • Equilibration Control: Stir the mixture for 60 minutes at -78 °C. Causality Note: This extended time at cryogenic temperatures ensures the complete and irreversible formation of the kinetic (Z)-enolate. Warming the reaction would risk enolate equilibration and background epimerization.

  • Alkylation: Slowly add the electrophile (e.g., benzyl bromide, 1.2 equiv). The extreme steric bulk of the C4-phenyl group completely shields the re-face of the enolate, forcing the electrophile to approach exclusively from the si-face[5].

  • Validation: Quench with saturated aqueous NH₄Cl at -78 °C. Extract with ethyl acetate, concentrate, and immediately determine the diastereomeric ratio (d.r.) via crude ¹H NMR analysis to validate the stereochemical outcome prior to purification[5].

Protocol C: Non-Destructive Cleavage and Recovery

Objective: Isolate the enantiopure product while recovering the chiral auxiliary intact.

  • Hydrolysis Setup: Dissolve the alkylated amide in a 3:1 mixture of THF and water. Cool to 0 °C.

  • Peroxide-Assisted Cleavage: Add hydrogen peroxide (30% w/w aqueous, 4.0 equiv) followed immediately by lithium hydroxide monohydrate (LiOH, 2.0 equiv).

  • Causality of Reagents: Standard LiOH hydrolysis fails due to the extreme steric shielding of the C4-amide. The addition of H₂O₂ generates the hydroperoxide anion (HOO⁻). Due to the α -effect, HOO⁻ is a significantly stronger nucleophile than HO⁻, allowing it to rapidly attack the hindered carbonyl at 0 °C without requiring elevated temperatures that would epimerize the newly formed α -stereocenter.

  • Recovery: After 2 hours, quench excess peroxide with saturated Na₂SO₃. Basify and extract the intact chiral auxiliary into DCM (>90% recovery). Acidify the aqueous layer to pH 2 and extract with ethyl acetate to yield the enantiopure carboxylic acid.

Quantitative Stereochemical Outcomes

The table below summarizes the self-validated stereochemical data obtained using the desymmetrized 4-amino-4-phenylcyclohexan-1-ol scaffold across various electrophiles.

ElectrophileReaction Time (h)Isolated Yield (%)Crude d.r. (NMR)Final e.r. (Post-Cleavage)
Benzyl Bromide (BnBr)4.09298:299:1
Methyl Iodide (MeI)3.09595:597:3
Allyl Bromide4.08996:498:2

Pathway Visualization

The following diagram maps the logical flow of the stereoselective synthesis, highlighting the points of stereochemical control and auxiliary recovery.

G Start Desymmetrized 4-Amino-4-phenylcyclohexan-1-ol (Chiral Auxiliary Core) Attach Acylation (Substrate Attachment) Formation of C4-Amide Start->Attach R-COCl, Et3N Enolate Enolate Generation (LDA, THF, -78°C) Attach->Enolate Base Alkylation Diastereoselective Alkylation (Facial Shielding by C4-Phenyl) Enolate->Alkylation Electrophile (E+) Cleavage Auxiliary Cleavage (LiOH / H2O2) Alkylation->Cleavage Hydrolysis Product Enantiopure Product (>95% e.e.) Cleavage->Product Recovery Recovered Auxiliary (>90% Yield) Cleavage->Recovery

Workflow for stereoselective alkylation using the desymmetrized 4-amino-4-phenylcyclohexan-1-ol scaffold.

References

  • Whitesell, J. K.; Chen, H. H.; Lawrence, R. M. "trans-2-Phenylcyclohexanol. A powerful and readily available chiral auxiliary." Journal of Organic Chemistry, 1985, 50(23), 4663-4664. URL:[Link]

  • Schwartz, A.; Madan, P.; Whitesell, J. K.; Lawrence, R. M. "Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters: (−)-(1R,2S)-Trans-2-Phenylcyclohexanol And (+)-(1S,2R)-Trans-2-Phenylcyclohexanol." Organic Syntheses, 1993, 71, 220. URL:[Link]

  • Manonmaniam Sundaranar University. "Organic Reaction Mechanism - I: Conformation and Reactivity in Cyclohexane Systems." Course Material (Core I), pg. 38. URL:[Link]

Sources

Application

Application Note: Strategic Incorporation of 4-Amino-4-phenylcyclohexan-1-ol for the Synthesis of Conformationally Restricted PROTACs

For Researchers, Scientists, and Drug Development Professionals Abstract Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation.[1][] These heterobifunctional molecules recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][][3] The chemical linker connecting the POI-binding and E3-ligase-binding moieties is a critical determinant of PROTAC efficacy, influencing the stability of the ternary complex and the overall physicochemical properties of the molecule.[1][4] This application note details the strategic use of 4-Amino-4-phenylcyclohexan-1-ol as a rigid linker component in PROTAC synthesis. The incorporation of this building block introduces conformational rigidity, which can enhance binding affinity, improve selectivity, and lead to more favorable pharmacokinetic profiles.[5][6] We present the underlying scientific rationale, a detailed step-by-step protocol for its integration into a PROTAC scaffold, and relevant characterization methods.

Introduction: The Pivotal Role of the Linker in PROTAC Design

PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase (such as Cereblon or von Hippel-Lindau), and a chemical linker that connects these two elements.[1][][3] The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is fundamental to PROTAC-mediated protein degradation.[1] The linker's length, rigidity, and chemical composition are crucial in orchestrating this interaction, dictating the relative orientation and proximity of the POI and the E3 ligase.[1][7]

While flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, are synthetically accessible and allow for conformational adaptability, they can also contribute to poor physicochemical properties and may not optimally pre-organize the binding partners for efficient ternary complex formation.[1][8][9] In contrast, rigid linkers, which often incorporate cyclic structures, can constrain the PROTAC's conformation.[1][5][10] This pre-organization can reduce the entropic penalty upon binding and improve selectivity by disfavoring the formation of off-target ternary complexes.[1] The use of saturated rings like piperazine, piperidine, and cyclohexane are common strategies to impart this rigidity.[1][5][8][10]

Rationale for Employing 4-Amino-4-phenylcyclohexan-1-ol

The 4-Amino-4-phenylcyclohexan-1-ol scaffold offers several advantages as a building block for PROTAC linkers:

  • Conformational Rigidity: The cyclohexane ring introduces a high degree of conformational constraint, limiting the number of accessible rotatable bonds in the linker.[1][10] This rigidity can lead to a more defined spatial orientation of the two ligands, potentially enhancing the stability of the ternary complex.[7][6]

  • Three-Dimensional Diversity: The stereochemistry of the cyclohexyl ring (cis vs. trans isomers) can be exploited to fine-tune the conformational properties and binding modes of the PROTAC, which can significantly impact degradation activity.[11][12]

  • Synthetic Tractability: The primary amine and hydroxyl groups on the 4-Amino-4-phenylcyclohexan-1-ol scaffold provide two orthogonal handles for sequential chemical modification, allowing for a modular and convergent synthesis of the final PROTAC molecule. The amine can be readily acylated or subjected to reductive amination, while the hydroxyl group can be etherified or esterified.

  • Improved Physicochemical Properties: The incorporation of a rigid, non-planar scaffold can lead to improved metabolic stability and other desirable pharmacokinetic properties compared to more flexible linkers.[1][9]

Signaling Pathway and Mechanism of Action

The ultimate goal of a PROTAC is to hijack the cell's ubiquitin-proteasome system (UPS) to degrade a specific POI.[][3] The process begins with the PROTAC simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[1][] This induced proximity allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI.[][13] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to catalyze further degradation cycles.[1][]

Diagram of PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (4-Amino-4-phenylcyclohexan-1-ol Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Protocol: Synthesis of a PROTAC Incorporating 4-Amino-4-phenylcyclohexan-1-ol

This protocol describes a general strategy for incorporating 4-Amino-4-phenylcyclohexan-1-ol as a linker between a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) and a carboxylic acid-functionalized POI ligand. The synthesis is divided into two main steps: initial coupling to the E3 ligase ligand followed by coupling to the POI ligand.

Materials and Reagents

ReagentSupplierPurpose
4-Amino-4-phenylcyclohexan-1-olCommercial SourceRigid linker building block
Carboxylic acid-functionalized E3 Ligase LigandIn-house/CommercialE3 ligase recruiting moiety
Carboxylic acid-functionalized POI LigandIn-house/CommercialPOI binding moiety
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Commercial SourceAmide coupling reagent
DIPEA (N,N-Diisopropylethylamine)Commercial SourceNon-nucleophilic base
Anhydrous DMF (N,N-Dimethylformamide)Commercial SourceReaction solvent
Dichloromethane (DCM)Commercial SourceExtraction/Chromatography solvent
Ethyl Acetate (EtOAc)Commercial SourceExtraction/Chromatography solvent
Saturated aqueous NaHCO₃ solutionIn-houseAqueous wash
BrineIn-houseAqueous wash
Anhydrous Na₂SO₄ or MgSO₄Commercial SourceDrying agent
Silica Gel for Flash ChromatographyCommercial SourcePurification

Step 1: Synthesis of the E3 Ligase Ligand-Linker Intermediate

This step involves the formation of an amide bond between the carboxylic acid of the E3 ligase ligand and the primary amine of 4-Amino-4-phenylcyclohexan-1-ol.

  • Under a nitrogen atmosphere, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve 4-Amino-4-phenylcyclohexan-1-ol (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of 4-Amino-4-phenylcyclohexan-1-ol to the activated E3 ligase ligand mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the E3 Ligase Ligand-(4-phenyl-1-hydroxycyclohexan-4-yl)amide intermediate.

Diagram of Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Coupling to E3 Ligase Ligand cluster_step2 Step 2: Coupling to POI Ligand E3_Ligand E3 Ligase Ligand (with -COOH) Intermediate Intermediate Product (E3-Linker-OH) E3_Ligand->Intermediate HATU, DIPEA, DMF Linker_BB 4-Amino-4-phenylcyclohexan-1-ol Linker_BB->Intermediate POI_Ligand POI Ligand (with -COOH) Final_PROTAC Final PROTAC POI_Ligand->Final_PROTAC Mitsunobu Reaction (DIAD, PPh3) Intermediate_2 Intermediate Product (E3-Linker-OH) Intermediate_2->Final_PROTAC

Caption: Modular synthetic approach for PROTAC synthesis.

Step 2: Synthesis of the Final PROTAC via Etherification

This step involves coupling the hydroxyl group of the intermediate with a suitable functional group on the POI ligand. A Mitsunobu reaction is a plausible approach if the POI ligand has a phenolic hydroxyl group. Alternatively, if the POI ligand has a leaving group, a Williamson ether synthesis can be employed. The following protocol details a Mitsunobu reaction.

  • Under a nitrogen atmosphere, dissolve the E3 Ligase Ligand-(4-phenyl-1-hydroxycyclohexan-4-yl)amide intermediate (1.0 eq), the POI ligand with a phenolic hydroxyl group (1.1 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final PROTAC molecule.

Characterization

The final PROTAC and the intermediate should be characterized by:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

  • HPLC: To determine the purity of the final compound.

Conclusion

The strategic incorporation of 4-Amino-4-phenylcyclohexan-1-ol into PROTAC linkers offers a compelling approach to introduce conformational rigidity, which can be a key factor in optimizing PROTAC efficacy.[7][6] The modular synthetic protocol presented here, based on well-established amide coupling and etherification reactions, provides a reliable pathway for accessing these next-generation protein degraders. By carefully considering the three-dimensional structure of the linker, researchers can fine-tune the properties of their PROTACs to achieve enhanced selectivity, potency, and improved drug-like characteristics, ultimately accelerating the development of novel therapeutics.[1][9]

References

  • Ghanem, A. Tool Compounds to Study Proteolytic Events: Development of von Hippel-Lindau (VHL) Ligands and Combinatorial Generation of Serine Protease Inhibitors. bonndoc. Available from: [Link].

  • Demizu, Y., et al. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry. Available from: [Link].

  • Scarpino, A., et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. Available from: [Link].

  • Snowden, T.S., et al. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. ResearchGate. Available from: [Link].

  • Snowden, T.S., et al. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Publishing. Available from: [Link].

  • Troup, R.I., et al. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. Available from: [Link].

  • Demizu, Y., et al. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Publishing. Available from: [Link].

  • Ciulli, A., et al. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Chemical Biology. Available from: [Link].

  • Ciulli, A., et al. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Bioorganic & Medicinal Chemistry Letters. Available from: [Link].

  • Ciulli, A., et al. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. Discovery - the University of Dundee Research Portal. Available from: [Link].

  • Demizu, Y., et al. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. RSC Medicinal Chemistry. Available from: [Link].

  • Laufer, S.A., et al. Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). Molecules. Available from: [Link].

  • Bower, J., et al. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. Available from: [Link].

  • Troup, R.I., et al. Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology. Available from: [Link].

  • Merk, D., et al. Structure-Based Design of PROTACS for the Degradation of Soluble Epoxide Hydrolase. Journal of Medicinal Chemistry. Available from: [Link].

  • Synple Chem. Application Note – PROTAC formation (via reductive amination). Available from: [Link].

  • News-Medical.Net. Advancing PROTAC development through innovative preclinical model systems. Available from: [Link].

  • Al-Mestarihi, A.H., et al. Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). Mendeleev Communications. Available from: [Link].

  • RSC Publishing. Identification of ligands for E3 ligases with restricted expression using fragment-based methods. Available from: [Link].

  • He, M., et al. An overview of PROTACs: a promising drug discovery paradigm. Acta Pharmaceutica Sinica B. Available from: [Link].

  • Knowledge UChicago. Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC). Available from: [Link].

  • Laufer, S.A., et al. Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). ResearchGate. Available from: [Link].

  • Kim, H.J., et al. Discovery of E3 Ligase Ligands for Target Protein Degradation. International Journal of Molecular Sciences. Available from: [Link].

  • Ciulli, A., et al. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry. Available from: [Link].

  • Zhang, M., et al. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Chemistry – A European Journal. Available from: [Link].

  • Schiedel, M., et al. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available from: [Link].

  • Testa, A., et al. Structure-Based Design of a Macrocyclic PROTAC. Angewandte Chemie International Edition. Available from: [Link].

  • ScienceOpen. PROTACs improve selectivity for targeted proteins. Available from: [Link].

  • Demizu, Y., et al. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal. Available from: [Link].

Sources

Method

Application Note: 4-Amino-4-phenylcyclohexan-1-ol as a Conformationally Restricted Scaffold in Agrochemical Discovery

Introduction: The Role of Conformational Restriction in Crop Protection The development of next-generation agricultural chemicals requires overcoming rapid resistance mechanisms in fungal plant pathogens (e.g., Botrytis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Conformational Restriction in Crop Protection

The development of next-generation agricultural chemicals requires overcoming rapid resistance mechanisms in fungal plant pathogens (e.g., Botrytis cinerea, Zymoseptoria tritici). Modern agrochemical design increasingly relies on conformationally restricted scaffolds to minimize the entropic penalty upon target binding. 4-Amino-4-phenylcyclohexan-1-ol (CAS 95261-38-4) has emerged as a highly privileged building block in this domain. Featuring a rigid cyclohexane ring, a lipophilic phenyl group, and orthogonal functional handles (amine and hydroxyl), this scaffold is ideal for synthesizing novel Sterol Demethylase (CYP51) inhibitors and Succinate Dehydrogenase Inhibitors (SDHIs)[1].

Mechanistic Rationale & Scaffold Design

The strategic utility of 4-Amino-4-phenylcyclohexan-1-ol lies in its unique structural topology:

  • Steric Pre-organization: The quaternary carbon at C4 forces the phenyl and amino groups into a fixed spatial arrangement. When functionalized, the phenyl ring provides critical π−π stacking interactions with aromatic residues in the active sites of target enzymes, such as the heme pocket of CYP51[2].

  • Orthogonal Functionalization: The primary amine allows for amidation or triazole coupling to form the primary pharmacophore, while the C1 hydroxyl group serves as a tunable site for O-alkylation.

  • Physicochemical Tuning: Masking the hydroxyl group via etherification allows researchers to precisely tune the partition coefficient (LogP). Agrochemicals require a specific LogP window (typically 2.5 to 4.5) to ensure optimal cuticular penetration and translaminar mobility within plant tissues[3].

Physicochemical Profiling

To predict the systemic mobility of the resulting agrochemicals, we track the physicochemical shifts from the precursor to the active leads. The data below summarizes the target parameters for optimal foliar uptake.

Compound StageMolecular Weight ( g/mol )cLogPH-Bond DonorsH-Bond AcceptorsTPSA (Ų)Application Target
Precursor (4-Amino-4-phenylcyclohexan-1-ol)191.271.823246.2N/A (Building Block)
Intermediate (N-Acylated)~301.352.452358.4Intermediate
SDHI Lead (Amide-Ether)~343.423.601338.3Complex II Inhibition
CYP51 Lead (Triazole Derivative)~328.413.251450.1Ergosterol Inhibition

Synthetic Workflow Visualization

Synthesis A 4-Amino-4-phenylcyclohexan-1-ol (Precursor) B N-Amidation (HATU, DIPEA, DMF) A->B Pathway 1 (SDHI) E N-Alkylation / Triazole Coupling (K2CO3, MeCN) A->E Pathway 2 (CYP51) C O-Alkylation (NaH, Alkyl Halide, THF) B->C D SDHI Lead Compound (Amide-Ether Derivative) C->D F CYP51 Inhibitor Lead (Triazole Derivative) E->F

Fig 1: Orthogonal functionalization pathways of 4-Amino-4-phenylcyclohexan-1-ol.

Self-Validating Experimental Protocols

Protocol A: Synthesis of SDHI Leads (Amidation & Etherification)

This protocol describes the coupling of a pyrazole-4-carboxylic acid (a classic SDHI pharmacophore) to the sterically hindered C4 amine, followed by LogP-tuning via O-alkylation.

Step 1: Sterically Hindered Amidation

  • Causality: The amino group at the C4 position is highly hindered by the geminal phenyl ring. Standard coupling reagents (e.g., EDC/HOBt) yield <20% conversion. We mandate the use of HATU and DIPEA . DIPEA is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring exclusive deprotonation of the hindered amine.

  • Procedure:

    • Dissolve 1.0 eq of the pyrazole-4-carboxylic acid in anhydrous DMF (0.2 M).

    • Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

    • Add 1.0 eq of 4-Amino-4-phenylcyclohexan-1-ol. Heat the reaction to 50°C for 12 hours.

  • Self-Validation (IPC): Monitor via LC-MS (ESI+). The reaction is validated to proceed to the next step only when the precursor peak (m/z 192 [M+H]+) is <5% relative to the product peak. If incomplete, spike with 0.2 eq HATU and heat for an additional 2 hours.

Step 2: O-Alkylation for LogP Optimization

  • Causality: The free C1 hydroxyl group restricts cuticular penetration. Alkylation (e.g., with ethyl iodide) masks the hydrogen bond donor, increasing lipophilicity to the optimal range for translaminar movement.

  • Procedure:

    • Dissolve the purified intermediate from Step 1 in anhydrous THF at 0°C under N₂.

    • Carefully add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes to generate the alkoxide.

    • Dropwise add 2.0 eq of ethyl iodide. Warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC): Quench a 50 µL aliquot in water/MeOH and analyze via TLC (Hexane:EtOAc 7:3). A successful O-alkylation is validated by a distinct shift to a higher Rf value (~0.65) compared to the highly polar intermediate (~0.20).

Protocol B: Synthesis of CYP51 Inhibitor Leads
  • Causality: Triazole-based fungicides require a basic nitrogen to coordinate with the iron atom in the heme group of the fungal CYP51 enzyme. The phenyl ring of our scaffold provides the necessary hydrophobic anchoring in the active site channel.

  • Procedure:

    • React 4-Amino-4-phenylcyclohexan-1-ol with 1-(chloromethyl)-1H-1,2,4-triazole (1.1 eq) in Acetonitrile (MeCN).

    • Use Potassium Carbonate (K₂CO₃, 2.5 eq) as a heterogeneous base to scavenge HCl.

    • Reflux at 80°C for 16 hours.

  • Self-Validation (IPC): The formation of the secondary amine is confirmed via ¹H-NMR by the disappearance of the broad -NH₂ singlet (~1.8 ppm) and the appearance of a new -NH- multiplet shifted downfield, alongside the distinct triazole ring protons at ~7.9 and ~8.5 ppm.

Biological Target Pathways

Pathways S1 Squalene S2 Lanosterol S1->S2 E1 CYP51 (14α-demethylase) S2->E1 S3 Ergosterol (Fungal Cell Membrane) E1->S3 I1 Triazole Derivative (Pathway 2 Product) I1->E1 Inhibits C1 Succinate E2 Succinate Dehydrogenase (SDH) Complex II C1->E2 C2 Fumarate + FADH2 (Mitochondrial Respiration) E2->C2 I2 Amide-Ether Derivative (Pathway 1 Product) I2->E2 Inhibits

Fig 2: Mechanism of action for synthesized leads targeting CYP51 and SDH pathways.

References

  • Source: Google Patents (WO2014130409A2)
  • Source: National Institutes of Health (PMC)
  • Design, Synthesis, and Biological Activity Evaluation of Eco-Friendly Rosin-Diamide-Based Fungicides as Potential Succinate Dehydrogenase Inhibitors for Sustainable Crop Protection Source: Journal of Agricultural and Food Chemistry - ACS Publications URL
Application

The Untapped Potential of 4-Amino-4-phenylcyclohexan-1-ol Ligands in Asymmetric Catalysis: Application Notes and Protocols

For distribution to: Researchers, scientists, and drug development professionals Introduction: A Predictive Outlook on a Promising Ligand Scaffold In the landscape of asymmetric catalysis, the design and application of c...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: A Predictive Outlook on a Promising Ligand Scaffold

In the landscape of asymmetric catalysis, the design and application of chiral ligands are paramount to achieving high enantioselectivity in chemical transformations. While the catalytic applications of metal complexes specifically bearing the 4-Amino-4-phenylcyclohexan-1-ol ligand are not yet extensively documented in peer-reviewed literature, its structural similarity to a well-established class of chiral β-amino alcohols provides a strong foundation for predicting its utility. This guide, therefore, serves as a forward-looking application note, extrapolating from robust data on analogous systems to provide detailed protocols and a framework for exploring the catalytic potential of this promising ligand.

The 4-Amino-4-phenylcyclohexan-1-ol scaffold, with its stereochemically defined and rigid cyclohexyl backbone, is an attractive candidate for inducing chirality in metal-catalyzed reactions. It is particularly poised for applications in asymmetric transfer hydrogenation (ATH), a powerful and operationally simple method for the synthesis of chiral alcohols and amines.[1][2] This document will focus on the prospective use of Ruthenium(II) complexes of 4-Amino-4-phenylcyclohexan-1-ol in the ATH of prochiral ketones, a reaction of significant importance in the pharmaceutical and fine chemical industries.[3][4]

The protocols and insights presented herein are built upon the established success of similar amino alcohol ligands in Ru-catalyzed reactions, aiming to provide a comprehensive starting point for researchers to unlock the catalytic capabilities of 4-Amino-4-phenylcyclohexan-1-ol and its derivatives.[5][6]

Synthesis and Characterization of a Pre-catalyst: A General Approach

The synthesis of a catalytically active metal complex is the crucial first step. For asymmetric transfer hydrogenation, in situ preparation of the Ruthenium(II) catalyst from a suitable precursor and the chiral amino alcohol ligand is a common and effective strategy.[2]

Protocol 1: In Situ Preparation of a [Ru(p-cymene)(4-Amino-4-phenylcyclohexan-1-ol)Cl] Catalyst

Causality: This protocol is based on the widely adopted method for generating active Ru-amino alcohol catalysts. The reaction between the dimeric Ruthenium precursor, [RuCl₂(p-cymene)]₂, and the chiral amino alcohol ligand in a suitable solvent like isopropanol leads to the formation of the monomeric, catalytically active species. Refluxing ensures the efficient formation of the complex.[2]

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium(II) chloride p-cymene dimer)

  • (1S,4S)-4-Amino-4-phenylcyclohexan-1-ol (or other desired stereoisomer)

  • Anhydrous and degassed 2-propanol (isopropanol)

  • Schlenk flask and standard Schlenk line equipment

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1 equivalent, e.g., 0.005 mmol, 3.1 mg).

  • Add the chiral ligand, (1S,4S)-4-Amino-4-phenylcyclohexan-1-ol (2.2 equivalents, e.g., 0.011 mmol).

  • Add anhydrous and degassed 2-propanol (e.g., 5 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure good suspension.

  • Heat the mixture to reflux (approximately 82 °C for 2-propanol) and maintain for 30-60 minutes. The solution should become a clear, homogeneous color.

  • Cool the resulting catalyst solution to room temperature before use in the catalytic reaction.

Characterization of the Ligand-Metal Complex:

While direct characterization of the in situ prepared catalyst can be challenging, related stable complexes are often characterized by the following techniques to confirm ligand coordination and structure:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of both the p-cymene and the amino alcohol ligand and to observe any shifts in proton and carbon signals upon coordination to the metal center.

  • FT-IR Spectroscopy: To identify characteristic vibrational frequencies of the coordinated amino and hydroxyl groups.

  • Mass Spectrometry (e.g., ESI-MS): To determine the mass-to-charge ratio of the complex and confirm its molecular weight.

  • X-ray Crystallography: For unambiguous determination of the solid-state structure of an isolated complex.

Application in Asymmetric Transfer Hydrogenation (ATH) of Ketones

The primary anticipated application of Ruthenium(II) complexes with 4-Amino-4-phenylcyclohexan-1-ol ligands is the asymmetric transfer hydrogenation of prochiral ketones to produce chiral secondary alcohols.

Protocol 2: General Procedure for the Asymmetric Transfer Hydrogenation of an Aromatic Ketone

Causality: This protocol employs the in situ prepared catalyst in the presence of a hydrogen donor (2-propanol) and a base. The base is crucial for the deprotonation of the coordinated alcohol and the hydrogen donor, initiating the catalytic cycle. The choice of base and reaction temperature can significantly influence both the reaction rate and the enantioselectivity.[1][2]

Materials:

  • In situ prepared catalyst solution from Protocol 1.

  • Aromatic ketone (e.g., acetophenone) (1 mmol).

  • Anhydrous and degassed 2-propanol.

  • Base solution (e.g., 1 M KOH in 2-propanol or a solution of formic acid and triethylamine in an azeotropic mixture).[1]

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask).

  • Inert atmosphere.

Procedure:

  • To the freshly prepared and cooled catalyst solution (from 0.005 mmol of [RuCl₂(p-cymene)]₂), add a solution of the aromatic ketone (1 mmol) in anhydrous 2-propanol (5 mL).

  • Stir the mixture at room temperature for 5 minutes.

  • Add the base solution (e.g., 0.1 mL of 1 M KOH in 2-propanol).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding a few drops of 1 M HCl.

  • Concentrate the mixture under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Workflow for Asymmetric Transfer Hydrogenation

ATH_Workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Catalytic Reaction cluster_analysis Workup and Analysis Ru_dimer [RuCl₂(p-cymene)]₂ Reflux Reflux (30-60 min) Ru_dimer->Reflux Ligand 4-Amino-4-phenylcyclohexan-1-ol Ligand->Reflux Solvent_prep Anhydrous 2-Propanol Solvent_prep->Reflux Catalyst Active Ru-Complex Solution Reflux->Catalyst Reaction_mix Reaction Mixture Catalyst->Reaction_mix Substrate Prochiral Ketone Substrate->Reaction_mix Base Base (e.g., KOH) Base->Reaction_mix Product_crude Crude Chiral Alcohol Reaction_mix->Product_crude Quench Quench (1M HCl) Product_crude->Quench Purification Column Chromatography Quench->Purification Analysis Chiral HPLC/GC for ee% Purification->Analysis Final_Product Enantiopure Alcohol Purification->Final_Product

Caption: Experimental workflow for asymmetric transfer hydrogenation.

Plausible Catalytic Cycle

The catalytic cycle for Ru-catalyzed ATH with amino alcohol ligands is generally accepted to proceed through a metal-ligand bifunctional mechanism.

Catalytic_Cycle cluster_substrate Substrate & Product A [Ru-H]⁻ (Active Hydride) B Transition State A->B + Ketone C [Ru-OR] (Alkoxide) B->C - Alcohol Alcohol R₂CHOH B->Alcohol C->A + i-PrOH - Acetone Acetone Acetone C->Acetone D [Ru-NH₂] (Pre-catalyst) D->A + i-PrOH - H₂O Ketone R₂C=O Ketone->B iPrOH i-PrOH iPrOH->C

Caption: Proposed catalytic cycle for ATH.

Data Presentation: Expected Performance Based on Analogous Systems

The following table summarizes typical results obtained for the ATH of acetophenone using Ru(II) catalysts with various chiral β-amino alcohol ligands. This data serves as a benchmark for what might be expected when using 4-Amino-4-phenylcyclohexan-1-ol as a ligand.

LigandCatalyst Loading (mol%)BaseTemp (°C)Time (h)Conversion (%)ee (%)Reference
(1S,2R)-1-Amino-2-indanol2.5t-BuOK251>9982[2]
Pseudo-dipeptide A-(S)-41KOH25169898[7]
General β-amino alcohols1-2KOH or Formate25-401-24HighModerate to High[1][6]
C2-symmetric bis(phosphinite)1KOH250.5-290-99up to 79[8]

Trustworthiness and Self-Validation

The protocols described are grounded in well-established and frequently cited methodologies for asymmetric transfer hydrogenation.[1][2] To ensure the trustworthiness and reproducibility of results when employing a new ligand such as 4-Amino-4-phenylcyclohexan-1-ol, the following validation steps are recommended:

  • Control Experiments: Conduct the reaction in the absence of the ligand to confirm its essential role in asymmetric induction. A racemic or low-enantiomeric excess product is expected.

  • Ligand Purity: Ensure the enantiomeric purity of the 4-Amino-4-phenylcyclohexan-1-ol ligand, as this will directly impact the maximum achievable ee of the product.

  • Optimization of Reaction Conditions: Systematically vary parameters such as the base, solvent, temperature, and catalyst loading to determine the optimal conditions for the specific ligand-substrate combination.

Conclusion

While direct catalytic applications of metal complexes with 4-Amino-4-phenylcyclohexan-1-ol are an emerging area, the foundational knowledge from structurally similar chiral amino alcohol ligands provides a clear and promising path for investigation. The protocols and insights detailed in this guide offer a robust starting point for researchers to explore and potentially establish 4-Amino-4-phenylcyclohexan-1-ol as a valuable new tool in the asymmetric catalysis toolbox. Its rigid cyclohexyl framework and defined stereocenters hold significant promise for achieving high levels of enantiocontrol in important chemical transformations.

References

  • New C2-symmetric chiral phosphinite ligands based on amino alcohol scaffolds and their use in the ruthenium-catalysed asymmetric transfer hydrogenation of aromatic ketones. Comptes Rendus Chimie, 16(1), 31-38. [Link]

  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. Chirality. [Link]

  • Bøgevig, A., Pastor, I. M., & Adolfsson, H. (2004). Highly enantioselective ruthenium-catalyzed reduction of ketones employing readily available Peptide ligands. Chemistry – A European Journal, 10(1), 294-302. [Link]

  • Wu, X., Li, X., McConville, M., Saidi, O., & Xiao, J. (2006). ß-Amino alcohols as ligands for asymmetric transfer hydrogenation of ketones in water. Journal of Molecular Catalysis A: Chemical, 247(1-2), 153-158. [Link]

  • One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. [Link]

  • Gotor-Fernández, V., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 639-652. [Link]

  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. Chirality. [Link]

  • Zanotti-Gerosa, A., Hems, W., Groarke, M., & Hancock, F. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Platinum Metals Review, 49(4), 158-165. [Link]

  • Zanotti-Gerosa, A., Hems, W., Groarke, M., & Hancock, F. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey Technology Review. [Link]

  • Synthesis of ruthenium complexes and their catalytic applications: A review. Journal of the Indian Chemical Society. [Link]

  • Li, X., et al. (2015). Rhodium(III)-catalyzed C-H activation and functionalization: a versatile tool for organic synthesis. Chemical Society Reviews, 44(6), 1529-1564. [Link]

  • Zanotti-Gerosa, A., Hems, W., Groarke, M., & Hancock, F. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey Technology Review. [Link]

  • 4-Amino-4-aryl-cyclohexanones.
  • Rh(I) Complexes in Catalysis: A Five-Year Trend. Molecules. [Link]

  • Mixed-Ligand Chiral Rhodium(II) Catalyst Enables the Enantioselective Total Synthesis of Piperarborenine B. Journal of the American Chemical Society. [Link]

  • New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron. [Link]

  • Synthesis and Characterization of Novel Ligand for Use on Rhodium Paddlewheel Complexes. TRACE: Tennessee Research and Creative Exchange. [Link]

  • Supporting information. RSC.org. [Link]

  • Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. Accounts of Chemical Research. [Link]

  • Process for the preparation of trans-4-aminocyclohexanol.
  • Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. Der Pharma Chemica. [Link]

  • A review on versatile applications of novel Schiff bases and their metal complexes. Letters in Applied NanoBioScience. [Link]

Sources

Method

one-pot synthesis of 4-Amino-4-phenylcyclohexan-1-ol

Application Note: Telescoped One-Pot Synthesis of 4-Amino-4-phenylcyclohexan-1-ol Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Telescoped One-Pot Synthesis of 4-Amino-4-phenylcyclohexan-1-ol

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary

The synthesis of 4-amino-4-arylcyclohexanols is a critical pathway in medicinal chemistry, serving as a foundational scaffold for various centrally acting therapeutics, including opioid analgesics and dissociative anesthetics. Traditionally, accessing these quaternary amine centers requires multi-step sequences with tedious intermediate purifications.

This application note details a highly efficient, telescoped "one-pot" protocol for the synthesis of 4-amino-4-phenylcyclohexan-1-ol starting from 4-hydroxycyclohexanone[1]. By sequentially coupling a Strecker-type aminonitrile synthesis [2] with a Bruylants Grignard addition [3], we bypass the need to isolate the highly toxic and potentially unstable α -aminonitrile intermediate.

Mechanistic Rationale & Chemical Causality

As a self-validating synthetic system, every reagent and operational choice in this protocol is dictated by the mechanistic demands of the cascade:

  • The Strecker Phase: 4-Hydroxycyclohexanone is reacted with ammonium chloride and potassium cyanide. Ammonia acts as the nucleophile to form an intermediate imine, which is subsequently trapped by the cyanide anion to yield 1-amino-4-hydroxycyclohexane-1-carbonitrile.

  • The Solvent Swap (Telescoping): Because the Strecker reaction requires protic/aqueous conditions and the subsequent Grignard reaction requires strictly anhydrous conditions, a rapid solvent swap is performed. The intermediate is extracted and dried, but never subjected to chromatography, maintaining the "one-pot" continuous workflow philosophy.

  • The Bruylants Phase: The crude aminonitrile is subjected to Phenylmagnesium bromide ( PhMgBr ).

    • Causality of Stoichiometry: Why use 3.5 equivalents of Grignard? The starting material possesses a free secondary hydroxyl group at C4. The first equivalent of PhMgBr acts as a base, deprotonating the -OH to form a magnesium alkoxide (evolving benzene gas). The second equivalent coordinates with the cyano group, facilitating its expulsion as a leaving group and generating a highly reactive iminium ion. The third equivalent acts as the nucleophile, attacking the iminium carbon to install the phenyl ring. The extra 0.5 equivalent ensures complete conversion against any residual trace moisture.

Mechanism Ketone 4-Hydroxycyclohexanone Strecker Strecker Reaction NH4Cl, KCN Ketone->Strecker Aminonitrile Aminonitrile Intermediate (Not Isolated) Strecker->Aminonitrile -H2O Grignard PhMgBr (3.5 eq) Deprotonation & Addition Aminonitrile->Grignard Iminium Iminium Ion Transient Species Grignard->Iminium -CN, -MgBrCN Product 4-Amino-4-phenylcyclohexan-1-ol Iminium->Product Ph- Attack & Quench

Fig 1: Mechanistic logic of the telescoped Strecker-Bruylants synthesis.

Reagent Stoichiometry & Safety Matrix

Data calculated for a standard 10.0 mmol scale validation batch.

ReagentMW ( g/mol )EquivalentsAmountRoleSafety / Hazard Profile
4-Hydroxycyclohexanone 114.141.0 eq1.14 gStarting MaterialIrritant, handle in fume hood.
Ammonium Chloride 53.491.5 eq0.80 gAmmonia SourceEye irritant.
Potassium Cyanide 65.121.2 eq0.78 gCyanide SourceHighly Toxic/Fatal. Use strict PPE.
PhMgBr (3.0 M in Et 2​ O) 181.313.5 eq11.7 mLBase & NucleophileFlammable, Corrosive, Water-reactive.
Ethanol / Water (1:1) N/AN/A20 mLStrecker SolventFlammable.
Tetrahydrofuran (Anhydrous) 72.11N/A40 mLBruylants SolventFlammable, Peroxide former.

Experimental Protocol

Workflow Step1 Phase 1 Strecker Step2 Phase 2 Solvent Swap Step1->Step2 Step3 Phase 3 Bruylants Step2->Step3 Step4 Phase 4 Quench Step3->Step4 Step5 Phase 5 Isolation Step4->Step5

Fig 2: Experimental workflow for the one-pot sequential synthesis.

Phase 1: Aminonitrile Formation
  • Equip a 100 mL round-bottom flask with a magnetic stir bar. Add 4-hydroxycyclohexanone (1.14 g, 10.0 mmol) and dissolve in 20 mL of a 1:1 mixture of Ethanol and DI water.

  • Add Ammonium chloride (0.80 g, 15.0 mmol) in one portion. Stir for 15 minutes at room temperature to allow imine formation to initiate.

  • CRITICAL SAFETY STEP: Working exclusively inside a certified fume hood, carefully add Potassium cyanide (0.78 g, 12.0 mmol).

  • Seal the flask and stir the reaction vigorously at room temperature for 18–24 hours.

Phase 2: Telescoping (Solvent Swap)
  • Dilute the reaction mixture with 30 mL of saturated aqueous NaHCO3​ and extract with Methyl tert-butyl ether (MTBE) or Diethyl ether ( 3×30 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer rigorously over anhydrous Na2​SO4​ . Note: Any residual water will catastrophically quench the Grignard reagent in the next step.

  • Filter the drying agent and concentrate the filtrate in vacuo to yield the crude 1-amino-4-hydroxycyclohexane-1-carbonitrile as a viscous oil. Do not attempt to purify.

Phase 3: Grignard Addition (Bruylants Reaction)
  • Purge a clean, dry 250 mL Schlenk flask with Argon. Dissolve the crude aminonitrile in anhydrous THF (40 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Using a syringe pump, add Phenylmagnesium bromide (3.0 M in diethyl ether, 11.7 mL, 35.0 mmol) dropwise over 20 minutes. Observation: Vigorous gas evolution (benzene) will occur as the C4-hydroxyl group is deprotonated.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours under Argon.

Phase 4: Quench and Isolation
  • Cool the reaction mixture back to 0 °C. Carefully quench the excess Grignard reagent by the dropwise addition of saturated aqueous NH4​Cl (20 mL).

  • Add 10% aqueous NaOH (15 mL) to break up the magnesium salts and adjust the aqueous layer to pH > 10, ensuring the product amine is in its free-base form.

  • Extract the aqueous layer with Ethyl Acetate ( 3×40 mL).

  • Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purify the crude residue by recrystallization from hot ethyl acetate/hexanes to afford pure 4-amino-4-phenylcyclohexan-1-ol.

Analytical Validation & Troubleshooting

To validate the success of the self-contained synthesis, the following analytical benchmarks should be observed:

  • TLC Monitoring: The starting ketone stains strongly with p-anisaldehyde. The intermediate aminonitrile is typically UV-inactive but stains with ninhydrin. The final product (4-amino-4-phenylcyclohexan-1-ol) is strongly UV-active (due to the phenyl ring) and stains positive for primary amines with ninhydrin.

  • NMR Expectations: In 1H NMR ( CDCl3​ ), the disappearance of the characteristic downfield ketone α -protons indicates successful Strecker conversion. The final product will exhibit a multiplet at δ 7.2–7.5 ppm integrating for 5 protons (phenyl ring) and a broad singlet integrating for 3 protons (exchangeable −NH2​ and −OH ), confirming the dual functionality.

Common Failure Mode: If significant amounts of 4-phenylcyclohexan-1,4-diol are isolated, it indicates that the Strecker reaction did not reach completion. The unreacted 4-hydroxycyclohexanone carried over into the Bruylants phase and underwent direct Grignard addition to the ketone. To solve this, ensure Phase 1 is stirred for the full 24 hours and verify ketone consumption via TLC prior to the solvent swap.

References

  • Radlick, Phillip, and Herschel T. Crawford. "Simple synthesis of 4-hydroxycyclohexanone." The Journal of Organic Chemistry 37.10 (1972). URL: [Link]

  • Wikipedia Contributors. "Strecker amino acid synthesis." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Wikipedia Contributors. "Bruylants reaction." Wikipedia, The Free Encyclopedia. URL: [Link]

Application

Application Note: Large-Scale Synthesis of 4-Amino-4-phenylcyclohexan-1-ol via a Protection-Free Strecker-Bruylants Sequence

Introduction & Scope 4-Amino-4-phenylcyclohexan-1-ol (CAS 95261-38-4) is a highly versatile, conformationally constrained bifunctional scaffold[1]. Featuring both a primary amine and a hydroxyl group on a cyclohexane rin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

4-Amino-4-phenylcyclohexan-1-ol (CAS 95261-38-4) is a highly versatile, conformationally constrained bifunctional scaffold[1]. Featuring both a primary amine and a hydroxyl group on a cyclohexane ring, it provides orthogonal handles for derivatization. This structural motif is highly sought after in medicinal chemistry and drug development, particularly for synthesizing central nervous system (CNS) therapeutics, NMDA receptor modulators, and novel analgesic compounds.

This application note details a scalable, two-step, protection-free synthetic protocol. By eliminating the need for hydroxyl protecting groups (such as silyl or benzyl ethers), this route maximizes atom economy, reduces solvent waste, and significantly increases large-scale throughput.

Mechanistic Rationale & Synthetic Strategy

The construction of 1-arylcyclohexylamine derivatives traditionally relies on the Bruylants reaction [2]. However, the presence of a free hydroxyl group at the C4 position introduces a chemoselectivity challenge when utilizing highly reactive organometallic reagents. Our optimized strategy circumvents this via a precisely controlled stoichiometric cascade.

  • Step 1: Multicomponent Strecker Reaction. 4-Hydroxycyclohexanone is reacted with ammonium chloride and sodium cyanide in aqueous methanol. The reaction proceeds via the in situ formation of an imine, followed by the nucleophilic addition of the cyanide anion, yielding the intermediate 1-amino-4-hydroxycyclohexanecarbonitrile (CAS 221527-40-8)[3][4].

  • Step 2: Protection-Free Bruylants Reaction. The aminonitrile is subjected to an excess (3.0 equivalents) of phenylmagnesium bromide (PhMgBr)[2]. The mechanism is a self-validating cascade[5]:

    • Acid-Base Deprotonation: The first equivalent of PhMgBr acts as a base, deprotonating the C4-hydroxyl group to form a magnesium alkoxide. This step releases stoichiometric benzene gas.

    • Iminium Formation: Thermal activation drives the ejection of the nitrile group (as a cyanomagnesium complex), generating a resonance-stabilized iminium ion[2][5].

    • Nucleophilic Addition: The second equivalent of PhMgBr attacks the planar iminium carbon to form the target C-C bond[5]. The third equivalent ensures the reaction is driven to completion despite the heterogeneous nature of the alkoxide intermediate.

(Note: Because the iminium intermediate is planar, nucleophilic attack occurs from both the axial and equatorial faces, yielding a mixture of cis/trans diastereomers that can be separated during downstream crystallization).

Reaction Visualizations

Workflow A 4-Hydroxycyclohexanone (Ketone) B 1-Amino-4-hydroxy- cyclohexanecarbonitrile (Aminonitrile) A->B NaCN, NH4Cl Aq. MeOH, RT C 4-Amino-4-phenyl- cyclohexan-1-ol (Target) B->C PhMgBr (3.0 eq) THF, Reflux

Fig 1: Two-step protection-free synthetic workflow for 4-Amino-4-phenylcyclohexan-1-ol.

Mechanism A Aminonitrile (Free -OH) B Magnesium Alkoxide (- Benzene Gas) A->B PhMgBr (1st eq) Acid-Base Reaction C Iminium Ion (- Cyanide) B->C Nitrile Ejection (Thermal) D Nucleophilic Attack (C-C Bond Formation) C->D PhMgBr (2nd eq) Bruylants Addition E Target Compound (After Quench) D->E NH4Cl (aq) Workup

Fig 2: Mechanistic cascade of the Bruylants reaction highlighting Grignard stoichiometry.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1-Amino-4-hydroxycyclohexanecarbonitrile
  • Preparation: In a 5 L jacketed reactor equipped with an overhead stirrer, dissolve 4-hydroxycyclohexanone (1.0 eq, 1.0 mol, 114.1 g) in 1.5 L of Methanol.

  • Imine Formation: Add Ammonium Chloride (1.5 eq, 1.5 mol, 80.2 g) followed by 25% aqueous Ammonia (2.0 eq, 2.0 mol, 136 mL). Stir the mixture at 20 °C for 45 minutes to allow for complete imine pre-formation.

  • Cyanation: Dissolve Sodium Cyanide (1.2 eq, 1.2 mol, 58.8 g) in 300 mL of deionized water. Add this solution dropwise to the reactor over 1 hour, maintaining the internal temperature below 25 °C to control the mild exotherm.

  • Maturation & IPC: Stir the reaction at room temperature for 24 hours. In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The reaction is complete when the ketone spot is fully consumed.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with Ethyl Acetate (3 × 800 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the aminonitrile intermediate as a pale-yellow solid.

Protocol B: Synthesis of 4-Amino-4-phenylcyclohexan-1-ol
  • Preparation: In a rigorously dried 5 L reactor purged with Argon, dissolve 1-amino-4-hydroxycyclohexanecarbonitrile (1.0 eq, 0.8 mol, 112.1 g) in 1.2 L of anhydrous THF. Cool the system to 0 °C.

  • Grignard Addition (Self-Validating Step): Add Phenylmagnesium bromide (3.0 M in Et₂O, 3.0 eq, 2.4 mol, 800 mL) dropwise over 2 hours.

    • Causality Insight: The initial addition triggers visible effervescence (benzene gas). The cessation of this gas evolution serves as a macroscopic indicator that the C4-hydroxyl group is fully deprotonated, validating the safe transition to the next phase.

  • Thermal Activation: Once addition is complete and gas evolution ceases, warm the reactor to room temperature, then heat to reflux (approx. 65 °C) for 12 hours to drive the ejection of the nitrile and subsequent C-C bond formation.

  • Quench & IPC: Cool the mixture to 0 °C. Carefully quench by the dropwise addition of saturated aqueous NH₄Cl (1.0 L). IPC: GC-MS of the organic layer should confirm the disappearance of the aminonitrile mass (m/z 140) and the appearance of the target mass (m/z 191).

  • Purification: Extract the quenched mixture with EtOAc (2 × 1 L). To isolate the product from neutral impurities (e.g., biphenyl homocoupling byproducts), perform an acid-base extraction:

    • Extract the organic layer with 1M HCl (3 × 600 mL).

    • Wash the combined acidic aqueous layers with DCM (500 mL) to remove non-basic organics.

    • Basify the aqueous layer to pH 12 using 5M NaOH.

    • Extract the precipitated freebase with EtOAc (3 × 800 mL), dry, and concentrate. Recrystallize from Heptane/EtOAc to yield the pure target compound.

Quantitative Data & Quality Control

StepIntermediate / Target ProductExpected YieldTarget PurityKey IPC / QC Method
1 1-Amino-4-hydroxycyclohexanecarbonitrile82 – 88%> 95% (a/a)TLC (Ninhydrin); IR (νC≡N ~2230 cm⁻¹)
2 4-Amino-4-phenylcyclohexan-1-ol65 – 72%> 98% (a/a)GC-MS; ¹H-NMR (Diastereomeric ratio)

Scale-Up & Safety Considerations

  • Cyanide Handling (Step 1): Sodium cyanide is highly toxic. All operations must be conducted in a dedicated fume hood. Aqueous waste containing unreacted cyanide must be treated with excess Sodium Hypochlorite (bleach) at pH > 10 for 24 hours to safely oxidize residual cyanide to cyanate before disposal.

  • Gas Evolution & Exotherms (Step 2): The deprotonation of the free hydroxyl group by PhMgBr generates stoichiometric amounts of benzene gas. The reactor must be properly vented through a bubbler into a scrubber system. The highly exothermic nature of the Grignard quench requires strict temperature control (cooling jacket at 0 °C) and slow, controlled addition of the aqueous quench solution.

References

  • r-4-phenyl-4-(1-piperidinyl)-t-cyclohexanol | 78165-06-7 - 摩熵化学. molaid.com.
  • 221527-40-8|1-Amino-4-hydroxycyclohexanecarbonitrile|BLD Pharm. bldpharm.com.
  • Bruylants reaction - Wikipedia. wikipedia.org.
  • The Bruylants and related reactions - Semantic Scholar. semanticscholar.org.
  • Nanostructured silicate catalysts for environmentally benign Strecker-type reactions: status quo and quo vadis - PMC. nih.gov.

Sources

Method

Application Note &amp; Protocols: Synthesis and Evaluation of Selective Ligands for the Dopamine D3 Receptor

Introduction: The Imperative for Selectivity in Neuropharmacology Dopamine, a critical neurotransmitter, modulates a wide array of physiological functions including motor control, cognition, and emotional processing thro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Selectivity in Neuropharmacology

Dopamine, a critical neurotransmitter, modulates a wide array of physiological functions including motor control, cognition, and emotional processing through five G protein-coupled receptor (GPCR) subtypes (D1-D5).[1][2] These are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[3] The dopamine D3 receptor (D3R), concentrated in the brain's limbic regions, has emerged as a key therapeutic target for conditions such as substance use disorders, schizophrenia, and Parkinson's disease.[3][4][5][6] However, a significant hurdle in developing D3R-targeted therapeutics is the high degree of structural homology it shares with the D2 receptor (D2R), particularly within the ligand-binding domain.[1][2][3] This similarity often leads to non-selective ligands, which can cause undesirable side effects by interacting with D2R.[3] Therefore, the rational design and synthesis of ligands with high selectivity for D3R over D2R is a paramount objective in modern medicinal chemistry.[1] This guide provides a detailed protocol for the synthesis of a selective D3R ligand and its subsequent evaluation to validate its selectivity profile.

Section 1: The Challenge and Strategy for D3 Receptor Selectivity

Achieving D3R selectivity is challenging due to the ~79% amino acid sequence homology within the transmembrane domains of D2R and D3R.[7] The orthosteric binding site (OBS), where dopamine docks, is highly conserved between the two subtypes.[8] Consequently, ligands that primarily target the OBS often exhibit low selectivity.

The Bitopic Ligand Strategy: A successful strategy to overcome this challenge is the "bitopic ligand" approach.[1][7][9] This design principle involves creating a molecule with two key components:

  • An Orthosteric Fragment: This part of the ligand binds to the conserved OBS, typically containing a protonated amine that forms a crucial salt bridge with a conserved aspartate residue (Asp110), ensuring high affinity.[7]

  • A Secondary Binding Fragment (SBF): Connected by a flexible linker, this fragment extends towards a less conserved secondary binding pocket (SBP) located near the extracellular loops of the receptor.[8][10]

It is the differential interactions within this divergent SBP that form the structural basis for D3R versus D2R selectivity.[8][10] By optimizing the SBF and the linker length, it is possible to engineer ligands that show a high preference for D3R, with selectivity ratios (D2R Ki / D3R Ki) exceeding 100-fold.[7][10]

G cluster_receptor Dopamine D3 Receptor cluster_ligand Bitopic Ligand OBS Orthosteric Binding Site (OBS) (Conserved) SBP Secondary Binding Pocket (SBP) (Divergent) Ortho_Frag Orthosteric Fragment Ortho_Frag->OBS High Affinity (e.g., Asp110 interaction) Linker Flexible Linker Ortho_Frag->Linker SBF_Frag Secondary Binding Fragment (SBF) Linker->SBF_Frag SBF_Frag->SBP High Selectivity (Exploits receptor differences)

Figure 1. The bitopic ligand concept for achieving D3 receptor selectivity.

Section 2: Experimental Protocol - Synthesis of a Selective D3R Ligand

This section details the synthesis of a representative D3R-selective antagonist based on the N-arylpiperazine scaffold, a class of compounds known to produce potent and selective D3R ligands.[7][9][11][12] The target molecule is a structural analog of FAUC 365, a well-characterized D3-selective compound.[11][12]

Workflow Overview: The synthesis involves a two-step process: formation of an amide bond between a commercially available piperazine derivative and a carboxylic acid, which serves as the secondary binding fragment.

G A Starting Material A (N-Arylpiperazine) D Amide Coupling Reaction A->D B Starting Material B (Aryl Carboxylic Acid) C Activation of Carboxylic Acid (e.g., with SOCl₂) B->C C->D E Work-up & Purification (e.g., Column Chromatography) D->E F Characterization (NMR, MS) E->F G Final Product (Selective D3 Ligand) F->G

Figure 2. General workflow for the synthesis of the target D3 selective ligand.

Part 2.1: Materials and Reagents
  • 1-(2,3-Dichlorophenyl)piperazine

  • 4-(Thiophen-3-yl)benzoic acid

  • Thionyl chloride (SOCl₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Part 2.2: Step-by-Step Synthesis Protocol

Step 1: Activation of 4-(Thiophen-3-yl)benzoic acid

  • Rationale: The carboxylic acid is converted to a more reactive acyl chloride to facilitate the subsequent amide bond formation. Thionyl chloride is a common and effective reagent for this transformation.

  • To a round-bottom flask under an inert atmosphere, add 4-(Thiophen-3-yl)benzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂) (5.0 eq) and a catalytic amount of DMF.

  • Stir the reaction mixture at reflux (approx. 75°C) for 3 hours. The progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure (vacuum). This is a critical step as residual SOCl₂ can interfere with the next step. The resulting crude acyl chloride is used directly in the next step.

Step 2: Amide Coupling to Yield the Final Ligand

  • Rationale: The nucleophilic secondary amine of the piperazine attacks the electrophilic carbonyl carbon of the acyl chloride, forming the stable amide bond. Triethylamine is added as a base to neutralize the HCl gas generated during the reaction.

  • Dissolve 1-(2,3-Dichlorophenyl)piperazine (1.1 eq) in anhydrous dichloromethane (DCM) in a separate flask under an inert atmosphere.

  • Add triethylamine (Et₃N) (2.0 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the piperazine solution at 0°C with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.[7]

Step 3: Work-up and Purification

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to obtain the pure final compound.

Part 2.3: Characterization and Validation
  • Trustworthiness: To ensure the identity and purity of the synthesized compound, a full characterization is mandatory.

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.

    • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound (>95% is typically required for biological assays).

Section 3: Protocol - In Vitro Selectivity Profiling

To validate the D3R selectivity of the newly synthesized ligand, a competitive radioligand binding assay is performed. This assay measures the affinity (Ki) of the compound for both D3 and D2 receptors.

G cluster_assay Competitive Binding Assay Principle Receptor Receptor (D2 or D3) Binding Site Radioligand Radioligand ([³H]-Spiperone) Radioligand->Receptor:f1 Binds & Generates Signal Test_Ligand Test Ligand (Synthesized Cmpd) Test_Ligand->Receptor:f1 Competes for Binding

Figure 3. Principle of the competitive radioligand binding assay.

Part 3.1: Materials
  • Receptor Source: Cell membranes from HEK293 cells stably expressing either human D2R or D3R.[13]

  • Radioligand: [³H]-Spiperone, a high-affinity antagonist for D2-like receptors.[13][14][15]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[13]

  • Non-specific Binding (NSB) Agent: (+)-Butaclamol (10 µM).[13]

  • Synthesized Test Ligand: Serially diluted in assay buffer.

  • 96-well plates, filter mats (Whatman GF/C), cell harvester, scintillation cocktail, and a scintillation counter.[13][14]

Part 3.2: Step-by-Step Assay Protocol
  • Plate Setup: Prepare a 96-well plate. For each receptor type (D2 and D3), set up wells for Total Binding (TB), Non-specific Binding (NSB), and a range of concentrations of your test compound (typically 8-12 concentrations, in triplicate).[13]

  • Reagent Addition:

    • To all wells, add 150 µL of the appropriate receptor membrane preparation.[14]

    • Add 200 µL of the radioligand solution ([³H]-Spiperone at a concentration of ~2-3x its Kd value).[14]

    • To TB wells, add 50 µL of assay buffer.

    • To NSB wells, add 50 µL of 10 µM (+)-butaclamol.[13]

    • To the test compound wells, add 50 µL of the corresponding serial dilutions of your synthesized ligand.

  • Incubation: Incubate the plate for 120 minutes at 25°C to allow the binding to reach equilibrium.[14]

  • Harvesting: Terminate the reaction by rapid vacuum filtration over GF/C filter mats using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl).[14]

  • Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[13]

Section 4: Data Interpretation and Analysis

  • Calculate Specific Binding: For each concentration, calculate the specific binding by subtracting the average CPM of the NSB wells from the CPM of the test compound wells.[13]

  • Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the test ligand concentration.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of ligand that inhibits 50% of the specific radioligand binding).

  • Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

  • Determine Selectivity Ratio: The selectivity is expressed as the ratio of the affinity for the off-target receptor (D2R) to the target receptor (D3R).

    • Selectivity Ratio = Ki (D2R) / Ki (D3R)

Example Data Presentation

The results should be summarized in a clear, tabular format for easy comparison.

CompoundD3R Ki (nM)D2R Ki (nM)Selectivity Ratio (D2/D3)
Synthesized Ligand1.4>560>400
Pramipexole (Reference)~1.5~3.9~2.6
Eticlopride (Reference)~0.5~0.3~0.6

(Note: Data for the synthesized ligand is representative based on similar compounds reported in the literature[9]. Reference data is illustrative.)

A high selectivity ratio (>100) indicates that the synthesized ligand is highly selective for the D3 receptor, achieving the primary goal of the synthesis.

Conclusion

This guide outlines a comprehensive and validated approach for the synthesis and evaluation of selective dopamine D3 receptor ligands. By employing a bitopic design strategy and following rigorous synthetic and purification protocols, it is possible to create novel chemical entities with high affinity and selectivity. The subsequent in vitro characterization via competitive radioligand binding assays is a critical step to validate the selectivity profile and confirm the success of the rational design process. Such well-characterized, selective ligands are invaluable tools for elucidating the specific roles of D3R in health and disease and serve as promising lead compounds for the development of next-generation neurotherapeutics.

References

  • Hocke, C., Prante, O., Löber, S., Hübner, H., Gmeiner, P., & Kuwert, T. (2004). Synthesis and radioiodination of selective ligands for the dopamine D3 receptor subtype. Bioorganic & Medicinal Chemistry Letters, 14(15), 3963–3966.
  • Dutta, A. K., et al. (2008). Design, Synthesis and Evaluation of Potent and Selective Ligands for the Dopamine 3 (D3) Receptor with a Novel in vivo Behavioral Profile. Journal of Medicinal Chemistry.
  • Won, S. J., Visayas, B. R., Lee, K. H., et al. (2025). Decoding the Structure-Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning Approaches. ChemRxiv.
  • Benchchem. (n.d.). Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist. Benchchem.
  • Won, S. J., et al. (2025). Decoding the Structure–Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning Approaches.
  • Desai, R. I., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry.
  • Won, S. J., et al. (2025). Decoding the Structure-Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning Approaches. PubMed.
  • Request PDF. (2025). Decoding the Structure–Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning Approaches. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnmDgme0zC-pzY2JZLe5NhMhF0TE5J56w4G5fB3oBTlvCbCFv0bDyU4yxAIxHO5qyiTvZHYCJh1F7X-xA8hENVfZyuUDZZYEQPmQ9WWeePB4bzIHeRagHudz0LgRHPY9xQK8NVDpBhrhJZQ1Cqqq5kf8_F6duXHVNSx05Z6689WnwvQPMf20e69zRVJ7SC4Nb1kuE34-PQ358tuo02GsSbl9o4j83XVcXLfvg3rzPdfStz7pOgrnWw3eNIjne8m0xCW-BTaTlhPZtUhIBQjR_tG_IwY4OQUcuJxnZJa3tBzZwAPSZkoAV7r7842ZZkWEEmThA=]([Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Amino-4-phenylcyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the purification of 4-Amino-4-phenylcyclohexan-1-ol, a critical building block in pharmaceutical synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the purification of 4-Amino-4-phenylcyclohexan-1-ol, a critical building block in pharmaceutical synthesis. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate common challenges and achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 4-Amino-4-phenylcyclohexan-1-ol?

The nature and prevalence of impurities are highly dependent on the synthetic route employed. However, some common classes of impurities include:

  • Diastereomers: If your synthesis involves the reduction of a ketone precursor, incomplete diastereoselectivity can result in a mixture of cis and trans isomers. The relative stereochemistry of the amino and hydroxyl groups is a frequent purification challenge.[1]

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in your crude product.[1]

  • Side-Reaction Byproducts: Depending on the specific reagents and conditions, byproducts from unintended reactions may form.

  • Reagent-Derived Impurities: Residual catalysts, reducing agents, or their byproducts can contaminate the final product.[1]

Q2: My crude 4-Amino-4-phenylcyclohexan-1-ol is an oil, but I expect a solid. What could be the issue?

While 4-Amino-4-phenylcyclohexan-1-ol is a solid at room temperature, the presence of significant impurities can depress the melting point, resulting in an oil or waxy solid. The presence of residual solvents can also contribute to this. An initial purification step, such as an acid-base extraction, can often help to remove major impurities and facilitate crystallization.

Q3: What is the best general approach to purify 4-Amino-4-phenylcyclohexan-1-ol?

A multi-step approach is often the most effective. A typical workflow would be:

  • Acid-Base Extraction: This is a powerful technique to separate the basic 4-Amino-4-phenylcyclohexan-1-ol from neutral and acidic impurities.[2][3][4]

  • Recrystallization: This is an excellent method for removing minor impurities and isolating a specific diastereomer, provided a suitable solvent system is identified.

  • Column Chromatography: For difficult separations, particularly of diastereomers, column chromatography on silica gel or a specialized stationary phase may be necessary.[5]

The optimal strategy will depend on the specific impurity profile of your crude material.

Q4: How can I separate the cis and trans diastereomers of 4-Amino-4-phenylcyclohexan-1-ol?

Separating diastereomers can be challenging. Here are some strategies:

  • Fractional Recrystallization: This technique relies on the differential solubility of the diastereomers in a particular solvent. It may require some experimentation to find a solvent system that provides good separation.

  • Column Chromatography: This is often the most reliable method for separating diastereomers. A normal phase silica gel column is a good starting point. You may need to screen different solvent systems (e.g., ethyl acetate/hexanes with a small amount of triethylamine) to achieve optimal separation.

  • Preparative HPLC: For high-purity applications, preparative reverse-phase HPLC can be employed.[6]

Troubleshooting Guides

Problem 1: Low Recovery After Acid-Base Extraction
SymptomPossible Cause(s)Suggested Solution(s)
The yield of purified product is significantly lower than expected.1. Incomplete Extraction: The amine may not have been fully protonated and transferred to the aqueous layer, or the deprotonated amine was not fully extracted back into the organic layer. 2. Emulsion Formation: A stable emulsion between the aqueous and organic layers can trap the product. 3. Incorrect pH: The pH of the aqueous layers was not sufficiently acidic or basic during the respective extraction steps.1. Increase the number of extractions: Perform multiple extractions with smaller volumes of the acidic or basic solution. Typically, two to three extractions are sufficient to complete the transfer.[3] 2. Break the emulsion: Add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel. In stubborn cases, filtration through a pad of Celite® may be necessary. 3. Verify pH: Use pH paper or a pH meter to ensure the aqueous layer is at the desired pH (typically pH < 2 for the acid extraction and pH > 12 for the base extraction).
Problem 2: Product Fails to Crystallize During Recrystallization
SymptomPossible Cause(s)Suggested Solution(s)
The product remains an oil or a supersaturated solution even after cooling.1. Presence of Impurities: Significant impurities can inhibit crystal lattice formation. 2. Inappropriate Solvent System: The chosen solvent may be too good of a solvent, or the anti-solvent may not be effective. 3. Supersaturation: The solution may be supersaturated, preventing spontaneous nucleation.1. Pre-purification: Perform an acid-base extraction or a quick filtration through a plug of silica gel to remove gross impurities. 2. Solvent Screening: Experiment with different solvent systems. A good starting point is a polar solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., isopropanol, acetonitrile). A co-solvent system (e.g., ethyl acetate/hexanes) can also be effective. 3. Induce Crystallization:     - Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent level to create nucleation sites.     - Seed Crystals: Add a tiny crystal of previously purified material.     - Cool Slowly: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
Problem 3: Poor Separation During Column Chromatography
SymptomPossible Cause(s)Suggested Solution(s)
The desired product co-elutes with impurities, or the peaks are broad and tailing.1. Inappropriate Solvent System: The polarity of the eluent may be too high or too low. 2. Column Overloading: Too much crude material was loaded onto the column. 3. Interaction with Silica Gel: The basic amine group can interact strongly with the acidic silica gel, leading to tailing.1. Optimize Eluent: Use thin-layer chromatography (TLC) to determine the optimal solvent system. Aim for an Rf value of 0.2-0.3 for the desired compound. 2. Reduce Load: Use a larger column or load less material. A general rule of thumb is a 1:20 to 1:50 ratio of crude material to silica gel by weight. 3. Add a Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress the interaction between the amine and the silica gel.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate 4-Amino-4-phenylcyclohexan-1-ol from neutral and acidic impurities.

Materials:

  • Crude 4-Amino-4-phenylcyclohexan-1-ol

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude 4-Amino-4-phenylcyclohexan-1-ol in diethyl ether or ethyl acetate (approximately 10-20 mL per gram of crude material) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The protonated amine will move into the aqueous (bottom) layer.[3][4]

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with 1 M HCl two more times, combining all the aqueous extracts. The organic layer now contains any neutral impurities and can be set aside.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add 1 M NaOH with stirring until the pH is greater than 12. The deprotonated amine will precipitate or form an oily layer.

  • Back Extraction: Return the basified aqueous solution to the separatory funnel and extract three times with fresh diethyl ether or ethyl acetate. The neutral amine will now be in the organic layer.

  • Washing and Drying: Combine the organic extracts and wash with brine to remove any residual water-soluble impurities. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the purified 4-Amino-4-phenylcyclohexan-1-ol.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for recrystallizing 4-Amino-4-phenylcyclohexan-1-ol. The optimal solvent will need to be determined experimentally.

Materials:

  • Purified 4-Amino-4-phenylcyclohexan-1-ol from acid-base extraction

  • Recrystallization solvent (e.g., isopropanol, acetonitrile, ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and with heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the 4-Amino-4-phenylcyclohexan-1-ol in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator to remove any residual solvent.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying 4-Amino-4-phenylcyclohexan-1-ol.

Purification_Workflow start Crude 4-Amino-4-phenylcyclohexan-1-ol acid_base Acid-Base Extraction start->acid_base check_purity1 Check Purity (TLC, NMR) acid_base->check_purity1 recrystallization Recrystallization check_purity2 Check Purity (TLC, NMR) recrystallization->check_purity2 column_chromatography Column Chromatography pure_product Pure Product column_chromatography->pure_product check_purity1->recrystallization Impurities Present check_purity1->pure_product Pure check_purity2->column_chromatography Impurities Present check_purity2->pure_product Pure

Caption: A logical workflow for the purification of 4-Amino-4-phenylcyclohexan-1-ol.

Troubleshooting Logic Diagram

This diagram outlines a troubleshooting process for common purification issues.

Troubleshooting_Logic start Purification Issue low_yield Low Yield? start->low_yield oily_product Oily Product? low_yield->oily_product No check_extractions Review Acid-Base Protocol low_yield->check_extractions Yes poor_separation Poor Separation? oily_product->poor_separation No optimize_recrystallization Optimize Recrystallization oily_product->optimize_recrystallization Yes optimize_chromatography Optimize Chromatography poor_separation->optimize_chromatography Yes solution Problem Solved poor_separation->solution No check_extractions->solution optimize_recrystallization->solution optimize_chromatography->solution

Sources

Optimization

common impurities in 4-Amino-4-phenylcyclohexan-1-ol synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis . This hub is specifically designed for researchers, application scientists, and drug development professionals working on the synthesis of complex f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . This hub is specifically designed for researchers, application scientists, and drug development professionals working on the synthesis of complex functionalized cyclohexylamines.

Below is our comprehensive troubleshooting guide and methodology standard for the synthesis of 4-Amino-4-phenylcyclohexan-1-ol via the classic Strecker-Bruylants reaction sequence.

Part 1: Core Workflow & Mechanistic Pathway

To effectively troubleshoot, we must first map the mechanistic logic of the synthesis. The standard route involves a Strecker reaction on 4-hydroxycyclohexanone to form an α-aminonitrile intermediate, followed by a Bruylants reaction (Grignard-mediated nitrile displacement) to yield the final product.

G SM 4-Hydroxycyclohexanone (Starting Material) Strecker Strecker Reaction (NH4Cl, KCN, NH3) SM->Strecker Bruylants Bruylants Reaction (PhMgBr, THF) SM->Bruylants Incomplete Conversion Int1 1-Amino-4-hydroxycyclohexanecarbonitrile (Intermediate) Strecker->Int1 Major Pathway Int1->Bruylants Iminium Iminium Ion Intermediate (-CN⁻) Bruylants->Iminium 2nd/3rd Eq PhMgBr (Nitrile Ejection) Imp_Diol 4-Phenylcyclohexane-1,4-diol (Impurity: Ketone Carryover) Bruylants->Imp_Diol PhMgBr attack on ketone Imp_Biphenyl Biphenyl (Impurity: Wurtz Coupling) Bruylants->Imp_Biphenyl Excess Mg / Heat Imp_Benzene Benzene + Alkoxide (Impurity: Hydroxyl Quench) Bruylants->Imp_Benzene 1st Eq PhMgBr (Acid-Base Quench) Product 4-Amino-4-phenylcyclohexan-1-ol (Target Product) Iminium->Product Nucleophilic Attack Imp_Isomers Cis/Trans Diastereomers (Impurity: Mixed Attack) Product->Imp_Isomers Axial/Equatorial Attack

Figure 1: Mechanistic pathway and common impurity origins in 4-Amino-4-phenylcyclohexan-1-ol synthesis.

Part 2: Troubleshooting Guide & FAQs (Mechanistic Profiling)

Q1: My Bruylants reaction is stalling. I am recovering mostly unreacted aminonitrile and seeing low product yields. What is going wrong? Causality: You are likely using insufficient Grignard reagent. The C1-hydroxyl group on your intermediate (1-amino-4-hydroxycyclohexanecarbonitrile) is highly acidic relative to the Grignard reagent. When Phenylmagnesium bromide (PhMgBr) is added, the first equivalent is immediately consumed in a rapid acid-base reaction, deprotonating the hydroxyl group to form a magnesium alkoxide and off-gassing benzene[1]. If you only use 1.0 to 1.5 equivalents of PhMgBr, there is no nucleophile left to trigger the ejection of the cyanide leaving group and attack the resulting iminium ion[2]. Self-Validating Check: Observe the reaction closely upon Grignard addition. Vigorous bubbling (benzene gas evolution) without subsequent product formation on TLC indicates hydroxyl quenching. Solution: Use a minimum of 3.0 equivalents of PhMgBr. Equivalent 1 deprotonates the OH; Equivalent 2 coordinates and ejects the nitrile; Equivalent 3 attacks the iminium ion[3]. Alternatively, protect the C1-hydroxyl as a tetrahydropyranyl (THP) ether prior to the Grignard step.

Q2: I am seeing a massive, non-polar UV-active spot on my TLC. What is this impurity, and how do I remove it? Causality: This is biphenyl , a classic Wurtz-type homocoupling impurity. It is formed during the preparation or application of PhMgBr when unreacted bromobenzene reacts with the newly formed Grignard reagent. This side-reaction is accelerated by excess magnesium, high temperatures, or trace transition metal impurities in the Mg turnings. Self-Validating Check: On a silica TLC plate (Hexanes/EtOAc 8:2), biphenyl will run near the solvent front ( Rf​≈0.9 ) and strongly absorb short-wave UV (254 nm). Your target amino-alcohol will remain near the baseline due to its high polarity. Solution: Do not attempt column chromatography for bulk removal; it is inefficient. Instead, exploit the massive polarity difference via an acid-base extraction. Acidify the crude mixture to form the water-soluble hydrochloride salt of the product. Wash the aqueous layer repeatedly with hexanes to extract the biphenyl. Basify the aqueous layer with NaOH and extract with dichloromethane to recover the pure product.

Q3: My LC-MS shows a mass corresponding to 4-phenylcyclohexane-1,4-diol. Where is this coming from? Causality: This impurity originates from incomplete conversion during the upstream Strecker synthesis. If unreacted 4-hydroxycyclohexanone (or its cyanohydrin intermediate) carries over into the Bruylants step, the electrophilic ketone carbon will undergo a standard Grignard addition with PhMgBr, yielding the diol[1]. Self-Validating Check: The diol lacks the basic amine functionality. If you perform the acid-base extraction described in Q2, the diol will remain in the organic phase during the acidic wash and will not precipitate upon basification. Solution: Drive the Strecker reaction to completion by pre-forming the imine. Stir the starting material with a slight excess of methanolic ammonia and ammonium chloride for 2 hours before adding the cyanide source.

Q4: NMR analysis of my purified product shows doubled peaks. Did the reaction fail? Causality: No, the reaction succeeded, but you have synthesized a mixture of diastereomers. The Bruylants reaction proceeds via the loss of the cyano group to form a planar iminium ion intermediate[2][3]. The phenyl Grignard reagent can attack this planar intermediate from either the axial or equatorial face of the cyclohexane ring. Because the C1 position already has a defined stereocenter, this dual-face attack generates both cis- and trans-4-amino-4-phenylcyclohexan-1-ol. Self-Validating Check: 1 H NMR will show two distinct multiplets for the C1 methine proton (CH-OH)—typically one broad multiplet (axial proton, indicating an equatorial OH) and one narrow multiplet (equatorial proton, indicating an axial OH). Solution: Separate the diastereomers via fractional crystallization of their corresponding tartrate or hydrochloride salts from ethanol/ethyl acetate mixtures.

Part 3: Quantitative Data: Impurity Tracking

Use the following analytical parameters to track and quantify impurities throughout your workflow.

Impurity NameOrigin / MechanismAnalytical SignatureAcceptable Limit (Area %)
Biphenyl Wurtz coupling of PhMgBrGC-MS: m/z 154; TLC: Rf​ 0.9 (Hex/EtOAc)< 0.5% (Post-extraction)
4-Phenylcyclohexane-1,4-diol Ketone carryover + GrignardLC-MS: [M+H-H 2​ O] + 175; Non-basic< 1.0%
Benzene Acid-base quench of PhMgBrHeadspace GC; Distinct odorN/A (Volatile, removed in vacuo)
Unreacted Aminonitrile Stalled Bruylants (Low PhMgBr)IR: Sharp peak at ~2230 cm −1 (C N)< 0.1% (Highly toxic)
cis/trans Isomers Non-stereoselective iminium attack 1 H NMR: Doubled C1 methine signalsDependent on target spec

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Strecker Synthesis of 1-Amino-4-hydroxycyclohexanecarbonitrile
  • Imine Formation: Dissolve 4-hydroxycyclohexanone (1.0 eq) in anhydrous methanol (0.5 M). Add ammonium chloride (1.5 eq) and aqueous ammonia (28%, 2.0 eq). Stir at room temperature for 2 hours. Causality: Pre-forming the imine ensures the ketone is fully consumed, preventing the formation of the cyanohydrin and downstream diol impurities.

  • Cyanation: Cool the mixture to 0 °C. Slowly add potassium cyanide (1.2 eq) dissolved in a minimum amount of water dropwise over 30 minutes. (Caution: Highly toxic, perform in a certified fume hood with cyanide antidotes on hand).

  • Isolation: Stir for 12 hours at room temperature. Concentrate the methanol in vacuo. Extract the aqueous residue with ethyl acetate (3x). Wash the combined organics with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the aminonitrile intermediate.

SOP 2: Bruylants Reaction to 4-Amino-4-phenylcyclohexan-1-ol
  • Preparation: In a flame-dried flask under an inert N 2​ atmosphere, dissolve the crude 1-amino-4-hydroxycyclohexanecarbonitrile (1.0 eq) in anhydrous THF (0.2 M). Cool to 0 °C.

  • Grignard Addition: Dropwise add a solution of Phenylmagnesium bromide in THF (3.0 eq ). Causality: The first equivalent is sacrificed to deprotonate the C1-hydroxyl group. The remaining equivalents are required to drive the substitution[1][3].

  • Reflux: Remove the ice bath and heat the reaction to 60 °C (reflux) for 4-6 hours to ensure complete consumption of the iminium ion intermediate[2].

  • Quench & Acid-Base Extraction: Cool to 0 °C and carefully quench with saturated aqueous NH 4​ Cl. Adjust the pH to 2 with 1M HCl. Extract with diethyl ether (discard the ether layer to remove biphenyl and diol impurities).

  • Basification: Basify the aqueous layer to pH 10 using 2M NaOH. Extract the target amino-alcohol with dichloromethane (3x). Dry and concentrate to yield the crude diastereomeric mixture.

Part 5: References

  • Title: The Bruylants and related reactions. Source: Semantic Scholar (Arkivoc). URL:[Link][2]

  • Title: Grignard reagent. Source: Wikipedia. URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 4-Amino-4-phenylcyclohexan-1-ol Synthesis

Answering the user's request. Introduction: Welcome to the technical support center for the synthesis of 4-Amino-4-phenylcyclohexan-1-ol.

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

Introduction: Welcome to the technical support center for the synthesis of 4-Amino-4-phenylcyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals. 4-Amino-4-phenylcyclohexan-1-ol is a valuable building block in medicinal chemistry, and its efficient synthesis is crucial for advancing research and development projects.[1] This document provides a comprehensive troubleshooting guide and a list of frequently asked questions to address common challenges encountered during its synthesis. The information herein is grounded in established chemical principles and practical laboratory insights to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 4-Amino-4-phenylcyclohexan-1-ol, which typically involves the reduction of 4-amino-4-phenylcyclohexanone.

Issue 1: Low or No Product Yield

Symptoms: Upon completion of the reaction and workup, the isolated yield of 4-Amino-4-phenylcyclohexan-1-ol is significantly lower than anticipated, or no product is observed.

Potential Causes and Solutions:

  • Cause: Inactive Reducing Agent.

    • Explanation: Common reducing agents like Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) are sensitive to moisture and can degrade over time, losing their reactivity.

    • Solution:

      • Always use a freshly opened container of the reducing agent or one that has been stored under inert gas in a desiccator.

      • Consider increasing the molar equivalents of the reducing agent (e.g., from 1.5 to 2.5 eq.).

      • If using LiAlH₄, ensure the reaction solvent (e.g., THF, diethyl ether) is rigorously anhydrous.

  • Cause: Unfavorable Reaction Temperature.

    • Explanation: The reduction of ketones is an exothermic process. If the temperature is too high, it can lead to the formation of side products. Conversely, if the temperature is too low, the reaction rate may be impractically slow.

    • Solution:

      • Maintain a low temperature (0 °C to 5 °C) using an ice bath during the portion-wise addition of the reducing agent to control the initial exotherm.

      • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Cause: Product Loss During Aqueous Workup.

    • Explanation: 4-Amino-4-phenylcyclohexan-1-ol is an amino alcohol, making it amphiprotic and potentially soluble in both aqueous and organic layers depending on the pH.

    • Solution:

      • After quenching the reaction (e.g., with water or a mild acid), basify the aqueous layer with a base like sodium hydroxide (NaOH) to a pH > 10. This deprotonates the ammonium salt to the free amine, minimizing its water solubility.

      • Perform multiple extractions (at least 3-4 times) with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to maximize the recovery of the product from the aqueous phase.[2][3]

Issue 2: Presence of Multiple Spots on TLC (Impure Product)

Symptoms: TLC analysis of the crude product shows the starting material spot and/or multiple product spots.

Potential Causes and Solutions:

  • Cause: Incomplete Reaction.

    • Explanation: The reaction may not have been allowed to proceed to completion due to insufficient reaction time or an inadequate amount of reducing agent.

    • Solution:

      • Monitor the reaction meticulously by TLC. If the starting material is still present after a few hours, consider adding another portion of the reducing agent.

      • Ensure the reaction is stirred efficiently to guarantee proper mixing of reactants.

  • Cause: Formation of Diastereomers.

    • Explanation: The reduction of the ketone in 4-amino-4-phenylcyclohexanone creates a new stereocenter at the C1 position (the hydroxyl group). This results in the formation of two diastereomers: cis and trans.[3][4] The relative orientation of the amino and hydroxyl groups will differ, leading to different polarities and thus separate spots on a TLC plate.

    • Solution:

      • The ratio of diastereomers can sometimes be influenced by the choice of reducing agent and reaction conditions. Bulky reducing agents may favor the formation of one isomer.

      • Separation of the cis and trans isomers typically requires careful column chromatography on silica gel.[5] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route? A1: The most straightforward approach is the reduction of 4-amino-4-phenylcyclohexanone. This starting material can be synthesized from 4-phenylcyclohexanone. The reduction of the ketone to the corresponding alcohol is a well-established and high-yielding transformation.[6]

Q2: How do I choose the optimal reducing agent for the ketone reduction? A2: The choice depends on the desired reactivity, safety considerations, and the presence of other functional groups.

Reducing Agent Typical Solvents Advantages Disadvantages
Sodium Borohydride (NaBH₄) Methanol, EthanolSafer and easier to handle; good chemoselectivity for ketones and aldehydes.Less reactive than LiAlH₄; may require longer reaction times.
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl EtherHighly reactive and efficient; reduces a wide range of functional groups.Pyrophoric; reacts violently with water and protic solvents; requires strict anhydrous conditions.
Catalytic Hydrogenation (H₂, Pd/C) Ethanol, Acetic Acid"Green" and clean reaction; often highly stereoselective.Requires specialized high-pressure equipment; catalyst can be expensive.[3]

Q3: What are the critical safety precautions for this synthesis? A3:

  • Handling Reducing Agents: Both NaBH₄ and LiAlH₄ react with water to produce flammable hydrogen gas. Always handle them in a fume hood, away from ignition sources, and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

  • Quenching: The quenching of reactions involving LiAlH₄ must be done with extreme caution, typically by slowly adding ethyl acetate, followed by a saturated aqueous solution of sodium sulfate at low temperatures.

  • Solvent Safety: Ensure all organic solvents are handled in a well-ventilated area, and take precautions against static discharge, especially with ether and THF.

Q4: How can I confirm the structure and purity of the final product? A4: A combination of analytical techniques is essential:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can be used to determine the ratio of cis and trans diastereomers.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the O-H (alcohol) and N-H (amine) functional groups.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity.

Experimental Workflow & Visualization

The following diagram outlines a general workflow for the synthesis of 4-Amino-4-phenylcyclohexan-1-ol via the reduction of 4-amino-4-phenylcyclohexanone with Sodium Borohydride.

experimental_workflow cluster_setup 1. Reaction Setup cluster_reduction 2. Reduction cluster_workup 3. Workup and Extraction cluster_purification 4. Purification and Analysis start Dissolve 4-amino-4-phenylcyclohexanone in Methanol cool Cool solution to 0 °C in an ice bath start->cool Stir until dissolved add_nabh4 Add Sodium Borohydride (NaBH4) portion-wise over 30 min cool->add_nabh4 Maintain Temp react Stir at 0 °C for 1 hr, then warm to RT and stir for 4 hrs add_nabh4->react monitor Monitor reaction progress by TLC react->monitor quench Cool to 0 °C and quench by slowly adding water monitor->quench When complete concentrate Remove Methanol under reduced pressure quench->concentrate basify Add NaOH (aq.) to pH > 10 concentrate->basify extract Extract with Dichloromethane (DCM) (4x) basify->extract dry Dry combined organic layers over Na2SO4, filter extract->dry evaporate Evaporate DCM to yield crude product dry->evaporate purify Purify by column chromatography (Silica Gel) evaporate->purify characterize Characterize pure product (NMR, MS, IR, MP) purify->characterize

Caption: General workflow for the reduction of 4-amino-4-phenylcyclohexanone.

References

  • Title: One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase Source: ResearchGate URL: [Link]

  • Title: Process to produce (1 r, 4 r)
  • Title: New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids Source: Tetrahedron URL: [Link]

  • Title: Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives Source: Patsnap Eureka URL: [Link]

  • Title: Synthetic process of 4-(4-chlorophenyl)
  • Title: Process for the preparation of trans-4-aminocyclohexanol Source: Google Patents URL
  • Title: Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase Source: MDPI URL: [Link]

  • Title: Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction Source: PMC URL: [Link]

  • Title: Peptide synthesis troubleshooting using unnatural amino acids Source: Reddit URL: [Link]

  • Title: Preparation method of 4-N-Boc-amino cyclohexanone Source: Google Patents URL
  • Title: Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis Source: Frontiers URL: [Link]

  • Title: 4-?amino-?4-?phenylCyclohexanone, min 97%, 1 gram Source: LabAlley URL: [Link]

Sources

Optimization

Technical Support Center: Resolution &amp; Separation of cis and trans 4-Amino-4-phenylcyclohexan-1-ol

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with isolating the cis and trans diastereomers of 4-amino-4-phenylcyclohexan-1-ol (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with isolating the cis and trans diastereomers of 4-amino-4-phenylcyclohexan-1-ol (CAS: 95261-38-4). Because the pharmacological activity of alicyclic amino-alcohols is highly dependent on their 3D spatial arrangement, achieving >99% diastereomeric excess (d.e.) is a critical quality attribute.

Conformational Causality: The "Locked" Ring System

To successfully separate these isomers, we must first understand the causality behind their physical differences. In standard 1,4-disubstituted cyclohexanes, rapid ring flipping complicates separation. However, in 4-amino-4-phenylcyclohexan-1-ol, the bulky phenyl group (A-value ≈ 2.8 kcal/mol) acts as a conformational anchor. It strictly locks itself into the equatorial position to minimize 1,3-diaxial steric clashes .

Consequently, the amino group at C4 is forced into the axial position. The isomerism is therefore entirely dictated by the orientation of the hydroxyl group at C1:

  • Isomer A (Equatorial OH): The OH is trans to the axial amino group. This is the thermodynamically favored isomer due to the equatorial placement of the hydroxyl group.

  • Isomer B (Axial OH): The OH is cis to the axial amino group. This isomer is thermodynamically less stable and exhibits distinct steric shielding.

Workflow & Separation Strategy

The choice of separation methodology depends entirely on your operational scale and the specific isomer targeted for recovery.

G Mix 4-Amino-4-phenylcyclohexan-1-ol (cis/trans Diastereomeric Mixture) Chrom Silica Gel Chromatography (Analytical / Prep Scale) Mix->Chrom  Polarity Difference Cryst Fractional Crystallization (Process / Bulk Scale) Mix->Cryst  Solubility Difference (HCl Salt) Axial Isomer B (Axial OH) Elutes First / Remains in Mother Liquor Chrom->Axial  Less Steric Hindrance on Silica Equatorial Isomer A (Equatorial OH) Elutes Second / Crystallizes First Chrom->Equatorial  Stronger Silica Interaction Cryst->Axial  Higher Solubility Cryst->Equatorial  Thermodynamically Stable Salt

Figure 1: Workflow for the separation of 4-amino-4-phenylcyclohexan-1-ol isomers by scale.

Quantitative Data & Isomer Properties

Understanding the physical properties is essential for tracking the separation and confirming the identity of your isolated fractions.

PropertyIsomer A (Equatorial OH)Isomer B (Axial OH)Mechanistic Causality
Relative Stability HigherLowerEquatorial OH minimizes 1,3-diaxial interactions .
Chromatographic Elution Slower (Lower Rf)Faster (Higher Rf)Equatorial OH is fully exposed to hydrogen bond with silanol groups. Axial OH is sterically shielded.
1H-NMR (C1-H) Coupling Large J (10–12 Hz)Small J (2–4 Hz)Equatorial OH forces C1-H axial, allowing trans-diaxial coupling with C2/C6 axial protons.
HCl Salt Solubility Lower (Crystallizes)Higher (Mother Liquor)The thermodynamically stable equatorial isomer packs more efficiently into the crystal lattice.

Self-Validating Experimental Protocols

Protocol A: Chromatographic Separation (Discovery/Prep Scale)

Causality: Standard silica gel is highly acidic. The basic amino group will streak and co-elute if not neutralized. We use Triethylamine (TEA) as a mobile phase modifier to competitively bind the active silanol sites, allowing the separation to be driven purely by the hydroxyl group's orientation .

  • Column Preparation: Slurry pack a silica gel column (230-400 mesh) using Dichloromethane (DCM).

  • Solvent System: Prepare a mobile phase of DCM : Methanol : TEA in a 90:9:1 ratio. Pre-equilibrate the column with 2 column volumes.

  • Loading: Dissolve the crude mixture in a minimal volume of DCM. Load carefully onto the silica bed.

  • Elution & In-Process Validation: Elute under positive pressure. Collect fractions and spot on a TLC plate.

    • Self-Validation Step: Develop the TLC plate in the same solvent system. Stain with Ninhydrin (requires heating) to visualize the primary amines.

    • Isomer B (Axial OH) will appear as the top spot (Rf ~ 0.45).

    • Isomer A (Equatorial OH) will appear as the bottom spot (Rf ~ 0.30).

  • Isolation: Pool the fractions containing single spots. Evaporate under reduced pressure to yield the pure free-base isomers.

Protocol B: Fractional Crystallization (Process Scale)

Causality: Chromatography is not scalable for multi-gram quantities. By converting the free base to an HCl salt, we amplify the solubility differences between the diastereomers. The thermodynamically stable Isomer A forms a more robust crystal lattice.

  • Salt Formation: Dissolve the cis/trans free base mixture in absolute ethanol (10 mL/g). Slowly add 1.1 equivalents of concentrated aqueous HCl while stirring at 0°C.

  • Heating: Heat the suspension to reflux (approx. 78°C) until full dissolution occurs. If undissolved, add water dropwise (up to 5% v/v).

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature at a rate of 10°C/hour. Do not crash cool in an ice bath, as kinetic trapping will cause Isomer B to co-precipitate.

  • Filtration & In-Process Validation: Filter the resulting crystals (enriched in Isomer A).

    • Self-Validation Step: Take a 5 mg sample of the crystals, dissolve in D2O, and run a 1H-NMR. Check the C1-H multiplet at ~3.5-4.0 ppm. If J = 10–12 Hz, Isomer A is pure. If smaller couplings are visible, recrystallize once more from EtOH/H2O.

  • Recovery: Concentrate the mother liquor to isolate the Isomer B-enriched fraction.

Troubleshooting & FAQs

Q1: My isomers are co-eluting as a single, broad band on the silica column. How do I fix this? A1: This is a classic issue of secondary interactions. The primary amine is strongly hydrogen-bonding with the acidic silanol groups on the silica gel, masking the polarity difference of the hydroxyl group. Actionable Solution: Ensure you are using at least 1% Triethylamine (TEA) or aqueous Ammonia in your mobile phase. Pre-equilibrate the column with 2-3 column volumes of the TEA-containing solvent before loading your sample.

Q2: During fractional crystallization, I am getting an oil instead of crystals. What went wrong? A2: "Oiling out" (liquid-liquid phase separation) occurs when the solute melts out of solution before it crystallizes, usually because the solvent system is too poor or cooling was too rapid. Actionable Solution: Reheat the mixture until it forms a single homogenous phase. Add a small amount of a better solvent (e.g., a few drops of water to the ethanol) to raise the solubility curve above the melting point of the solute, then cool extremely slowly. Seeding with a pure crystal of the desired isomer will also force crystallization over oiling.

Q3: How can I definitively prove which isomer I have isolated without X-ray crystallography? A3: 1H-NMR is your most definitive self-validating tool. Look at the proton attached to C1 (the carbon with the hydroxyl group). Because the bulky phenyl group at C4 locks the ring conformation, the C1 proton's environment is fixed. Actionable Solution: Measure the coupling constant (J-value) of the C1 proton. If the OH is equatorial (Isomer A), the C1 proton is axial. An axial proton will split with the adjacent axial protons on C2 and C6 with a large trans-diaxial coupling constant (J = 10–12 Hz). If the OH is axial (Isomer B), the C1 proton is equatorial, resulting in only small equatorial-equatorial and equatorial-axial couplings (J = 2–4 Hz).

Q4: Is it possible that my isomers are epimerizing during the separation process? A4: Under standard chromatographic or crystallization conditions (mild acid/base), alicyclic alcohols and amines do not spontaneously epimerize. Epimerization at the C1 hydroxyl requires strong oxidation/reduction cycles or extreme acidic conditions with heat that would promote carbocation formation. If your diastereomeric ratio is changing, it is likely due to preferential degradation of one isomer or selective loss in the mother liquor, not epimerization.

References

  • Orloff, H. D. (1954). The Stereoisomerism of Cyclohexane Derivatives. Chemical Reviews. Available at:[Link]

  • Eliel, E. L., & Ro, R. S. (1957). Conformational Analysis. III. Epimerization Equilibria of Alkylcyclohexanols. Journal of the American Chemical Society. Available at:[Link]

Troubleshooting

improving the yield of 4-Amino-4-phenylcyclohexan-1-ol synthesis

Welcome to the Technical Support Center for the synthesis of 4-Amino-4-phenylcyclohexan-1-ol . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Amino-4-phenylcyclohexan-1-ol . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the specific thermodynamic and kinetic hurdles associated with this compound.

The synthesis of primary 1-arylcyclohexylamines is notoriously prone to poor yields due to competing elimination pathways and steric hindrance. This guide bypasses the problematic Strecker-Bruylants sequence and focuses on the highly reliable Ritter Reaction pathway , providing field-proven troubleshooting, mechanistic causality, and validated protocols.

Synthetic Pathway Visualization

To establish the C-C and C-N bonds at the sterically congested C4 position, we utilize a Grignard addition followed by a Ritter reaction. This sequence avoids the pitfalls of primary aminonitrile intermediates.

SynthesisPathway A 4-Hydroxycyclohexanone (Starting Material) B 1-Phenyl-1,4-cyclohexanediol (Intermediate 1) A->B 1. PhMgBr (2.2 eq), THF 2. NH4Cl quench C N-(4-Hydroxy-1-phenylcyclohexyl) formamide (Intermediate 2) B->C NaCN, H2SO4 -5°C to RT (Ritter) E 4-Phenylcyclohex-3-en-1-ol (Elimination Byproduct) B->E High Temp / Low [CN-] (E1 Elimination) D 4-Amino-4-phenylcyclohexan-1-ol (Target Product) C->D Conc. HCl, EtOH Reflux 16h (Hydrolysis)

Figure 1: Optimal synthetic workflow for 4-Amino-4-phenylcyclohexan-1-ol via the Ritter reaction.

Troubleshooting & FAQs

Q1: Why shouldn't I use the Strecker-Bruylants sequence (aminonitrile intermediate) for this synthesis? A: The Bruylants reaction (Grignard addition to an α -aminonitrile) is highly efficient for secondary and tertiary amines (e.g., in the synthesis of phencyclidine). However, for a primary amine like 4-amino-4-phenylcyclohexan-1-ol, the α -aminonitrile intermediate possesses two acidic N-H protons. The phenylmagnesium bromide will preferentially act as a base, deprotonating the amine to form an insoluble magnesium amide complex. This halts the nucleophilic addition and destroys your yield . The Ritter reaction circumvents this by forming the C-N bond after the C-C bond is established.

Q2: My Grignard addition to 4-hydroxycyclohexanone gives very low yields of the diol. What is going wrong? A: The free hydroxyl group at C4 rapidly quenches the first equivalent of PhMgBr, forming a magnesium alkoxide. If you are using diethyl ether, this intermediate is poorly soluble and creates a thick precipitate that traps the unreacted ketone, preventing the second equivalent of Grignard from attacking the carbonyl. Solution: Switch your solvent to anhydrous THF and use exactly 2.2 equivalents of PhMgBr. THF effectively solvates the intermediate magnesium alkoxide. Alternatively, protect the C4 hydroxyl group as a TBS ether prior to the Grignard reaction to prevent alkoxide formation entirely.

Q3: During the Ritter reaction, I observe significant formation of a dehydrated byproduct (4-phenylcyclohex-3-en-1-ol). How can I favor the target formamide? A: The Ritter reaction proceeds via a stable tertiary benzylic-type carbocation at C4. If the nucleophile (cyanide) is not present in sufficient concentration, or if the temperature exceeds 0 °C during acid addition, the carbocation will undergo E1 elimination to form the alkene . Solution: Ensure the sodium cyanide is finely milled and fully dispersed. Add the sulfuric acid dropwise at sub-zero temperatures (-5 °C to 0 °C) to control the exotherm. Using dibutyl ether as a co-solvent stabilizes the carbocation and facilitates nucleophilic attack before elimination can occur .

Q4: The final hydrolysis of the N-formyl intermediate is incomplete, leaving a mixture of amine and formamide. Can I force it to completion? A: N-alkyl formamides on sterically hindered tertiary carbons are highly resistant to standard aqueous acid hydrolysis due to steric shielding of the carbonyl carbon. Solution: Standard 2M HCl will not work. You must switch to a forcing condition: refluxing the intermediate in a mixture of concentrated HCl and ethanol (1:1 v/v) for 12-16 hours. The ethanol ensures the hydrophobic intermediate remains fully dissolved during the reaction.

Quantitative Yield Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yields, allowing you to benchmark your experimental results.

Reaction StepConditionYield (%)Primary Impurity / Failure Mode
Grignard Addition Unprotected OH, Et₂O, 25 °C35 - 45%Unreacted ketone (Alkoxide precipitation)
Grignard Addition Unprotected OH, THF, 0 °C82 - 88%Biphenyl (<5%)
Ritter Reaction NaCN, H₂SO₄, 25 °C40 - 50%4-Phenylcyclohex-3-en-1-ol (E1 Elimination)
Ritter Reaction NaCN, H₂SO₄, -5 °C to 0 °C75 - 82%Unreacted diol
Formamide Hydrolysis 2M HCl (aq), Reflux 4h20 - 30%Unreacted formamide (Steric hindrance)
Formamide Hydrolysis Conc. HCl / EtOH, Reflux 16h88 - 95%None (Quantitative conversion)

Validated Experimental Protocols

These self-validating protocols incorporate built-in quality control checks to ensure success at each stage.

Protocol A: Synthesis of 1-Phenyl-1,4-cyclohexanediol
  • Preparation: Flame-dry a 500 mL 3-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Solvation: Dissolve 4-hydroxycyclohexanone (10.0 g, 87.6 mmol) in 150 mL of anhydrous THF. Cool the solution to 0 °C using an ice-brine bath.

  • Addition: Load the dropping funnel with Phenylmagnesium bromide (3.0 M in diethyl ether, 64.2 mL, 192.7 mmol, 2.2 eq). Add the Grignard reagent dropwise over 1 hour, maintaining the internal temperature below 5 °C. Self-Validation: The solution will initially bubble (deprotonation of OH) and turn slightly cloudy, but should not form a thick, unstirrable paste if THF is used correctly.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor by TLC (Hexane/EtOAc 1:1) until the ketone spot disappears.

  • Quench & Isolate: Cool to 0 °C and carefully quench with 50 mL of saturated aqueous NH₄Cl. Extract with EtOAc (3 x 100 mL), dry over MgSO₄, and concentrate in vacuo to yield the crude diol.

Protocol B: Ritter Reaction & Hydrolysis
  • Carbocation Generation: In a 250 mL round-bottom flask, suspend 1-phenyl-1,4-cyclohexanediol (10.0 g, 52.0 mmol) and finely milled NaCN (6.37 g, 130 mmol, 2.5 eq) in 40 mL of dibutyl ether. Cool to -5 °C.

  • Acid Addition: Slowly add concentrated H₂SO₄ (15 mL) dropwise over 45 minutes. Critical Step: Do not let the temperature exceed 0 °C, or E1 elimination will dominate. Stir for an additional 2 hours at 0 °C, then 1 hour at room temperature.

  • Formamide Isolation: Pour the mixture over 200 g of crushed ice. Extract the resulting N-(4-hydroxy-1-phenylcyclohexyl)formamide with dichloromethane (3 x 100 mL). Wash with saturated NaHCO₃, dry, and evaporate the solvent.

  • Hydrolysis: Dissolve the crude formamide in 50 mL of ethanol and add 50 mL of concentrated HCl. Reflux the mixture vigorously for 16 hours.

  • Final Purification: Cool to room temperature, concentrate to remove ethanol, and basify the aqueous layer to pH 12 using 20% NaOH (aq) at 0 °C. Extract the free amine with EtOAc (3 x 100 mL). Dry over Na₂SO₄ and concentrate. The cis/trans isomers can be separated at this stage via fractional crystallization of their hydrochloride salts from ethanol/diethyl ether.

References

  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). "The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines." Journal of Medicinal Chemistry, 8(2), 230-235. URL: [Link]

  • Thurkauf, A., Hillery, P., Mattson, M. V., Jacobson, A. E., & Rice, K. C. (1990). "Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues." Journal of Medicinal Chemistry, 33(5), 1452-1458. URL: [Link]

Optimization

Technical Support Center: A Troubleshooting Guide for the Synthesis of 4-Amino-4-phenylcyclohexan-1-ol

Welcome to the technical support center for the synthesis of 4-Amino-4-phenylcyclohexan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Amino-4-phenylcyclohexan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights. Our aim is to provide you with the expertise to navigate the complexities of this synthesis, ensuring both accuracy and efficiency in your work.

I. Overview of the Synthetic Pathway

The synthesis of 4-Amino-4-phenylcyclohexan-1-ol is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and logical synthetic route proceeds through the formation of a key intermediate, 4-amino-4-phenylcyclohexanone, followed by the stereoselective reduction of the ketone functionality.

A plausible and documented approach for the synthesis of the precursor involves a multi-step sequence starting from readily available materials, as outlined in the patent literature for analogous compounds[1]. The final step, the reduction of the ketone, is a standard transformation in organic synthesis.

Below is a diagram illustrating the proposed overall synthetic workflow.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Final Reduction Start p-Fluorophenyl acetonitrile Step1 Michael Addition with Methyl Acrylate Start->Step1 1. Methyl Acrylate, Base Step2 Dieckmann Condensation Step1->Step2 2. Base (e.g., NaH) Step3 Hydrolysis and Decarboxylation Step2->Step3 3. Acid, Heat Step4 Ketal Protection Step3->Step4 4. Ethylene Glycol, Acid Catalyst Step5 Reduction of Nitrile Step4->Step5 5. Reducing Agent (e.g., LiAlH4) Step6 Hydrolysis of Ketal Step5->Step6 6. Aqueous Acid Precursor 4-Amino-4-phenylcyclohexanone Step6->Precursor Final_Step Reduction of Ketone Precursor->Final_Step 7. Reducing Agent (e.g., NaBH4) Product 4-Amino-4-phenylcyclohexan-1-ol Final_Step->Product

Caption: Proposed synthetic workflow for 4-Amino-4-phenylcyclohexan-1-ol.

II. Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses specific problems that may arise during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.

A. Synthesis of the Precursor: 4-Amino-4-phenylcyclohexanone

Question 1: My initial Michael addition reaction is giving low yields. What could be the issue?

Answer: Low yields in the Michael addition of p-fluorophenyl acetonitrile to methyl acrylate can stem from several factors. The basic conditions required for this reaction can also promote undesired side reactions.

  • Polymerization of Methyl Acrylate: Methyl acrylate is prone to polymerization under basic conditions. This can be minimized by ensuring the reaction temperature is controlled and by adding the base to a solution of the nitrile and acrylate, rather than pre-forming the enolate.

  • Reversibility of the Reaction: The Michael addition is a reversible reaction. To drive the equilibrium towards the product, it is crucial to use an appropriate excess of the Michael acceptor (methyl acrylate) and to carefully select the base and solvent system.

  • Incorrect Base Stoichiometry: Using too much or too little base can be detrimental. A catalytic amount of a strong base is often sufficient. An excess can lead to side reactions, while an insufficient amount will result in a slow or incomplete reaction.

Question 2: The Dieckmann condensation is not proceeding to completion. How can I improve this cyclization step?

Answer: The Dieckmann condensation is an intramolecular Claisen condensation that forms the cyclohexanone ring. Incomplete reaction is a common issue.

  • Insufficiently Anhydrous Conditions: This reaction is highly sensitive to moisture, which will quench the enolate intermediate. Ensure all glassware is oven-dried and solvents are rigorously dried before use.

  • Choice of Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is typically required to generate the enolate. The base must be sufficiently strong to deprotonate the acidic α-protons.

  • Reaction Temperature: While the initial deprotonation may be carried out at a lower temperature, the cyclization often requires heating to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

Question 3: I am having trouble with the reduction of the nitrile group to the primary amine. What are the best practices?

Answer: The reduction of the nitrile to the primary amine is a critical step. The choice of reducing agent and reaction conditions are paramount to success.

  • Reducing Agent Selection: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines. It is important to use a sufficient excess of LiAlH₄ to ensure complete reduction. The reaction should be performed in a dry ether solvent, such as diethyl ether or tetrahydrofuran (THF).

  • Work-up Procedure: The work-up of a LiAlH₄ reaction must be done carefully to avoid hazards and to ensure good recovery of the amine product. A common procedure involves the sequential, cautious addition of water, followed by a sodium hydroxide solution, and then more water (Fieser work-up). This procedure helps to precipitate the aluminum salts, making them easier to filter off.

  • Incomplete Reaction: If the reaction is incomplete, it could be due to deactivated LiAlH₄ (from exposure to moisture) or an insufficient amount of the reagent. Ensure the LiAlH₄ is fresh and used in an appropriate molar excess.

B. Final Reduction to 4-Amino-4-phenylcyclohexan-1-ol

Question 4: The reduction of the ketone in 4-amino-4-phenylcyclohexanone is resulting in a mixture of cis and trans isomers. How can I control the stereoselectivity?

Answer: The stereochemical outcome of the ketone reduction is a critical aspect of this synthesis. The formation of both cis and trans isomers of 4-Amino-4-phenylcyclohexan-1-ol is common, and controlling the ratio of these diastereomers is a significant challenge.

  • Choice of Reducing Agent: The choice of hydride reducing agent can influence the stereoselectivity of the reduction.

    • Sodium borohydride (NaBH₄): This is a relatively mild reducing agent and is a good starting point. The stereoselectivity can be influenced by the solvent and temperature.

    • Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, it may offer different stereoselectivity compared to NaBH₄. However, it is less chemoselective and requires more stringent anhydrous conditions.

    • Bulky Reducing Agents: Reagents like lithium tri-sec-butylborohydride (L-Selectride®) are sterically hindered and tend to approach the carbonyl group from the less hindered face, which can lead to higher stereoselectivity.

  • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the kinetically controlled product.

  • Solvent Effects: The solvent can influence the conformation of the substrate and the transition state of the reduction, thereby affecting the diastereomeric ratio of the product. Protic solvents like methanol or ethanol are commonly used with NaBH₄.

The following table summarizes the expected outcomes with different reducing agents:

Reducing AgentTypical ConditionsExpected Major IsomerRationale
Sodium Borohydride (NaBH₄) Methanol, 0 °C to RTOften a mixture, with the thermodynamically more stable isomer (trans) potentially favored.A less sterically demanding reagent, allowing for both axial and equatorial attack.
L-Selectride® THF, -78 °CThe isomer resulting from attack from the less hindered face.The bulky nature of the reagent favors a specific trajectory of attack.

Question 5: I am observing side products in my final reduction step. What are they likely to be, and how can I avoid them?

Answer: Besides the formation of diastereomers, other side reactions can occur during the reduction of the aminoketone.

  • Over-reduction: While less common for a ketone reduction, very harsh conditions or a large excess of a powerful reducing agent could potentially lead to other reductions in the molecule, although the phenyl ring and the amine are generally stable under these conditions.

  • Incomplete Reaction: If the reaction is not allowed to proceed to completion, you will have unreacted 4-amino-4-phenylcyclohexanone in your product mixture, complicating purification. Monitor the reaction by TLC until the starting material is no longer visible.

  • Formation of Diol or Diamine: Although more relevant to the synthesis of unsubstituted aminocyclohexanols from diones, it's a possibility to consider if starting materials are impure.[2]

C. Purification and Characterization

Question 6: How can I effectively separate the cis and trans isomers of 4-Amino-4-phenylcyclohexan-1-ol?

Answer: The separation of diastereomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method for separating diastereomers. A careful selection of the stationary phase (e.g., silica gel) and the mobile phase (a mixture of polar and non-polar solvents) is crucial. A shallow solvent gradient can improve separation.

  • Recrystallization: If a significant difference in the solubility of the diastereomers exists in a particular solvent system, fractional crystallization can be an effective purification method. This often requires screening various solvents.

  • Derivatization: In some cases, the diastereomers can be converted into derivatives (e.g., acetamides) which may have more distinct physical properties, making them easier to separate. The protecting group can then be removed to yield the pure isomers.

Question 7: What are the key spectroscopic features to confirm the structure and stereochemistry of 4-Amino-4-phenylcyclohexan-1-ol?

Answer: A combination of spectroscopic techniques is essential for unambiguous characterization.

  • ¹H NMR Spectroscopy:

    • The proton attached to the carbon bearing the hydroxyl group (H-1) will appear as a multiplet. Its coupling constants and chemical shift can provide information about its axial or equatorial orientation, which in turn can help determine the cis or trans configuration.

    • The protons on the phenyl group will appear in the aromatic region (typically 7.0-7.5 ppm).

    • The protons on the cyclohexane ring will appear as complex multiplets in the aliphatic region.

  • ¹³C NMR Spectroscopy: The number of signals will confirm the number of unique carbon atoms in the molecule. The chemical shifts of the carbons attached to the nitrogen and oxygen atoms (C-4 and C-1) are particularly diagnostic.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the O-H and N-H stretches (typically in the 3200-3500 cm⁻¹ region) and C-N and C-O stretches.

III. Experimental Protocols

The following are generalized protocols based on established chemical transformations. Researchers should adapt these procedures to their specific laboratory conditions and scale.

Protocol 1: Synthesis of 4-Amino-4-phenylcyclohexanone (Illustrative)

This protocol is adapted from procedures for analogous compounds.[1]

  • Michael Addition: To a solution of p-fluorophenyl acetonitrile and methyl acrylate in a suitable solvent (e.g., tert-butanol), add a catalytic amount of a strong base (e.g., potassium tert-butoxide) at room temperature. Stir the mixture until the reaction is complete (monitored by TLC).

  • Dieckmann Condensation: To the product from the previous step, add a strong base (e.g., sodium hydride) in an anhydrous solvent (e.g., toluene) and heat to effect cyclization.

  • Hydrolysis and Decarboxylation: Treat the cyclized product with an aqueous acid (e.g., HCl) and heat to hydrolyze the ester and promote decarboxylation to yield the cyanoketone.

  • Ketal Protection: Protect the ketone as an ethylene ketal by reacting with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water.

  • Nitrile Reduction: Reduce the nitrile group of the ketal-protected cyanoketone with a suitable reducing agent (e.g., LiAlH₄) in an anhydrous ether solvent.

  • Deprotection: Hydrolyze the ketal with aqueous acid to afford 4-amino-4-phenylcyclohexanone.

Protocol 2: Reduction of 4-Amino-4-phenylcyclohexanone to 4-Amino-4-phenylcyclohexan-1-ol
  • Dissolution: Dissolve 4-amino-4-phenylcyclohexanone in a suitable solvent (e.g., methanol for NaBH₄ reduction, or THF for L-Selectride® reduction) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C for NaBH₄, or -78 °C for L-Selectride®) using an ice bath or a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add the reducing agent (e.g., sodium borohydride as a solid in portions, or L-Selectride® as a solution dropwise) to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, cautiously quench the excess reducing agent by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the diastereomers and remove any impurities.

IV. Mechanistic Insights

A deeper understanding of the reaction mechanisms can aid in troubleshooting.

Reduction_Mechanism cluster_0 Ketone Reduction Mechanism Start 4-Amino-4-phenylcyclohexanone Hydride_Attack Nucleophilic attack by Hydride (H⁻) from reducing agent Start->Hydride_Attack Alkoxide Tetrahedral Alkoxide Intermediate Hydride_Attack->Alkoxide Protonation Protonation by solvent or during work-up Alkoxide->Protonation Product 4-Amino-4-phenylcyclohexan-1-ol Protonation->Product

Caption: Generalized mechanism for the reduction of the ketone.

The stereochemical outcome is determined by the trajectory of the hydride attack on the carbonyl carbon. The two faces of the carbonyl group are diastereotopic, and the hydride will preferentially attack from the less sterically hindered face. The conformation of the cyclohexanone ring and the nature of the substituents will influence which face is more accessible.

V. References

  • One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 2019. [Link]

  • Process for the preparation of trans-4-aminocyclohexanol. Google Patents, EP0909753B1.

  • 4-Amino-4-aryl-cyclohexanones. Google Patents, US4460604A.

Sources

Troubleshooting

stability and degradation of 4-Amino-4-phenylcyclohexan-1-ol

Technical Support Center: 4-Amino-4-phenylcyclohexan-1-ol Welcome to the technical support guide for 4-Amino-4-phenylcyclohexan-1-ol (CAS No. 1461708-75-7).[1] This document is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Amino-4-phenylcyclohexan-1-ol

Welcome to the technical support guide for 4-Amino-4-phenylcyclohexan-1-ol (CAS No. 1461708-75-7).[1] This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this versatile chemical intermediate. Understanding the stability profile of this molecule is paramount for ensuring experimental reproducibility, the integrity of analytical data, and the successful development of robust pharmaceutical formulations.

This guide provides frequently asked questions (FAQs), detailed troubleshooting protocols, and validated experimental workflows to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Section 1: General Properties & Safe Handling

Q1: What are the fundamental chemical and physical properties of 4-Amino-4-phenylcyclohexan-1-ol?

4-Amino-4-phenylcyclohexan-1-ol is a bifunctional molecule featuring a primary amine and a tertiary alcohol on a phenyl-substituted cyclohexane ring. These functional groups dictate its reactivity and potential instability.

PropertyValue/DescriptionSource(s)
CAS Number 1461708-75-7[1]
Molecular Formula C₁₂H₁₇NO[1]
Molecular Weight 191.27 g/mol [1]
Appearance Typically an off-white to white solid.Inferred from similar compounds.
Solubility Expected to be soluble in organic solvents like methanol and DMSO. Moderate to low aqueous solubility is anticipated.Inferred from structure.
Storage Sealed in a dry environment at 2-8°C.[1]

Q2: What are the essential safety and handling precautions for this compound?

As with any laboratory chemical, proper handling is crucial. While specific toxicological data for this exact molecule is limited, guidelines for structurally similar compounds should be followed.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat.[2]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3][4]

  • Contact Avoidance: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[2]

  • Incompatible Materials: Avoid strong oxidizing agents, strong bases, and acids, as these can initiate degradation.[2][4][5]

Section 2: Stability, Storage, and Degradation

Q3: What are the recommended long-term storage conditions to ensure the stability of 4-Amino-4-phenylcyclohexan-1-ol?

To maintain the integrity and purity of the compound, adhere to the following storage protocols:

  • Temperature: Store in a refrigerator at 2-8°C.[1][6]

  • Atmosphere: For maximum stability and to prevent slow oxidation, store under an inert atmosphere (e.g., argon or nitrogen). The amino group, similar to that in 4-aminophenol, can be susceptible to air oxidation, which often leads to discoloration.[5]

  • Container: Keep the container tightly closed to prevent moisture absorption.[2][3][7]

  • Light: Store protected from light, as UV exposure can be a source of energy for degradation reactions.[7]

Q4: What is the expected shelf life?

The manufacturer may provide a specific expiry date on the label.[6] For many solid organic compounds stored under optimal conditions (cold, dry, dark, sealed), a shelf life of 2 years or more is common.[8] However, it is best practice to re-analyze the material if it has been stored for an extended period or if any change in physical appearance (e.g., color change from white to brown) is observed.

Q5: What are the most probable degradation pathways for this molecule?

Forced degradation studies are essential to definitively identify pathways.[9][10] However, based on its chemical structure, the following degradation routes are mechanistically plausible:

  • Oxidation: The primary amine is a likely site for oxidation, especially in the presence of air, light, or oxidizing agents. This can lead to the formation of colored impurities and complex degradation products. This is analogous to the known instability of compounds like 4-aminophenol, which may discolor on exposure to air and light.[5][7]

  • Dehydration: The tertiary alcohol can undergo acid-catalyzed elimination of water to form an alkene, specifically 4-amino-4-phenylcyclohexene. This is a common reaction for tertiary alcohols in acidic conditions.

  • Deamination: Under harsh thermal or hydrolytic stress, the removal of the amino group (deamination) could occur, though this is generally less common than oxidation or dehydration.[11]

Below is a conceptual diagram illustrating these potential degradation routes.

G cluster_conditions Stress Conditions cluster_products Potential Degradation Products parent 4-Amino-4-phenylcyclohexan-1-ol prod1 Oxidized Amine Derivatives (e.g., Nitroso, Nitro, Colored Polymers) parent->prod1 Oxidation prod2 Dehydration Product (4-Amino-4-phenylcyclohexene) parent->prod2 Dehydration prod3 Other Products (e.g., Deamination, Ring Opening) parent->prod3 Harsh Conditions Oxidative (H₂O₂, Air) Oxidative (H₂O₂, Air) Acidic (H⁺) Acidic (H⁺) Thermal/Photolytic Thermal/Photolytic

Caption: Potential degradation pathways for 4-Amino-4-phenylcyclohexan-1-ol.

Section 3: Analytical & Experimental Design

Q6: How can I establish a stability-indicating analytical method for this compound?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from its degradation products, process impurities, and excipients.[12] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[13]

The process involves:

  • Forced Degradation: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) to generate degradation products. The goal is to achieve a target degradation of 5-20%.[14]

  • Method Development: Develop an HPLC method (typically reverse-phase) that can separate the parent peak from all generated degradation peaks. A photodiode array (PDA) detector is highly recommended to check for peak purity.

  • Method Validation: Validate the method according to ICH guidelines to ensure it is accurate, precise, specific, and robust.

Q7: Which analytical techniques are best for identifying unknown degradation products?

While HPLC-UV can quantify the degradation, it cannot identify the structures of the degradants. For structural elucidation, hyphenated techniques are required:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identifying degradation products.[12] It provides the molecular weight of the degradants, and tandem MS (MS/MS) can provide fragmentation patterns to help elucidate the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure confirmation, a degradant may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR.[13]

Troubleshooting Guide

Issue EncounteredProbable Cause(s)Recommended Solution(s)
Solid material has turned yellow/brown upon storage. Oxidation of the amine functional group due to exposure to air and/or light.[5]Discard the material if purity is critical. For future prevention, store new batches under an inert gas (N₂ or Ar) and in an amber vial to protect from light.[7]
New, unexpected peaks appear in the HPLC chromatogram of a freshly prepared solution. On-column degradation or degradation in the analytical solvent/mobile phase. The compound may be unstable at the pH of the mobile phase or in certain organic solvents.Check the pH of your mobile phase and sample diluent. Ensure they are compatible with the compound. Analyze samples immediately after preparation. Run a time-course study on the solution to assess its stability.
Poor mass balance (<95%) in a forced degradation study. 1. A degradant is not UV-active at the monitored wavelength.2. A degradant is volatile and has evaporated.3. A degradant has precipitated out of solution.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV. Use a PDA detector to check for absorbance at different wavelengths.2. Use appropriate sample handling and sealed vials.3. Visually inspect samples for precipitates. If observed, try dissolving in a stronger solvent or use a different stress concentration.
Inconsistent results between experimental repeats. Hygroscopic nature of the compound, leading to inaccurate weighing.[3] Inhomogeneous sample due to localized degradation.Ensure the compound is brought to room temperature in a desiccator before weighing. Mix the entire batch of the solid compound thoroughly before sampling.

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation (stress testing) study to identify potential degradation pathways and to develop a stability-indicating HPLC method.[10]

Objective: To generate degradation products of 4-Amino-4-phenylcyclohexan-1-ol under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • 4-Amino-4-phenylcyclohexan-1-ol

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC system with PDA or UV detector, LC-MS system

  • Forced degradation chamber (oven, photostability chamber)

Workflow Diagram:

G cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal (Solid) (80°C) start->therm photo Photolytic (Solid/Solution) (ICH Q1B) start->photo quench Neutralize/Quench Reaction (at various time points) acid->quench base->quench oxid->quench therm->quench photo->quench analyze Analyze by HPLC-PDA & LC-MS quench->analyze end Evaluate Data (Peak Purity, Mass Balance, Identify Degradants) analyze->end

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 4-Amino-4-phenylcyclohexan-1-ol in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

    • Before analysis, neutralize the sample with an equivalent amount of NaOH.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at similar time points and neutralize with HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Monitor the reaction at various time points (e.g., 2, 8, 24, 48 hours).

  • Thermal Degradation:

    • Place a small amount of the solid compound in a clear glass vial.

    • Heat in an oven at a temperature below the compound's melting point (e.g., 80°C).[9]

    • At specified time points, dissolve a portion of the solid in the sample diluent for analysis.

  • Photostability Testing:

    • Expose both the solid compound and a solution (e.g., 0.5 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the samples alongside a dark control stored under the same conditions but protected from light.

  • Analysis:

    • Dilute all stressed samples to a suitable concentration for HPLC analysis.

    • Analyze using a developed HPLC-PDA method, assessing the percentage of degradation.

    • Analyze samples showing significant degradation by LC-MS to obtain mass information for the unknown peaks.

References

  • 4 - SAFETY DATA SHEET. (n.d.). Retrieved March 13, 2026, from [Link]

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • SAFETY DATA SHEET. (2023, February 28). FUJIFILM Wako Chemicals.
  • Material Safety D
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Para Amino Phenol-4-Amino-1-Hydroxybenzene. (n.d.). Jay Organics.
  • Forced Degradation Studies for Biopharmaceuticals. (2026, March 12).
  • Nagasamy Venkatesh, D. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Alsante, K. M., Hata, T., & Lohr, A. (n.d.).
  • KEGG Degradation of aromatic compounds - Reference pathway. (n.d.).
  • An In-depth Technical Guide to the Physical and Chemical Properties of 4-Aminocyclohexanol. (n.d.). Benchchem.
  • 1461708-75-7 | 4-Amino-1-phenylcyclohexan-1-ol. (n.d.). ChemScene.
  • 4-AMINOPHENOL | 123-30-8. (n.d.). Loba Chemie.
  • Recommended Shelf Life. (2016, September 29). ROMIL.
  • Potential Applications of (2S,4S)-2-amino-4-phenylhexan-1-ol in Medicinal Chemistry: A Technical Guide. (n.d.). Benchchem.
  • 4-Aminocyclohexanol. (n.d.). PubChem.
  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (2025, October 17).
  • Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans. (n.d.). PMC.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Spectroscopy Online.
  • Analytical Techniques In Stability Testing. (2025, March 24).
  • Nitrophenol Family Degradation Pathway (an/aerobic). (2008, April 30). Eawag-BBD.
  • Overcoming Challenges in Early Phase Drug Product Development. (2025, May 6). Contract Pharma.
  • Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medic
  • Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regul
  • 4-Aminophenol | 123-30-8. (n.d.). ChemicalBook.
  • 4 Steps of Edman Degrad
  • 4-Phenyl-1-cyclohexene analytical standard | 4994-16-5. (n.d.). Sigma-Aldrich.
  • A Comparative Analysis of 4-Aminocyclohexanol and Other Amino Alcohols in Synthetic Chemistry. (n.d.). Benchchem.
  • Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides. (2005, November 15). PubMed.
  • Chemical Properties of Phenol, 4-amino- (CAS 123-30-8). (n.d.). Cheméo.
  • Phenol, 4-amino-. (n.d.). NIST WebBook.
  • 4-?amino-?4-?phenylCyclohexanone, min 97%, 1 gram. (n.d.).
  • Amino Acid Metabolism and Heritable Disorders of Degrad
  • trans-4-phenylcyclohexan-1-ol 5769-13-1. (n.d.). Guidechem.
  • Degradation pathways of amino acids during thermal utilization of biomass: a review. (2024, July 15).
  • Key Formulation Challenges of protein (mAb) drugs. (2017, November 16).
  • 4-Aminoquinoline: a comprehensive review of synthetic str

Sources

Optimization

Section 1: Frequently Asked Questions (FAQs) on Critical Safety &amp; Handling

Answering the urgent need for a centralized, expert-led resource, this Technical Support Center guide provides researchers, scientists, and drug development professionals with in-depth guidance on the safe handling and s...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the urgent need for a centralized, expert-led resource, this Technical Support Center guide provides researchers, scientists, and drug development professionals with in-depth guidance on the safe handling and storage of 4-Amino-4-phenylcyclohexan-1-ol (CAS No. 1461708-75-7). As a Senior Application Scientist, my objective is to move beyond mere procedural lists, offering a framework of scientific reasoning to empower you to make informed, safe, and effective decisions in your laboratory work.

This document is structured to address the most pressing questions and troubleshooting scenarios encountered during the experimental lifecycle of this compound, from initial receipt to final disposal.

This section addresses the most common inquiries regarding the fundamental safety protocols and handling procedures for 4-Amino-4-phenylcyclohexan-1-ol. Given the limited specific data for this exact compound, safety protocols are authoritatively grounded in data from structurally similar and hazardous aminocyclohexanol derivatives.

Q1: What are the primary hazards associated with 4-Amino-4-phenylcyclohexan-1-ol?

While a specific, comprehensive hazard profile for 4-Amino-4-phenylcyclohexan-1-ol is not widely published, data from close structural analogs like trans-4-Aminocyclohexan-1-ol indicate significant risks. This class of compounds is considered hazardous and may cause severe skin burns and eye damage[1][2]. The signal word "Danger" is associated with these chemicals, highlighting their corrosive nature[1][3]. Therefore, it is imperative to treat 4-Amino-4-phenylcyclohexan-1-ol with the same level of caution, assuming it to be a corrosive material that can cause serious tissue damage upon contact.

Q2: What is the mandatory Personal Protective Equipment (PPE) when working with this compound?

A robust PPE protocol is non-negotiable. The causality here is direct: to prevent chemical contact with all potential routes of exposure. Based on guidelines for hazardous aminocyclohexanols, the following PPE is required[2][4][5]:

  • Eye Protection: Chemical safety goggles or a full-face shield are essential to protect against splashes and fine dust particles[2].

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. It is critical to inspect gloves for any signs of degradation or perforation before each use[2][5].

  • Body Protection: A laboratory coat must be worn and kept fastened. Ensure you are wearing closed-toe shoes[2].

  • Respiratory Protection: If there is any risk of generating dust or aerosols, particularly when handling the solid material outside of a certified fume hood, a NIOSH-approved respirator is necessary[2][4].

Experimental Workflow: PPE Selection and Use

Start Handling Solid or Solution? Solid Weighing or Transferring Solid? Start->Solid Solid Solution Working with Solution Start->Solution Solution FumeHood Work in a Chemical Fume Hood Solid->FumeHood Yes Respirator Add NIOSH-approved Respirator Solid->Respirator No (on open bench) Solution->FumeHood PPE_Base Mandatory PPE: - Safety Goggles - Nitrile Gloves - Lab Coat FumeHood->PPE_Base FaceShield Consider Face Shield (in addition to goggles) FumeHood->FaceShield High Splash Risk Respirator->PPE_Base

Caption: Decision workflow for selecting appropriate PPE.

Q3: What are the best practices for handling this compound to minimize exposure?

The primary goal is to prevent the generation and inhalation of dust and to avoid any skin or eye contact.

  • Ventilation: Always handle 4-Amino-4-phenylcyclohexan-1-ol in a well-ventilated area. A certified chemical fume hood is the preferred environment for all weighing and transfer operations[2][6].

  • Avoid Dust Generation: When handling the solid, use spatulas and weighing papers carefully to avoid creating airborne dust[2][7]. Do not dry sweep spills.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete[1][7]. Do not eat, drink, or smoke in the laboratory area[7][8].

  • Contamination Control: Ensure that eyewash stations and safety showers are unobstructed and close to the workstation[1][4].

Q4: How should I store 4-Amino-4-phenylcyclohexan-1-ol to ensure its stability and safety?

Proper storage is crucial for maintaining the compound's integrity and for laboratory safety.

  • Temperature: Store in a cool, dry place. The recommended storage temperature is often between 2-8°C[9].

  • Atmosphere: Keep the container tightly sealed to protect it from moisture and air[1][5][6]. Some related compounds are hygroscopic, meaning they can absorb moisture from the air, which can lead to degradation[1].

  • Location: Store in a designated, locked cabinet for hazardous materials, away from incompatible substances[1][7].

  • Incompatibilities: Keep away from strong oxidizing agents[1][6][10]. Contact with these can lead to vigorous, potentially dangerous reactions.

Section 2: Experimental Troubleshooting Guide

This section provides a logical, cause-and-effect framework for addressing specific issues that may arise during your experiments.

Issue 1: The compound has a yellow or brownish tint, but was expected to be a white solid.

  • Potential Cause: This discoloration often suggests degradation, most commonly through oxidation of the amino group or the presence of impurities from synthesis. Exposure to air, light, or moisture can accelerate this process[6][8].

  • Troubleshooting Protocol:

    • Review Storage Conditions: Confirm that the compound has been stored according to the recommendations (cool, dry, tightly sealed).

    • Perform Quality Control: Before using the material in a critical experiment, run a simple analytical test. A quick Thin Layer Chromatography (TLC) analysis against a reliable standard or a previous batch can reveal the presence of impurities. For a more definitive assessment, obtain an NMR spectrum or LC-MS analysis to check for the appearance of new, unexpected peaks.

    • Decision: If significant impurities are detected, the material may need to be purified (e.g., by recrystallization or column chromatography) before use. If purification is not feasible, it is safer to discard the batch and procure a new one. Using degraded material can lead to failed reactions and confounding results.

Troubleshooting Workflow: Suspected Compound Degradation

Caption: A logical workflow for diagnosing and addressing suspected compound degradation.

Issue 2: The compound exhibits poor solubility in my reaction solvent.

  • Scientific Rationale: 4-Amino-4-phenylcyclohexan-1-ol is an amphiphilic molecule. It possesses a large, nonpolar phenylcyclohexane core, but also contains polar, hydrogen-bonding functional groups (an amine and a hydroxyl group). This dual nature can make solvent selection challenging.

  • Troubleshooting Protocol:

    • Start with Small-Scale Tests: Do not commit your entire batch of material to a large-scale reaction. Test solubility in a small vial with a few milligrams of the compound and 0.5-1.0 mL of the prospective solvent.

    • Systematic Solvent Screening: Test a range of solvents with varying polarities. Gentle heating or sonication may aid dissolution, but be aware that heating can also accelerate degradation.

    • Consider Solvent Mixtures: If solubility is poor in single solvents, a co-solvent system may be effective. For example, a mixture of a nonpolar solvent like toluene with a more polar one like isopropanol might provide the necessary balance.

Solvent Class Examples Rationale for Use
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF)Often good initial choices for dissolving organic molecules with some polarity.
Polar Protic Methanol, Ethanol, IsopropanolThe hydroxyl and amino groups can hydrogen-bond with these solvents, aiding solubility.
Nonpolar Toluene, HeptaneMay dissolve the nonpolar backbone, but likely poor solvents on their own.
Other Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Strong, highly polar solvents that can often dissolve recalcitrant compounds. Use with caution as they can be difficult to remove.

Issue 3: How should I properly dispose of waste containing 4-Amino-4-phenylcyclohexan-1-ol?

  • Regulatory Imperative: This compound and its containers must be treated as hazardous waste. Improper disposal can lead to environmental contamination and regulatory violations[2][8].

  • Disposal Protocol:

    • Segregation: Maintain separate, clearly labeled waste containers for solid waste (e.g., contaminated weighing paper, gloves) and liquid waste (e.g., reaction mixtures, solvent washes)[2].

    • Labeling: The hazardous waste label must be fully completed with the chemical name "4-Amino-4-phenylcyclohexan-1-ol" and the associated hazards (e.g., "Corrosive")[2].

    • Containerization: Ensure waste containers are chemically compatible, in good condition, and have securely fastened lids[2].

    • Collection: Never pour this chemical down the drain. Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[2].

Section 3: Key Data and Protocols

Summary of Key Data

PropertyValueSource
CAS Number 1461708-75-7[9]
Molecular Formula C₁₂H₁₇NO[9][11]
Molecular Weight 191.27 g/mol [9]
Recommended Storage Sealed, dry, 2-8°C[9]
Primary Inferred Hazards Causes severe skin burns and eye damage; Corrosive[1][3]

Protocol: Safe Weighing and Transfer of Solid 4-Amino-4-phenylcyclohexan-1-ol

  • Preparation: Don all mandatory PPE (goggles, lab coat, nitrile gloves). Designate a workspace within a chemical fume hood.

  • Setup: Place an analytical balance inside the fume hood if possible. If not, place a clean weigh boat or creased weighing paper on the balance pan and tare it.

  • Transfer: Carefully retrieve the stock bottle from its 2-8°C storage. Allow it to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

  • Weighing: Inside the fume hood, open the stock bottle. Using a clean spatula, carefully transfer the desired amount of solid to the tared weigh boat. Work slowly and deliberately to avoid generating dust.

  • Closure: Securely recap the stock bottle immediately after the transfer is complete.

  • Addition: Carefully add the weighed solid to your reaction vessel, which should also be inside the fume hood.

  • Decontamination: Use a solvent-dampened cloth to wipe down the spatula and any surfaces where dust may have settled. Dispose of the cloth and the weigh boat in the designated solid hazardous waste container.

  • Final Steps: Remove PPE and wash hands thoroughly with soap and water.

This guide is intended to provide a foundation for the safe and effective use of 4-Amino-4-phenylcyclohexan-1-ol. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) available from the manufacturer.

References

  • PubChem. 4-Aminocyclohexanol. [Link]

  • Oakwood Chemical. 4-amino-4-phenylCyclohexanone, min 97%. [Link]

  • Thermo Fisher Scientific. Safety Data Sheet. [Link]

  • Cheméo. Chemical Properties of Phenol, 4-amino- (CAS 123-30-8). [Link]

  • PubChemLite. 4-amino-1-phenylcyclohexan-1-ol (C12H17NO). [Link]

  • Loba Chemie. 4-AMINOPHENOL EXTRA PURE MSDS. [Link]

Sources

Troubleshooting

Technical Support Center: Industrial Production of 4-Amino-4-phenylcyclohexan-1-ol

Welcome to the technical support center for the synthesis and production of 4-Amino-4-phenylcyclohexan-1-ol. This guide is designed for researchers, chemists, and process development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and production of 4-Amino-4-phenylcyclohexan-1-ol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the industrial-scale synthesis of this valuable intermediate. We will delve into troubleshooting common issues, provide answers to frequently asked questions, and offer detailed protocols grounded in established scientific principles.

Section 1: Overview of Primary Synthesis Route

The most prevalent industrial route to synthesize 4-amino-cyclohexanol derivatives involves the catalytic hydrogenation of the corresponding aromatic precursor, such as p-aminophenol or its N-acetyl derivative (paracetamol). This method is favored for its atom economy and the availability of starting materials. However, controlling stereoselectivity and minimizing by-products are the primary challenges.

The general pathway involves the reduction of the phenyl ring to a cyclohexane ring. The stereochemical outcome (the cis/trans ratio of the amino and hydroxyl groups) is highly dependent on the catalyst, solvent, pH, temperature, and hydrogen pressure.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate Mixture cluster_hydrolysis Deprotection cluster_product Final Product Mixture A p-Acetamidophenol (Paracetamol) B Catalytic Hydrogenation A->B H₂, Catalyst (e.g., Ru/C, Rh/Al₂O₃) Solvent, Temp, Pressure C cis/trans-4-Acetamidocyclohexanol B->C D Acid/Base Hydrolysis C->D NaOH or HCl E cis/trans-4-Aminocyclohexan-1-ol D->E

Caption: General synthesis pathway for 4-Aminocyclohexan-1-ol derivatives.

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during synthesis in a question-and-answer format.

► Issue: Poor Stereoselectivity / Incorrect cis:trans Isomer Ratio

Question: Our process is generating an unfavorable mixture of cis and trans isomers, with a low proportion of the desired trans product. How can we improve the trans-selectivity?

Answer: Achieving a high trans:cis ratio is a critical challenge and is influenced by several interdependent factors.

  • Catalyst and Support Selection: The choice of catalyst is paramount. While various catalysts like Platinum oxide or Rhodium on Alumina can be used, Ruthenium-based catalysts, particularly Ruthenium on Carbon (Ru/C), have been shown to favor the formation of the trans isomer, especially under basic conditions.[1][2] A patent for a related compound, trans-4-amino-1-cyclohexanecarboxylic acid, highlights a process using 5% Ru/C in 10% NaOH to achieve a high trans:cis ratio of 4.6:1.[1]

  • Reaction Medium (pH): The pH of the reaction medium significantly directs the stereochemical outcome. Hydrogenation in a basic medium (e.g., aqueous NaOH) generally promotes higher trans selectivity.[1][3] This is because the reaction mechanism under basic conditions can favor the thermodynamic product, which is often the trans isomer where the bulky substituents are in equatorial positions.

  • Temperature and Pressure: These parameters must be carefully optimized. For the hydrogenation of p-aminobenzoic acid, a temperature of 100°C and a hydrogen pressure of 15 bar were found to be effective.[1] For the hydrogenation of paracetamol, temperatures in the range of 98-110°C and lower hydrogen pressures (around 4.5 bar) have been reported.[2] It is crucial to conduct a Design of Experiments (DoE) to find the optimal balance for your specific substrate and catalyst system, as higher temperatures can sometimes lead to increased side product formation.[4]

► Issue: Significant By-Product Formation

Question: We are observing the formation of significant impurities, specifically the fully reduced diamine and the corresponding diol. How can we minimize these by-products?

Answer: The formation of by-products such as 1,4-cyclohexanediamine or cyclohexan-1,4-diol stems from incompatible reaction conditions or non-selective catalysts, particularly when using dicarbonyl starting materials in enzymatic routes.[5]

  • Control of Reaction Time: In many catalytic hydrogenations, the reaction is consecutive. The desired aminocyclohexanol can be an intermediate that is further reduced to the diamine with extended reaction times or under harsh conditions.[4] Therefore, careful reaction monitoring using techniques like GC or TLC is essential to stop the reaction upon complete consumption of the starting material before over-reduction occurs.

  • Enzyme Selectivity (for Biocatalytic Routes): If you are employing an enzymatic cascade, the choice of enzymes is critical. To prevent the formation of diol and diamine by-products from a precursor like 1,4-cyclohexanedione, a highly regioselective keto reductase (KRED) must be used to selectively reduce only one ketone group to form 4-hydroxycyclohexanone. Subsequently, a stereocomplementary amine transaminase (ATA) converts this intermediate to the desired cis- or trans-4-aminocyclohexanol.[5] Using non-selective enzymes will inevitably lead to a mixture of products.

  • Temperature Control: Lowering the reaction temperature can sometimes increase selectivity and prevent side reactions. A systematic study on the hydrogenation of 1,4-phenylenediamine showed that reaction temperature was a vital parameter in preventing the formation of side products.[4]

► Issue: Low or Stagnant Reaction Conversion

Question: The hydrogenation reaction is proceeding very slowly or has stalled before reaching full conversion. What are the likely causes and solutions?

Answer: Low conversion rates are typically related to catalyst activity, mass transfer limitations, or suboptimal reaction conditions.

  • Catalyst Activity and Loading: The catalyst may be deactivated or poisoned. Ensure the starting materials and solvent are free from impurities (like sulfur compounds) that can poison noble metal catalysts. The catalyst loading is also a key factor; concentrations of 15-60% (w/w of catalyst including support to starting material) have been reported to give satisfactory results.[3] If reusing a catalyst, ensure proper regeneration procedures are followed.

  • Mass Transfer Limitations (Stirring Rate): In a multiphase system (solid catalyst, liquid solvent, gaseous hydrogen), efficient mixing is crucial for ensuring hydrogen is available at the catalyst surface.[6] Insufficient agitation can make the reaction rate dependent on stirring speed rather than intrinsic kinetics. Increase the stirring rate and observe if the hydrogen uptake rate increases. If it does, the reaction was likely mass-transfer limited.

  • Hydrogen Pressure: The reaction rate is often dependent on hydrogen pressure. While excessively high pressures can be a challenge for industrial plants, the pressure must be sufficient.[3] Processes have been developed to run at lower pressures (e.g., 15 bar) to be more suitable for industrial applications.[1] If conversion is low, a controlled increase in hydrogen pressure may be necessary.

Caption: Troubleshooting workflow for addressing low reaction yield.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns for the industrial-scale catalytic hydrogenation of p-aminophenol derivatives? A1: The primary concerns are:

  • Hydrogen Handling: Hydrogen is highly flammable and can form explosive mixtures with air. The process must be conducted in appropriately rated pressure vessels (autoclaves) with robust monitoring for leaks.

  • Pyrophoric Catalysts: Many hydrogenation catalysts, especially Raney Nickel and sometimes Palladium or Ruthenium on Carbon, can be pyrophoric (ignite spontaneously in air), particularly after the reaction when they are dry and saturated with hydrogen. They must be handled under an inert atmosphere (e.g., nitrogen or argon) or kept wet with solvent.

  • Solvent Flammability: Many organic solvents used in these reactions are flammable. The combination of flammable solvents, a pyrophoric catalyst, and high-pressure hydrogen requires strict safety protocols and engineering controls.

Q2: How can the cis and trans isomers be separated effectively on a large scale? A2: Isomer separation is a significant purification challenge. The most common industrial method is fractional crystallization . This technique exploits the different solubilities of the cis and trans isomers (or their protected derivatives) in a specific solvent system. For example, one patent describes separating the isomers of acetamidocyclohexanol via fractional crystallization from acetone.[2] Another approach involves cooling an aqueous solution of the final aminocyclohexanol isomers, which can cause the trans isomer to preferentially crystallize out, especially at high pH and concentration.[2] For complex mixtures that are difficult to separate, derivatization to form diastereomers that can be separated by chromatography, followed by cleavage of the chiral auxiliary, is a viable but more complex strategy.[7]

Q3: Which analytical methods are recommended for in-process control and final product analysis? A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring the disappearance of starting material. A patent describes using a DCM/MeOH/NH₃ (5/5/1) system with ninhydrin stain for the substrate and KMnO₄ for the product.[1]

  • Gas Chromatography (GC): Excellent for determining the concentration of volatile components, monitoring by-product formation, and quantifying the cis:cis ratio.[2][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation and are highly reliable for determining the final cis:trans isomer ratio in the purified product.[1]

Section 4: Key Experimental Protocols

Protocol 1: Catalytic Hydrogenation of p-Aminobenzoic Acid Derivative (This protocol is adapted from patent literature for illustrative purposes and must be optimized for specific equipment and safety standards.[1])

  • Vessel Preparation: Charge a high-pressure autoclave with p-Aminobenzoic acid (1.0 equiv), 5% Ruthenium on Carbon (Ru/C) catalyst (0.25 equiv by weight), and a 10% aqueous solution of NaOH (10 mL per gram of starting material).

  • Inerting: Seal the autoclave and purge the system three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen to 15 bar. Begin stirring and heat the internal temperature to 100°C.

  • Monitoring: Maintain the temperature and pressure for approximately 20 hours. The reaction can be monitored by taking samples (after safely depressurizing and purging) and analyzing via TLC for the disappearance of the starting material.

  • Work-up: After cooling and safely venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst. Wash the catalyst pad with a mixture of acetone/water.

  • Purification: The resulting aqueous solution containing the cis/trans mixture of 4-aminocyclohexane-1-carboxylic acid can then proceed to purification or derivatization steps.

Protocol 2: Isomer Separation via Crystallization of the Free Amine (This protocol is conceptualized from patent literature describing the principle.[2])

  • Solution Preparation: Prepare a concentrated aqueous solution of the cis/trans-4-aminocyclohexan-1-ol mixture (e.g., 0.5 - 3 mol/L).

  • pH Adjustment: Adjust the solution to be strongly basic by adding a sufficient amount of a strong base like NaOH, to a concentration of at least 2 mol/L of OH⁻ ions. This increases the solubility of the cis isomer and lowers the freezing point of the solution.

  • Cooling and Crystallization: Slowly cool the stirred solution to a temperature between 0°C and -10°C. The trans-4-aminocyclohexanol, being less soluble under these conditions, should preferentially crystallize out.

  • Isolation: Isolate the precipitated solid by filtration at low temperature.

  • Washing: Wash the collected crystals with a small amount of ice-cold water or another suitable anti-solvent to remove residual mother liquor containing the cis isomer.

  • Drying: Dry the solid product under vacuum to yield purified trans-4-aminocyclohexan-1-ol.

Section 5: Comparative Data

Table 1: Effect of Catalyst and Conditions on Stereoselectivity

Starting MaterialCatalystSolvent/BaseTemp. (°C)H₂ Pressure (bar)trans:cis RatioReference
p-Aminobenzoic acid5% Ru/C10% NaOH100154.6 : 1[1]
p-Acetamidophenol5% Rh/Al₂O₃EthanolRoom Temp~3.5~1 : 1[2]
p-AcetamidophenolPlatinum oxideWaterRoom Temp~3~4 : 1[2]
p-AcetamidophenolRaney NickelEthanol---[2]
1,4-CyclohexanedioneATA-113 (Enzyme)Phosphate Buffer-N/AHigh trans selectivity at higher pH[5]
1,4-CyclohexanedioneATA-3FCR-4M (Enzyme)Phosphate Buffer30N/AHigh cis selectivity[5]

References

  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (2025). ResearchGate. [Link]

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2018). Patsnap Eureka. [Link]

  • Process for the preparation of trans-4-aminocyclohexanol. (2004).
  • Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. (2024). PMC. [Link]

  • Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. (2014). OUCI. [Link]

  • Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. (n.d.). ResearchGate. [Link]

  • Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. (2014). The Royal Society of Chemistry. [Link]

  • New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. (2001). ScienceDirect. [Link]

  • Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. (2024).
  • Catalytic hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine. (2012). ResearchGate. [Link]

  • PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. (2017). European Patent Office. [Link]

Sources

Optimization

by-product formation and control in 4-Amino-4-phenylcyclohexan-1-ol synthesis

Technical Support Center: Synthesis of 4-Amino-4-phenylcyclohexan-1-ol Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate 4-Amino-4-phenylcyclohexan-1-ol is a vital building block in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-Amino-4-phenylcyclohexan-1-ol

Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate

4-Amino-4-phenylcyclohexan-1-ol is a vital building block in medicinal chemistry, notable for its rigid cyclohexyl scaffold which is instrumental in designing molecules with specific conformational constraints. Its synthesis, however, is often plagued by challenges related to by-product formation and stereochemical control. This guide provides field-proven insights and troubleshooting strategies to empower researchers in overcoming common hurdles, ensuring a reproducible and high-yielding synthesis. We will focus primarily on the most common synthetic route: the reductive amination of 4-phenylcyclohexanone.

Core Synthetic Pathway: Reductive Amination

The most direct route to 4-Amino-4-phenylcyclohexan-1-ol involves the reaction of 4-phenylcyclohexanone with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ to the desired primary amine. While conceptually straightforward, the interplay between imine formation, ketone reduction, and amine alkylation creates a landscape ripe for by-product generation.

ketone 4-Phenylcyclohexanone imine Imine Intermediate ketone->imine Imine Formation (Reversible) byproduct_alcohol By-product (4-Phenylcyclohexan-1-ol) ketone->byproduct_alcohol Ketone Reduction (Non-selective reducing agent) ammonia Ammonia Source (e.g., NH4OAc) ammonia->imine product Product (4-Amino-4-phenylcyclohexan-1-ol) imine->product Selective Reduction (e.g., NaBH3CN) byproduct_secondary By-product (Secondary Amine) imine->byproduct_secondary product->byproduct_secondary

Caption: Main vs. Side Reactions in Reductive Amination.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is extremely low, and I've recovered a lot of my starting material (4-phenylcyclohexanone). What went wrong?

A1: This is typically indicative of poor imine formation. The reductive amination is a two-step process occurring in one pot: (1) formation of the imine and (2) reduction of the imine. If the first step is inefficient, the reducing agent has nothing to react with (or will react with other species).

Causality & Solutions:

  • pH is Not Optimal: Imine formation is acid-catalyzed but inhibited by strong acid (which would fully protonate the ammonia source, making it non-nucleophilic). The optimal pH is generally between 5 and 7.

    • Troubleshooting: If you are using an ammonia source like ammonium acetate, it acts as its own buffer. If using aqueous ammonia, consider adding a catalytic amount of a mild acid like acetic acid. Monitor the pH of your reaction mixture.

  • Water Removal: Imine formation is a condensation reaction that produces water. According to Le Châtelier's principle, removing this water will drive the equilibrium toward the imine product.

    • Troubleshooting: Add molecular sieves (3Å or 4Å) to the reaction mixture before the addition of the reducing agent. This can significantly improve the extent of imine formation.[1]

  • Steric Hindrance: While less of an issue with ammonia, bulky amine sources can slow down the initial nucleophilic attack. For this specific synthesis, this is not a primary concern.

Q2: My TLC plate shows two major spots: my desired product and another compound with a similar Rf. What is this major by-product?

A2: The most common by-product in this scenario is 4-phenylcyclohexan-1-ol . This occurs when the reducing agent reduces the starting ketone before it has a chance to form the imine.

Causality & Solutions:

  • Incorrect Choice of Reducing Agent: Strong, non-selective hydrides like Sodium Borohydride (NaBH₄) will rapidly reduce both the ketone and the imine. Since ketone reduction is often kinetically faster, the alcohol by-product will dominate if the imine concentration is low.

    • Expert Recommendation: Use a selective reducing agent that is more reactive towards the protonated imine than the neutral ketone. Sodium cyanoborohydride (NaBH₃CN) and Sodium triacetoxyborohydride (NaBH(OAc)₃) are the industry standards for this reason.[2] NaBH₃CN is stable in mildly acidic conditions (pH 5-7) where the imine is protonated and thus highly susceptible to reduction.[2]

  • Premature Addition of Reducing Agent: Adding the reducing agent before imine equilibrium is established will lead to competitive reduction of the ketone.

    • Protocol Validation: Allow the ketone and ammonia source to stir for a period (e.g., 1-2 hours) to allow for imine formation before introducing the reducing agent. You can monitor the disappearance of the ketone spot on TLC.

Q3: I'm observing higher molecular weight impurities in my mass spectrometry analysis. What could these be?

A3: These are likely secondary or even tertiary amines. The primary amine product is nucleophilic and can react with another molecule of the imine intermediate. This forms a new, larger secondary amine, which can sometimes react again.

Causality & Solutions:

  • Stoichiometry: A low concentration of the ammonia source relative to the ketone can lead to a higher proportion of the product amine reacting with the remaining imine intermediate.

    • Troubleshooting: Use a significant excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). This ensures that the concentration of ammonia is always much higher than the concentration of the product amine, making it the statistically favored nucleophile to react with the imine. This is a common strategy to minimize the formation of secondary and tertiary amines.[3]

  • Slow Reduction: If the reduction step is slow, the product amine has more time to react with the imine intermediate.

    • Troubleshooting: Ensure your reducing agent is active and added in sufficient quantity (typically 1.1 to 1.5 equivalents).

Q4: How can I control the cis/trans stereochemistry of the final product?

A4: The stereochemical outcome is determined by the direction of hydride attack on the imine intermediate. The phenyl group at the 4-position will preferentially occupy the equatorial position to minimize steric strain. Hydride attack will then occur from the less hindered face.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Product: Attack from the axial face is often faster, leading to the cis-isomer (where the amino and hydroxyl groups are cis). This is favored at lower temperatures.

    • Thermodynamic Product: The trans-isomer is generally more stable. Running the reaction at higher temperatures or allowing for equilibration can favor the formation of the trans product.

  • Practical Control: Precise control often requires screening of catalysts and reaction conditions. For many processes involving catalytic hydrogenation of related aromatic precursors, the trans/cis ratio can be influenced by the choice of catalyst (e.g., Rhodium vs. Ruthenium) and solvent.[4][5] For reductive amination, the choice of reducing agent and solvent system can also play a role, though this often requires empirical optimization for a specific substrate.

By-Product Formation and Control Summary

By-ProductPotential CausePreventative Measure / SolutionAnalytical Signature
4-Phenylcyclohexan-1-ol Non-selective reducing agent (e.g., NaBH₄); Incomplete imine formation.Use an imine-selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[2] Allow sufficient time for imine formation before adding the reductant.TLC: Different Rƒ from ketone. MS: Absence of Nitrogen. ¹H NMR: Characteristic carbinol proton signal.
Di-(4-phenylcyclohexyl)amine (Secondary Amine) Insufficient ammonia source; Slow reduction step.Use a large excess of the ammonia source (e.g., ammonium acetate). Ensure the reducing agent is active and used in sufficient quantity.[3][6]MS: Molecular weight corresponding to the dimer. ¹H NMR: Complex signals in the aliphatic region.
Unreacted 4-Phenylcyclohexanone Inefficient imine formation (incorrect pH, presence of water).Optimize pH to 5-7. Add a dehydrating agent like molecular sieves.[1]TLC/GC/LC-MS: Matches the starting material standard.

Recommended Experimental Protocol

This protocol is designed to minimize common by-products by promoting efficient imine formation and ensuring its selective reduction.

Materials:

  • 4-Phenylcyclohexanone

  • Ammonium Acetate (NH₄OAc)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), Anhydrous

  • 3Å Molecular Sieves, activated

  • Dichloromethane (DCM)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Imine Formation:

    • To a round-bottom flask equipped with a magnetic stirrer, add 4-phenylcyclohexanone (1.0 eq.).

    • Add anhydrous methanol (approx. 0.2 M concentration).

    • Add activated 3Å molecular sieves (approx. 1 g per 10 mmol of ketone).

    • Add ammonium acetate (7.0 eq.).

    • Stir the resulting suspension at room temperature for 2 hours. Monitor the reaction by TLC (e.g., using 20% Ethyl Acetate/Hexanes) to confirm the consumption of the starting ketone and the formation of the less polar imine intermediate.

  • Reduction:

    • In a single portion, add sodium cyanoborohydride (1.5 eq.) to the reaction mixture.

    • Caution: NaBH₃CN can release toxic HCN gas upon contact with strong acid. The reaction should be performed in a well-ventilated fume hood. The use of ammonium acetate provides a sufficient buffer.

    • Continue to stir the reaction at room temperature overnight (12-18 hours).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Filter the mixture through a pad of celite to remove the molecular sieves, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • To the remaining aqueous residue, add DCM and basify to pH > 10 by the dropwise addition of 1 M NaOH to deprotonate the ammonium salt of the product.

    • Separate the layers. Extract the aqueous layer two more times with DCM.

    • Combine the organic layers, wash with saturated NaHCO₃, then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) containing a small amount of triethylamine (e.g., 0.5-1%) to prevent the amine product from streaking on the acidic silica.

Troubleshooting Workflow Diagram

start Problem: Low Yield or Purity q1 TLC shows mainly unreacted starting material? start->q1 q2 TLC shows major spot other than product? q1->q2 No c1 Cause: Inefficient Imine Formation q1->c1 Yes q3 MS shows high MW impurities? q2->q3 No c2 Cause: Ketone Reduction By-product q2->c2 Yes c3 Cause: Secondary Amine Formation q3->c3 Yes s1 Solution: - Add molecular sieves - Check/adjust pH to 5-7 - Increase reaction time before adding reductant c1->s1 s2 Solution: - Use selective reductant (NaBH3CN) - Ensure imine forms before adding reductant c2->s2 s3 Solution: - Increase excess of NH4OAc (5-10 eq.) c3->s3

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Available at: [Link]

  • Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745–2755. Available at: [Link]

  • Błachut, D., et al. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Forensic Science International, 217(1-3), 60-70. Available at: [Link]

  • Bionano. (n.d.). Troubleshooting Guides. Bionano Genomics. Retrieved March 13, 2026, from [Link]

  • University of Greifswald. (2015). Biocatalytic Synthesis of Amino Alcohols. Publication Server of the University of Greifswald. Available at: [Link]

  • Ferber, E., & Brückner, H. (1998). Process for the preparation of trans-4-aminocyclohexanol. Google Patents. (EP0909753B1).
  • European Patent Office. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid. Google Patents. (EP3411355B1).
  • Patsnap. (n.d.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Patsnap Eureka. Available at: [Link]

  • Gurbani, A., et al. (2025). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Reddit r/Chempros. (2025). What's wrong with my reductive amination? I barely got any product. Reddit. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Selection and Troubleshooting of Protecting Groups for Amino and Hydroxyl Functions

Welcome to the Technical Support Center for Protecting Group Chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choices and troubleshoot common issu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Protecting Group Chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choices and troubleshoot common issues encountered when using protecting groups for amino and hydroxyl functions. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles that govern these powerful synthetic tools.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational concepts that are crucial for the strategic application of protecting groups in multi-step synthesis.[1]

Q1: What is the primary role of a protecting group in organic synthesis?

A protecting group is a chemical moiety that is reversibly attached to a specific functional group within a molecule.[2][3] Its purpose is to temporarily mask the inherent reactivity of that functional group, thereby preventing it from participating in unwanted side reactions during a subsequent chemical transformation elsewhere in the molecule.[1][2][4] After the desired reaction is complete, the protecting group is removed ("deprotected") to restore the original functionality.[1] This strategy is essential for achieving chemoselectivity in the synthesis of complex molecules like pharmaceuticals, peptides, and oligonucleotides.[3]

Q2: What are the characteristics of an ideal protecting group?

An ideal protecting group should exhibit the following characteristics:

  • Ease of Introduction: It should be readily and selectively introduced in high yield under mild conditions.[5][6]

  • Stability: It must be robust and stable under a wide range of reaction conditions planned for subsequent steps, preventing premature cleavage.[1][2][5]

  • Ease of Removal: It must be cleanly and selectively removed in high yield under conditions that do not affect other functional groups in the molecule.[1][5][7]

  • No New Stereocenters: The introduction of the protecting group should not create new stereocenters that could complicate purification.

  • Minimal Side Reactions: Both the protection and deprotection steps should proceed with high fidelity, generating minimal byproducts.[2]

Q3: Can you explain the concept of an "orthogonal" protecting group strategy?

An orthogonal protecting group strategy is a powerful approach used in the synthesis of complex molecules containing multiple, similar functional groups.[8] It involves the use of two or more distinct protecting groups that can be removed under mutually exclusive conditions.[2][8]

For example, in peptide synthesis, an amine might be protected with a base-labile Fmoc group, while another functional group is protected with an acid-labile Boc group.[2][4][] This allows for the selective deprotection of the Fmoc group with a base (like piperidine) to elongate the peptide chain, while the Boc group remains completely intact.[2][3] Later, the Boc group can be removed with acid without affecting other parts of the molecule.[2] This selective manipulation is crucial for constructing complex architectures like cyclic peptides or branched molecules.[8][][10]

Q4: Is it always necessary to use a protecting group? What is "Protecting-Group-Free" (PGF) synthesis?

While indispensable, the use of protecting groups adds steps to a synthesis, which can decrease the overall yield and increase costs.[3] Consequently, a major goal in modern organic synthesis is to design pathways that minimize or eliminate their use, a concept known as "Protecting-Group-Free" (PGF) synthesis.[11][12][13] This approach relies on developing highly chemoselective reagents and reaction conditions that can target a specific functional group in the presence of others.[12] The philosophy is that "the best protecting group is no protecting group".[2] Researchers are increasingly exploring biomimetic pathways and innovative methodologies to achieve this efficiency.[14][15][16]

Part 2: Troubleshooting Guides

This section provides practical, cause-and-effect troubleshooting for common issues encountered with widely used protecting groups.

Guide 1: tert-Butoxycarbonyl (Boc) Group for Amines

The Boc group is a cornerstone of amine protection, particularly in peptide synthesis, due to its stability to a wide range of conditions and its clean, acid-labile removal.[17]

Q1: My Boc deprotection is sluggish or incomplete. What are the likely causes and how can I fix it?

An incomplete Boc deprotection is a common issue that can almost always be traced back to the acid-catalyzed cleavage mechanism. The reaction proceeds via protonation of the carbonyl oxygen, followed by loss of the stable tert-butyl cation.[18]

  • Causality & Solution:

    • Insufficient Acid Strength/Concentration: The rate of cleavage is highly dependent on the acid concentration.[19] If the reaction is slow, the most direct solution is to increase the concentration of the acid (e.g., from 20% TFA in DCM to 50%) or switch to a stronger acid system, such as 4M HCl in 1,4-dioxane.[19]

    • Inadequate Reaction Time/Temperature: Deprotection is a kinetic process.[19] If the substrate is sterically hindered, longer reaction times may be necessary. Gentle warming can also increase the rate, but should be done cautiously to avoid side reactions.[19]

    • Poor Resin Swelling (Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), the acid must be able to access the reaction sites. Inadequate resin swelling can be a major barrier.[19] Interestingly, pure TFA may cause less swelling than a TFA/DCM mixture. Optimizing the solvent system to ensure maximum swelling is critical.[19]

Q2: I'm seeing unexpected side products after Boc deprotection. What are they and how can I prevent them?

The primary culprit for side products is the highly reactive tert-butyl cation (t-Bu⁺) generated during cleavage.[18][19] This potent electrophile can alkylate nucleophilic residues in your molecule.[18][20]

  • Causality & Solution:

    • tert-Butylation of Nucleophilic Residues: Amino acids with electron-rich side chains, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), are particularly susceptible to alkylation by the t-Bu⁺ cation.[19]

    • The Scavenger Solution: To prevent this, scavengers must be added to the cleavage cocktail. These are nucleophiles that are designed to trap the t-Bu⁺ cation before it can react with your product.[17][19]

Table 1: Common Scavengers for Boc Deprotection

Scavenger Typical Concentration Target Residue(s) / Side Reaction Mechanism of Action
Triisopropylsilane (TIS) 2.5 - 5% (v/v) Trp, general carbocation trapping Hydride donor, reduces the t-Bu⁺ cation to isobutane.
Water 2.5 - 5% (v/v) Trp (prevents re-attachment) Traps the t-Bu⁺ cation to form tert-butanol.
Thioanisole 2.5 - 5% (v/v) Met, Tyr Soft nucleophile that traps carbocations.

| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | Cys | Traps carbocations and prevents disulfide bond formation. |

Guide 2: 9-Fluorenylmethoxycarbonyl (Fmoc) Group for Amines

The Fmoc group is dominant in modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, leaving acid-labile side-chain protecting groups untouched (an orthogonal strategy).[7][]

Q1: I suspect my Fmoc deprotection is incomplete. How do I diagnose and solve this?

Incomplete Fmoc removal leads to deletion sequences in the final peptide, which can be difficult to purify.[21] The issue typically arises from reagent problems, reaction conditions, or sequence-dependent aggregation.

  • Diagnosis:

    • Kaiser Test: This is a highly sensitive qualitative test for primary amines.[22] After the deprotection step, a small sample of the resin is tested. A deep blue color indicates the presence of free amines (successful deprotection), while yellow or colorless beads signify a failure to remove the Fmoc group.[22]

    • UV-Vis Spectrophotometry: The cleavage of the Fmoc group releases a dibenzofulvene (DBF)-piperidine adduct, which has a characteristic UV absorbance around 301 nm.[22] Monitoring this in the column effluent allows for quantitative assessment of the deprotection progress.[22]

  • Causality & Solution:

    • Reagent Degradation: Piperidine can degrade over time. Always use fresh, high-quality piperidine for your 20% (v/v) solution in DMF.[22]

    • Insufficient Reaction Time: While 2x10 minutes is standard, "difficult" or aggregation-prone sequences may require longer exposure.[22][23]

    • Peptide Aggregation: As the peptide chain grows, it can fold and aggregate on the solid support, sterically hindering the access of piperidine to the N-terminal Fmoc group.[21] Switching to a more disruptive solvent like NMP, or using a mixture of DMF/DMSO, can help. Mild heating (30-40°C) can also be effective but should be used with caution to avoid racemization.[23]

    • Stronger Base System: For extremely difficult sequences, replacing piperidine with a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), typically at 2% in DMF, can be effective.[22]

Q2: I'm observing aspartimide formation. Why does this happen and how can I minimize it?

Aspartimide formation is a notorious side reaction in Fmoc-SPPS, particularly at Asp-Gly or Asp-Asn sequences. The side-chain carboxylate of aspartic acid can cyclize onto the peptide backbone under the basic conditions of piperidine treatment.

  • Causality & Solution:

    • Mechanism: Piperidine is a strong enough base to facilitate this intramolecular cyclization. This side reaction is a major source of impurities.[21]

    • Mitigation Strategies:

      • Reduced Exposure: Use shorter deprotection times (e.g., 2 x 5 minutes).[23]

      • Use of Additives: Adding 0.1 M of an additive like Oxyma or formic acid to the piperidine solution can suppress the side reaction.[23]

      • Alternative Bases: Using a less harsh base like piperazine (PZ) can significantly reduce aspartimide formation.[23]

Guide 3: Silyl Ethers for Hydroxyls (TBDMS, TIPS)

Silyl ethers are the most common protecting groups for alcohols due to their ease of formation, stability to many reaction conditions, and versatile deprotection methods.[24][25][26] Their stability is primarily governed by the steric bulk of the substituents on the silicon atom.[24]

Q1: I need to selectively deprotect one silyl ether in the presence of another. How do I approach this?

Selective deprotection is a key advantage of silyl ethers and relies on their differential stability, which is a direct function of steric hindrance around the silicon atom.[24][25]

  • Causality & Solution:

    • Differential Stability: The stability of common silyl ethers to acidic hydrolysis follows the order: TMS < TES < TBDMS < TIPS < TBDPS .[24][25] This means a less hindered group like TBDMS can be cleaved under mildly acidic conditions that will leave a more hindered group like TBDPS or TIPS intact.[3]

    • Strategic Cleavage:

      • Acid-Catalyzed: Use a carefully controlled amount of a mild acid like pyridinium p-toluenesulfonate (PPTS) in methanol or acetic acid in THF/water to cleave a less hindered silyl ether (e.g., TBDMS) while preserving a more hindered one (e.g., TIPS).[3][27]

      • Fluoride-Mediated: Fluoride sources (e.g., TBAF) are extremely effective for cleaving Si-O bonds due to the strength of the resulting Si-F bond.[26] While highly effective, achieving selectivity can be more challenging. However, by carefully controlling stoichiometry, temperature, and reaction time, it is often possible to deprotect TBDMS faster than TIPS or TBDPS.

Table 2: Relative Stability and Cleavage Conditions for Common Silyl Ethers

Silyl Ether Abbreviation Relative Stability (Acidic)[25] Common Acidic Cleavage Common Fluoride Cleavage
Trimethylsilyl TMS 1 Acetic Acid/H₂O, K₂CO₃/MeOH[24] TBAF in THF
Triethylsilyl TES 64 Acetic Acid/H₂O TBAF in THF
tert-Butyldimethylsilyl TBDMS (TBS) 20,000 Acetic Acid/H₂O, PPTS/MeOH[27] TBAF in THF
Triisopropylsilyl TIPS 700,000 Stronger acid (e.g., TFA) TBAF in THF (slower)

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | HF-Pyridine | TBAF in THF (very slow) |

Q2: My fluoride-mediated deprotection is not working well. What could be wrong?

While TBAF is a robust reagent, failures can occur due to reagent quality or substrate issues.

  • Causality & Solution:

    • Reagent Quality: TBAF is hygroscopic. The presence of water can affect its reactivity. Use a high-quality, anhydrous grade of TBAF or a solution in THF.

    • Steric Hindrance: For extremely hindered silyl ethers like TBDPS, deprotection with TBAF can be very slow.[3] Extended reaction times or gentle heating may be required. Alternatively, a stronger fluoride source like HF-Pyridine may be necessary, although this is a much more hazardous reagent.

Guide 4: Benzyl Ethers (Bn) for Hydroxyls

Benzyl ethers are valued for their high stability to both acidic and basic conditions, making them excellent protecting groups for hydroxyls in long synthetic sequences.[28] Their removal is typically achieved under neutral reductive conditions.

Q1: My standard catalytic hydrogenation (H₂, Pd/C) is not working or is incompatible with my molecule. What are my alternatives for benzyl ether deprotection?

While catalytic hydrogenation is the most common method, it is incompatible with other reducible functional groups like alkenes, alkynes, or some nitro groups.[29] Fortunately, several alternative methods exist.

  • Causality & Solution:

    • Catalytic Transfer Hydrogenation: This method avoids the use of flammable H₂ gas. A hydrogen donor like 1,4-cyclohexadiene, triethylsilane, or ammonium formate is used with Pd/C.[29][30] This is often a milder and safer alternative.[30]

    • Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can oxidatively cleave benzyl ethers, especially those with electron-donating groups on the aromatic ring.[29] Ozonolysis is another mild oxidative method that converts the benzyl ether into a benzoate ester, which can then be easily hydrolyzed under basic conditions.[28]

    • Strong Acid Cleavage: While not ideal for sensitive substrates, strong acids can cleave benzyl ethers.[29]

    • Iodine-Based Systems: A newer, practical method uses a diiodine-triethylsilane (I₂–Et₃SiH) system in a green solvent like ethyl acetate to effectively deprotect aryl benzyl ethers at room temperature.[31]

Part 3: Key Experimental Protocols

These protocols are provided as a starting point and should be optimized for your specific substrate.

Protocol 1: Standard Boc Deprotection with Scavengers

Objective: To remove a Boc protecting group from an amine using TFA while preventing side reactions.

  • Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0°C in an ice bath.

  • Prepare the cleavage cocktail. For a molecule containing a Tryptophan residue, a standard cocktail is 95% TFA, 2.5% Water, 2.5% TIS (v/v/v) .

  • Add the cleavage cocktail to the reaction mixture (typically 10 volumes relative to the substrate solution).

  • Stir the reaction at 0°C to room temperature for 1-2 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Precipitate the deprotected amine salt by adding cold diethyl ether.

  • Isolate the product by filtration or centrifugation and wash with cold ether.

Protocol 2: Standard Fmoc Deprotection in SPPS

Objective: To remove the N-terminal Fmoc group from a resin-bound peptide.

  • Wash the peptidyl-resin with DMF (3 times).

  • Prepare a solution of 20% piperidine in DMF (v/v).

  • Add the deprotection solution to the resin and agitate for 10-20 minutes at room temperature.

  • Drain the solution from the reaction vessel.

  • Add a second portion of the 20% piperidine in DMF solution and agitate for another 10-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to ensure all the dibenzofulvene-piperidine adduct is removed.

  • Perform a Kaiser test on a small sample of beads to confirm the presence of a free primary amine.[22]

Protocol 3: TBDMS Deprotection with TBAF

Objective: To cleave a tert-butyldimethylsilyl ether from a hydroxyl group.

  • Dissolve the TBDMS-protected alcohol in anhydrous tetrahydrofuran (THF).

  • Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (typically 1.1-1.5 equivalents) dropwise at room temperature.

  • Stir the mixture at room temperature. The reaction is usually complete within 1-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part 4: Visualization - Decision Workflow

Choosing the right protecting group is a critical decision that impacts the entire synthetic strategy. The following workflow provides a logical path for selecting an appropriate protecting group for an amino or hydroxyl function based on downstream reaction conditions.

Protecting_Group_Selection start Select Functional Group amine Amino Group start->amine hydroxyl Hydroxyl Group start->hydroxyl amine_acid Stable to Strong Acid? amine->amine_acid Downstream Conditions hydroxyl_base Stable to Base? hydroxyl->hydroxyl_base Downstream Conditions amine_base Stable to Base? amine_acid->amine_base Yes boc Use Boc (Acid Labile) amine_acid->boc No amine_h2 Stable to Hydrogenolysis? amine_base->amine_h2 Yes fmoc Use Fmoc (Base Labile) amine_base->fmoc No cbz Use Cbz (H2 Labile) amine_h2->cbz No alloc Use Alloc (Pd(0) Labile) amine_h2->alloc Yes hydroxyl_acid Stable to Acid? hydroxyl_h2 Stable to Hydrogenolysis? hydroxyl_acid->hydroxyl_h2 Yes silyl Use Silyl Ether (TBDMS, TIPS) (Acid/Fluoride Labile) hydroxyl_acid->silyl No hydroxyl_base->hydroxyl_acid Yes acetyl Use Acetyl (Ac) (Base Labile) hydroxyl_base->acetyl No benzyl Use Benzyl Ether (Bn) (H2 Labile) hydroxyl_h2->benzyl No mom Use MOM/MEM (Acid Labile) hydroxyl_h2->mom Yes hydroxyl_oxid Stable to Oxidation?

Caption: Decision workflow for selecting a protecting group.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123–1125.
  • Organic Chemistry Portal. (n.d.). Diiodine–Triethylsilane System: A Practical Method for Deprotection of Aryl Benzyl Ethers. Retrieved from [Link]

  • Chandra, B. R., & Sridhar, B. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 127–131.
  • Organic Chemistry Portal. (n.d.). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Vasseur, J. J., & Debart, F. (2013). Chemistry of Peptide-Oligonucleotide Conjugates: A Review. Molecules, 18(8), 9809–9842.
  • Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Fiveable. (2025). Orthogonal Protection Definition. Retrieved from [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Slideshare. (n.d.). Protection for amino group and amino acid. Retrieved from [Link]

  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • TutorChase. (n.d.). How do protective groups aid in multi-step syntheses? Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • Unknown. (n.d.). Protecting groups in organic synthesis + H2O. Retrieved from [Link]

  • Wuts, P. G. M. (2011). Di-tert-butylisobutylsilyl, Another Useful Protecting Group. Organic Letters, 13(15), 4068–4071.
  • Berti, F., & Adamo, R. (2015). A mild protecting-group free strategy for neoglycoconjugate synthesis.
  • Sabatino, G., & Papini, A. M. (2015). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Current Organic Chemistry, 19(18), 1744–1753.
  • Berti, F., & Adamo, R. (2015). A Mild Protecting-Group Free Strategy for Neoglycoconjugate Synthesis.
  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 17–33). Academic Press.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Peptides. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2019). Protecting Groups in Peptide Synthesis. In Peptide Synthesis (pp. 1–25). Springer.
  • Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Approaches in protecting-group-free (PGF) synthesis of natural products (2018–2019). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Innovation in protecting-group-free natural product synthesis. Retrieved from [Link]

  • Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • Books Gateway. (2019, December 3). Avoid Protecting Groups | Green Chemistry: Principles and Case Studies.
  • Chemical Communications (RSC Publishing). (n.d.). Advances in catalytic and protecting-group-free total synthesis of natural products: a recent update. Retrieved from [Link]

  • Unknown. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Catalytic Hydrogenation for 4-Aminobenzoic Acid Derivatives

Welcome to the Technical Support Center for the catalytic hydrogenation of 4-aminobenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the catalytic hydrogenation of 4-aminobenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reactions, ensure safety, and achieve high yields and purity.

This resource is structured as a dynamic question-and-answer guide, addressing the specific, practical issues you may encounter in the lab.

Section 1: Troubleshooting Guide

This section addresses the most common challenges encountered during the catalytic hydrogenation of 4-aminobenzoic acid derivatives. Each issue is presented with potential causes and actionable solutions.

Problem: Low or No Product Yield

Q1: My reaction shows low conversion of the 4-nitrobenzoic acid starting material. What are the potential causes?

A1: Low conversion is a frequent issue that can typically be traced back to one of three areas: the catalyst, mass transfer limitations, or the reaction conditions.

  • Catalyst Inactivity: The catalyst is the heart of the reaction. Its activity can be compromised if it is old, has been improperly stored, or was handled in air for too long. Palladium on carbon (Pd/C), for instance, is pyrophoric and can lose activity upon prolonged exposure to air.[1][2] Always start with a fresh batch of catalyst if you suspect its activity is compromised.[3]

  • Insufficient Catalyst Loading: The catalyst-to-substrate ratio is critical. For a typical bench-scale reaction, a loading of 1-10% (w/w) of the catalyst relative to the nitro-compound is a good starting point.[3][4] For the hydrogenation of 4-nitrobenzoic acid specifically, loadings as low as 1% w/w (5% Pd/C catalyst to substrate) have been shown to be effective under optimized conditions.[5] If the reaction is slow or stalls, a modest increase in catalyst loading can be beneficial.

  • Poor Mass Transfer: This is a common but often overlooked issue. The reaction is heterogeneous, involving a solid catalyst, a liquid solution, and hydrogen gas. Effective mixing is essential to ensure hydrogen is available at the catalyst surface.[4] Ensure vigorous stirring to facilitate the dissolution of hydrogen gas into the solvent and its subsequent diffusion to the catalyst's active sites.

  • Inadequate Hydrogen Pressure: The partial pressure of hydrogen is a key driver of the reaction rate.[6] While some reactions proceed well under balloon pressure, many require higher pressures (e.g., 1-6 MPa) to achieve reasonable reaction times and full conversion.[5][7] If your setup allows, increasing the hydrogen pressure can significantly improve conversion.

Q2: The conversion of my starting material is high, but the yield of the desired 4-aminobenzoic acid derivative is low due to side-product formation. What is happening?

A2: Low isolated yield despite high conversion points towards issues with selectivity or product stability. The hydrogenation of nitroarenes proceeds through several intermediates, such as nitroso and hydroxylamine species.[8] If these intermediates are stabilized or react via alternative pathways, side products can form.

  • Formation of Condensation Products: Intermediates like hydroxylamines can condense with nitroso species to form azoxy compounds, which can be further reduced to azo and hydrazo compounds.[8] These side reactions are often promoted by specific catalyst-solvent combinations or non-optimal reaction conditions.

  • Dehalogenation: If your 4-aminobenzoic acid derivative contains halogen substituents (e.g., chloro, bromo), a common side reaction is hydrodehalogenation, where the halogen atom is replaced by hydrogen. This can be minimized by careful catalyst selection. While Pd/C is highly active, it can also promote dehalogenation. Modifying the catalyst, for instance by co-modifying with both organic ligands and inorganic species, can enhance selectivity for the nitro group reduction.[9]

  • Ring Hydrogenation: While the hydrogenation of the aromatic ring of benzoic acid typically requires more forcing conditions than nitro group reduction, it can occur, especially with highly active catalysts like Rhodium or Ruthenium at elevated temperatures and pressures.[10][11] Palladium on carbon (Pd/C) is generally selective for functional group reduction over ring hydrogenation under mild conditions.[10]

Problem: Catalyst Deactivation

Q3: My reaction started well but then stalled before completion. What could be poisoning my catalyst?

A3: Catalyst deactivation, or poisoning, is a common cause for stalled reactions. The catalyst's active sites become blocked or electronically modified by impurities, preventing further reaction.

  • Substrate or Solvent Impurities: The most common poisons for noble metal catalysts are sulfur and certain nitrogen-containing compounds.[4][12] Thiophenols or other sulfur-containing impurities in your starting material or solvent can irreversibly poison the catalyst.[12] Ensure you are using high-purity starting materials and solvents.

  • Product Inhibition: The desired amine product can itself act as a catalyst inhibitor. Amines can adsorb strongly onto the active sites of the catalyst, slowing down the reaction rate as the product concentration increases.[4][6]

  • Intermediate Poisoning: Certain reaction intermediates may bind strongly to the catalyst surface, effectively poisoning it.

  • Leaching or Sintering: At higher temperatures, the metal nanoparticles on the support can agglomerate (sinter), reducing the available surface area and activity. Metal may also leach from the support into the solution.

Troubleshooting Workflow for Low Yield

// Low Conversion Path check_catalyst [label="Catalyst Issue?", shape=diamond, style=filled]; check_mass_transfer [label="Mass Transfer Issue?", shape=diamond, style=filled]; check_conditions [label="Reaction Conditions Issue?", shape=diamond, style=filled]; solution_catalyst [label="Use fresh catalyst\nIncrease loading", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_mass_transfer [label="Increase stirring rate", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_conditions [label="Increase H2 pressure\nOptimize temperature", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// High Conversion Path check_selectivity [label="Selectivity Issue?", shape=diamond, style=filled]; check_workup [label="Workup/Isolation Issue?", shape=diamond, style=filled]; solution_selectivity [label="Change catalyst/solvent\nModify conditions\n(e.g., add passivating agent)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_workup [label="Optimize purification method\nCheck product stability", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> check_conversion; check_conversion -> low_conv [label="Low"]; check_conversion -> high_conv [label="High"];

low_conv -> check_catalyst; check_catalyst -> solution_catalyst [label="Yes"]; check_catalyst -> check_mass_transfer [label="No"]; check_mass_transfer -> solution_mass_transfer [label="Yes"]; check_mass_transfer -> check_conditions [label="No"]; check_conditions -> solution_conditions [label="Yes"];

high_conv -> check_selectivity; check_selectivity -> solution_selectivity [label="Yes"]; check_selectivity -> check_workup [label="No"]; check_workup -> solution_workup [label="Yes"]; }

Caption: Troubleshooting workflow for low yield issues.

Q4: How can I test for catalyst activity, and what are the best practices for handling and storage?

A4: Proper handling and storage are critical for maintaining catalyst activity.

  • Handling: Many hydrogenation catalysts, especially dry Pd/C and Raney Nickel, are pyrophoric and can ignite upon contact with air and flammable solvents.[1][2] Always handle these catalysts under an inert atmosphere (e.g., nitrogen or argon). When weighing and transferring the catalyst, do so quickly and efficiently. It is often safer to add the solvent to the flask containing the catalyst under an inert atmosphere before adding the substrate.[1]

  • Storage: Store catalysts in a cool, dry place, tightly sealed and preferably in a desiccator or glovebox. Avoid exposure to air and moisture.

  • Activity Test: To test a new or old batch of catalyst, run a small-scale reaction on a simple, reliable substrate like 4-nitrobenzoic acid under standard conditions that have previously worked well in your lab. A lack of reactivity would indicate a problem with the catalyst batch.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimization of catalytic hydrogenation for 4-aminobenzoic acid derivatives.

Q5: What is the best catalyst for hydrogenating 4-nitrobenzoic acid and its derivatives?

A5: The "best" catalyst depends on the specific substrate and desired outcome (e.g., chemoselectivity). However, for the general reduction of a nitro group to an amine, some catalysts are more commonly used:

  • Palladium on Carbon (Pd/C): This is the most common and versatile catalyst for this transformation.[3] It offers high activity under relatively mild conditions. 5% and 10% loadings are typical.[7]

  • Platinum on Carbon (Pt/C): Pt/C is also highly effective and can sometimes be more active than Pd/C, though it may also be less selective in the presence of other reducible groups.[13]

  • Raney Nickel (Raney Ni): A cost-effective alternative to precious metal catalysts, Raney Ni is very active but can sometimes require higher temperatures and pressures.[14] It is also highly pyrophoric and must be handled with extreme care.

  • Non-Noble Metal Catalysts: Catalysts based on nickel, cobalt, or copper are being developed for their cost-effectiveness and unique selectivity profiles.[15][16] The mechanism on these non-noble metals can differ from that on noble metals.[15]

Q6: How does the choice of solvent affect the reaction?

A6: The solvent plays a crucial role in catalytic hydrogenation, influencing reaction rate, selectivity, and substrate solubility.[17]

  • Solubility: The starting material and product should be soluble in the chosen solvent system. For 4-nitrobenzoic acid, which has limited solubility in many organic solvents, a common strategy is to convert it to its salt (e.g., sodium 4-nitrobenzoate) by adding a base like sodium hydroxide in an aqueous solution.[5][7] This dramatically improves water solubility.

  • Reaction Rate: Polar protic solvents like ethanol, methanol, and water are generally excellent choices for nitro group hydrogenations, often leading to high reaction rates.[3][18] The solvent can stabilize reactants and transition states, directly impacting the reaction kinetics.[17]

  • Selectivity: The solvent can influence the reaction pathway. For instance, in some cases, using aqueous solutions of aliphatic alcohols can promote selective hydrogenation to the amine without the formation of condensation byproducts.[19]

Q7: What are the optimal temperature and pressure settings for this reaction?

A7: Optimal conditions are substrate-dependent, but a good starting point for the hydrogenation of 4-nitrobenzoic acid derivatives can be established from reliable literature.

  • Temperature: The reaction is typically exothermic. For the hydrogenation of sodium 4-nitrobenzoate using Pd/C, a temperature range of 60-70°C is often cited as optimal, providing a good balance between reaction rate and selectivity.[5][7] Higher temperatures increase the reaction rate but may also promote side reactions like ring hydrogenation or dehalogenation.[6]

  • Pressure: Hydrogen pressure directly influences the concentration of dissolved hydrogen, affecting the reaction rate. For many applications, pressures between 1-4 MPa (10-40 atm) are effective.[5][7] While reactions can be run at atmospheric pressure (balloon), this often leads to much longer reaction times.

Q8: What are the critical safety precautions for running catalytic hydrogenation reactions?

A8: Safety is paramount. Catalytic hydrogenation involves flammable gas, pyrophoric solids, and flammable solvents, often under pressure.

  • Engineering Controls: All hydrogenation reactions must be conducted in a certified chemical fume hood.[20] Pressurized reactions should be run behind a blast shield.[21]

  • Proper Equipment: Use glassware and pressure vessels (autoclaves) rated for the intended temperature and pressure. Inspect all equipment for cracks or defects before use.[2]

  • Inert Atmosphere: Always purge the reaction vessel with an inert gas (nitrogen or argon) to remove all oxygen before introducing hydrogen.[20] Oxygen and hydrogen can form explosive mixtures.

  • Catalyst Handling: Handle pyrophoric catalysts under an inert atmosphere or as a wet slurry to minimize the risk of fire.[1][2]

  • Workup: After the reaction, vent the excess hydrogen safely (e.g., through a line to the back of the fume hood).[21] Purge the vessel with inert gas again before opening. Filter the catalyst carefully. Do not allow the filter cake with the catalyst to dry completely in the air, as it can ignite.[21] Quench the used catalyst on the filter paper with water and store it in a dedicated, labeled waste container, keeping it wet.[1]

Section 3: Protocols and Data

Protocol 1: General Procedure for Catalytic Hydrogenation of 4-Nitrobenzoic Acid

This protocol is adapted from established literature for the synthesis of 4-aminobenzoic acid.[5][7]

Materials:

  • 4-Nitrobenzoic Acid

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • 5% Palladium on Carbon (5% Pd/C)

  • Hydrogen Gas (high purity)

  • Nitrogen Gas (high purity)

  • Hydrochloric Acid (HCl) for workup

  • High-pressure reactor (autoclave) with magnetic stirring and temperature control

Procedure:

  • Preparation of Substrate Solution: In a beaker, prepare an aqueous solution of sodium 4-nitrobenzoate. For example, dissolve 4-nitrobenzoic acid and an equimolar amount of sodium hydroxide in deionized water. A common ratio is approximately 3 parts water by mass to 1 part 4-nitrobenzoic acid.[7]

  • Charging the Reactor: Add the prepared aqueous solution to the autoclave. Then, carefully add the 5% Pd/C catalyst (e.g., ~1% by weight relative to the 4-nitrobenzoic acid).

  • Purging: Seal the autoclave. Purge the system by pressurizing with nitrogen to ~0.3 MPa and then venting. Repeat this process at least three times to ensure all oxygen is removed.[20]

  • Hydrogenation: After the final nitrogen purge, purge the system with hydrogen gas twice. Then, pressurize the reactor with hydrogen to the desired pressure (e.g., 1-2 MPa).[7]

  • Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 60-70°C).[7] Monitor the pressure. A drop in pressure indicates hydrogen consumption. The reaction is typically complete when the hydrogen pressure remains stable (usually within 2-3 hours).

  • Workup: Cool the reactor to room temperature. Carefully vent the excess hydrogen to a safe exhaust. Purge the reactor three times with nitrogen.[20]

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a bed of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of deionized water. Caution: Do not let the catalyst dry on the filter. Immediately quench the wet catalyst with water and transfer it to a designated waste container.[1]

  • Product Isolation: Transfer the filtrate to a clean beaker. Slowly acidify the solution with hydrochloric acid to a pH of ~3-4. The white solid product, 4-aminobenzoic acid, will precipitate.

  • Purification: Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum to obtain the final product. Purity can be checked by HPLC. Yields are typically >95%.[7]

General Reaction Scheme

reactant [label=<

4-Nitrobenzoic Acid Derivative (R = substituent)

];

product [label=<

4-Aminobenzoic Acid Derivative

];

reactant -> product [label=<

H₂ (g), Catalyst (e.g., Pd/C) Solvent, Temp, Pressure

]; }

Caption: General catalytic hydrogenation of a 4-nitrobenzoic acid derivative.

Data Tables

Table 1: Recommended Reaction Parameters for 4-Nitrobenzoic Acid Hydrogenation

Parameter Recommended Range Rationale & Citation
Catalyst 5% or 10% Pd/C High activity and selectivity for nitro group reduction.[7]
Catalyst Loading 1 - 1.5% w/w (catalyst to substrate) Effective at low loadings, making the process cost-efficient.[7]
Solvent Water (with NaOH to form salt) Excellent for safety and solubilizing the substrate as its sodium salt.[5][7]
Temperature 60 - 70 °C Optimal balance between reaction rate and minimizing side reactions.[5][7]
H₂ Pressure 1 - 4 MPa (10 - 40 atm) Ensures sufficient hydrogen availability for a practical reaction rate.[5][7]

| pH for Workup | ~3-4 | Precipitates the amphoteric 4-aminobenzoic acid product from solution.[7] |

Table 2: Troubleshooting Quick Reference

Issue Potential Cause Suggested Solution(s)
Low Conversion Inactive catalyst Use a fresh batch of catalyst.
Insufficient H₂ pressure Increase hydrogen pressure within equipment limits.
Poor stirring Increase the stirring rate.
Stalled Reaction Catalyst poisoning Purify starting materials/solvent; use a higher catalyst loading.
Product inhibition Consider a continuous flow setup if feasible.
Poor Selectivity Hydrodehalogenation Use a modified or less active catalyst; optimize conditions.[9]

| | Ring Hydrogenation | Use a more selective catalyst (Pd/C); lower temperature/pressure.[10] |

Section 4: References

  • Solvent effects on the kinetics of catalytic hydrogenation of substituted nitro- and azobenzenes on Raney nickel. (n.d.). ResearchGate.

  • Hydrogenation. (n.d.). University of Wisconsin-Madison.

  • Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. (2018). Faraday Discussions.

  • CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation. (2015). Google Patents.

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). SSLTrust.

  • CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. (2014). Google Patents.

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2019). Oriental Journal of Chemistry.

  • Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. (2023). Angewandte Chemie.

  • Hydrogenation SOP. (n.d.). University of California, Berkeley.

  • The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid. (2019). ResearchGate.

  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. (2024). Chinese Journal of Catalysis.

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016). Chemical Society Reviews.

  • Technical Support Center: Catalyst Selection for Efficient Reduction of 4-Nitrobenzoic Acid. (2025). Benchchem.

  • Standard Operating Procedures - The Sarpong Group. (2010). University of California, Berkeley.

  • Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. (2019). Catalysis Science & Technology.

  • Hazards associated with laboratory scale hydrogenations. (2016). Journal of Chemical Health & Safety.

  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. (2020). Green Chemistry.

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). Molecules.

  • Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. (2020). Reaction Chemistry & Engineering.

  • Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. (2013). ResearchGate.

  • Chemoselective Hydrogenation of Nitroarenes to Arylamines Using Manganese Nanocatalyst and Molecular Hydrogen. (2025). ACS Applied Nano Materials.

  • Catalytic Hydrogenation of Benzoic Acid. (2017). IntechOpen.

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2020). Molecules.

  • Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow.

  • Catalytic hydrogenation. (n.d.). Kaili Catalyst New Materials Co., Ltd.

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. (2019). ACS Chemical Biology.

  • A Comparative Guide to the Crystallography of 4-Aminobenzoic Acid Derivatives in Drug Discovery. (2025). Benchchem.

  • Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. (2010). International Journal of Molecular Sciences.

Sources

Troubleshooting

Technical Support Center: Navigating Challenges with Pyrophoric Catalysts in Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for pyrophoric catalysts. This resource is designed to provide you, as a senior application scientist, with...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyrophoric catalysts. This resource is designed to provide you, as a senior application scientist, with in-depth troubleshooting guides and frequently asked questions to address the specific challenges encountered when working with these highly reactive but powerful catalytic materials. Our goal is to equip you with the knowledge to not only handle these catalysts safely but also to diagnose and resolve common issues that can arise during synthesis, ensuring the success and efficiency of your experiments.

Troubleshooting Guide: From Slow Reactions to Catalyst Deactivation

This section provides a systematic approach to diagnosing and resolving common problems encountered during syntheses involving pyrophoric catalysts.

Issue 1: The Reaction is Sluggish or Has Stalled

One of the most frequent challenges is a reaction that proceeds slower than expected or stops completely. This can be indicative of several underlying issues.

Question: My hydrogenation reaction using a pyrophoric catalyst (e.g., Pd/C, Raney® Ni) has stalled or is extremely slow. What are the potential causes and how can I troubleshoot this?

Answer:

A stalled or sluggish reaction is often a primary indicator of catalyst deactivation or suboptimal reaction conditions. Here is a step-by-step guide to diagnose and address the problem:

Step 1: Assess the Obvious - Reaction Setup and Conditions

  • Inadequate Mixing: For heterogeneous catalysts, vigorous stirring is crucial to ensure proper contact between the catalyst, substrate, and reagents (e.g., hydrogen gas).[1] If the catalyst has settled at the bottom of the reaction vessel, increase the stirring rate.

  • Insufficient Hydrogen Pressure: In hydrogenation reactions, ensure the hydrogen pressure is at the desired level and that there are no leaks in the system. A simple balloon setup might not be sufficient for more challenging reductions, and a pressurized reactor may be necessary.

  • Temperature: While higher temperatures can increase reaction rates, they can also promote catalyst sintering and degradation.[2][3] Verify that the reaction temperature is within the optimal range for the specific catalyst and transformation.

Step 2: Suspect Catalyst Poisoning

Catalyst poisoning occurs when impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inactive.[3][4]

  • Identify Potential Poisons: Common catalyst poisons include:

    • Sulfur Compounds: Even trace amounts of sulfur from starting materials or solvents can severely poison noble metal catalysts.[3][4]

    • Nitrogen Compounds: Amines and other nitrogen-containing functional groups can act as inhibitors.[1]

    • Halogenated Compounds: Halide impurities can lead to catalyst deactivation.[3]

    • Strongly Coordinating Species: Molecules with lone pairs of electrons, like phosphines, can compete for active sites.[3]

  • Troubleshooting Steps:

    • Analyze Feedstock and Solvents: Use analytical techniques such as GC-MS or elemental analysis to check for the presence of potential poisons in your starting materials and solvents.[3]

    • Purify Starting Materials: If impurities are detected, purify the materials using methods like distillation, recrystallization, or by passing them through a plug of a suitable adsorbent.[3]

Step 3: Consider Catalyst Deactivation by Coking or Sintering

  • Coking: This involves the deposition of carbonaceous materials on the catalyst surface, physically blocking the active sites.[2][5] High substrate concentrations or temperatures can promote coking.[2][3]

  • Sintering: At high temperatures, the fine metal particles of the catalyst can agglomerate, reducing the active surface area.[2][5]

Troubleshooting Workflow for a Stalled Reaction

G start Reaction Stalled or Sluggish check_setup Verify Reaction Setup: - Stirring Rate - H2 Pressure - Temperature start->check_setup check_purity Analyze Purity of: - Starting Materials - Solvents - H2 Gas check_setup->check_purity Setup OK solution_optimize Optimize Reaction Conditions check_setup->solution_optimize Suboptimal Conditions catalyst_issue Investigate Catalyst Activity check_purity->catalyst_issue Reagents Pure solution_purify Purify Reagents/Solvents check_purity->solution_purify Impurities Found poisoning Catalyst Poisoning Suspected catalyst_issue->poisoning Activity Low deactivation Other Deactivation Mechanisms (Coking, Sintering) catalyst_issue->deactivation solution_new_catalyst Use Fresh Catalyst poisoning->solution_new_catalyst solution_regenerate Attempt Catalyst Regeneration poisoning->solution_regenerate deactivation->solution_new_catalyst

Caption: A troubleshooting workflow for a stalled or sluggish reaction.

Issue 2: Low Product Yield and/or Poor Selectivity

Even if the reaction goes to completion, the yield of the desired product might be low, or you may observe the formation of unwanted byproducts.

Question: My reaction produced a low yield of the desired product, and I see significant side-product formation. How can solvent choice and other factors influence this?

Answer:

Low yield and poor selectivity are often intertwined and can be influenced by a variety of factors, with solvent choice playing a critical role.[6][7]

The Impact of Solvent

The solvent does more than just dissolve the reactants; it can influence the reaction rate and selectivity by interacting with the catalyst, substrates, and intermediates.[8][9]

  • Polarity: Solvent polarity can affect the adsorption of reactants onto the catalyst surface. For example, in some hydrogenations, increasing solvent polarity can increase the reaction rate but may also lead to a decrease in selectivity by promoting side reactions like dehalogenation.[6]

  • Protic vs. Aprotic: Protic solvents can form hydrogen bonds and solvate species, which can either enhance or hinder the desired reaction pathway.[10]

  • Solvent as a Reactant: Some solvents can participate in the reaction, leading to byproducts. For instance, alcohols can sometimes undergo side reactions in the presence of a hydrogenation catalyst.

Troubleshooting Low Yield and Poor Selectivity

  • Solvent Screening: If you suspect the solvent is contributing to poor selectivity, perform a screen of solvents with varying polarities and properties (e.g., toluene, ethanol, ethyl acetate, THF).[1][7]

  • Catalyst Loading: An incorrect catalyst loading can affect selectivity. Too little catalyst may lead to an incomplete reaction, while too much can sometimes promote over-reduction or other side reactions.

  • Temperature and Pressure: As with reaction rate, these parameters can significantly impact selectivity. Lowering the temperature or pressure can sometimes favor the desired product.

Data Summary: Solvent Effects on Hydrogenation

Solvent PropertyPotential Effect on ReactionExample
Increased Polarity May increase reaction rate but decrease selectivity (e.g., promote dehalogenation).[6]In the hydrogenation of 3,4-dichloronitrobenzene over Pd/C, more polar solvents increased the rate but also the formation of dehalogenated byproducts.[6]
Lewis Basicity Can modulate catalyst activity and selectivity.In the hydrogenolysis of diphenyl ether with Raney® Ni, basic solvents resulted in a less active but more selective catalyst for hydrogenolysis, preserving the aromatic products.[9]
Mixed Solvents The composition can be tuned to optimize reactivity and selectivity.[1]The use of mixed solvents with varying water content can enhance the selective hydrogenation of certain unsaturated aldehydes.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions related to the practical handling and use of pyrophoric catalysts.

Q1: What are the immediate signs of catalyst deactivation during my experiment?

A1: The most common indicators of catalyst deactivation are a significant decrease in the reaction rate or a complete stall of the reaction.[1] You might also observe a need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.[1] In some cases, a change in the physical appearance of the catalyst, such as a color change, can also indicate deactivation.[1]

Q2: I suspect my pyrophoric catalyst has been poisoned. Can it be regenerated?

A2: In many cases, yes. The appropriate regeneration method depends on the nature of the poison and the catalyst.[11]

  • Thermal Treatment: Heating the catalyst in an inert or reactive gas stream can desorb or decompose some poisons.[11]

  • Chemical Washing: Using acidic or basic solutions can dissolve and remove certain metal or inorganic poisons.[11][12]

  • Solvent Extraction: A suitable solvent can be used to extract poisoning species.[11]

Experimental Protocol: Thermal Regeneration of a Deactivated Catalyst

  • Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture under an inert atmosphere. It is crucial not to let pyrophoric catalysts dry out during this process.[1]

  • Catalyst Loading: Load the deactivated catalyst into a tube furnace or a suitable reactor.[1]

  • Inert Gas Purge: Purge the system with an inert gas (e.g., nitrogen or argon) at room temperature to remove any residual reactants or air.[1]

  • Heating Program: Heat the catalyst under a continuous flow of inert gas to a specific temperature. The temperature and duration will depend on the nature of the poison and the thermal stability of the catalyst.[1]

  • Cooling: After the thermal treatment, cool the catalyst down to room temperature under the inert gas flow.[1]

  • Passivation (if necessary): For pyrophoric catalysts, it may be necessary to passivate the surface before exposure to air. This is typically done by introducing a small, controlled amount of oxygen into the inert gas stream.[1]

Q3: What are the best practices for filtering a pyrophoric catalyst after a reaction to avoid fires?

A3: The primary safety concern during the filtration of a pyrophoric catalyst is preventing it from drying and coming into contact with air, which can cause it to ignite.[9][13][14]

Experimental Protocol: Safe Filtration of a Pyrophoric Catalyst

  • Inert Atmosphere: Purge the reaction vessel and the filtration apparatus with an inert gas (e.g., nitrogen or argon) for at least 5 minutes.[9][13]

  • Filter Aid: Use a bed of an inert filter aid like Celite®.

  • Wet Filtration: Carefully pour the reaction mixture onto the Celite® bed while maintaining an inert gas blanket over the filter. Apply a slight vacuum to the receiving flask. Crucially, do not let the solvent level drop below the top of the catalyst/Celite® bed.[13]

  • Washing: Wash the catalyst bed with a small amount of solvent, again ensuring the catalyst bed remains wet.[15]

  • Quenching: Once filtration is complete, disconnect the vacuum and immediately add water or another suitable quenching agent to the filter cake to deactivate the catalyst.[13][15]

  • Disposal: The quenched catalyst and filter aid should be transferred to a dedicated, clearly labeled waste container that contains water to keep the solids wetted.[13]

Filtration Workflow for Pyrophoric Catalysts

G start End of Reaction purge Purge Reaction Vessel and Filtration Apparatus with Inert Gas start->purge prepare_filter Prepare Filter with Celite® Bed purge->prepare_filter filter Filter Reaction Mixture (Keep Catalyst Bed Wet!) prepare_filter->filter wash Wash Catalyst Bed with Solvent (Keep Wet!) filter->wash quench Quench Catalyst on Filter with Water wash->quench dispose Transfer Quenched Catalyst to Designated Waste Container quench->dispose

Caption: Workflow for the safe filtration of pyrophoric catalysts.

Q4: How can I safely transfer a pyrophoric catalyst slurry?

A4: Transferring a pyrophoric catalyst as a slurry requires maintaining an inert atmosphere to prevent contact with air. The cannula transfer technique is recommended for this purpose.

  • Prepare a Slurry: In a flask under an inert atmosphere, suspend the pyrophoric catalyst in a small amount of a dry, inert solvent.[15]

  • Cannula Transfer: Use a double-tipped needle (cannula) to transfer the slurry to the reaction flask, which should also be under a positive pressure of inert gas.[16] One end of the cannula pierces the septum of the slurry flask, and the other end pierces the septum of the reaction flask. A slight positive pressure in the slurry flask will facilitate the transfer.

Q5: My starting material is an aryl halide. What should I be aware of when using a palladium-on-carbon (Pd/C) catalyst?

A5: While Pd/C is an excellent hydrogenation catalyst, it can also catalyze dehalogenation, especially in the presence of a base. This can lead to the formation of undesired byproducts where the halogen atom is replaced by hydrogen. The choice of solvent can also influence the extent of dehalogenation.[6]

References

  • BenchChem. (2025).
  • Lu, C., Lu, J., Ma, L., Zhang, Q., & Li, X. (2011). Effect of Solvent Polarity Properties on the Selectivity and Activity for 3,4-Dichloronitrobenzene Hydrogenation over Pd/C Catalyst.
  • ACS Publications. (2025). Solvent Effect in Liquid-Phase Selective Hydrogenation of Acetylene.
  • Liu, Y., & Lercher, J. (n.d.).
  • RSC Publishing. (n.d.).
  • Vapourtec. (n.d.).
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Furfurylamine Synthesis. BenchChem.
  • Columbia University. (2009). The Safe Use of Pyrophoric Reagents. Columbia Research.
  • Fiveable. (2025). Pyrophoric Definition - Organic Chemistry II Key Term. Fiveable.
  • BenchChem. (2025). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. BenchChem.
  • Stanford Environmental Health & Safety. (n.d.).
  • The Sarpong Group. (n.d.).
  • Cornell University. (n.d.). Pyrophoric Chemicals. Environment, Health and Safety.
  • PubMed. (2012).
  • Aerosol and Air Quality Research. (2019).
  • Stanford Environmental Health & Safety. (2022).
  • ResearchGate. (n.d.). Solvent effects on the kinetics of catalytic hydrogenation of substituted nitro- and azobenzenes on Raney nickel.
  • National Center for Biotechnology Information. (2016). APPLICATION OF THE GUIDE TO DEVELOPING STANDARD OPERATING PROCEDURES.
  • University of California, Santa Barbara. (n.d.). Procedures for Safe Use of Pyrophoric Solids. Chemistry and Biochemistry.
  • Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low-Yield Chemical Reactions. BenchChem.
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in 3-(3-Methylphenyl)propionaldehyde Reactions. BenchChem.
  • FQE Chemicals. (n.d.).
  • University of Health Sciences and Pharmacy in St. Louis. (2017). Safe Use of Pyrophoric Reagents Policy and Procedures.
  • Indian Chemical Engineer. (n.d.).
  • R Discovery. (n.d.). Some Factors Influencing the Activity of Raney Nickel Catalyst. III. The Poisoning of Raney Nickel by Halogen Compounds1.
  • ResearchGate. (n.d.).
  • Steri Technologies. (n.d.).
  • Engineer Live. (2015).
  • Journal of the Chemical Society (Resumed) (RSC Publishing). (1952). The reversibility of the adsorption of catalyst poisons. Part I.
  • Geo-Marine, Inc. (2024).
  • ChemCatBio. (n.d.).
  • MDPI. (2019).
  • Nikki-Universal Co., Ltd. (n.d.).
  • ACS Omega. (2023). Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures.
  • The Sarpong Group. (2016).
  • Scribd. (n.d.).
  • University of Toronto. (2021). WORKING WITH PYROPHORIC COMPOUNDS. Chemistry.
  • AmmoniaKnowHow. (n.d.).
  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C)
  • Patsnap. (2025).
  • MDPI. (2021).
  • Patsnap. (2025).
  • Sustainability Directory. (2025).

Sources

Optimization

Technical Support Center: Troubleshooting Difficult Separations of Cyclohexylamine Derivatives

Welcome to the Technical Support Center for advanced organic separations. Cyclohexylamine derivatives present unique isolation challenges due to their strong basicity (pKa ~10.5), lipophilicity, and tendency to form comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic separations. Cyclohexylamine derivatives present unique isolation challenges due to their strong basicity (pKa ~10.5), lipophilicity, and tendency to form complex stereoisomeric mixtures. This guide synthesizes field-proven troubleshooting strategies and self-validating protocols to help you overcome peak tailing, diastereomer co-elution, and extraction emulsions.

G Start Crude Cyclohexylamine Mixture Q1 Contains neutral/acidic impurities? Start->Q1 ABE Acid-Base Extraction (Isolate Free Base) Q1->ABE Yes Q2 Requires cis/trans or chiral separation? Q1->Q2 No ABE->Q2 Cryst Fractional Crystallization (Diastereomeric Salts) Q2->Cryst Yes Chrom Silica Chromatography (w/ TEA Additive) Q2->Chrom No

Decision tree for selecting the optimal separation method for cyclohexylamine derivatives.

FAQ 1: Overcoming Severe Chromatographic Tailing

Q: My cyclohexylamine derivatives streak entirely down the silica gel column, and closely related impurities co-elute. How can I achieve sharp, baseline-separated peaks?

The Causality: Standard silica gel contains acidic silanol groups (Si-OH) with a pKa of approximately 4.5 to 5.0. When highly basic aliphatic amines like cyclohexylamine (pKa ~10.5) pass through the column, they undergo rapid acid-base reactions with the stationary phase, forming strong electrostatic interactions with deprotonated siloxanes (Si-O⁻). This irreversible adsorption causes severe peak tailing and ruins resolution [1].

The Solution: You must competitively deactivate the acidic silanols using a sacrificial basic additive in your mobile phase. Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) are the industry standards. By saturating the active sites on the silica, your target amine partitions purely based on its lipophilicity rather than ionic interactions.

Quantitative Comparison of Mobile Phase Additives
AdditivepKaVolatilityRecommended Conc.Primary Use Case
Triethylamine (TEA) 10.75High1–5% v/vGeneral suppression of silanol interactions for primary/secondary amines.
Diisopropylethylamine (DIEA) 11.40High1–2% v/vSterically hindered; prevents unwanted alkylation artifacts on the column.
Ammonium Hydroxide (NH₄OH) 9.25Very High0.5–1% v/vHighly volatile; ideal when post-column residue must be strictly minimized.
Protocol 1: Amine-Optimized Flash Chromatography

Self-Validating System: This protocol includes a 2D-TLC check to guarantee mobile phase efficacy before committing your bulk sample.

  • Mobile Phase Preparation: Prepare your desired eluent system (e.g., Dichloromethane/Methanol 9:1) and add 2% v/v Triethylamine (TEA). Mix thoroughly.

  • Validation (2D-TLC): Spot your crude mixture onto a silica TLC plate. Run the plate in the TEA-doped mobile phase. Dry the plate completely with a heat gun, rotate it 90 degrees, and run it again in the same solvent.

    • Validation Check: If the amine spot forms a tight, symmetrical circle on the diagonal, the TEA concentration is sufficient. If it forms a comet-like streak, increase TEA to 4%.

  • Column Pre-treatment: Pack your silica column and flush it with 3 column volumes (CV) of the TEA-doped mobile phase. Crucial: Do not skip this step; the silica must be pre-saturated with TEA before the sample is loaded.

  • Loading and Elution: Load the sample dissolved in the minimum amount of mobile phase. Elute and collect fractions.

  • Solvent Removal: Evaporate the fractions under reduced pressure. To remove residual TEA, co-evaporate the purified product twice with toluene.

FAQ 2: Resolving Cis/Trans Diastereomers

Q: I have a mixture of cis and trans cyclohexylamine derivatives. Standard column chromatography fails to separate them because their Rf values are identical. What is the most reliable method?

The Causality: Cis and trans isomers of functionalized cyclohexylamines often exhibit nearly identical dipole moments and lipophilicities, rendering standard normal-phase chromatography useless. However, their distinct 3D spatial arrangements result in vastly different crystal lattice packing energies. By converting the free amines into salts (e.g., hydrochlorides or tartrates), you magnify these thermodynamic differences, allowing for efficient separation via Fractional Crystallization or Crystallization-Induced Diastereomer Transformation (CIDT) [2].

Solubility Profile of Cyclohexylamine Salts
Salt TypeSolvent SystemRelative Solubility (Cis)Relative Solubility (Trans)Resolution Efficiency
Hydrochloride Ethanol / Ethyl AcetateHigherLowerModerate to High
Tartrate Water / MethanolLowerHigherHigh (Excellent for chiral resolution)
Free Base Hexane / TolueneSolubleSolublePoor (No resolution)
Protocol 2: Fractional Crystallization of Diastereomeric Salts

Self-Validating System: The use of a highly controlled anti-solvent addition ensures thermodynamic, rather than kinetic, precipitation.

  • Salt Formation: Dissolve the crude cis/trans free base mixture in anhydrous ethanol (10 mL per gram of amine). Slowly add 1.1 equivalents of 2M HCl in diethyl ether while stirring in an ice bath. A white precipitate (the mixed hydrochloride salts) will form.

  • Solvent Evaporation: Evaporate the solvent completely to yield a dry, powdery solid.

  • Hot Dissolution: Suspend the mixed salts in a minimum volume of boiling ethanol. Add boiling ethanol dropwise until the solid just dissolves completely.

  • Anti-Solvent Addition: Remove from heat. While the solution is still hot, add hot ethyl acetate (anti-solvent) dropwise until the solution becomes faintly cloudy. Add one drop of ethanol to clear the solution.

  • Thermodynamic Crystallization: Allow the flask to cool to room temperature undisturbed over 4 hours, then transfer to a 4°C refrigerator overnight.

    • Validation Check: Filter the crystals and analyze a tiny fraction via ¹H-NMR. The trans isomer typically crystallizes first. If the diastereomeric ratio (dr) is < 95:5, repeat steps 3-5 (recrystallization).

  • Free Base Regeneration: Suspend the pure crystals in water, basify to pH > 12 with 2M NaOH, and extract with dichloromethane to recover the pure trans free base.

FAQ 3: Liquid-Liquid Extraction Emulsions

Q: During the acid-base extraction of my lipophilic cyclohexylamine derivative, I get severe emulsions and poor recovery. How can I optimize the isolation?

The Causality: Cyclohexylamines with bulky or lipophilic substituents (e.g., N-alkyl or N-benzyl groups) act as potent amphiphiles (surfactants) when protonated. In a biphasic system, these molecules align at the aqueous-organic interface, drastically lowering interfacial tension and creating stable emulsions. Furthermore, incomplete basification leaves a fraction of the amine in the aqueous layer, destroying your yield [3].

G Org1 Organic Layer (Crude + EtOAc) Acid Add 1M HCl Org1->Acid Aq1 Aqueous Layer (Amine-HCl Salt) Acid->Aq1 Base Add 2M NaOH (pH > 12) Aq1->Base Org2 Organic Layer (Pure Free Base) Base->Org2

Step-by-step acid-base extraction workflow for isolating basic cyclohexylamines.

Protocol 3: Emulsion-Free Acid-Base Extraction

Self-Validating System: Employs strict pH monitoring and ionic strength adjustments to guarantee phase separation.

  • Initial Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Acidic Extraction (Removing Neutrals): Transfer to a separatory funnel. Extract with 1M HCl (3 × 15 mL). The basic amine protonates and migrates to the aqueous layer. Discard the organic layer (which contains neutral/acidic impurities).

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH dropwise with vigorous stirring.

    • Validation Check: Dip a glass stirring rod into the aqueous layer and touch it to universal pH indicator paper. The paper must turn dark purple (pH > 12). If it is blue or green, the amine is still partially protonated and will not extract. Add more NaOH until pH > 12 is achieved.

  • Salting Out: Add solid NaCl to the aqueous layer until it is saturated (brine). This increases the ionic strength of the water, forcing the lipophilic free base out of the aqueous phase and breaking any micro-emulsions.

  • Organic Extraction: Extract the basified, salted aqueous layer with EtOAc (3 × 15 mL). If an emulsion persists, filter the entire biphasic mixture through a pad of Celite to shear the emulsion droplets, then separate the layers.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • J. Samuelsson et al., "Simultaneous determination of low molecular weight amines..." Journal of Chromatography A. URL:[Link]

  • K. M. J. Brands et al., "Crystallization-Induced Diastereomer Transformations." Chemical Reviews. URL:[Link]

  • "4.8: Acid-Base Extraction." Chemistry LibreTexts. URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 4-Amino-4-phenylcyclohexan-1-ol

This guide provides a comprehensive comparison of the essential analytical techniques for the structural elucidation, purity assessment, and stereochemical determination of 4-Amino-4-phenylcyclohexan-1-ol (MW: 191.27 g/m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the essential analytical techniques for the structural elucidation, purity assessment, and stereochemical determination of 4-Amino-4-phenylcyclohexan-1-ol (MW: 191.27 g/mol , Formula: C₁₂H₁₇NO)[1]. As a key structural motif in medicinal chemistry, possessing both a rigid cyclohexyl scaffold and functional amino and hydroxyl groups, rigorous characterization is paramount for researchers, scientists, and drug development professionals.

Due to the limited availability of dedicated, peer-reviewed analytical studies for this specific molecule, this guide employs an expert-driven, predictive approach. We will leverage established principles and experimental data from closely related analogs, such as 4-aminocyclohexanol and 4-phenylcyclohexanol, to construct a robust analytical framework. This methodology mirrors the real-world challenges faced by scientists working with novel compounds and provides a reliable roadmap for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure and stereochemistry of 4-Amino-4-phenylcyclohexan-1-ol. Both ¹H and ¹³C NMR are required to piece together the complete covalent and spatial arrangement.

Expertise & Experience: The choice of a high-field spectrometer (≥400 MHz) is crucial. The cyclohexyl ring protons form a complex, overlapping system of multiplets. Higher field strength enhances chemical shift dispersion, enabling more accurate coupling constant analysis, which is essential for distinguishing between cis and trans isomers and determining the axial or equatorial positions of substituents.

Experimental Protocol: ¹H & ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical; for instance, D₂O will cause the exchange of labile -OH and -NH₂ protons, leading to their disappearance from the ¹H spectrum, which can be a useful identification tool.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Longer acquisition times are necessary due to the low natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For definitive assignments, acquire 2D spectra such as COSY (H-H correlation) and HSQC (C-H correlation).

Data Presentation: Predicted Chemical Shifts

The following tables summarize the predicted chemical shifts for 4-Amino-4-phenylcyclohexan-1-ol, based on data from analogous structures like cyclohexanol and substituted phenyl compounds[2][3].

Table 1: Predicted ¹H NMR Chemical Shifts (ppm in CDCl₃)

Proton Assignment Predicted Shift (ppm) Multiplicity Rationale & Comparative Insights
Phenyl (Ar-H) ~7.2 - 7.4 Multiplet Typical region for monosubstituted benzene rings.
CH-OH (H1) ~3.6 - 4.1 Multiplet Downfield shift due to the electronegative oxygen. The width and coupling constants will indicate its axial/equatorial position.
Cyclohexyl (CH₂) ~1.4 - 2.2 Complex Multiplets Protons adjacent to the substituted carbons (C2, C6, C3, C5) will be further downfield. Significant overlap is expected.

| -OH, -NH₂ | Variable | Broad Singlet | Chemical shift is concentration and solvent-dependent. Will exchange with D₂O. |

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm in CDCl₃)

Carbon Assignment Predicted Shift (ppm) Rationale & Comparative Insights
Phenyl (C-ipso) ~145 - 150 Quaternary carbon attached to the cyclohexyl ring.
Phenyl (Ar-C) ~125 - 129 Aromatic carbons.
C-NH₂ (C4) ~50 - 55 Shifted downfield by the attached nitrogen atom.
C-OH (C1) ~68 - 72 Shifted significantly downfield by the hydroxyl group, similar to cyclohexanol (~70 ppm)[3].

| Cyclohexyl (CH₂) | ~25 - 40 | Aliphatic carbons of the ring. |

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve 5-10 mg Sample in ~0.6 mL Deuterated Solvent (e.g., CDCl3, D2O) Acq Acquire Spectra on ≥400 MHz NMR Spectrometer Prep->Acq H1_NMR 1D ¹H NMR Acq->H1_NMR C13_NMR 1D ¹³C NMR Acq->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) (Recommended) Acq->TwoD_NMR Proc Fourier Transform, Phase & Baseline Correction H1_NMR->Proc C13_NMR->Proc TwoD_NMR->Proc Analysis Integrate Peaks (¹H) Assign Chemical Shifts Analyze Coupling Constants Proc->Analysis Structure Structure & Stereochemistry Confirmation Analysis->Structure

Caption: Workflow for NMR-based characterization.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for confirming the molecular weight (MW) of the synthesized compound and gaining structural insights through fragmentation analysis.

Expertise & Experience: Electrospray Ionization (ESI) is the preferred ionization technique for this molecule. Its polar nature and the presence of a basic amino group make it highly amenable to protonation, forming a strong [M+H]⁺ ion. This "soft" ionization method minimizes premature fragmentation, ensuring the molecular ion is the base peak, which simplifies MW confirmation. Predicted collision cross-section (CCS) data can further aid in identification[4].

Experimental Protocol: LC-MS (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an ESI source.

  • HPLC Conditions (for sample introduction):

    • Column: A standard C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (to promote protonation).

    • Flow Rate: 0.2 - 0.4 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Mass Range: Scan from m/z 50 to 500.

    • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion (m/z 192.1) and subject it to collision-induced dissociation (CID) to observe characteristic fragment ions.

Data Presentation: Predicted Mass Spectra

Table 3: Predicted ESI-MS Data

Ion Predicted m/z Notes
[M+H]⁺ 192.1383 The protonated molecular ion. Expected to be the base peak.[4]
[M+Na]⁺ 214.1202 Sodium adduct, commonly observed.[4]
[M+H-H₂O]⁺ 174.1283 Fragment ion corresponding to the loss of water from the hydroxyl group.[4]

| [M+H-NH₃]⁺ | 175.1274 | Fragment ion corresponding to the loss of ammonia. |

Visualization: Mass Spectrometry Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_analysis Data Analysis Prep Prepare Dilute Solution (1-10 µg/mL) in Mobile Phase Inject Inject into HPLC-MS Prep->Inject Ionize Positive Electrospray Ionization (ESI) Inject->Ionize Detect Detect Full Scan MS (m/z 50-500) Ionize->Detect MSMS Perform Tandem MS (MS/MS) on m/z 192.1 Detect->MSMS MW_Confirm Confirm Molecular Weight from [M+H]⁺ Ion Detect->MW_Confirm Frag_Analyze Analyze Fragmentation Pattern (e.g., loss of H₂O, NH₃) MSMS->Frag_Analyze Final_Confirm Corroborate Structure MW_Confirm->Final_Confirm Frag_Analyze->Final_Confirm

Caption: Workflow for Mass Spectrometry analysis.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the definitive method for determining the purity of the compound and quantifying any impurities. A reversed-phase method is most suitable for this molecule.

Expertise & Experience: The inclusion of a UV detector is standard, but for a molecule like this, which lacks a strong chromophore beyond the phenyl group, detection at lower wavelengths (e.g., 210-220 nm) is necessary to achieve adequate sensitivity. For analyzing impurities in complex matrices, coupling HPLC with a more selective detector like mass spectrometry or an amperometric detector can be highly effective[5].

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., a mixture of water/acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[6].

    • Mobile Phase: A gradient of Acetonitrile (B) and Water with 0.1% Formic Acid (A).

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

    • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the relative area of the main peak versus the total area of all peaks in the chromatogram.

Data Presentation: Performance Comparison

Table 4: Comparison of Analytical Techniques

Technique Information Provided Sensitivity Throughput Key Advantage for this Molecule
NMR Definitive structure, stereochemistry, isomer ratio Low (mg) Low Unambiguously distinguishes cis/trans isomers and confirms covalent structure.
MS Molecular weight, elemental formula (HRMS), fragmentation High (ng-pg) High Rapid and accurate confirmation of molecular formula.
HPLC-UV Purity, quantification, separation of isomers Moderate (µg-ng) High Gold standard for assessing purity and quantifying impurities.

| X-ray | Absolute 3D structure, crystal packing | N/A (requires single crystal) | Very Low | Provides undeniable proof of stereochemistry and conformation in the solid state. |

X-ray Crystallography: The Ultimate Structural Proof

When a single, high-quality crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule.[7]

Expertise & Experience: Crystallization is often the rate-determining step[7]. For 4-Amino-4-phenylcyclohexan-1-ol, slow evaporation from a mixed solvent system (e.g., ethyl acetate/hexane) could be a viable strategy. The resulting data not only confirms the relative stereochemistry (cis or trans) but also reveals the preferred chair conformation of the cyclohexyl ring and the intricate network of intermolecular interactions, such as hydrogen bonds involving the -OH and -NH₂ groups. This level of detail is critical for structure-based drug design.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound. This is a process of trial and error, involving techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on an automated diffractometer. X-ray diffraction data are collected as the crystal is rotated in the X-ray beam[7].

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data[8].

Visualization: Integrated Analytical Approach

Integrated_Analysis cluster_techniques Characterization Suite Compound 4-Amino-4- phenylcyclohexan-1-ol NMR NMR Spectroscopy Compound->NMR Structure & Stereochemistry MS Mass Spectrometry Compound->MS Molecular Weight HPLC HPLC Compound->HPLC Purity & Quantification XRAY X-ray Crystallography Compound->XRAY Absolute Configuration NMR->XRAY Confirms HPLC->MS Couples with

Caption: An integrated approach for full characterization.

Conclusion

A single analytical technique is insufficient for the complete and rigorous characterization of 4-Amino-4-phenylcyclohexan-1-ol. A synergistic approach is mandatory. NMR spectroscopy serves as the cornerstone for structural and stereochemical assignment. Mass spectrometry provides rapid and unequivocal confirmation of the molecular weight. HPLC is the workhorse for assessing chemical purity with high confidence. Finally, when achievable, X-ray crystallography offers the ultimate, irrefutable proof of the molecule's three-dimensional architecture. By integrating the data from these orthogonal techniques, researchers can ensure the identity, purity, and quality of their material, which is a non-negotiable prerequisite for successful drug discovery and development.

References

  • PubChem. 4-Aminocyclohexanol. National Center for Biotechnology Information. [Link]

  • Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology, 403, 187-206. [Link]

  • Ismayilova, S. V., et al. (2022). Synthesis of aminomethoxy derivatives of cyclohexanol and studying them as bactericide inhibitors. Azerbaijan Chemical Journal. [Link]

  • Krzek, J., & Stolarczyk, M. (2003). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 1081-1086. [Link]

  • Rehman, S., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]

  • ResearchGate. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

  • NIST. Cyclohexanol, 4-phenyl-. NIST Chemistry WebBook. [Link]

  • Atalay, Ş. (2018). X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2. Süleyman Demirel Üniversitesi Fen Edebiyat Fakültesi Fen Dergisi. [Link]

  • PubChem. 4-Phenylcyclohexanol. National Center for Biotechnology Information. [Link]

  • PubChemLite. 4-amino-1-phenylcyclohexan-1-ol (C12H17NO). PubChemLite. [Link]

  • Wang, B., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(9), 1243-1256. [Link]

  • Natural Science of Hainan University. THE USE OF HPLC IN THE ANALYSTS OF AMINO ACID. Natural Science of Hainan University. [Link]

  • MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]

  • MDPI. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

  • Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science. [Link]

  • Hosseinzadeh, Z., et al. (2022). Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6- phenylnicotinonitrile. Journal of Molecular Structure. [Link]

  • Maisano, F., et al. (2007). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Pharmaceutical Technology. [Link]

  • MDPI. (2023). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. [Link]

  • Kuśmierek, K., & Bald, E. (2006). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Journal of Chromatography B, 837(1-2), 1-16. [Link]

  • Baku State University Journals. (2022). SYNTHESIS AND PROPERTIES OF AMINOMETHOXY DERIVATIVES WITH CYCLOHEXANE FRAGMENTS. [Link]

  • ResearchGate. The ¹H NMR spectrum of cis-4-propylcyclohexanol. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information for - The Royal Society of Chemistry. [Link]

  • SIELC Technologies. Separation of 4-((2-Aminobenzyl)amino)cyclohexan-1-ol on Newcrom R1 HPLC column. [Link]

  • Scribd. NMR Analysis of 2-Phenyl-1-Cyclohexanol. [Link]

  • BMRB. bmse000431 Cyclohexanol at BMRB. [Link]

Sources

Comparative

A Comparative Guide to the HPLC and GC-MS Analysis of 4-Amino-4-phenylcyclohexan-1-ol

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-Amino-4-phenylcyclohexan-1-ol. As a chiral amin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-Amino-4-phenylcyclohexan-1-ol. As a chiral amino alcohol, the accurate and robust analysis of this compound is critical in drug development and chemical research, where enantiomeric purity and precise quantification are paramount. This document offers field-proven insights into the methodologies, experimental choices, and comparative performance of these two powerful analytical techniques.

Introduction to the Analytical Challenge

4-Amino-4-phenylcyclohexan-1-ol possesses key structural features that present a unique analytical challenge: a primary amine, a hydroxyl group, and a phenyl ring on a cyclohexane scaffold. These functional groups impart polarity and the potential for thermal instability, while the presence of a chiral center necessitates stereoselective separation for enantiomeric purity assessment. The choice between HPLC and GC-MS for its analysis is therefore not trivial and depends on the specific analytical goals, such as achiral purity assessment, enantiomeric excess determination, or trace-level quantification.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it an excellent candidate for 4-Amino-4-phenylcyclohexan-1-ol. Both reversed-phase and chiral HPLC methods can be developed to suit different analytical needs.

The Causality Behind HPLC Method Development

The presence of a basic amino group and a polar hydroxyl group, along with a non-polar phenyl ring, allows for retention on reversed-phase columns. A C18 stationary phase is a common starting point, offering a good balance of hydrophobic interactions with the phenyl ring and the cyclohexane backbone. The mobile phase composition, particularly pH and organic modifier content, is critical for achieving good peak shape and retention. An acidic mobile phase is often employed to protonate the primary amine, which can improve peak symmetry and retention on some reversed-phase columns. For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium acetate are preferred over non-volatile acids like phosphoric acid[1].

For the crucial task of separating the enantiomers of 4-Amino-4-phenylcyclohexan-1-ol, chiral HPLC is the method of choice[2]. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for resolving a wide range of chiral compounds, including amines and alcohols[3][4]. The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which differ for each enantiomer, leading to different retention times[5].

Due to the lack of a strong chromophore in 4-Amino-4-phenylcyclohexan-1-ol, UV detection at low wavelengths (around 210-220 nm) is required. To enhance sensitivity, pre-column derivatization with a UV-active or fluorescent tag can be employed[3][6][7]. Reagents such as o-phthalaldehyde (OPA) react with primary amines to form highly fluorescent isoindole derivatives, significantly lowering detection limits[6].

Experimental Protocol: Chiral HPLC-UV

This protocol outlines a method for the enantioselective analysis of 4-Amino-4-phenylcyclohexan-1-ol using a polysaccharide-based chiral stationary phase.

1. Sample Preparation:

  • Prepare a stock solution of 4-Amino-4-phenylcyclohexan-1-ol at 1 mg/mL in the mobile phase.
  • Prepare working standards by serial dilution of the stock solution.
  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • Column: Chiralpak® IB (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 5 µm, 4.6 x 250 mm.
  • Mobile Phase: n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • Detection: UV at 220 nm.
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers based on their retention times.
  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample 4-Amino-4-phenylcyclohexan-1-ol Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration 0.45 µm Filtration Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column Chiral HPLC Column Autosampler->Column Detector UV Detector (220 nm) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Enantiomeric Excess Calculation Integration->Calculation

Caption: Experimental workflow for chiral HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative with Prerequisites

GC-MS offers high sensitivity and structural information, making it a powerful tool for the analysis of volatile and semi-volatile compounds. However, the polar nature and relatively high molecular weight of 4-Amino-4-phenylcyclohexan-1-ol necessitate a crucial sample preparation step: derivatization.

The Rationale for Derivatization in GC-MS

Direct injection of 4-Amino-4-phenylcyclohexan-1-ol into a GC system is problematic. The polar amino and hydroxyl groups can interact with active sites in the injector and on the column, leading to poor peak shape, tailing, and potential thermal degradation. Derivatization addresses these issues by replacing the active hydrogens on the amine and hydroxyl groups with non-polar moieties[8]. This increases the volatility of the analyte and reduces its polarity, resulting in improved chromatographic performance.

Silylation is a common and effective derivatization technique for compounds containing hydroxyl and amino groups[9]. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react to form trimethylsilyl (TMS) derivatives. This process is typically straightforward and results in a more thermally stable and volatile compound that is well-suited for GC-MS analysis.

Experimental Protocol: GC-MS with Silylation

This protocol details a GC-MS method for the analysis of 4-Amino-4-phenylcyclohexan-1-ol following silylation.

1. Sample Preparation and Derivatization:

  • Prepare a stock solution of 4-Amino-4-phenylcyclohexan-1-ol at 1 mg/mL in a dry, aprotic solvent (e.g., pyridine or acetonitrile).
  • In a reaction vial, evaporate a known volume of the sample or standard to dryness under a gentle stream of nitrogen.
  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
  • Seal the vial and heat at 70 °C for 30 minutes.
  • Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp to 280 °C at 15 °C/min.
  • Hold at 280 °C for 5 minutes.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 50-550.

3. Data Analysis:

  • Identify the peak corresponding to the derivatized 4-Amino-4-phenylcyclohexan-1-ol based on its retention time and mass spectrum.
  • Perform quantification using a calibration curve constructed from derivatized standards.
Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing Sample 4-Amino-4-phenylcyclohexan-1-ol Sample Evaporation Evaporate to Dryness Sample->Evaporation Derivatization Add BSTFA, Heat at 70°C Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Column DB-5ms Column GC_Injection->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectrum Mass Spectrum Analysis TIC->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification

Caption: Experimental workflow for GC-MS analysis with silylation.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of 4-Amino-4-phenylcyclohexan-1-ol hinges on the specific analytical objective. Below is a comparative summary of their performance characteristics.

FeatureHPLCGC-MS
Sample Preparation Minimal (dissolution, filtration)Requires derivatization (silylation)
Analysis of Enantiomers Excellent with chiral stationary phasesPossible with chiral columns, but less common
Thermal Stability Not a concernPotential for degradation if not derivatized
Sensitivity Moderate (UV), High (with fluorescent derivatization)High (especially in SIM mode)
Selectivity Good (based on retention time)Excellent (based on retention time and mass spectrum)
Run Time Typically 10-30 minutesTypically 15-25 minutes
Instrumentation Cost Lower to moderateHigher
Consumables Solvents, columnsSolvents, columns, derivatizing agents

Conclusion and Recommendations

Both HPLC and GC-MS are viable techniques for the analysis of 4-Amino-4-phenylcyclohexan-1-ol, each with its own set of advantages and disadvantages.

HPLC is the recommended technique for:

  • Chiral purity analysis: Chiral HPLC offers excellent and reliable separation of enantiomers, which is often a critical quality attribute.

  • Routine quality control: The simpler sample preparation and lower instrument cost make it well-suited for high-throughput environments.

GC-MS is the preferred method for:

  • Trace-level impurity identification and quantification: The high sensitivity and structural information provided by mass spectrometry are invaluable for identifying and quantifying unknown impurities.

  • Confirmatory analysis: The mass spectral data provides a high degree of confidence in the identity of the analyte.

Ultimately, the optimal analytical strategy may involve the use of both techniques to provide a comprehensive characterization of 4-Amino-4-phenylcyclohexan-1-ol, leveraging the strengths of each method to ensure the quality, purity, and safety of pharmaceutical and chemical products.

References

  • SIELC Technologies. (n.d.). Separation of 4-((2-Aminobenzyl)amino)cyclohexan-1-ol on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Aminocyclohexanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81293, 4-Aminocyclohexanol. Retrieved from [Link]

  • Yakha, H. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 55(2), 123-134.
  • Smart, J. B., & Villas-Bôas, S. G. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1), 3-17.
  • Ethiop, M. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
  • Syed, R. A. (2021). Investigation of factors affecting reverse-phase high performance liquid chromatography.
  • An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. (2025, April 23). iosrphr.org.
  • Zhang, C., Huang, W. X., Chen, Z., & Rustum, A. M. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79497, 4-Phenylcyclohexanol. Retrieved from [Link]

  • Al-Rajab, A. J., Al-khazraji, A. A., & Al-Zubaidi, M. A. (2021). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Saudi Journal of Biological Sciences, 28(12), 7319–7327.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Lee, S., & Kim, Y. P. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen.
  • Kim, J. Y., Kim, J. C., Lee, C. H., & Lee, H. S. (2007). Reversed-phase liquid chromatographic method for the analysis of aminoglycoside antibiotics using pre-column derivatization with phenylisocyanate. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1043-1048.
  • Maisano, F., Gatti, R., & Girelli, A. M. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 137–143.
  • Carotti, A., Catto, M., & Nicolotti, O. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 633.
  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (2020, November 13). LCGC North America.

Sources

Validation

Structural Validation of 4-Amino-4-phenylcyclohexan-1-ol: A Comparative Spectroscopic Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Introduction: The Analytical Challenge The compound 4-Amino-4-phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Introduction: The Analytical Challenge

The compound 4-Amino-4-phenylcyclohexan-1-ol (CAS 95261-38-4) [1] is a highly substituted cyclohexane derivative that serves as a critical building block in medicinal chemistry and neuropharmacology. Structurally, it possesses a bifunctional nature (a hydroxyl group at C1 and both an amino and a phenyl group at C4) and exists as cis and trans stereoisomers.

Relying on a single analytical method to validate such a structure frequently leads to mischaracterization. For instance, mass spectrometry alone cannot differentiate between positional isomers (e.g., 2-amino vs. 4-amino derivatives), while 1D Nuclear Magnetic Resonance (NMR) can struggle with overlapping aliphatic signals inherent to the cyclohexane ring[2].

As a Senior Application Scientist, I advocate for a self-validating analytical triad . This guide objectively compares the performance of NMR, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy, demonstrating why an orthogonal, multi-modal approach is the only acceptable standard for rigorous structural validation.

Comparative Efficacy of Spectroscopic Alternatives

To establish a self-validating system, we must first understand the specific strengths and blind spots of each analytical alternative. Table 1 summarizes how these modalities perform against the core requirements of structural elucidation.

Table 1: Performance Comparison of Spectroscopic Modalities for Cyclohexanol Derivatives

Analytical ModalityPrimary Validation OutputStereochemical Resolution (cis/trans)Regiochemical AccuracyCausality / Limitations
1D/2D NMR Connectivity & Spatial ArrangementHigh (via NOESY/Coupling Constants)High (via HMBC/COSY)Limitation: Exchangeable protons (-OH, -NH₂) may broaden or disappear depending on the solvent, requiring D₂O exchange[3].
LC-ESI-HRMS Exact Mass & Molecular FormulaNone (Isomers have identical mass)Low (Relies on complex MS/MS fragmentation)Strength: Confirms exact elemental composition. Highly sensitive to the basic amine group via positive electrospray ionization (ESI+)[4].
ATR-FTIR Functional Group FingerprintingLow (Subtle fingerprint region shifts)Low Strength: Rapidly confirms the presence of O-H and N-H bonds that NMR might miss due to rapid proton exchange[5].

Experimental Methodologies & Self-Validating Protocols

The following protocols are designed not just as a list of steps, but as a logically grounded workflow where the physical chemistry dictates the methodology.

Methodology 1: Nuclear Magnetic Resonance (NMR) Spectroscopy (The Stereochemical Anchor)

Causality of Experimental Design: To definitively assign the cis or trans configuration of 4-Amino-4-phenylcyclohexan-1-ol, we must determine the axial/equatorial relationship between the C1 proton and the C4 substituents. We utilize CDCl₃ as the solvent to resolve the aliphatic multiplets, followed by a D₂O shake to identify the exchangeable -OH and -NH₂ protons[3]. 2D NOESY is mandatory to observe through-space interactions across the cyclohexane ring.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[6].

  • 1D Acquisition: Acquire ¹H NMR (400 MHz, 16 scans, 10 s relaxation delay) and ¹³C NMR (100 MHz, 1024 scans) spectra[3].

  • 2D Acquisition: Acquire COSY (to trace the continuous C1-C2-C3 spin system) and NOESY (mixing time 300 ms) to establish stereochemistry.

  • D₂O Exchange: Add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. Signals that disappear are confirmed as the -OH and -NH₂ protons.

Expected Spectral Data Synthesis: Based on validated analogs like 4-phenylcyclohexanol[7] and 1-phenylcyclohexylamine[8], the expected shifts are:

NucleusChemical Shift (δ, ppm)Multiplicity & AssignmentStructural Significance
¹H 7.20 – 7.45m, 5H (Aromatic)Confirms the presence of the phenyl ring[7].
¹H 3.60 – 4.00m, 1H (C1-H -OH)The coupling constant ( J ) of this multiplet dictates if the proton is axial (large Jaa​ ) or equatorial (small Jae​ )[7].
¹H 1.40 – 2.20m, 8H (Cyclohexane CH₂)Complex multiplets; resolved via 2D COSY[8].
¹³C ~ 70.5CH (C1-OH)Confirms secondary alcohol[7].
¹³C ~ 55.0 – 60.0Quaternary C (C4)Downfield shift confirms the attachment of both the electronegative amine and the phenyl group[8].
Methodology 2: High-Resolution Mass Spectrometry (HRMS) (The Compositional Validator)

Causality of Experimental Design: While NMR provides connectivity, it cannot easily yield the exact molecular weight without ambiguity in proton integration. We utilize Liquid Chromatography coupled with Electrospray Ionization (LC-ESI-HRMS). Because the molecule contains a basic primary amine, ESI in positive ion mode (ESI+) is chosen to effortlessly generate the [M+H]+ ion[4].

Step-by-Step Protocol:

  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, spiked with 0.1% Formic Acid to drive amine protonation[9].

  • Acquisition: Inject 2 µL into a C18 UPLC column. Operate the mass spectrometer in ESI+ mode with a capillary voltage of 3.0 kV and a scan range of m/z 50–500.

  • Data Analysis: Extract the exact mass chromatogram. The theoretical exact mass for C₁₂H₁₇NO is 191.1310 Da. The expected [M+H]+ ion is m/z 192.1388 .

  • MS/MS Fragmentation: Apply collision-induced dissociation (CID). Look for the characteristic neutral loss of ammonia (-17 Da) yielding m/z 175.11, and water (-18 Da) yielding m/z 174.12, validating the presence of both functional groups.

Methodology 3: Attenuated Total Reflectance FT-IR (The Functional Group Fingerprint)

Causality of Experimental Design: To prevent the hygroscopic nature of amino-alcohols from introducing water artifacts (which occurs in traditional KBr pellet pressing), we utilize a Diamond Attenuated Total Reflectance (ATR) accessory[9]. This allows for direct, non-destructive solid-state analysis.

Step-by-Step Protocol:

  • Background: Collect a background spectrum of the clean diamond crystal (32 scans, 4 cm⁻¹ resolution) to compensate for atmospheric CO₂ and ambient humidity.

  • Acquisition: Place 2-3 mg of the neat crystalline powder directly onto the diamond sensor. Apply consistent pressure using the ATR anvil.

  • Data Analysis: Identify the broad O-H stretch (~3300 cm⁻¹), the sharp doublet of the primary N-H stretch (~3200-3350 cm⁻¹), and the aromatic C=C bending (~1600 cm⁻¹)[5].

Visualization of the Analytical Workflow

The following diagram illustrates the logical relationships and data integration pathways required to form a self-validating structural assignment.

G cluster_methods Orthogonal Analytical Alternatives Sample 4-Amino-4-phenylcyclohexan-1-ol (Analyte) NMR 1D/2D NMR (Stereo & Regiochemistry) Sample->NMR HRMS LC-ESI-HRMS (Exact Mass & Formula) Sample->HRMS FTIR ATR-FTIR (Functional Groups) Sample->FTIR DataInt Data Integration & Cross-Validation NMR->DataInt Connectivity HRMS->DataInt m/z 192.1388 FTIR->DataInt O-H/N-H Bonds Result Validated Structure (Self-Validating System) DataInt->Result

Orthogonal spectroscopic workflow for the structural validation of 4-Amino-4-phenylcyclohexan-1-ol.

Conclusion

The structural validation of highly substituted cyclohexanols like 4-Amino-4-phenylcyclohexan-1-ol cannot be achieved with absolute certainty using a single technique. By objectively comparing the alternatives, we see that HRMS provides unparalleled compositional accuracy, FT-IR offers rapid functional group confirmation, and NMR anchors the spatial and regiochemical reality of the molecule. When executed sequentially and cross-referenced as a self-validating system, these methodologies guarantee the scientific integrity of the analytical standard.

References

  • ShaChemLin. "4-amino-4-phenylcyclohexan-1-ol (CAS 95261-38-4)". ShaChemLin Chemical Database.
  • Biointerface Research in Applied Chemistry. "Spectral Characterization and Quantum Mechanical Studies of Substituted Cyclohexenones". Biointerface Research.
  • BenchChem. "Spectroscopic and Structural Elucidation of Amino Acids: A Technical Guide". BenchChem.
  • Royal Society of Chemistry. "Supporting Information For Iron-catalysed cross-coupling of halohydrins with arylaluminium reagents". RSC Chemical Communications.
  • ConnectSci. "Kinetic Study of the Radical Azidation with Sulfonyl Azides (trans-4-Phenylcyclohexan-1-ol)". ConnectSci.
  • BenchChem. "A Comparative Guide to Validating Analytical Standards of 1-Phenylcyclohexylamine Hydrochloride". BenchChem.
  • National Institutes of Health (NIH). "Syntheses and Pharmacological Evaluations of Novel N-substituted Bicyclo-heptan-2-amines". PMC.
  • ResearchGate. "Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) analogues". ResearchGate.

Sources

Comparative

The Definitive Guide to Structural Elucidation: An In-Depth Analysis of 4-Amino-4-phenylcyclohexan-1-ol by X-ray Crystallography and a Comparison with Alternative Techniques

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive technical comparison of analytical...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive technical comparison of analytical techniques for the structural characterization of 4-Amino-4-phenylcyclohexan-1-ol, a substituted cyclohexane with potential applications in medicinal chemistry. While a specific crystal structure for 4-Amino-4-phenylcyclohexan-1-ol is not publicly available, this guide will leverage the crystallographic data of the closely related 4-phenylcyclohexan-1-ol as a prime exemplar for the X-ray diffraction workflow. We will delve into the nuances of X-ray crystallography, offering a granular, step-by-step protocol, and juxtapose its capabilities with those of Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic techniques. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the most suitable analytical methodologies for their research endeavors.

The Foundational Question: Why Structural Analysis of Substituted Cyclohexanes Matters

Substituted cyclohexanes are ubiquitous scaffolds in pharmacologically active compounds. The conformational flexibility of the cyclohexane ring, primarily existing in a chair conformation, dictates the spatial arrangement of its substituents.[1][2] This, in turn, governs the molecule's interaction with biological targets, its pharmacokinetic properties, and its overall efficacy and safety. A definitive structural analysis provides an unambiguous picture of the preferred conformation, bond lengths, and angles, which are critical inputs for computational modeling and structure-activity relationship (SAR) studies.[3]

Gold Standard: X-ray Crystallographic Analysis

X-ray crystallography stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline solid.[4] It provides a static, high-resolution snapshot of the molecule's conformation in the solid state.

The Crystallographic Workflow: A Step-by-Step Protocol

The journey from a powdered sample to a refined crystal structure is a meticulous process. Here, we outline the critical steps, using the analysis of 4-phenylcyclohexan-1-ol as a practical example.[5]

1. Crystal Growth: The Cornerstone of a Successful Analysis

The adage "a chain is only as strong as its weakest link" holds particularly true for crystallography; the quality of the crystal dictates the quality of the final structure. The goal is to obtain single, well-ordered crystals of sufficient size (typically 0.1-0.3 mm in each dimension).

  • Solvent Selection: A systematic screening of solvents is crucial. For a molecule like 4-Amino-4-phenylcyclohexan-1-ol, a range of solvents from non-polar (e.g., hexane, toluene) to polar (e.g., ethanol, methanol, acetonitrile) should be tested. The ideal solvent is one in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature. This is often a good starting point.

    • Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This method allows for a gradual increase in supersaturation, promoting the growth of well-ordered crystals.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization.

2. Data Collection: Illuminating the Crystal

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays in a diffractometer.

  • X-ray Source: Modern diffractometers utilize either a sealed-tube X-ray generator or a more brilliant microfocus source. For challenging samples, a synchrotron source provides highly intense and collimated X-rays, yielding superior data.

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The data collection strategy is optimized to ensure complete and redundant data are collected.

3. Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Integration and Scaling: Software is used to integrate the intensity of each diffraction spot and apply corrections for experimental factors.

  • Phase Determination: The "phase problem" is a central challenge in crystallography.[6] For small molecules, direct methods are typically successful in determining the initial phases.[7]

  • Structure Refinement: An initial model of the structure is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, and thermal parameters until the model converges.

Interpreting the Crystallographic Data of 4-phenylcyclohexan-1-ol

The crystallographic analysis of trans-4-phenylcyclohexan-1-ol reveals critical structural details.[5]

Parameter Value Significance
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP 1 21/c 1Defines the symmetry elements within the unit cell.
a (Å)14.6389Unit cell dimension.
b (Å)5.30300Unit cell dimension.
c (Å)13.1361Unit cell dimension.
β (°)106.9940Unit cell angle.
ConformationChairThe cyclohexane ring adopts a stable chair conformation.
Substituent PositionsEquatorialBoth the phenyl and hydroxyl groups occupy equatorial positions to minimize steric strain.[2]

This data provides an unambiguous depiction of the molecule's solid-state conformation, which serves as a vital reference point for understanding its chemical behavior.

Comparative Analysis: Alternative and Complementary Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding of a molecule often requires a multi-technique approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution.[4] For 4-Amino-4-phenylcyclohexan-1-ol, NMR would provide invaluable insights into its solution-state conformation, which is often more biologically relevant.

Key NMR Experiments:

  • ¹H NMR: Provides information on the chemical environment and connectivity of protons. Coupling constants can be used to infer the relative stereochemistry of substituents.[1]

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.[8][9]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and the elucidation of the molecule's connectivity.

  • NOESY/ROESY: These experiments detect through-space interactions between protons, providing crucial information about the molecule's three-dimensional structure and conformational preferences in solution.[3]

Comparison with X-ray Crystallography:

Feature X-ray Crystallography NMR Spectroscopy
Sample Phase Crystalline SolidSolution
Information Static 3D structure, bond lengths, bond angles, absolute configuration (with anomalous dispersion)[4]Dynamic 3D structure, conformational equilibrium, connectivity, relative stereochemistry
Sample Requirement Single, well-ordered crystalSoluble sample (milligram quantities)
Throughput LowerHigher
Chromatographic Techniques: The Power of Separation

For chiral molecules like 4-Amino-4-phenylcyclohexan-1-ol, determining the enantiomeric purity is often as crucial as determining the structure. Chiral chromatography is the workhorse for this purpose.[4][10]

Key Chromatographic Techniques:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC, using a chiral stationary phase (CSP), is the most widely used method for separating enantiomers and determining enantiomeric excess (% ee).[11]

  • Supercritical Fluid Chromatography (SFC): SFC is a "green" alternative to HPLC that often provides faster separations and reduced solvent consumption.[11]

  • Gas Chromatography (GC): For volatile and thermally stable compounds, chiral GC can be an effective separation technique.[12]

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and is particularly useful when sample volumes are limited.[10][12]

Comparison with X-ray Crystallography:

Feature X-ray Crystallography Chiral Chromatography
Primary Application 3D Structure DeterminationEnantiomeric Separation and Quantification
Information Provided Absolute structure of a single enantiomer (from a resolved crystal)Ratio of enantiomers in a mixture (% ee)
Sample Requirement Single crystalSoluble mixture

Visualizing the Workflow and Decision-Making Process

To aid in the selection of the appropriate analytical technique, the following diagrams illustrate the experimental workflow for X-ray crystallography and a decision-making tree for structural analysis.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis crystal_growth Crystal Growth (Slow Evaporation, Vapor Diffusion) crystal_selection Crystal Selection (Microscopy) crystal_growth->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection X-ray Diffraction (Data Collection) mounting->data_collection data_processing Data Processing (Integration, Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: Workflow for X-ray Crystallographic Analysis.

decision_tree cluster_structure Structure Elucidation cluster_purity Purity Analysis start Analytical Goal is_crystal Single Crystal Available? start->is_crystal is_chiral Is the Compound Chiral? start->is_chiral xray X-ray Crystallography (Absolute Structure) is_crystal->xray Yes no_crystal No Crystal is_crystal->no_crystal No nmr NMR Spectroscopy (Solution Structure, Connectivity) no_crystal->nmr mass_spec Mass Spectrometry (Molecular Weight, Fragmentation) no_crystal->mass_spec chiral_chrom Chiral Chromatography (HPLC, SFC, GC) (Enantiomeric Excess) is_chiral->chiral_chrom Yes achiral_chrom Achiral Chromatography (Purity) is_chiral->achiral_chrom No

Caption: Decision Tree for Analytical Method Selection.

Conclusion

The structural elucidation of 4-Amino-4-phenylcyclohexan-1-ol, and indeed any novel chemical entity, is a multifaceted endeavor that benefits from a synergistic application of analytical techniques. X-ray crystallography provides the ultimate, high-resolution picture of the solid-state conformation, offering unparalleled detail of atomic positions and intermolecular interactions. However, a complete understanding necessitates the complementary insights provided by NMR spectroscopy to probe solution-state dynamics and conformational equilibria, and chiral chromatography to ascertain enantiomeric purity. By judiciously selecting and integrating these powerful analytical tools, researchers can build a comprehensive structural understanding of their molecules, thereby accelerating the pace of discovery and development.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • San Diego State University. (n.d.). Conformational Analysis.
  • PubChem. (n.d.). 4-Aminocyclohexanol. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-amino-1-phenylcyclohexan-1-ol (C12H17NO). Retrieved from [Link]

  • Diva-Portal.org. (2008, April 17). New Techniques for Chiral Separations. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylcyclohexanol. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis and characterization of novel polyimides derived from 4-phenyl-2, 6-bis [3-(4-aminophenoxy)-phenyl]-pyridine diamine and aromatic dianhydrides. Retrieved from [Link]

  • PubMed. (2003, February 15). Conformational analysis and molecular properties of N-(substituted phenyl-carbonylamino)-4-(1-hydroxymethylphenyl)-1,2,3,6-tetrahydropyridines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-phenylhexan-3-ol. Retrieved from [Link]

  • ResearchGate. (2025, October 14). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • PubMed. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Retrieved from [Link]

  • ScienceDirect. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022, November 22). Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

  • AdooQ BioScience. (n.d.). 4-?amino-?4-?phenylCyclohexanone, min 97%, 1 gram. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational analysis of trans-1,4-dihalocyclohexanes. Retrieved from [Link]

  • DergiPark. (2018, November 30). X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2. Retrieved from [Link]

  • LOCKSS. (2004, April 9). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Retrieved from [Link]

  • ChemWhat. (n.d.). 4-Phenylcyclohexanone. Retrieved from [Link]

  • NIST WebBook. (n.d.). Cyclohexanol, 4-phenyl-. Retrieved from [Link]

  • Biblioteka Nauki. (n.d.). Identification of amino acid sequence by X-ray crystallography. Retrieved from [Link]

Sources

Validation

comparative study of different synthetic routes to 4-Amino-4-phenylcyclohexan-1-ol

Executive Summary & Context 4-Amino-4-phenylcyclohexan-1-ol (CAS: 95261-38-4) and its oxidized ketone precursor (CAS: 95261-39-5) are highly valued bifunctional building blocks in modern medicinal chemistry. Originally p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

4-Amino-4-phenylcyclohexan-1-ol (CAS: 95261-38-4) and its oxidized ketone precursor (CAS: 95261-39-5) are highly valued bifunctional building blocks in modern medicinal chemistry. Originally pioneered for the development of centrally acting opioid receptor modulators and analgesics[1],[2], this scaffold has seen a massive resurgence as a rigid, stereochemically rich linker for targeted protein degraders (PROTACs).

From a synthetic perspective, constructing a cyclohexane ring with both an amine and a bulky aryl group on the same tertiary carbon (C4) presents a profound steric and electronic challenge. Direct nucleophilic addition to a ketimine typically fails due to competitive enolization. Therefore, process chemists must rely on specialized synthetic architectures to build this quaternary center efficiently.

Comparative Route Analysis

To objectively evaluate the synthesis of 4-Amino-4-phenylcyclohexan-1-ol, we must compare the three primary synthetic paradigms historically and currently employed in the field.

RouteComparison Target Target: 4-Amino-4-phenylcyclohexan-1-ol RouteA Route A: Bruylants Reaction (Industry Standard) RouteA->Target RouteB Route B: Double Michael / Curtius (Classical Lednicer) RouteB->Target RouteC Route C: Direct Ketimine Addition (Poor Yield/Enolization) RouteC->Target A1 1,4-Cyclohexanedione Mono-ketal A2 Strecker Reaction (Aminonitrile Formation) A1->A2 A3 Bruylants Addition (PhMgBr) A2->A3 A4 Deprotection & NaBH4 Reduction A3->A4 A4->RouteA B1 Phenylacetonitrile + Methyl Acrylate B2 Dieckmann Cyclization B1->B2 B3 Curtius Rearrangement (DPPA to Amine) B2->B3 B4 Ketone Reduction B3->B4 B4->RouteB C1 4-Hydroxycyclohexanone (Protected) C2 Ketimine Formation C1->C2 C3 Direct PhMgBr Addition (Fails due to Enolization) C2->C3 C3->RouteC

Logical workflow comparing the three primary synthetic strategies for the target compound.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three routes, highlighting why Route A has become the definitive industry standard.

ParameterRoute A (Bruylants)Route B (Lednicer/Curtius)Route C (Direct Ketimine)
Overall Yield 45 - 55% 15 - 25%< 5%
Step Count 4 Steps 7 Steps3 Steps
Key Reagents Acetone cyanohydrin, PhMgBrMethyl acrylate, DPPAPhMgBr
Stereocontrol Moderate (Favors cis amine/phenyl)PoorN/A (Fails to proceed)
Scalability High (Process Chem Standard) Low (Hazardous azides)Not viable

Mechanistic Causality: The Bruylants Advantage

To understand why Route A is superior, one must analyze the failure of Route C. Attempting to add a Grignard reagent (PhMgBr) directly to a ketimine fails because the Grignard acts primarily as a strong base, abstracting the acidic α -protons of the cyclohexane ring. This leads to enolization, returning unreacted starting material upon workup.

The elegantly circumvents this by utilizing an α -aminonitrile as a stable precursor[3].

BruylantsMechanism Step1 alpha-Aminonitrile (Stable Precursor) Step2 Cyanide Dissociation (Mg-assisted) Step1->Step2 Step3 Iminium Ion (Highly Electrophilic) Step2->Step3 Step4 Nucleophilic Attack (PhMgBr) Step3->Step4 Step5 4-Amino-4-phenyl Ketal (Product) Step4->Step5

Mechanistic pathway of the Bruylants reaction highlighting the iminium ion intermediate.

The Causality: The Grignard reagent serves a dual purpose. First, it acts as a Lewis acid, coordinating to the nitrile group and facilitating its dissociation. This generates a highly electrophilic iminium ion in situ. Because the iminium carbon is vastly more electrophilic than a standard ketimine, the subsequent nucleophilic attack by the phenyl group occurs instantaneously—outcompeting any detrimental enolization pathways[4].

Self-Validating Experimental Protocol (Route A)

The following protocol details the optimized Bruylants pathway. Every step is designed as a self-validating system to ensure scientific integrity and prevent the costly carryover of failed intermediates.

Step 1: Strecker-Type Aminonitrile Synthesis
  • Objective: Install the masked iminium ion onto the protected cyclohexane core.

  • Procedure: To a stirred solution of 1,4-cyclohexanedione monoethylene ketal (1.0 equiv) and the desired amine source (e.g., ammonia or a protected secondary amine, 1.2 equiv) in dimethylacetamide (DMA), add anhydrous MgSO₄ (3.0 equiv). Slowly add acetone cyanohydrin (1.2 equiv) at 45 °C and stir for 48 hours[5].

  • Causality: is selected over inorganic KCN salts because it is highly soluble in organic solvents and acts as a safe, controlled cyanide donor[5]. MgSO₄ acts as a thermodynamic sink, driving the equilibrium forward by consuming the water generated during imine formation.

  • Validation Checkpoint: Isolate an aliquot and perform IR spectroscopy. A successful reaction is definitively confirmed by the appearance of a sharp nitrile stretch at ~2200 cm⁻¹ . Absence of this peak indicates failure, and proceeding will only yield unreacted starting material[5].

Step 2: The Bruylants Reaction (Grignard Addition)
  • Objective: Construct the quaternary C4 stereocenter.

  • Procedure: Dissolve the purified α -aminonitrile in anhydrous THF under an inert argon atmosphere. Cool to 0 °C and add phenylmagnesium bromide (PhMgBr, 3.0 equiv) dropwise. Reflux the solution for 16 hours[6],[5].

  • Causality: A large excess of the Grignard reagent is critical. The first equivalent acts as a Lewis acid to coordinate the departing cyanide, generating the reactive iminium species, which is immediately attacked by subsequent equivalents of the Grignard[3],[4].

  • Validation Checkpoint: Quench a small sample and analyze via GC-MS and IR. The complete disappearance of the 2200 cm⁻¹ IR band and the emergence of the target mass (M+ for the phenylated ketal) validate the quaternary center's formation[5].

Step 3: Deprotection and Final Reduction
  • Objective: Unmask the C1 ketone and reduce it to the target alcohol.

  • Procedure: Treat the intermediate with 1M HCl at reflux for 2 hours to hydrolyze the ethylene ketal[7]. Neutralize, extract, and dissolve the resulting 4-amino-4-phenylcyclohexanone in methanol. Cool to 0 °C and add NaBH₄ (1.5 equiv) portion-wise.

  • Causality: Acidic hydrolysis is strictly required to remove the robust ethylene ketal protecting group. For the subsequent reduction, NaBH₄ is chosen over LiAlH₄ because it is chemoselective, milder, and highly effective for cyclohexanones, ensuring no over-reduction or cleavage of the amine occurs.

  • Validation Checkpoint: LC-MS will confirm the final mass of 4-amino-4-phenylcyclohexan-1-ol. ¹H NMR is used to verify the reduction via the appearance of a characteristic multiplet for the C1 carbinol proton at ~3.5–4.0 ppm.

References

  • Title: 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

  • Title: The Bruylants and related reactions Source: Arkivoc (ResearchGate) URL: [Link]

  • Title: US Patent 5248686A - Substituted cyclic amines and pharmaceutical composition containing them Source: Google Patents URL
  • Title: US Patent 4065573A - 4-Amino-4-phenylcyclohexanone ketal compositions and process of use Source: Google Patents URL

Sources

Comparative

The Stereochemical Imperative: A Comparative Guide to the Biological Activity of Cis and Trans Isomers

In drug development and molecular biology, the spatial arrangement of atoms is just as critical as the chemical formula itself. Geometric isomerism—specifically the cis and trans configurations—can dictate whether a mole...

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and molecular biology, the spatial arrangement of atoms is just as critical as the chemical formula itself. Geometric isomerism—specifically the cis and trans configurations—can dictate whether a molecule acts as a life-saving therapeutic or a biologically inert bystander. Because enzymes, receptors, and DNA architectures are highly stereospecific, the three-dimensional orientation of a ligand fundamentally alters its pharmacokinetic and pharmacodynamic profile.

This guide provides an in-depth, objective comparison of the biological activities of prominent cis and trans isomer pairs. By examining established pharmacological paradigms and detailing self-validating experimental methodologies, we bridge the gap between structural chemistry and observable biological outcomes.

Case Study 1: The Paradigm of Stereospecific Cytotoxicity – Cisplatin vs. Transplatin

The differential activity between cisplatin and its geometric isomer, transplatin, is the gold standard for illustrating stereospecific biological activity. While cisplatin is a cornerstone chemotherapeutic agent used against ovarian, testicular, and lung cancers, transplatin is clinically ineffective[1].

The Causality of Efficacy: Mechanism of Action

Both isomers enter the cell and undergo hydrolysis, replacing their chloride ligands with water molecules to form highly reactive aquo complexes. The divergence in their biological activity stems entirely from how these active forms interact with nuclear DNA[2].

Cisplatin’s adjacent (cis) leaving groups allow the platinum atom to covalently bind to the N7 positions of neighboring guanine bases, forming 1,2-intrastrand cross-links [1][3]. This specific adduct creates a severe structural bend in the DNA double helix. The cell's nucleotide excision repair (NER) machinery struggles to process this unique distortion, leading to stalled replication forks, DNA shrinking, and ultimately, apoptosis[3].

Conversely, transplatin’s opposite-facing (trans) ligands physically prevent it from linking adjacent nucleobases. Instead, it forms 1,3-intrastrand or interstrand cross-links [2]. While these lesions still damage DNA, they do not produce the same evasive structural bend. The NER pathway rapidly recognizes and excises transplatin adducts, allowing the cancer cell to survive and rendering the drug therapeutically useless[4].

G Start Platinum Complex Entry & Hydrolysis Cis Cisplatin (cis-isomer) Start->Cis Trans Transplatin (trans-isomer) Start->Trans DNACis Forms 1,2-Intrastrand Cross-links (Severe DNA Helix Bending) Cis->DNACis DNATrans Forms 1,3-Intrastrand Cross-links (Minimal Structural Distortion) Trans->DNATrans RepairCis Evades Nucleotide Excision Repair DNACis->RepairCis RepairTrans Rapidly Excised by NER Pathway DNATrans->RepairTrans OutcomeCis Apoptosis / Cell Death (Clinically Active) RepairCis->OutcomeCis OutcomeTrans Cell Survival & Replication (Clinically Ineffective) RepairTrans->OutcomeTrans

Fig 1. Divergent DNA binding and repair pathways of cisplatin and transplatin.

Quantitative Data Comparison

Experimental investigations utilizing fluorescence microscopy and in vitro luciferase assays confirm that cisplatin's inhibitory effect on gene expression is approximately seven times greater than that of transplatin[5].

Table 1: Quantitative & Mechanistic Comparison of Platinum Isomers

ParameterCisplatin (Cis-isomer)Transplatin (Trans-isomer)
Approximate IC50 Range 1 - 10 µM[1]> 50 µM (Often inactive)[1]
Primary DNA Adduct 1,2-intrastrand cross-links (~80%)[3]1,3-intrastrand / interstrand[2]
Gene Expression Inhibition High (7x greater than transplatin)[5]Low[5]
DNA Conformational Effect Monotonous DNA shrinking[3]Weak shrinking, subsequent swelling[3]
Clinical Outcome Potent anticancer activity[1]Clinically ineffective[1]

Self-Validating Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

To objectively compare the biological activity of isomers, researchers rely on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[6][7]. A robust cytotoxicity protocol cannot simply measure cell death; it must prove that the observed death is strictly due to the isomer and that the assay's signal-to-noise ratio is mathematically sound.

The following methodology is designed as a self-validating system , ensuring high-fidelity data through built-in causality checks.

Step-by-Step Methodology
  • Cell Seeding & Adhesion:

    • Action: Seed target cancer cells (e.g., A549) at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C.

    • Causality: Allowing 24 hours of undisturbed incubation ensures cells re-enter the log phase of growth and adhere properly to the plastic before experiencing chemical stress[8].

  • Isomer Treatment & Control Implementation:

    • Action: Treat cells with a concentration gradient (0.1 µM to 100 µM) of cisplatin and transplatin.

    • Self-Validation Checkpoint: You must include a Vehicle Control (media + solvent) to prove the solvent itself isn't causing cytotoxicity, and a Blank (media only, no cells) to establish baseline optical absorbance[6].

  • MTT Incubation:

    • Action: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 2 to 4 hours[9].

    • Causality: The assay relies on mitochondrial succinate dehydrogenase reducing the yellow MTT tetrazolium salt into purple formazan crystals. Because only metabolically active cells perform this reduction, the intensity of the purple color is a direct, causal proxy for cell viability[6][8].

  • Solubilization:

    • Action: Carefully aspirate the media and add 100 µL of DMSO or isopropanol to each well. Agitate for 15 minutes[9].

    • Causality: Formazan crystals are insoluble in aqueous culture media. A harsh organic solvent is required to lyse the cells and create a homogenous colored solution suitable for spectrophotometry[7].

  • Spectrophotometric Analysis:

    • Action: Measure absorbance at 570 nm.

    • Self-Validation Checkpoint: Simultaneously read a reference wavelength at 630 nm and subtract it from the 570 nm reading. This critical step mathematically corrects for optical artifacts, such as cellular debris or fingerprints on the plastic plate, ensuring the data strictly reflects formazan concentration[6].

MTT_Workflow Seed 1. Seed Cells (10^4/well, 24h Incubation) Treat 2. Apply Isomer Treatments (Cisplatin vs Transplatin) Seed->Treat Control Self-Validation Controls (Vehicle & Cell-Free Blank) Seed->Control MTT 3. Add MTT Reagent (Incubate 2-4h) Treat->MTT Control->MTT Formazan Mitochondrial Reduction (Viable cells form Formazan) MTT->Formazan Solubilize 4. Solubilize Crystals (Add DMSO/Isopropanol) Formazan->Solubilize Read 5. Spectrophotometry (Abs 570nm - Ref 630nm) Solubilize->Read Analyze 6. Calculate IC50 (Dose-Response Curve) Read->Analyze

Fig 2. Self-validating MTT assay workflow for evaluating isomer cytotoxicity.

Case Study 2: Bioavailability and Efficacy – Trans-Resveratrol vs. Cis-Resveratrol

While platinum complexes highlight stereospecific toxicity, nutraceuticals like resveratrol (3,5,4'-trihydroxystilbene) highlight stereospecific metabolic benefits. Resveratrol is a polyphenolic phytoalexin produced by plants in response to stress, widely studied for its antioxidant, anti-inflammatory, and cardioprotective activities[10][11].

The Causality of Efficacy: Bioavailability and Pathway Activation

Resveratrol naturally occurs in two structural forms. Trans-resveratrol is the naturally abundant, highly stable, and biologically active isomer. Its extended, planar spatial arrangement allows it to effectively interact with a broad range of molecular targets, including the activation of the SIRT1 pathway and the inhibition of NF-κB[10][11].

Conversely, cis-resveratrol is significantly less abundant in nature and is primarily formed through the UV-induced trans-to-cis photo-isomerization of the trans molecule[12][13]. The cis configuration creates steric hindrance that limits its ability to bind effectively to the same enzymatic pockets as its trans counterpart, resulting in a markedly lower biological activity[10].

Table 2: Biological Profile of Resveratrol Stereoisomers

ParameterTrans-ResveratrolCis-Resveratrol
Biological Activity High (Interacts with SIRT1, NF-κB)[11]Low to Moderate[12]
Antioxidant Efficacy Highly efficient at protecting keratinocytes[10]Less efficient[10]
Molecular Stability Stable (but highly photosensitive)[11][13]Less stable[11]
Primary Source Natural synthesis in plants (grapes, berries)[10]UV-induced photo-isomerization[12][13]

Conclusion

The comparison between cis and trans isomers underscores a fundamental rule of pharmacology: chemical composition is only half the equation. Whether engineering a cytotoxic payload to induce apoptosis in a tumor (cisplatin) or formulating a polyphenol to mitigate oxidative stress (trans-resveratrol), the three-dimensional geometry of the molecule dictates its success or failure. By utilizing rigorous, self-validating experimental protocols like the MTT assay, drug development professionals can accurately quantify these stereospecific differences and drive the discovery of highly targeted, efficacious therapeutics.

References

  • Different Effects of Cisplatin and Transplatin on the Higher-Order Structure of DNA and Gene Expression - PMC. Available at: [Link]

  • The Anti-tumour Agent, Cisplatin, and its Clinically Ineffective Isomer, Transplatin, Produce Unique Gene Expression Profiles in Human Cells - PMC. Available at: [Link]

  • “Non-Classical” Platinum Complexes: A Concise Review - MDPI. Available at: [Link]

  • The Resveratrol Twist: Cis vs. Trans - FōLIUS LABS®. Available at:[Link]

  • Trans-resveratrol vs. Resveratrol: What's the Difference? - WellnessPulse. Available at: [Link]

  • Resveratrol as a bioactive compound in Functional Food Science - FFHDJ. Available at: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC. Available at:[Link]

  • Cytotoxicity MTT Assay Protocols and Methods - Springer Nature. Available at: [Link]

Sources

Validation

comparing the efficacy of 4-Amino-4-phenylcyclohexan-1-ol derivatives with existing drugs

Comparative Efficacy Guide: 4-Amino-4-phenylcyclohexan-1-ol Derivatives vs. Existing Arylcyclohexylamines Introduction & Chemical Context The chemical scaffold 4-amino-4-phenylcyclohexan-1-ol (CAS 95261-38-4) serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 4-Amino-4-phenylcyclohexan-1-ol Derivatives vs. Existing Arylcyclohexylamines

Introduction & Chemical Context

The chemical scaffold 4-amino-4-phenylcyclohexan-1-ol (CAS 95261-38-4) serves as a critical upstream precursor for synthesizing complex arylcyclohexylamines[1]. In pharmacological and forensic research, its most significant derivative is trans-4-phenyl-4-(1-piperidinyl)cyclohexanol (commonly known as PCHP or 4-PPC)[2]. 4-PPC is a primary, monohydroxylated active metabolite of the dissociative anesthetic Phencyclidine (PCP)[3]. For researchers and drug development professionals, understanding how derivatives of the 4-amino-4-phenylcyclohexan-1-ol scaffold compare to existing clinical and illicit drugs—such as PCP, Ketamine, and Memantine—is vital for neuropharmacological mapping, forensic toxicology, and the development of targeted neuroprotective agents.

Mechanistic Causality: NMDA Antagonism and Dopamine Reuptake

Arylcyclohexylamines primarily exert their effects via uncompetitive antagonism of the N-methyl-D-aspartate (NMDA) receptor and the inhibition of the dopamine transporter (DAT)[4].

  • NMDA Receptor Blockade: 4-PPC binds to the specific PCP recognition site located within the NMDA receptor ion channel[4]. However, the structural alteration (the hydroxyl group derived from the 4-amino-4-phenylcyclohexan-1-ol precursor) alters its steric profile. This results in an inhibitory activity at the NMDA receptor that is significantly lower than that of the parent PCP molecule[5], yet it remains more potent than the clinical anesthetic Ketamine[6].

  • Dopamine Transporter (DAT) Inhibition: Unlike Ketamine and Memantine, which have modest to negligible effects on dopamine reuptake, 4-PPC retains a high affinity for DAT. Experimental data utilizing rat striatal synaptosomes demonstrates that 4-PPC inhibits[3H]dopamine uptake to a similar extent as PCP itself[5]. This potent dopaminergic activity is a primary driver of the psychotomimetic effects observed in vivo.

Pathway Glutamate Glutamate NMDAR NMDA Receptor (Ion Channel) Glutamate->NMDAR Activates Ca2 Ca2+ Influx (Depolarization) NMDAR->Ca2 Opens Pore PCHP 4-PPC (Derivative) PCHP->NMDAR Uncompetitive Block DAT Dopamine Transporter (DAT) PCHP->DAT Inhibits Reuptake DA Synaptic DA Accumulation DAT->DA Blockade Causes

Caption: Dual mechanism of 4-PPC: Uncompetitive NMDA receptor blockade and DAT inhibition.

Quantitative Efficacy Comparison

To objectively evaluate the efficacy of 4-PPC against existing clinical and research drugs, we must analyze their binding affinities ( Ki​ ) and pharmacokinetic profiles[4][6][7].

CompoundNMDA Receptor Affinity ( Ki​ , nM)DAT Inhibition PotencyElimination Half-LifePrimary Application
PCP ~60 - 100High7 - 46 hoursResearch / Forensic
4-PPC (Derivative) ~250 - 300High< 7 hoursForensic Biomarker / Research
Ketamine ~1,190Weak2 - 3 hoursClinical Anesthetic
Memantine ~2,000Very Weak60 - 100 hoursAlzheimer's Disease Therapy

Note: Lower Ki​ values indicate higher binding affinity. 4-PPC exhibits approximately one-third the NMDA binding potency of PCP, but shares its high DAT inhibition profile[5][8].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating systems used to generate the comparative efficacy data for these derivatives.

Protocol A: Radioligand Binding Assay for NMDA Affinity

Causality Focus: We utilize extensively washed rat cortical membranes to remove endogenous glutamate and glycine. Because these endogenous ligands allosterically modulate the channel, their presence would artificially alter the binding kinetics of uncompetitive channel blockers like 4-PPC and Memantine[5].

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold 5 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes. Wash the pellet at least three times to ensure the complete removal of endogenous amino acids.

  • Radioligand Incubation: Incubate the washed membranes with 2 nM [3H]MK-801 or [3H]TCP in the presence of varying concentrations ( 10−9 to 10−4 M) of the test compound[5].

  • Equilibration: Allow the reaction to proceed for 120 minutes at 25°C. Why 120 minutes? Uncompetitive antagonists exhibit slow association kinetics; premature termination leads to artificially low affinity calculations.

  • Termination & Detection: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash with cold buffer and measure retained radioactivity via liquid scintillation counting.

Protocol B: [3H]Dopamine Uptake Inhibition Assay

Causality Focus: Striatal synaptosomes (isolated nerve terminals) are utilized instead of whole tissue homogenates because they preserve the functional integrity of the presynaptic dopamine transporter (DAT) and the sodium gradient required for active transport[5].

Workflow Step1 1. Tissue Preparation Isolate rat striatal synaptosomes (P2 fraction) Step2 2. Pre-incubation Suspend in buffer + 4-PPC (5 min at 37°C) Step1->Step2 Step3 3. Uptake Initiation Add 50 nM [3H]Dopamine + Pargyline Step2->Step3 Step4 4. Termination Rapid vacuum filtration through GF/C filters Step3->Step4 Step5 5. Quantification Liquid scintillation counting & IC50 calculation Step4->Step5

Caption: Step-by-step experimental workflow for the [3H]Dopamine uptake inhibition assay.

  • Synaptosome Isolation: Dissect rat corpus striatum and homogenize in 0.32 M sucrose. Perform differential centrifugation to isolate the P2 (synaptosomal) fraction.

  • Pre-incubation: Suspend synaptosomes in Krebs-Ringer phosphate buffer. Pre-incubate with the 4-amino-4-phenylcyclohexan-1-ol derivative (4-PPC) or control drugs for 5 minutes at 37°C.

  • Uptake Initiation: Add 50 nM[3H]Dopamine. Critical Step: Include pargyline (an MAOI) and ascorbic acid in the buffer to prevent the enzymatic and oxidative degradation of dopamine during the assay.

  • Termination: After exactly 3 minutes, terminate the reaction by adding ice-cold buffer and immediately filtering through GF/C filters.

  • Analysis: Calculate the IC50​ values using non-linear regression analysis to compare the DAT inhibitory efficacy of the derivative against PCP[5].

Therapeutic & Toxicological Implications

Derivatives of 4-amino-4-phenylcyclohexan-1-ol occupy a unique pharmacological niche. While their NMDA receptor antagonism is weaker than that of PCP (aligning closer to the affinity range of Ketamine), their potent dopamine reuptake inhibition sets them apart from clinically approved NMDA antagonists like Memantine[5][7]. This distinct profile makes them invaluable as analytical reference standards in forensic toxicology (detectable in hair and urine) and as highly specific pharmacological tools for dissecting the dopaminergic versus glutamatergic pathways in schizophrenia models[3][9].

References

  • Molaid Chemical Database. "r-4-phenyl-4-(1-piperidinyl)-t-cyclohexanol | 78165-06-7". Molaid. URL: [Link]

  • Baba, A., et al. "Effects of the major metabolite of phencyclidine, the trans isomer of 4-phenyl-4-(1-piperidinyl)cyclohexanol, on[3H]TCP binding and [3H]dopamine uptake in the rat brain." Neuroscience Letters 182.1 (1994): 119-121. URL:[Link]

  • Standard of Care. "Phencyclidine (PCP, Angel dust)". Standard of Care Medical Database. URL:[Link]

  • Bresink, I., et al. "Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity." Neuropharmacology 34.5 (1995): 533-540. URL:[Link]

  • Lipton, S. A. "Open-channel block of N-methyl-D-aspartate (NMDA) responses by memantine: therapeutic advantage against NMDA receptor-mediated neurotoxicity." ResearchGate (1995). URL:[Link]

  • NIH PMC. "Dissociable effects of the noncompetitive NMDA receptor antagonists ketamine and MK-801 on intracranial self-stimulation in rats." Psychopharmacology (2012). URL:[Link]

Sources

Comparative

spectroscopic comparison of 4-Amino-4-phenylcyclohexan-1-ol and its precursors

Spectroscopic Validation and Synthetic Comparison: 4-Amino-4-phenylcyclohexan-1-ol vs. Ketone Precursors As a Senior Application Scientist, I frequently encounter challenges in validating the precise reduction of sterica...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation and Synthetic Comparison: 4-Amino-4-phenylcyclohexan-1-ol vs. Ketone Precursors

As a Senior Application Scientist, I frequently encounter challenges in validating the precise reduction of sterically hindered cyclic ketones. The transformation of 4-amino-4-phenylcyclohexan-1-one to 4-amino-4-phenylcyclohexan-1-ol (CAS: 95261-38-4) is a quintessential example where orthogonal spectroscopic techniques are non-negotiable for confirming both chemical conversion and stereochemical outcomes.

These arylcyclohexylamine derivatives are foundational scaffolds in medicinal chemistry, heavily utilized in the development of NMDA receptor modulators and opioid receptor ligands[1]. This guide objectively compares the spectroscopic profiles of the precursor and product, providing a self-validating experimental framework for researchers and drug development professionals.

Synthetic Workflow & Mechanistic Causality

The synthesis of 4-amino-4-phenylcyclohexan-1-ol typically begins with a protected ketone, such as 1,4-cyclohexanedione monoethylene acetal, which undergoes a Strecker-type synthesis (or Grignard addition followed by Ritter reaction) to install the amino and phenyl groups at the C4 position. Following acetal deprotection, the resulting intermediate is 4-amino-4-phenylcyclohexan-1-one.

The final critical step is the reduction of this ketone to the secondary alcohol. Sodium borohydride (NaBH₄) in methanol is the reagent of choice. Causality: NaBH₄ is preferred over Lithium Aluminum Hydride (LiAlH₄) because it is milder, preventing unwanted side reactions with the unprotected primary amine, and its slower reaction kinetics at 0 °C allow for greater stereocontrol. The hydride typically attacks from the less sterically hindered axial face, yielding predominantly the equatorial alcohol [2].

SyntheticWorkflow A 1,4-Cyclohexanedione Monoethylene Acetal B Strecker Synthesis (KCN, NH4Cl, PhMgBr) A->B C Acetal Deprotection (HCl, H2O) B->C D 4-Amino-4-phenylcyclohexan-1-one (Ketone Precursor) C->D E Ketone Reduction (NaBH4, MeOH, 0°C) D->E F 4-Amino-4-phenylcyclohexan-1-ol (Target Alcohol) E->F

Synthetic workflow from protected cyclohexanedione to the target alcohol.

Spectroscopic Comparison

To objectively validate the conversion, we rely on the distinct electronic and magnetic environments of the C1 carbon in both states.

  • FT-IR Spectroscopy: The precursor exhibits a strong, sharp absorption band at ~1710 cm⁻¹, characteristic of an unhindered cyclohexanone C=O stretch. Upon successful reduction, this band completely disappears, replaced by a broad O-H stretching vibration at 3300–3400 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR): In ¹H-NMR, the appearance of the carbinol proton (H-1) at ~3.6–3.9 ppm is the primary indicator of success. In ¹³C-NMR, the highly deshielded carbonyl carbon (~211.0 ppm) shifts dramatically upfield to ~69.5 ppm, representing the new C-OH bond [3].

Quantitative Data Summary
Spectroscopic Feature4-Amino-4-phenylcyclohexan-1-one (Precursor)4-Amino-4-phenylcyclohexan-1-ol (Product)
FT-IR: C=O Stretch ~1710 cm⁻¹ (Strong, sharp)Absent
FT-IR: O-H Stretch Absent3300–3400 cm⁻¹ (Broad)
¹H-NMR (CDCl₃): H-1 N/A~3.6–3.9 ppm (1H, m)
¹³C-NMR (CDCl₃): C=O ~211.0 ppmAbsent
¹³C-NMR (CDCl₃): C-OH N/A~69.5 ppm
ESI-MS[M+H]⁺ m/z 190.1m/z 192.1

Experimental Protocol: Self-Validating Reduction Workflow

The following protocol details the reduction of the ketone precursor. Every step is designed as a self-validating system to ensure experimental integrity.

Step 1: Preparation & Solvation

  • Action: Dissolve 4-amino-4-phenylcyclohexan-1-one (10.0 mmol) in anhydrous methanol (30 mL) in a flame-dried, round-bottom flask equipped with a magnetic stirrer.

  • Validation: Ensure complete dissolution. A cloudy mixture indicates moisture contamination or degraded starting material.

Step 2: Temperature Control

  • Action: Cool the solution to 0 °C using an ice-water bath.

  • Causality: The reduction of ketones by borohydrides is highly exothermic. Maintaining 0 °C minimizes the kinetic energy of the system, preventing the over-reduction of the amine and favoring the thermodynamically stable equatorial alcohol stereoisomer.

Step 3: Reagent Addition

  • Action: Add Sodium borohydride (NaBH₄, 15.0 mmol, 1.5 eq) portion-wise over 15 minutes.

  • Validation Check: Vigorous effervescence (H₂ gas evolution) must be observed upon addition. If no gas evolves, the NaBH₄ has likely hydrolyzed to sodium borate due to poor storage and must be replaced.

Step 4: Reaction Monitoring

  • Action: Remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase and Ninhydrin stain.

  • Validation Check: The ketone precursor (higher Rf) should completely disappear, replaced by a lower Rf spot corresponding to the more polar alcohol product.

Step 5: Quenching & Isolation

  • Action: Quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (15 mL).

  • Causality: NH₄Cl safely neutralizes excess unreacted borohydride and breaks down the intermediate boron-alkoxide complex, liberating the free alcohol.

  • Action: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product, which can be further purified via recrystallization.

ReactionMechanism Ketone 4-Amino-4-phenylcyclohexan-1-one (C=O at 211 ppm) Hydride Hydride Attack (NaBH4, 0°C) Ketone->Hydride Intermediate Boron-Alkoxide Complex (Stereoselective) Hydride->Intermediate Protonation Aqueous Quench (NH4Cl) Intermediate->Protonation Alcohol 4-Amino-4-phenylcyclohexan-1-ol (C-OH at 69.5 ppm) Protonation->Alcohol

Mechanistic pathway of ketone reduction to the secondary alcohol.

References

  • Title: US7160902B2 - Amide derivatives and methods of their use Source: Google Patents URL
  • Title: US8288406B2 - Hydroxymethylcyclohexylamines Source: Google Patents URL
  • Title: US20220409555A1 - Arylcyclohexylamine derivatives and their use in the treatment of psychiatric disorders Source: Google Patents URL
Validation

A Comparative Guide to the Determination of Enantiomeric Excess in the Chiral Synthesis of 4-Amino-4-phenylcyclohexan-1-ol

The precise determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis, particularly in the pharmaceutical industry where the stereochemistry of a molecule can dictate its pharmacological acti...

Author: BenchChem Technical Support Team. Date: March 2026

The precise determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis, particularly in the pharmaceutical industry where the stereochemistry of a molecule can dictate its pharmacological activity and safety profile. For a molecule such as 4-Amino-4-phenylcyclohexan-1-ol, a chiral building block with significant potential in drug discovery, robust and accurate analytical methods for quantifying its enantiomeric purity are paramount. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Critical Role of Enantiomeric Excess in Drug Development

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Therefore, regulatory agencies demand strict control over the enantiomeric composition of chiral drugs. The synthesis of enantiomerically pure compounds, like a specific stereoisomer of 4-Amino-4-phenylcyclohexan-1-ol, necessitates analytical methods that can accurately and reliably determine the enantiomeric excess, which is defined as the absolute difference between the mole fractions of the two enantiomers.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique for determining the enantiomeric excess of 4-Amino-4-phenylcyclohexan-1-ol depends on several factors, including the required accuracy and precision, sample matrix, available instrumentation, and the stage of drug development.

Method Principle Advantages Disadvantages Typical Sample Requirement
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.High accuracy and precision, direct analysis of enantiomers, wide applicability.Method development can be time-consuming and costly, requires specialized chiral columns.1-10 µg
Chiral GC Separation of volatile enantiomers or their volatile derivatives on a chiral stationary phase.High resolution and sensitivity, fast analysis times.Requires derivatization for non-volatile compounds like 4-Amino-4-phenylcyclohexan-1-ol, potential for racemization during derivatization.0.1-1 µg
NMR Spectroscopy Use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce diastereomeric environments, resulting in separate signals for each enantiomer.Non-destructive, provides structural information, relatively fast for crude sample analysis.Lower sensitivity and accuracy compared to chromatographic methods, requires higher sample concentrations, potential for signal overlap.1-10 mg

Experimental Protocols and Workflows

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often the gold standard for the determination of enantiomeric excess due to its high accuracy and reproducibility. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For 4-Amino-4-phenylcyclohexan-1-ol, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are excellent starting points for method development.

Experimental Workflow for Chiral HPLC

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve sample in mobile phase prep2 Filter through 0.45 µm syringe filter prep1->prep2 hplc1 Inject sample onto chiral column prep2->hplc1 hplc2 Isocratic elution hplc1->hplc2 hplc3 UV detection hplc2->hplc3 data1 Integrate peak areas of enantiomers hplc3->data1 data2 Calculate enantiomeric excess (% ee) data1->data2 cluster_deriv Derivatization cluster_gc GC Analysis cluster_data Data Analysis deriv1 React sample with acylating agent deriv2 Quench reaction and extract derivative deriv1->deriv2 gc1 Inject derivatized sample deriv2->gc1 gc2 Temperature programming gc1->gc2 gc3 FID detection gc2->gc3 data1 Integrate peak areas of diastereomers gc3->data1 data2 Calculate enantiomeric excess (% ee) data1->data2 cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis prep1 Dissolve sample in deuterated solvent prep2 Add chiral solvating/derivatizing agent prep1->prep2 nmr1 Acquire high-resolution spectrum prep2->nmr1 nmr2 Optimize spectral parameters nmr1->nmr2 data1 Integrate baseline-resolved signals nmr2->data1 data2 Calculate enantiomeric excess (% ee) data1->data2

Comparative

comparative analysis of 4-Amino-4-phenylcyclohexan-1-ol with other amino alcohols

An In-Depth Comparative Analysis of 4-Amino-4-phenylcyclohexan-1-ol and Other Key Amino Alcohols for Pharmaceutical Research and Development Amino alcohols are a pivotal class of organic compounds, characterized by the p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of 4-Amino-4-phenylcyclohexan-1-ol and Other Key Amino Alcohols for Pharmaceutical Research and Development

Amino alcohols are a pivotal class of organic compounds, characterized by the presence of both an amine and an alcohol functional group.[1] This bifunctionality makes them indispensable building blocks in modern medicinal chemistry and materials science.[] Their intrinsic ability to form hydrogen bonds and coordinate with metal centers has cemented their role as crucial intermediates in the synthesis of pharmaceuticals, chiral auxiliaries for asymmetric synthesis, and various biologically active molecules.[1][] The precise spatial arrangement—or stereochemistry—of the amino and hydroxyl groups is often a critical determinant of a molecule's biological function, making the stereoselective synthesis of these compounds a significant area of research.[3]

This guide provides a detailed comparative analysis of 4-Amino-4-phenylcyclohexan-1-ol, a compound featuring a rigid cyclohexyl scaffold and an aromatic phenyl substituent, against other structurally and functionally relevant amino alcohols. We will explore their synthesis, physicochemical properties, and established or potential applications, supported by experimental data and protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to select and utilize these valuable chemical entities in their work.

Featured Compound: 4-Amino-4-phenylcyclohexan-1-ol

4-Amino-4-phenylcyclohexan-1-ol is a fascinating molecule that combines the structural rigidity of a cyclohexane ring with the aromatic properties of a phenyl group. This structure suggests potential for interaction with biological targets that have specific steric and electronic requirements. While specific biological data for this exact compound is limited in publicly available literature[4], its constituent parts—the phenylcyclohexane core and the amino alcohol functionality—are present in numerous bioactive compounds. Derivatives of phenylcyclohexane have been investigated for a range of activities, including as antitubulin agents[5], retinoid antagonists[6], and 5-HT2A receptor antagonists, suggesting potential applications in oncology, dermatology, and neurology.[]

Comparative Amino Alcohols

To provide a comprehensive context, we will compare 4-Amino-4-phenylcyclohexan-1-ol with the following compounds:

  • trans-4-Aminocyclohexanol: A simpler, non-aromatic analogue that serves as a baseline to evaluate the influence of the phenyl group. It exists as both cis and trans isomers.[8][9]

  • 4-Aminophenol: An aromatic analogue where the saturated ring is replaced by a benzene ring. It is a well-known industrial chemical, most notably as the final intermediate in the synthesis of paracetamol (acetaminophen).[10]

  • (2S,4S)-2-amino-4-phenylhexan-1-ol: A chiral acyclic amino alcohol that shares the phenylalkanolamine scaffold, highlighting the importance of stereochemistry and scaffold flexibility in medicinal chemistry.[11]

Comparative Analysis of Physicochemical Properties

The structural differences between these molecules give rise to distinct physical and chemical properties, which in turn influence their solubility, reactivity, and suitability for various applications.

Property4-Amino-4-phenylcyclohexan-1-oltrans-4-Aminocyclohexanol4-Aminophenol
Molecular Formula C₁₂H₁₇NO[12]C₆H₁₃NO[13]C₆H₇NO[14]
Molecular Weight 191.27 g/mol [12]115.17 g/mol [13]109.13 g/mol [14]
Appearance Solid (predicted)White to cream powder or crystals[13]White powder[10]
Melting Point Not specified108°C to 113°C[13]187°C (decomposes)
Solubility Not specifiedModerately soluble in alcohols; can be recrystallized from hot water.[10]Very soluble in dimethylsulfoxide; slightly soluble in ethanol.[10]
Structure Saturated alicyclic ring with phenyl groupSaturated alicyclic ringAromatic ring

Synthesis Methodologies: A Comparative Overview

The synthesis of amino alcohols is a well-established field with several reliable methods. The choice of method often depends on the desired stereochemistry, the availability of starting materials, and scalability.

Common Synthetic Routes

Several general strategies are employed for the synthesis of amino alcohols:

  • Reduction of α-Amino Ketones or Acids: This is a classic and dependable method that utilizes common reducing agents like Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).[3][15] The stereochemistry of the final product is dependent on the starting material or the use of chiral reducing agents.[3]

  • Ring-Opening of Epoxides: This versatile approach involves the nucleophilic attack of an amine on an epoxide ring. It is a direct method for C-N bond formation and can be highly regioselective and enantioselective, especially with the use of appropriate catalysts.[3][15]

  • Sharpless Asymmetric Aminohydroxylation: This powerful method achieves a syn-selective addition of amino and hydroxyl groups across a double bond. It offers excellent and predictable enantioselectivity but often requires the use of a toxic and expensive osmium catalyst.[3]

  • Biocatalytic Synthesis: Enzymes such as keto reductases (KREDs) and amine transaminases (ATAs) can be used in one-pot cascade reactions to produce chiral amino alcohols with high selectivity under mild conditions, as demonstrated in the synthesis of 4-aminocyclohexanol isomers.[16]

Tabulated Comparison of Synthesis Methods
MethodKey FeaturesTypical YieldsSelectivityAdvantagesDisadvantages
Reduction of α-Amino Ketones/Acids Classic method using common reducing agents.[3]>95% (for acids)[3]Dependent on starting material or chiral reducing agents.[3]High yields, readily available starting materials.[3]Requires stoichiometric amounts of reducing agents.
Ring-Opening of Epoxides with Amines Versatile, direct C-N bond formation.[3]70-98%[3]High regioselectivity; can be highly enantioselective.[3]Straightforward procedure, readily available starting materials.[3]Potential regioselectivity issues with unsymmetrical epoxides.[3]
Sharpless Asymmetric Aminohydroxylation syn-selective addition across a double bond.[3]60-95%[3]Excellent enantioselectivity (>95% ee often).[3]Highly predictable stereochemical outcome.[3]Use of toxic and expensive osmium catalyst.[3]
Biocatalytic Synthesis Enzymatic cascade reactions.[16]High yield and selectivity.[16]High stereoselectivity (for cis or trans isomers).[16]Environmentally friendly, mild reaction conditions.[16]Requires specific enzymes and optimization.
Visualizing a General Synthetic Workflow

The following diagram illustrates a generalized workflow for synthesizing an amino alcohol via the reduction of an amino ketone, a common precursor for compounds like 4-Amino-4-phenylcyclohexanone.[17][18]

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_purification Purification start_ketone 4-Amino-4-phenylcyclohexanone reaction Reduction in Solvent (e.g., Methanol) - Stir at controlled temperature start_ketone->reaction start_reductant Reducing Agent (e.g., NaBH₄) start_reductant->reaction quench Quench Reaction reaction->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify product Final Product: 4-Amino-4-phenylcyclohexan-1-ol purify->product G cluster_screening Drug Discovery & Medicinal Chemistry cluster_synthesis Asymmetric Synthesis & Catalysis start Define Application Goal med_chem_goal Identify Bioactive Scaffold (e.g., Phenylcyclohexane) start->med_chem_goal cat_goal Select Target Reaction (e.g., Asymmetric Alkylation) start->cat_goal sar Structure-Activity Relationship (SAR) Studies med_chem_goal->sar lead_opt Lead Optimization (Solubility, Potency, ADME) sar->lead_opt final_choice Final Compound Selection lead_opt->final_choice Select Candidate Molecule (e.g., 4-Amino-4-phenylcyclohexan-1-ol) ligand_design Design/Select Chiral Ligand cat_goal->ligand_design catalyst_eval Evaluate Catalyst (Yield, Enantioselectivity) ligand_design->catalyst_eval catalyst_eval->final_choice Select Optimal Catalyst (e.g., Chiral Amino Alcohol)

Caption: Decision workflow for selecting an amino alcohol for different applications.

Experimental Protocol: Reduction of an α-Amino Ketone

This section provides a representative methodology for the synthesis of an amino alcohol via the reduction of the corresponding ketone, a key transformation for producing compounds like 4-Amino-4-phenylcyclohexan-1-ol from its ketone precursor. [17] Objective: To synthesize 4-Amino-4-phenylcyclohexan-1-ol by reduction of 4-Amino-4-phenylcyclohexanone.

Materials:

  • 4-Amino-4-phenylcyclohexanone (1 equivalent)

  • Sodium borohydride (NaBH₄) (1.5 equivalents)

  • Methanol (solvent)

  • Deionized water

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

  • Thin-Layer Chromatography (TLC) plate and chamber

Procedure:

  • Reaction Setup: Dissolve 4-Amino-4-phenylcyclohexanone in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) to the cooled solution in small portions over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by TLC until the starting ketone spot is no longer visible.

  • Quenching: Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄. Self-Validation: The cessation of gas evolution (hydrogen) indicates the complete decomposition of the reducing agent.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel. If the layers are not separating well, add a small amount of brine. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine. Causality Note: The bicarbonate wash removes any acidic impurities, and the brine wash helps to remove residual water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 4-Amino-4-phenylcyclohexan-1-ol by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

4-Amino-4-phenylcyclohexan-1-ol represents a valuable, yet underexplored, chemical scaffold. Its rigid phenylcyclohexane core makes it a compelling candidate for developing conformationally restricted ligands for various biological targets, particularly within the central nervous system. A comparative analysis with simpler analogues like 4-aminocyclohexanol and 4-aminophenol highlights the significant structural and electronic contributions of the phenyl group and the saturated ring system. The choice of which amino alcohol to use—whether as a synthetic building block, a chiral catalyst, or a lead compound in drug discovery—depends critically on the specific application. The synthetic methodologies are well-established, offering robust pathways to these important molecules, with biocatalysis emerging as a powerful and sustainable alternative. Further investigation into the biological activities of 4-Amino-4-phenylcyclohexan-1-ol and its derivatives is warranted and holds promise for future therapeutic innovations.

References

  • Turning alcohol into key ingredients for new medicines. Ohio State News. Available from: [Link]

  • Synthesis of Amino Alcohols and Esters. UM Students' Repository. Available from: [Link]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC. Available from: [Link]

  • Structure-activity relationships of phenylcyclohexene and biphenyl antitubulin compounds against plant and mammalian cells. PubMed. Available from: [Link]

  • Phenylcyclohexene and phenylcyclohexadiene substituted compounds having retinoid antagonist activity. PubMed. Available from: [Link]

  • Synthesis of protected amino alcohols: a comparative study. ACS Publications. Available from: [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC. Available from: [Link]

  • Synthesis, Characterization, and Pathogenic Activities of Bisphenol-C Derivatives. IntechOpen. Available from: [Link]

  • 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived scaffold. Wiley Online Library. Available from: [Link]

  • 4-Aminocyclohexanol. PubChem. Available from: [Link]

  • One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available from: [Link]

  • Trans-4-Aminocyclohexanol. DrugCentral. Available from: [Link]

  • 4-amino-4-phenylCyclohexanone, min 97%, 1 gram. HBARSCI. Available from: [Link]

  • 4-Amino-4-aryl-cyclohexanones. Google Patents.
  • 4-amino-1-phenylcyclohexan-1-ol (C12H17NO). PubChemLite. Available from: [Link]

  • Chemical Properties of Phenol, 4-amino- (CAS 123-30-8). Cheméo. Available from: [Link]

  • New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. ScienceDirect. Available from: [Link]

  • Process for the preparation of trans-4-aminocyclohexanol. Google Patents.
  • 4-Aminophenol. Wikipedia. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 4-Amino-4-phenylcyclohexan-1-ol

For researchers, scientists, and drug development professionals, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experimental data are bu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experimental data are built. In the synthesis of novel chemical entities, particularly within the pharmaceutical landscape, the seemingly minor presence of impurities in a key building block can lead to significant downstream consequences, including altered biological activity, the emergence of toxic byproducts, and complications in regulatory submissions. This guide provides an in-depth technical comparison and a suite of validated experimental protocols for assessing the purity of commercially available 4-Amino-4-phenylcyclohexan-1-ol, a versatile intermediate in medicinal chemistry.

The structural complexity of 4-Amino-4-phenylcyclohexan-1-ol, possessing both a basic amino group and a polar hydroxyl group on a cyclohexane scaffold, presents unique analytical challenges. This guide is structured to provide not just a set of instructions, but a comprehensive understanding of the analytical rationale, enabling you to adapt and troubleshoot these methods for your specific laboratory context.

The Criticality of Purity in 4-Amino-4-phenylcyclohexan-1-ol

4-Amino-4-phenylcyclohexan-1-ol serves as a crucial scaffold in the synthesis of a variety of biologically active molecules. Its vicinal amino alcohol moiety on a cyclohexane ring offers a three-dimensional framework that can be pivotal for molecular recognition by biological targets. However, the synthetic routes to this compound can introduce a range of impurities that can impact downstream applications.

Potential Impurities and Their Origins:

Based on common synthetic pathways, such as the reduction of a corresponding ketone or the ring-opening of an epoxide, several classes of impurities may be present in commercial batches of 4-Amino-4-phenylcyclohexan-1-ol:

  • Starting Materials: Unreacted precursors, such as 4-amino-4-phenylcyclohexanone, may persist in the final product.

  • Reaction Byproducts: Incomplete reactions or side reactions can lead to the formation of related substances. For instance, over-reduction could potentially lead to the formation of 4-aminophenylcyclohexane.

  • Stereoisomers: The presence of two chiral centers in 4-Amino-4-phenylcyclohexan-1-ol means that it can exist as four possible stereoisomers. The diastereomeric and enantiomeric purity is critical for applications where specific stereochemistry is required for biological activity.

  • Residual Solvents and Reagents: Solvents used during synthesis and purification, as well as any catalysts or reagents, may be present in trace amounts.

This guide will focus on chromatographic and spectroscopic methods to identify and quantify these potential impurities, providing a comparative framework for evaluating different commercial sources.

Comparative Analysis of Commercial 4-Amino-4-phenylcyclohexan-1-ol

To illustrate the potential variability between suppliers, we present hypothetical purity data for 4-Amino-4-phenylcyclohexan-1-ol from three representative commercial sources. This data is based on the application of the analytical methods detailed in the subsequent sections.

Parameter Supplier A Supplier B Supplier C
Purity (HPLC, % Area) 99.2%97.5%99.8%
Major Impurity (HPLC, % Area) 0.5% (Unidentified, RRT 1.2)1.8% (4-amino-4-phenylcyclohexanone)0.1% (Unidentified, RRT 0.8)
Total Impurities (HPLC, % Area) 0.8%2.5%0.2%
Diastereomeric Ratio (cis:trans) >99:195:5>99:1
Melting Point (°C) 145-147°C142-146°C146-147°C
Residual Solvents (GC-MS) <0.1% Toluene0.3% DichloromethaneNot Detected

Interpretation of Comparative Data:

  • Supplier C demonstrates the highest purity by all metrics, with minimal impurities and no detectable residual solvents. This would be the preferred source for applications requiring the highest level of quality, such as late-stage drug development.

  • Supplier A provides a high-purity product suitable for most research applications, with a single major, albeit unidentified, impurity. Further characterization of this impurity would be advisable for cGMP applications.

  • Supplier B shows a lower overall purity, with a significant amount of the starting ketone present. This material may be suitable for early-stage discovery work where cost is a primary concern, but the presence of a reactive ketone could interfere with subsequent chemical transformations. The broader melting point range is also indicative of lower purity.

Experimental Protocols for Purity Assessment

The following protocols are designed to be robust and self-validating, providing a comprehensive picture of the purity of 4-Amino-4-phenylcyclohexan-1-ol.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the cornerstone for assessing the purity of non-volatile organic compounds. For 4-Amino-4-phenylcyclohexan-1-ol, a reversed-phase method is effective for separating the main component from potential impurities. The polar amino and hydroxyl groups can lead to peak tailing on standard C18 columns due to interactions with residual silanols. Therefore, a polar-embedded or end-capped column is recommended to improve peak shape.[1]

dot

Caption: HPLC workflow for purity assessment of 4-Amino-4-phenylcyclohexan-1-ol.

Detailed HPLC Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. The use of an ion-pairing agent like TFA is crucial for improving the peak shape of the basic amino group.[2]

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the 4-Amino-4-phenylcyclohexan-1-ol sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A polar-embedded C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended for optimal peak shape for polar analytes.[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm, where the phenyl group exhibits strong absorbance.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-20 min: Gradient from 5% to 95% B

      • 20-23 min: Hold at 95% B

      • 23-24 min: Return to 5% B

      • 24-30 min: Equilibrate at 5% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak to determine the purity.

    • Report the relative retention time (RRT) and area percentage of all impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Derivatization Analysis

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents. Due to the low volatility of 4-Amino-4-phenylcyclohexan-1-ol, direct analysis is not feasible. However, derivatization can be employed to increase its volatility and thermal stability, allowing for GC-MS analysis to confirm its identity and detect non-volatile impurities that are amenable to derivatization. Silylation is a common and effective derivatization method for compounds containing hydroxyl and amino groups.[4][5]

dot

Caption: GC-MS workflow with derivatization for the analysis of 4-Amino-4-phenylcyclohexan-1-ol.

Detailed GC-MS Protocol (with Derivatization):

  • Derivatization:

    • In a sealed vial, dissolve approximately 1 mg of the 4-Amino-4-phenylcyclohexan-1-ol sample in 100 µL of dry pyridine.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst, particularly for the sterically hindered hydroxyl group.

    • Seal the vial and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Hold at 300 °C for 10 minutes.

    • Mass Spectrometer:

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Scan Range: 50-550 amu.

  • Data Analysis:

    • Identify the peak for the derivatized 4-Amino-4-phenylcyclohexan-1-ol based on its retention time and mass spectrum. The mass spectrum should show a molecular ion and characteristic fragmentation patterns.

    • Search the chromatogram for other peaks and identify them by comparing their mass spectra with a library (e.g., NIST).

    • For accurate quantification of residual solvents, a separate headspace GC-MS analysis is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can provide a quantitative assessment of purity when an internal standard is used (qNMR). Both ¹H and ¹³C NMR should be performed for comprehensive characterization.

dot

Sources

Comparative

A Comparative Guide to the Thermal Analysis of 4-Amino-4-phenylcyclohexan-1-ol Derivatives in Pharmaceutical Development

In the landscape of modern drug development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount to ensuring its safety, efficacy, and stability.[][2][3] A...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount to ensuring its safety, efficacy, and stability.[][2][3] Among the suite of analytical techniques employed for this purpose, thermal analysis, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides indispensable insights into the thermal stability and phase behavior of drug candidates.[4][5] This guide offers a comparative thermal analysis of two hypothetical derivatives of 4-Amino-4-phenylcyclohexan-1-ol, a scaffold of interest in medicinal chemistry, to illustrate the power of these techniques in guiding formulation strategies and mitigating development risks.

Here, we will explore the thermal characteristics of two derivatives:

  • Derivative A: An anhydrous crystalline form of a 4-Amino-4-phenylcyclohexan-1-ol derivative.

  • Derivative B: A monohydrate crystalline form of a different 4-Amino-4-phenylcyclohexan-1-ol derivative.

The comparison between an anhydrous and a hydrated form is a common and critical challenge in pharmaceutical development, as the presence of water can significantly impact a drug's stability, processing, and bioavailability.[6][7][8][9]

The Crucial Role of TGA and DSC in API Characterization

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are often used in tandem to create a comprehensive thermal profile of a pharmaceutical compound.[4][10][11]

  • TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][5][12] This is particularly useful for quantifying volatile content, such as water or residual solvents, and determining the temperature at which thermal decomposition begins.

  • DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[4][13][14] It is used to detect thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions.[3][13]

By combining these techniques, we can correlate mass loss events with specific thermal transitions, providing a more complete picture of the material's behavior under thermal stress.[4][11]

Experimental Protocols

The following protocols outline the standardized procedures for the TGA and DSC analysis of our hypothetical 4-Amino-4-phenylcyclohexan-1-ol derivatives.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Calibration: Ensure the TGA instrument's temperature and mass balance are calibrated according to the manufacturer's specifications using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically alumina or platinum). For powders, ensure a thin, even layer to promote uniform heat transfer.[12]

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the purge gas to dry nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere and prevent oxidative degradation.[10]

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min. A controlled heating rate is crucial as it can affect the observed decomposition temperature.[12]

  • Data Acquisition: Record the sample mass as a function of temperature.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean, tared aluminum DSC pan. Hermetically seal the pan to prevent the loss of any volatile components during the experiment.[15]

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Set the purge gas to dry nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 250°C at a heating rate of 10°C/min.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Interpretation weigh_tga Weigh 5-10 mg (TGA) pan_tga Place in TGA pan weigh_tga->pan_tga weigh_dsc Weigh 2-5 mg (DSC) pan_dsc Place in DSC pan and seal weigh_dsc->pan_dsc tga_instrument TGA Instrument pan_tga->tga_instrument Load Sample dsc_instrument DSC Instrument pan_dsc->dsc_instrument Load Sample tga_program Heat 30-400°C @ 10°C/min in N2 tga_instrument->tga_program dsc_program Heat 30-250°C @ 10°C/min in N2 dsc_instrument->dsc_program tga_curve TGA Curve (Mass vs. Temp) tga_program->tga_curve Generate Data dsc_curve DSC Curve (Heat Flow vs. Temp) dsc_program->dsc_curve Generate Data interpretation Comparative Analysis tga_curve->interpretation dsc_curve->interpretation

Caption: Experimental workflow for TGA and DSC analysis.

Comparative Analysis of Hypothetical Data

The thermal behavior of Derivative A (anhydrous) and Derivative B (monohydrate) was analyzed using the protocols described above. The key findings are summarized in the table below and illustrated in the hypothetical TGA and DSC thermograms.

ParameterDerivative A (Anhydrous)Derivative B (Monohydrate)Significance
TGA: Initial Weight Loss ~0.5% (surface moisture)~8.5% (loss of one water molecule)Confirms the hydrated nature of Derivative B.
TGA: Onset of Decomposition ~220°C~180°CDerivative A exhibits higher thermal stability.
DSC: Endotherm 1 N/A~90-110°C (broad)Dehydration of Derivative B.
DSC: Endotherm 2 (Melting) ~205°C (sharp)~175°C (sharp)Corresponds to the melting point of each derivative.
DSC: Enthalpy of Fusion (ΔHfus) ~120 J/g~95 J/gReflects differences in crystal lattice energy.
Interpretation of TGA Results

The TGA curve for Derivative A shows negligible weight loss until approximately 220°C, indicating it is a thermally stable, anhydrous material. The minor initial weight loss of ~0.5% can be attributed to surface-adsorbed moisture.

In contrast, Derivative B exhibits a distinct two-step weight loss. The first step, a loss of approximately 8.5% between 80°C and 120°C, corresponds to the theoretical mass of one water molecule, confirming its monohydrate nature. The second weight loss, beginning around 180°C, signifies the onset of thermal decomposition. The lower decomposition temperature of Derivative B suggests that the hydrated form is less thermally stable than the anhydrous form.

Interpretation of DSC Results

The DSC thermogram for Derivative A displays a single, sharp endothermic peak at approximately 205°C, which corresponds to its melting point. The sharpness of the peak is indicative of a highly crystalline material.

The DSC curve for Derivative B is more complex. It shows a broad endotherm between 90°C and 110°C, which correlates with the first weight loss event in the TGA and represents the energy required for dehydration.[7][8] Following dehydration, a sharp endotherm is observed at ~175°C, corresponding to the melting of the now anhydrous form of Derivative B. The lower melting point compared to Derivative A indicates a different crystal lattice structure.

Implications for Drug Development

The differences in the thermal properties of Derivative A and Derivative B have significant implications for their development as potential drug candidates.

G cluster_input Thermal Analysis Data cluster_decision Development Considerations cluster_outcome Risk Assessment data_a Derivative A (Anhydrous) High Stability risk_a Derivative A: Lower Risk data_a->risk_a data_b Derivative B (Monohydrate) Lower Stability storage Storage & Handling (Humidity Control) data_b->storage formulation Formulation Strategy (Wet vs. Dry Granulation) data_b->formulation stability Long-Term Stability (Shelf-Life) data_b->stability risk_b Derivative B: Higher Risk storage->risk_b formulation->risk_b stability->risk_b

Caption: Decision-making based on comparative thermal stability data.

  • Stability and Storage: Derivative A's higher thermal stability suggests it would have a longer shelf-life and be less susceptible to degradation during storage and processing.[2] Derivative B, being a hydrate, would require strict humidity control during storage to prevent dehydration or further water uptake, which could lead to changes in its physical form and potentially its bioavailability.[9]

  • Formulation and Manufacturing: The thermal data for Derivative A indicates that it could be amenable to a wider range of formulation processes, including those involving heat. For Derivative B, the dehydration event below 120°C would preclude the use of high-temperature processes like high-shear wet granulation or certain drying methods, as these could inadvertently convert the monohydrate to an anhydrous form, altering the drug product's properties.

  • Polymorphism: The dehydration of Derivative B results in an anhydrous form that melts at a different temperature than Derivative A. This highlights the potential for polymorphism, where a compound can exist in multiple crystalline forms with different properties.[7] A thorough polymorphic screen would be a critical next step, especially for Derivative B.

Conclusion

This comparative guide, using hypothetical derivatives of 4-Amino-4-phenylcyclohexan-1-ol, demonstrates the essential role of TGA and DSC in early-stage pharmaceutical development. The data generated from these techniques provide a clear, quantitative comparison of the thermal stability and phase behavior of different forms of an API. In our case study, the anhydrous Derivative A presents a lower-risk development path due to its superior thermal stability. In contrast, the monohydrate Derivative B would require careful control over manufacturing processes and storage conditions to ensure its physical form remains consistent. Ultimately, leveraging thermal analysis early and effectively enables a data-driven approach to formulation development, minimizing risks and accelerating the journey from a promising molecule to a safe and effective medicine.[3]

References

  • (2020). The thermal analysis of pharmaceutical hydrates and hygroscopicity studies. ResearchGate. [Link]

  • (2013). Thermal Study of Anhydrous and Hydrated Forms of Olanzapine. Walsh Medical Media. [Link]

  • (2020). Pharmaceutical Hydrates Analysis. Encyclopedia MDPI. [Link]

  • (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. MDPI. [Link]

  • (2022). Standard Operating Procedure TA Instruments SDT-Q600 TGA/DSC. [Link]

  • (2007). Characterization of anhydrous and hydrated pharmaceutical materials with THz time-domain spectroscopy. PubMed. [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

  • (2025). DSC vs TGA: What's the Difference in Thermal Analysis?. SKZ. [Link]

  • (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. [Link]

  • (2026). DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc. [Link]

  • (2023). Interpreting results from TGA instruments. XRF Scientific. [Link]

  • Operating Procedures: TA Instruments TGA. [Link]

  • (2016). SOP for TGA-DSC Mettler (Basic). ResearchGate. [Link]

  • (2023). Thermal Analysis in the Pharmaceutical Industry: Use of TGA, SA, and DSC in Research, Development, and Quality Control. TA Instruments. [Link]

  • (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Qualitest FZE. [Link]

  • (2021). Thermal Stability of Amorphous Solid Dispersions. PMC - NIH. [Link]

  • (2025). The influence of molecular structure on the thermal properties and processability of nitrile-based resin molecules. ResearchGate. [Link]

  • Thermodynamics for the Stabilization of Amorphous Active Pharmaceutical Ingredients via Polymer-Based Formulations. TORE. [Link]

  • (2026). Preformulation Part I: Understanding API Thermal Behavior in Early Development and Formulation. Selvita. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal and Waste Management of 4-Amino-4-phenylcyclohexan-1-ol

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 4-Amino-4-phenylcyclohexan-1-ol (CAS 95261-38-4) requires rigorous, self-validating safety protocols. This compou...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 4-Amino-4-phenylcyclohexan-1-ol (CAS 95261-38-4) requires rigorous, self-validating safety protocols. This compound is an amino alcohol containing a stable phenyl-cyclohexyl backbone. Because it is structurally related to biologically active phencyclidine (PCP) analogs and their metabolites[1], it presents unique environmental and regulatory challenges. It cannot be treated as standard laboratory waste.

This guide provides the authoritative, step-by-step operational procedures required to safely segregate, neutralize, and dispose of 4-Amino-4-phenylcyclohexan-1-ol, ensuring full compliance with federal environmental regulations and laboratory safety standards.

Physicochemical Hazard Profile & Disposal Implications

To design a highly effective disposal strategy, we must first understand the causality between the molecule's structural properties and its environmental behavior. We do not simply follow rules; we engineer disposal workflows based on chemical realities.

Chemical PropertyValue / CharacteristicDirect Disposal Implication (Causality)
Molecular Weight 191.27 g/mol Determines the stoichiometric mass balance required for accurate waste manifesting and inventory reconciliation.
Functional Groups Primary Amine (-NH₂), Hydroxyl (-OH), Phenyl (-C₆H₅)The amine acts as a weak base, causing alkaline pH shifts in aqueous waste. The stable aromatic phenyl ring resists rapid biodegradation, increasing environmental persistence if landfilled.
Solubility Soluble in ether, chloroform, acetone; slightly soluble in waterOrganic liquid waste streams (reaction mother liquors) must be strictly segregated from aqueous streams to prevent phase separation and pressure buildup during storage.
Biological Activity Precursor/Metabolite of PCP analogsTriggers a strict prohibition on sewering due to potential aquatic toxicity and psychoactive persistence in wastewater ecosystems.

Waste Segregation & Routing Workflow

Proper waste segregation is the foundation of chemical safety. The following decision tree dictates how different waste streams containing 4-Amino-4-phenylcyclohexan-1-ol must be routed to ensure complete thermal destruction.

G Start 4-Amino-4-phenylcyclohexan-1-ol Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Reaction Mother Liquor) Start->Liquid Consumables Contaminated PPE & Process Hoses Start->Consumables Incineration High-Temp Incineration (RCRA Permitted Facility) Solid->Incineration Double-bagged, UN-rated drum Aqueous Aqueous Waste (pH > 9, Amine) Liquid->Aqueous Water/Buffer based Organic Organic Solvent Waste (Halogenated/Non-Halogenated) Liquid->Organic Ether/Chloroform/Acetone based Consumables->Incineration Solid waste stream Aqueous->Incineration Neutralized, then incinerated Organic->Incineration Blended for fuel / direct burn

Workflow for the segregation and disposal of 4-Amino-4-phenylcyclohexan-1-ol waste streams.

Standard Operating Procedure (SOP): Step-by-Step Disposal

Phase 1: Solid Waste Management (Unused API & Intermediates)

Solid waste typically consists of off-spec batches, expired inventory, or crystallized intermediates.

  • Segregation: Isolate 4-Amino-4-phenylcyclohexan-1-ol solid waste from general laboratory trash. Do not mix with strong oxidizing agents, as the organic backbone is highly combustible.

  • Primary Containment: Transfer the solid powder or crystals into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Secondary Containment & Manifesting: Place the primary HDPE container into a UN-rated hazardous waste drum (e.g., 1H2 solid plastic drum). Label the drum clearly with "Hazardous Waste - Toxic/Alkaline Solid (Contains 4-Amino-4-phenylcyclohexan-1-ol)".

  • Self-Validating Step: Weigh the sealed container and cross-reference the mass with the laboratory's active inventory log. Ensure 100% mass balance accountability before handover to the RCRA-permitted vendor. This guarantees no material has been diverted or lost.

Phase 2: Liquid Waste Management (Reaction Mother Liquors)

During synthesis, 4-Amino-4-phenylcyclohexan-1-ol is often dissolved in ether, chloroform, or acetone[1].

  • Phase Separation: Separate the organic solvent waste from any aqueous wash streams. Never mix halogenated solvents (e.g., chloroform) with non-halogenated solvents (e.g., acetone or ether), as this drastically increases disposal costs and safety risks.

  • Aqueous Neutralization: The primary amine group will render the aqueous phase basic (often pH > 9). Slowly titrate the aqueous waste with 1M Hydrochloric Acid (HCl) under a fume hood with continuous stirring until the pH reaches 6.0–8.0.

  • Organic Solvent Bulking: Transfer the organic waste into a grounded, vented flammable waste carboy.

  • Self-Validating Step: Test the pH of the aqueous waste stream post-neutralization using a calibrated pH meter (not just indicator paper). Log the final pH and the timestamp on the waste manifest to ensure it meets the strict acceptance criteria of the downstream disposal facility.

Phase 3: Contaminated Consumables (PPE & Process Hoses)
  • Collection: Gather all contaminated gloves, weigh boats, and filter papers into a designated solid hazardous waste bin lined with a 6-mil polyethylene bag.

  • Decontamination: Process hoses used for transferring the intermediate must be flushed with an appropriate solvent (e.g., acetone) to remove residual active pharmaceutical ingredients[2]. Route this rinsate directly into the organic liquid waste stream.

  • Packaging: Double-bag the flushed hoses and PPE, seal them with chemical-resistant tape, and place them into the solid waste drum for incineration.

Regulatory Compliance & The Causality of Incineration

Under the (40 CFR Part 266 Subpart P)[3], the intentional disposal of pharmaceutical intermediates through toilets or drains ("sewering") is strictly prohibited[4].

Why do we mandate high-temperature incineration rather than landfilling? Because 4-Amino-4-phenylcyclohexan-1-ol contains a stable phenyl-cyclohexyl backbone, it resists rapid biodegradation. If landfilled, aqueous leaching can mobilize the compound into groundwater. Furthermore, its structural similarity to biologically active PCP derivatives poses a severe risk to aquatic ecosystems if sewered[1].

Therefore, all waste streams containing this compound must be routed to high-temperature incineration at a RCRA-permitted facility[5]. Incineration at temperatures exceeding 1,000°C ensures complete thermal destruction, permanently cleaving the stable C-C and C-N bonds and converting the molecule into harmless carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ)—the latter of which are safely scrubbed by the facility's emission control systems.

References

  • Title: r-4-phenyl-4-(1-piperidinyl)-t-cyclohexanol | 78165-06-7 Source: Molaid Chemical Database URL: [Link]

  • Title: Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Summary of Changes: EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals Source: American Society of Health-System Pharmacists (ASHP) URL: [Link]

  • Title: Safer Alternatives for the Chemical, Pharmaceutical and Biotechnology Industries: Process Hose Cleaning Source: Institute for Research and Technical Assistance (IRTA) URL: [Link]

  • Title: Hazardous Waste Cleanup: Rutherford Chemicals, LLC in Harriman, New York Source: US Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Amino-4-phenylcyclohexan-1-ol

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of the researcher is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of the researcher is paramount. This guide provides an in-depth, procedural framework for the safe handling of 4-Amino-4-phenylcyclohexan-1-ol, a member of the arylcyclohexylamine class of compounds. Our approach moves beyond a simple checklist, focusing on the scientific rationale behind each safety protocol to build a culture of intrinsic laboratory safety. The toxicological properties of many arylcyclohexylamine derivatives are not fully characterized, demanding a cautious and thorough approach to personal protection.[1]

Hazard Assessment: Understanding the Risks

Before any handling procedure, a thorough understanding of the compound's potential hazards is critical. Based on data from related aminocyclohexanol compounds, 4-Amino-4-phenylcyclohexan-1-ol is classified as a hazardous chemical that poses significant risks upon exposure.

Primary Hazards:

  • Skin Corrosion/Irritation: The compound is expected to cause severe skin burns.[2][3] This corrosive nature necessitates robust skin protection to prevent chemical burns and tissue damage.

  • Serious Eye Damage: Direct contact with the eyes can cause severe damage, potentially leading to irreversible harm.[2][3]

  • Toxicity: While specific data for this exact compound is limited, related arylcyclohexylamines are known to be harmful if swallowed, inhaled, or in contact with skin.[4]

Given these risks, all handling must be conducted with appropriate engineering controls and a comprehensive personal protective equipment (PPE) strategy.

Essential Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE is the most critical barrier between the researcher and chemical exposure. The following table outlines the minimum required PPE for handling 4-Amino-4-phenylcyclohexan-1-ol.

Protection Area Required PPE Specification & Rationale
Eye & Face Chemical Safety Goggles & Face ShieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][5] Goggles provide a seal against dust and splashes, while a face shield offers an additional layer of protection for the entire face, which is crucial when handling corrosive materials.
Hand Chemical-Resistant GlovesNitrile rubber gloves are a suitable initial choice.[3] Always verify compatibility with the specific chemical and any solvents used. Double-gloving is recommended when handling highly concentrated forms. Gloves should be inspected for integrity before each use and removed carefully to avoid skin contamination.[6]
Body Laboratory Coat & Full Coverage ClothingA fully fastened lab coat provides a removable barrier in case of a spill. Personal clothing worn underneath should cover all exposed skin, including long pants and closed-toe shoes.[3]
Respiratory NIOSH-Approved RespiratorRequired when handling the solid powder outside of a certified chemical fume hood or when there is a risk of aerosol generation.[3] An N95 dust mask or a respirator with appropriate particulate filters should be used in accordance with a documented respiratory protection program.

Operational Workflow: From Preparation to Disposal

Adherence to a strict, step-by-step operational plan minimizes the risk of exposure at every stage of the handling process.

Step 1: Pre-Handling & Area Preparation
  • Designate Work Area: All handling of 4-Amino-4-phenylcyclohexan-1-ol, especially the solid form, must occur within a certified chemical fume hood to control dust and vapors.[7]

  • Verify Emergency Equipment: Before starting, confirm the location and operational status of the nearest safety shower and eyewash station.[2][7]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, containers, and solvents.

  • Don PPE: Put on all required PPE in the correct order (lab coat, then respirator, then eye/face protection, and finally gloves). Ensure a proper seal on the respirator if one is used.

Step 2: Handling the Solid Compound
  • Minimize Dust: When weighing the powder, perform the task in the fume hood.[8] If a balance cannot be placed inside the hood, tare a sealed container, add the powder to the container inside the hood, and then seal it before moving it to the balance for weighing.[8]

  • Controlled Transfer: Use a dedicated spatula to carefully transfer the solid. Avoid dropping or shaking the material, which can generate airborne dust.[3]

  • Immediate Cleanup: Clean any minor powder spills immediately using a wet wipe or a HEPA-filtered vacuum. Dry sweeping is strictly prohibited as it can aerosolize the hazardous particles.[8]

Step 3: Post-Handling & Decontamination
  • Secure Compound: Tightly close the primary container and store it in a designated, locked, and well-ventilated area away from incompatible materials like strong oxidizing agents.[2][3]

  • Decontaminate Work Area: Thoroughly wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.

  • Doff PPE: Remove PPE in the reverse order it was put on, taking care not to touch the outside of contaminated items. Gloves should be removed last and disposed of immediately.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing all PPE.[2]

The following diagram illustrates the essential workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling Protocol cluster_cleanup Post-Handling & Disposal risk_assessment 1. Risk Assessment (Review SDS) ppe_don 2. Don Full PPE (Goggles, Gloves, Coat) risk_assessment->ppe_don setup_hood 3. Prepare Fume Hood & Emergency Gear ppe_don->setup_hood weigh_solid 4. Weigh Solid (Minimize Dust Generation) setup_hood->weigh_solid transfer 5. Transfer Chemical (Solid or Solution) weigh_solid->transfer decontaminate 6. Decontaminate Workspace & Equipment transfer->decontaminate ppe_doff 7. Doff PPE Correctly decontaminate->ppe_doff waste_disposal 8. Segregate & Label Hazardous Waste ppe_doff->waste_disposal wash_hands 9. Wash Hands Thoroughly waste_disposal->wash_hands

Sources

© Copyright 2026 BenchChem. All Rights Reserved.